5,5-Dimethyl-1,3-dioxane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)3-7-5-8-4-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCJIPFNVBDLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCOC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236182 | |
| Record name | 5,5-Dimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872-98-0 | |
| Record name | 5,5-Dimethyl-1,3-dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-Dimethyl-1,3-dioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,3-dioxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-Dimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethyl-1,3-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,5-DIMETHYL-1,3-DIOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA3NWA96LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what are the properties of 5,5-Dimethyl-1,3-dioxane
An In-Depth Technical Guide to 5,5-Dimethyl-1,3-dioxane
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal molecule in stereochemical studies and a fundamental building block in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, conformational landscape, and reactivity of this compound, grounding its claims in established scientific literature.
Introduction: The Significance of a Structurally Constrained Acetal
This compound is a saturated six-membered heterocyclic compound containing two oxygen atoms at positions 1 and 3. It is formally a cyclic acetal derived from formaldehyde and neopentyl glycol (2,2-dimethylpropane-1,3-diol). The defining feature of this molecule is the gem-dimethyl substitution at the C5 position. This structural element effectively "locks" the ring system, preventing ring inversion and making it an exceptional model for conformational analysis and stereoelectronic studies.[1] Its derivatives are widely employed as protecting groups for 1,3-diols and carbonyl compounds, a testament to their stability and predictable reactivity.[2]
Core Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of chemical synthesis and application. The properties of this compound are well-documented, providing a reliable foundation for its use in experimental design.
Physical and Chemical Identifiers
The fundamental properties of this compound are summarized below, compiled from authoritative databases.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 872-98-0 | PubChem[3] |
| Molecular Formula | C₆H₁₂O₂ | PubChem[3] |
| Molecular Weight | 116.16 g/mol | PubChem[3] |
| Boiling Point | 124-126 °C (397-399 K) | NIST[4] |
| Enthalpy of Vaporization (ΔvapH°) | 41 ± 1 kJ/mol | NIST[4] |
| Synonyms | 5,5-Dimethyl-m-dioxane, Neopentyl glycol formal | PubChem[3], NIST[5] |
Spectroscopic Profile for Structural Elucidation
The spectral data provide an unambiguous fingerprint for the identification and purity assessment of this compound.
| Spectroscopic Data | Key Features | Source |
| ¹H NMR | Provides signals corresponding to the protons on the ring and the methyl groups. | ChemicalBook[6] |
| ¹³C NMR | Shows distinct peaks for the different carbon environments within the molecule. | PubChem[3] |
| Mass Spectrometry (GC-MS) | Top peaks (m/z): 56, 41, 29. | PubChem[3] |
| Infrared (IR) Spectroscopy | C-O stretching bands are prominent. | PubChem[3] |
Synthesis and Purification: An Experimental Protocol
The synthesis of 1,3-dioxanes is a cornerstone reaction in organic chemistry, typically involving the acid-catalyzed acetalization of a diol with an aldehyde or ketone.[2] For the parent this compound, this involves the reaction of 2,2-dimethylpropane-1,3-diol with a formaldehyde source.
Principle of Synthesis: Acid-Catalyzed Acetalization
The reaction proceeds via protonation of the formaldehyde carbonyl, making it more electrophilic. The diol's hydroxyl groups then attack the activated carbonyl carbon in a stepwise fashion, ultimately eliminating a molecule of water to form the stable six-membered ring. The use of a Dean-Stark apparatus is crucial to drive the equilibrium towards the product by removing water as it is formed.
Caption: Locked chair conformation due to C5 gem-dimethyl groups.
Reactivity and Synthetic Applications
The chemical behavior of this compound is dominated by its acetal functionality.
Protecting Group Chemistry
While the parent compound itself is a stable molecule, its formation from neopentyl glycol is a common strategy for the protection of carbonyl compounds. Conversely, derivatives of this compound are used to protect 1,3-diols. [1]These acetals are robust under basic, nucleophilic, and reductive conditions but are readily cleaved under acidic conditions, fulfilling the primary requirements of a good protecting group. [2][7]This orthogonal stability is invaluable in complex, multi-step syntheses.
Acid-Catalyzed Isomerization
In the presence of acid catalysts at elevated temperatures, this compound can undergo isomerization. [8]Quantum chemical simulations have shown a plausible mechanism involving protonation of an oxygen atom, followed by C-O bond cleavage to form an alkoxycarbenium ion. This intermediate can then undergo rearrangement through hydride shifts, ultimately leading to products like 2,2-dimethyl-3-methoxypropanal after deprotonation. [8]This reactivity highlights the potential for skeletal rearrangements of the dioxane ring under specific conditions.
Safety and Handling
As a cyclic ether, this compound should be handled with standard laboratory precautions. [9]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [10]* Storage: Like other ethers, it has the potential to form explosive peroxides upon prolonged exposure to air and light. [11]It should be stored in a tightly sealed, opaque container in a cool, dry place. It is advisable to test for the presence of peroxides before distillation. [11]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is more than a simple heterocyclic compound; it is a powerful tool for understanding stereochemistry and a versatile building block in organic synthesis. Its conformationally rigid structure, predictable reactivity, and role in protecting group strategies ensure its continued relevance in both academic research and the development of complex molecules such as pharmaceuticals and natural products.
References
- 5,5-dimethyl-2-phenyl-1,3-dioxane - ChemBK. (2024). ChemBK. [Link]
- Chemical Properties of this compound (CAS 872-98-0). (n.d.). Cheméo. [Link]
- This compound | C6H12O2 | CID 70109. (n.d.). PubChem. [Link]
- This compound-2-ethanol - PubChem. (n.d.).
- This compound. (n.d.). NIST WebBook. [Link]
- This compound. (n.d.).
- Quantum chemical study of this compound isomerization to 2,2-dimethyl-3-methoxypropanal. (2021). Journal of Physics: Conference Series. [Link]
- Formation mechanism of this compound-2-ethanol. (n.d.).
- Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. (2019).
- Dimethyl dioxane. (2019). Sciencemadness Wiki. [Link]
- (PDF) Conformational analysis of 5-substituted 1,3-dioxanes. (2010).
- This compound | 1X250MG | C6H12O2 | 687204 | 872-98-0. (n.d.). HPC Standards. [Link]
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis. [Link]
- Protecting group. (n.d.). Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. This compound | C6H12O2 | CID 70109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound(872-98-0) 1H NMR spectrum [chemicalbook.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chembk.com [chembk.com]
- 10. hpc-standards.com [hpc-standards.com]
- 11. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]
synthesis and characterization of 5,5-Dimethyl-1,3-dioxane
<A> An In-depth Technical Guide to the Synthesis and Characterization of 5,5-Dimethyl-1,3-dioxane
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of this compound
This compound, a heterocyclic compound, serves as a pivotal building block in various chemical syntheses. Its unique structural features, particularly the gem-dimethyl group on the cyclohexane-like ring, impart specific conformational properties and reactivity patterns that are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis via the Prins reaction and its thorough characterization using modern analytical techniques. The methodologies detailed herein are designed to be robust and reproducible, offering both seasoned researchers and newcomers to the field a reliable roadmap for their work with this versatile molecule.
Section 1: Synthesis via the Prins Reaction: A Mechanistic and Practical Overview
The most common and efficient method for synthesizing this compound is the Prins reaction. This acid-catalyzed reaction involves the electrophilic addition of an aldehyde (in this case, formaldehyde) to an alkene (isobutylene).[1]
The Core Mechanism: A Step-by-Step Elucidation
The Prins reaction for the synthesis of this compound proceeds through a well-established cationic mechanism.[1][2] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Protonation of Formaldehyde : The reaction is initiated by the protonation of the formaldehyde's carbonyl oxygen by an acid catalyst (e.g., sulfuric acid), forming a highly reactive oxonium ion. This activation increases the electrophilicity of the carbonyl carbon.[1][2]
-
Electrophilic Attack : The electron-rich double bond of isobutylene then acts as a nucleophile, attacking the activated formaldehyde. This step forms a stable tertiary carbocation intermediate.[1]
-
Carbocation Trapping : The carbocation intermediate is then trapped by a second molecule of formaldehyde.
-
Cyclization : An intramolecular reaction then occurs, where the hydroxyl group attacks the newly formed oxonium ion, leading to the formation of the six-membered dioxane ring.
-
Deprotonation : The final step involves the deprotonation of the cyclic oxonium ion to regenerate the acid catalyst and yield the final product, this compound.
Caption: A systematic workflow for the purification and characterization of this compound.
Section 3: Safety, Handling, and Storage
As with any chemical synthesis, proper safety precautions are paramount.
-
Hazards : this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation. [3][4]* Handling : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [4]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion: A Foundation for Innovation
This guide has provided a detailed, in-depth technical overview of the . By understanding the underlying principles of the Prins reaction and employing a rigorous analytical workflow, researchers can confidently produce and validate this important chemical intermediate. The protocols and insights presented here serve as a solid foundation for its application in drug development, materials science, and beyond, empowering scientists to push the boundaries of chemical innovation.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Li, G., et al. (2020). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H12O2 | CID 70109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpc-standards.com [hpc-standards.com]
An In-depth Technical Guide to the Conformational Analysis of 5,5-Dimethyl-1,3-dioxane
Abstract
The 1,3-dioxane ring is a foundational heterocyclic motif in numerous natural products and pharmaceutical agents. Its conformational preferences dictate molecular shape, reactivity, and biological interactions. The introduction of a gem-dimethyl group at the C5 position creates 5,5-dimethyl-1,3-dioxane, a fascinating derivative that serves as a conformationally-locked model system. This guide provides a comprehensive technical exploration of its conformational landscape, detailing the interplay of steric and stereoelectronic forces. We will dissect the energetic preference for the chair conformation over twist-boat forms, outline the definitive experimental and computational methodologies for its analysis, and present field-proven protocols for researchers in synthetic chemistry and drug development.
Introduction: The Significance of Conformational Control
In modern chemical and pharmaceutical sciences, understanding the three-dimensional structure of a molecule is paramount. Conformational analysis—the study of the spatial arrangement of atoms and the energy associated with these arrangements—provides critical insights into a molecule's physical properties and biological activity. The 1,3-dioxane scaffold, an oxygen-containing six-membered heterocycle, is of particular interest due to its prevalence in pharmacologically active compounds.[1] Unlike its carbocyclic analog, cyclohexane, the 1,3-dioxane ring features shorter C-O bonds and the presence of oxygen lone pairs, which introduce unique stereoelectronic effects that significantly influence its conformational behavior.[2][3]
The subject of this guide, this compound, is a uniquely valuable tool for studying these principles. The gem-dimethyl substitution at the C5 position introduces significant steric hindrance that effectively prevents the ring-inversion process common to six-membered rings, thus "locking" the molecule into a preferred chair conformation. This simplification allows for a more direct investigation of the fundamental energetic balance between the chair and higher-energy non-chair forms.
The Conformational Landscape: Chair vs. Twist-Boat
Like cyclohexane, the 1,3-dioxane ring seeks to minimize torsional and angle strain by adopting non-planar conformations.[1] The two primary conformations of interest are the low-energy chair form and the more flexible, higher-energy twist-boat form.
-
Chair Conformation: This is the ground state conformation for 1,3-dioxane systems. It features staggered bonds, minimizing torsional strain, and near-ideal tetrahedral bond angles.
-
Twist-Boat Conformation: This is an intermediate in the hypothetical ring-flipping pathway. While it relieves some strain compared to the pure "boat" form, it retains significant torsional strain from eclipsing interactions.
For the parent 1,3-dioxane molecule, computational studies have shown the chair conformer to be substantially more stable than the twist-boat conformer.[4] Ab initio and Density Functional Theory (DFT) calculations place the energy difference (ΔG) between the chair and the 2,5-twist conformer in the range of 4.8 to 5.2 kcal/mol.[4] The introduction of the 5,5-dimethyl groups further biases this equilibrium, as placing one of the methyl groups in an axial position during a ring flip would incur a severe steric penalty, effectively locking the chair conformation.
The primary conformational question for this compound is therefore not about the equilibrium between two different chairs, but the energy required to distort the dominant chair conformation into a higher-energy twist-boat form.
Caption: Energy profile of the chair-to-twist-boat interconversion.
Stereoelectronic Underpinnings: The Anomeric Effect
While the classic anomeric effect describes the preference for axial substituents at the C2 position, the underlying principle—hyperconjugation involving oxygen lone pairs—influences the entire ring.[5][6] This effect arises from a stabilizing orbital interaction between an oxygen lone pair (n) and an adjacent anti-bonding orbital (σ).[6][7] In the 1,3-dioxane ring, interactions such as the n(O) → σ(C-H) hyperconjugation contribute to the overall geometry and stability of the chair form.[2][3][4] These stereoelectronic forces are a key reason why the geometry of the 1,3-dioxane chair is not identical to that of cyclohexane, featuring puckering at the O-C-O fragment.
Experimental Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformation of dioxane derivatives in solution. The analysis hinges on two key parameters: chemical shifts (δ) and scalar coupling constants (J).
Protocol: ¹H NMR Analysis
A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) and analyzed using a high-field NMR spectrometer (≥400 MHz is recommended for adequate signal dispersion).
-
Sample Preparation: Dissolve 5-10 mg of high-purity this compound in ~0.6 mL of deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to analyze are those for the protons at C2, C4, and C6.
-
Signal Assignment:
-
The C5 methyl groups will appear as a sharp singlet.
-
The C2 protons (H2ₐₓ and H2ₑq) will typically appear as a pair of doublets or an AB quartet.
-
The C4/C6 protons (H4/6ₐₓ and H4/6ₑq) will also appear as complex multiplets, often as an ABXY system when coupled to the C5 protons (which are absent here) and each other.
-
-
Coupling Constant (J-value) Extraction: The magnitude of the vicinal coupling constants (³J_HH) between adjacent protons is highly dependent on the dihedral angle (θ) between them, as described by the Karplus equation. By measuring these J-values, one can deduce the spatial relationship of the protons and confirm the chair conformation.
Data Interpretation
In a rigid chair conformation, the dihedral angles are fixed, leading to predictable coupling constants.
| Coupling Interaction | Approximate Dihedral Angle (θ) | Expected ³J_HH (Hz) |
| Axial-Axial (J_aa) | ~180° | 10 - 13 |
| Axial-Equatorial (J_ae) | ~60° | 2 - 5 |
| Equatorial-Equatorial (J_ee) | ~60° | 2 - 5 |
| Geminal (²J_HH) | ~109.5° | -10 to -15 |
The observation of a large coupling constant (~10-13 Hz) between two protons confirms they are in a 1,3-diaxial relationship, which is definitive evidence for a chair conformation. The absence of signal averaging (i.e., distinct signals for axial and equatorial protons) at room temperature further confirms that the ring is not undergoing rapid inversion.
Computational Modeling: An In-Silico Approach
Computational chemistry provides invaluable quantitative data on the energies and geometries of different conformers. Density Functional Theory (DFT) is the workhorse method for this type of analysis.
Workflow: DFT Conformational Analysis
Caption: Workflow for computational conformational analysis.
-
Structure Building: Generate 3D coordinates for both the chair and twist-boat conformations of this compound.
-
Geometry Optimization: Perform full geometry optimizations for each structure. A common and reliable level of theory is B3LYP with the 6-31G(d) basis set. This step finds the lowest energy geometry for each starting conformer.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This is a critical self-validation step. A true energy minimum will have zero imaginary frequencies. A transition state will have exactly one.
-
Energy Calculation: Extract the electronic energy and the thermal corrections to the Gibbs free energy (G) from the output files. The difference in G between the optimized chair and twist-boat structures (ΔG = G_twist-boat - G_chair) gives the relative stability at the specified temperature (usually 298.15 K).
Computational studies consistently confirm that the chair conformation is the global minimum, with the twist-boat being several kcal/mol higher in energy, corroborating the experimental NMR data.[4][8]
Synthesis and Application
Synthetic Protocol
This compound is typically synthesized via the acid-catalyzed acetalization of 2,2-dimethyl-1,3-propanediol with formaldehyde or a formaldehyde equivalent like paraformaldehyde.
-
Reaction Setup: To a solution of 2,2-dimethyl-1,3-propanediol in a non-polar solvent (e.g., toluene), add paraformaldehyde and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
Workup and Purification: After the reaction is complete, cool the mixture, wash with a basic aqueous solution (e.g., NaHCO₃) to neutralize the acid, and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Conclusion
The conformational analysis of this compound offers a clear and instructive case study in the principles of stereochemistry. The gem-dimethyl group at C5 effectively eliminates ring inversion, allowing for an unambiguous characterization of the dominant chair conformation. A combined approach, leveraging the definitive structural insights from NMR spectroscopy and the quantitative energetic data from computational modeling, provides a robust and self-validating system for analysis. The principles demonstrated with this model compound are directly applicable to more complex substituted dioxanes encountered in medicinal chemistry and natural product synthesis, making a thorough understanding of its behavior essential for the modern researcher.
References
- Alabugin, I. V., & Zeidan, T. A. (2002). Stereoelectronic Effects and General Trends in Hyperconjugative Acceptor and Donor Abilities of σ Bonds. The Journal of Organic Chemistry.
- ChemBK. (2024). 5,5-dimethyl-2-phenyl-1,3-dioxane.
- Alabugin, I. V. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect What Is Really Important?. The Journal of Organic Chemistry.
- Alabugin, I. V. (2000). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important?. PubMed.
- Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational analysis of 5-substituted 1,3-dioxanes. ResearchGate.
- ResearchGate. (2008). A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane).
- Chapman, D. M., & Hester, R. E. (1997). Ab Initio Conformational Analysis of 1,4-Dioxane. The Journal of Physical Chemistry A.
- Bols, M., & Crich, D. (2021). Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. RSC Publishing.
- ACS Publications. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric EffectWhat Is Really Important?. The Journal of Organic Chemistry.
- PubChem. (n.d.). This compound.
- Rychnovsky, S. D., Yang, G., & Powers, J. P. (1992). Chair and twist-boat conformations of 1,3-dioxanes: limitations of molecular mechanics force fields. The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Collection - Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane:â W-Effect, ÏC-X â Ï*C-H Interactions, Anomeric Effectî¸What Is Really Important? - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Stability of 5,5-Dimethyl-1,3-dioxane in Acidic and Basic Media: An In-depth Technical Guide
Introduction: The Significance of 5,5-Dimethyl-1,3-dioxane in Modern Chemistry
This compound, a cyclic acetal, holds a pivotal role in contemporary organic synthesis, particularly in the realm of drug development and complex molecule construction. Its prevalence stems from its utility as a robust protecting group for carbonyl functionalities, namely aldehydes and ketones. The strategic application of protecting groups is a cornerstone of multistep synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule.[1] The stability of these protecting groups under a variety of reaction conditions is paramount to the success of a synthetic campaign. This guide provides a comprehensive technical overview of the stability of this compound, with a specific focus on its behavior in acidic and basic environments. This understanding is critical for researchers and drug development professionals to effectively utilize this versatile chemical entity.
Core Principles of Acetal Stability: A Tale of Two Environments
The chemical behavior of this compound is dictated by the fundamental principles governing acetal chemistry. In essence, its stability is a story of two contrasting scenarios: remarkable resilience in basic and neutral media, and pronounced lability under acidic conditions.[2][3]
Inertness in Basic and Neutral Media: A Bastion of Stability
Under basic or neutral conditions, this compound exhibits exceptional stability. This robustness can be attributed to the absence of a viable reaction pathway for nucleophilic or basic attack.[3][4] The carbon atom of the acetal linkage is not sufficiently electrophilic to be attacked by common nucleophiles or bases. Furthermore, the ether-like oxygen atoms lack a proton that can be readily abstracted by a base, thus preventing the initiation of a degradation pathway. This inherent stability makes this compound an ideal choice for protecting carbonyl groups during reactions involving strong bases, organometallic reagents (like Grignard or organolithium reagents), hydrides, and various nucleophiles.[5]
Lability in Acidic Media: The Achilles' Heel
The stability of this compound is dramatically compromised in the presence of acid. The acid-catalyzed hydrolysis of acetals is a well-established and fundamental reaction in organic chemistry.[6][7] This process is not merely a degradation but a controlled and reversible reaction that allows for the deprotection of the carbonyl group when desired. The susceptibility to acid-catalyzed cleavage is the very feature that makes acetals such useful protecting groups.
The Mechanism of Acid-Catalyzed Hydrolysis: A Step-by-Step Breakdown
The acid-catalyzed hydrolysis of this compound proceeds through a series of well-defined steps, culminating in the regeneration of the parent carbonyl compound (in this case, formaldehyde) and 2,2-dimethyl-1,3-propanediol. The generally accepted mechanism involves the following key stages[6][7][8]:
-
Protonation of an Acetal Oxygen: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxane ring by a hydronium ion (H₃O⁺). This step is crucial as it converts the alkoxy group into a good leaving group (an alcohol).
-
Formation of a Resonance-Stabilized Carbocation: The protonated acetal undergoes cleavage of a carbon-oxygen bond, leading to the departure of one of the alcohol moieties and the formation of a resonance-stabilized carbocation, often referred to as an oxocarbenium ion. The positive charge is delocalized between the carbon and the remaining oxygen atom, which significantly stabilizes this intermediate. The formation of this carbocation is typically the rate-determining step of the hydrolysis reaction.[7]
-
Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbocation.
-
Deprotonation to Form a Hemiacetal: A subsequent deprotonation step yields a hemiacetal intermediate.
-
Protonation of the Remaining Alkoxy Group: The hydroxyl group of the hemiacetal is then protonated by another hydronium ion.
-
Elimination of the Second Alcohol Moiety: This protonation again creates a good leaving group, which is eliminated to form the protonated carbonyl compound.
-
Final Deprotonation: Finally, deprotonation of the protonated carbonyl by a water molecule regenerates the hydronium ion catalyst and yields the final carbonyl compound.
Visualizing the Mechanism of Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of this compound.
Kinetics and Factors Influencing the Rate of Hydrolysis
The rate of acid-catalyzed hydrolysis of this compound is influenced by several factors, including pH, temperature, and structural features of the acetal itself.
pH-Rate Profile
The rate of hydrolysis is directly proportional to the concentration of the hydronium ion at low pH. As the pH increases, the rate of hydrolysis decreases significantly. A typical pH-rate profile for acetal hydrolysis shows a linear relationship between the logarithm of the observed rate constant (log k_obs) and pH in the acidic region, with a slope of -1. This indicates a specific acid-catalyzed mechanism. At very high pH values (in the basic region), the rate of hydrolysis is negligible.
Visualizing the pH-Rate Profile
Caption: Representative pH-rate profile for acetal hydrolysis.
Structural Effects on Stability
The structure of the acetal plays a crucial role in determining its stability towards acid-catalyzed hydrolysis. For 1,3-dioxanes, substitution at the 5-position, as seen in this compound, has a deactivating effect on the rate of hydrolysis.[3] This is in contrast to substitution at the 2-position, which generally increases the rate of hydrolysis. The gem-dimethyl group at the 5-position can influence the conformation of the six-membered ring and potentially increase steric hindrance, making the protonation and subsequent steps less favorable.
For comparison, a study on the hydrolysis of 2-methyl-1,3-dioxane over an acidic ion exchange resin found the activation energy for the forward reaction to be 33.31 kJ/mol.[2] While not identical, this value provides a reasonable estimate for the energy barrier of hydrolysis for a structurally similar 1,3-dioxane.
| Compound | Relative Rate of Hydrolysis | Reference |
| Unsubstituted 1,3-Dioxane | 1 | [3] |
| This compound | Slower than unsubstituted | [3] |
| 2-Methyl-1,3-dioxane | Faster than unsubstituted |
Table 1: Relative Hydrolysis Rates of Substituted 1,3-Dioxanes.
Experimental Protocols for Stability Assessment
The stability of this compound can be experimentally determined by monitoring its concentration over time in solutions of varying pH. Several analytical techniques can be employed for this purpose.
Protocol 1: Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions, including acetal hydrolysis.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O or a mixture of an organic solvent and D₂O) containing a known concentration of an internal standard.
-
Initiation of Hydrolysis: To initiate the hydrolysis, add a specific amount of a deuterated acid (e.g., DCl in D₂O) to achieve the desired pH.
-
NMR Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting material (this compound) and one of the products (e.g., formaldehyde or 2,2-dimethyl-1,3-propanediol) relative to the internal standard.
-
Kinetic Analysis: Plot the concentration of the reactant versus time to determine the rate constant of the hydrolysis reaction.
Visualizing the NMR Monitoring Workflow
Caption: Workflow for monitoring acetal hydrolysis by NMR.
Protocol 2: Monitoring Hydrolysis by Gas Chromatography (GC)
Gas chromatography is another effective method for quantifying the components of a reaction mixture over time.
Methodology:
-
Reaction Setup: Set up the hydrolysis reaction in a thermostated vessel with a known concentration of this compound in an appropriate solvent system and at the desired pH.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding a base (e.g., a solution of sodium bicarbonate) to neutralize the acid catalyst.
-
Extraction: Extract the organic components from the quenched aliquot into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
GC Analysis: Inject the organic extract into a gas chromatograph equipped with an appropriate column and detector (e.g., a flame ionization detector).
-
Data Analysis: Determine the concentrations of the reactant and product(s) by comparing their peak areas to those of standard solutions.
-
Kinetic Analysis: Plot the concentration of the reactant versus time to calculate the rate constant.
Protocol 3: Monitoring Hydrolysis by UV-Vis Spectrophotometry (Indirect Method)
If the acetal and its hydrolysis products do not have a strong UV-Vis chromophore, an indirect method can be employed. This often involves reacting one of the hydrolysis products (e.g., an aldehyde) with a derivatizing agent that produces a colored or UV-active compound.
Methodology:
-
Reaction and Sampling: Perform the hydrolysis reaction and sampling as described in the GC protocol.
-
Derivatization: Treat the quenched aliquots with a reagent that reacts specifically with the aldehyde product to form a chromophore. A common reagent for this purpose is 2,4-dinitrophenylhydrazine (DNPH), which forms a colored hydrazone.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting colored solution at its maximum wavelength (λ_max) using a UV-Vis spectrophotometer.
-
Quantification: Use a calibration curve prepared from standard solutions of the aldehyde to determine its concentration in each aliquot.
-
Kinetic Analysis: From the concentration of the product formed over time, calculate the rate of disappearance of the starting acetal and determine the rate constant.
Conclusion: A Versatile Tool with Well-Defined Stability Parameters
This compound is a valuable synthetic tool, prized for its role as a robust protecting group for carbonyl compounds. Its stability profile is well-defined and predictable: it is exceptionally stable in basic and neutral environments, yet readily cleaved under acidic conditions. This dichotomous behavior is the key to its utility, allowing for the selective protection and deprotection of carbonyl functionalities in complex synthetic sequences. A thorough understanding of the mechanism and kinetics of its acid-catalyzed hydrolysis, as well as the factors that influence its rate, is essential for its effective application in research and development. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its stability, enabling scientists to harness the full potential of this important chemical entity.
References
- Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR. Magn Reson Chem. 2012 Jul;50(7):496-501. URL
- Investigation on Hydrolysis Kinetics of 2-Methyl-1,3-Dioxane. Academax. URL
- Why are acetals stable to bases and nucleophiles? Chemistry Stack Exchange. URL
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.
- Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. URL
- The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates.
- Acetal Hydrolysis Mechanism. Chemistry Steps. URL
- 1,3-dithianes in 10% dioxane–water mixtures. Implications for cyclic acetal hydrolysis catalysed by hydrogen ions. Journal of the Chemical Society, Perkin Transactions 2. URL
- Well-established mechanism of the hydrolysis of acetals and ketals.
- Well-established mechanism of the hydrolysis of acetals and ketals.
- pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4...
- Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions.
- Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. URL
- A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues. PubMed. URL
- The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Semantic Scholar. URL
- Kinetics and mechanism of the metal ion-promoted hydrolysis of 2-phenyl-1,3-dithiane in aqueous dioxane solution. Journal of the Chemical Society, Perkin Transactions 2. URL
- Quantum chemical study of this compound isomerization to 2,2-dimethyl-3-methoxypropanal.
- This compound-2-ethanol. PubChem. URL
- Rate Constant of Ester Hydrolysis. Scribd. URL
- Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA. URL
- Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
- The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. PMC. URL
- Dimethyl Acetals. Organic Chemistry Portal. URL
- Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Pearson. URL
- Protecting group. Wikipedia. URL
- Protecting Groups. University of California, Irvine.
- A Reactive Distillation Process To Produce 5-Hydroxy-2-methyl-1,3-dioxane from Mixed Glycerol Acetal Isomers.
Sources
- 1. Investigation on Hydrolysis Kinetics of 2-Methyl-1,3-Dioxane-Academax [idesign.academax.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5,5-Dimethyl-1,3-dioxane Derivatives: Synthesis, Properties, and Therapeutic Potential
Abstract
The 5,5-dimethyl-1,3-dioxane scaffold represents a versatile and sterically defined structural motif that has garnered increasing attention in medicinal chemistry and drug development. The gem-dimethyl group at the C5 position locks the six-membered ring into a predictable chair conformation, providing a rigid framework for the precise spatial orientation of substituents. This unique conformational stability, coupled with the synthetic tractability of the dioxane ring, makes its derivatives attractive candidates for a range of therapeutic applications. This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning potential of this compound derivatives as bioactive agents. We will delve into their roles as anti-inflammatory agents, modulators of multidrug resistance in cancer, and ligands for the sigma-1 receptor in the context of neuropathic pain, offering insights into their structure-activity relationships and mechanisms of action.
The this compound Core: A Foundation for Bioactivity
The this compound core is typically synthesized through the acid-catalyzed condensation of an aldehyde or ketone with 2,2-dimethyl-1,3-propanediol. This reaction, a form of acetal or ketal formation, is a robust and high-yielding transformation, making the core structure readily accessible. The presence of the gem-dimethyl group at the C5 position is a key feature, as it anchors the 1,3-dioxane ring in a chair conformation, minimizing ring flipping and providing a stable and predictable three-dimensional structure. This conformational rigidity is highly advantageous in drug design, as it allows for the precise positioning of pharmacophoric elements to interact with biological targets.
The 1,3-dioxane ring is generally stable under basic, reductive, and oxidative conditions, a desirable trait for a scaffold in a drug candidate that must endure various physiological environments. However, it is labile to acidic conditions, which can be exploited for deprotection strategies in organic synthesis or for prodrug design where release of an active compound is desired in an acidic environment, such as a tumor microenvironment.
Synthesis of Bioactive this compound Derivatives
The synthesis of functionalized this compound derivatives typically begins with the formation of the core structure, followed by modification of substituents at the C2 or other positions. The choice of the starting aldehyde or ketone determines the initial substitution pattern at the C2 position, which is often a key determinant of biological activity.
Experimental Protocol 1: General Synthesis of 2-Substituted-5,5-Dimethyl-1,3-Dioxanes
This protocol outlines the general procedure for the acid-catalyzed acetalization to form the this compound ring.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
2,2-Dimethyl-1,3-propanediol (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the aldehyde or ketone, 2,2-dimethyl-1,3-propanediol, and a catalytic amount of p-TSA in toluene.
-
Heat the reaction mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford the desired 2-substituted-5,5-dimethyl-1,3-dioxane.
Potential Therapeutic Applications of this compound Derivatives
The rigid and tunable nature of the this compound scaffold has led to the exploration of its derivatives in several therapeutic areas.
Anti-inflammatory Agents
A series of N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl]amino acids have been synthesized and evaluated for their anti-inflammatory properties.[1] These compounds are prepared by the reaction of 3-(5,5-dimethyl-1,3-dioxan-2-yl)propanal with various amino acids or their methyl esters. In a xylene-induced ear edema model in mice, several of these derivatives exhibited significant anti-inflammatory activity, with some showing higher potency than the standard drug, aspirin.[1]
A Quantitative Structure-Activity Relationship (QSAR) analysis suggested that the anti-inflammatory activity is influenced by the properties of the amino acid moiety, indicating that the this compound unit serves as a key scaffold for presenting the bioactive amino acid portion in a favorable conformation.[1] While the precise mechanism of action is still under investigation, it is hypothesized that these compounds may interfere with the production or action of pro-inflammatory mediators.
Modulators of Multidrug Resistance (MDR) in Cancer
Multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), is a major obstacle in cancer chemotherapy.[2] Several 1,3-dioxane derivatives have been identified as effective modulators of P-gp, capable of reversing MDR in cancer cells.[3][4]
Derivatives with two phenyl groups at the C2 position of the dioxane ring, along with a linker connected to a basic moiety, have shown promising activity.[3] These compounds are thought to interact with P-gp, inhibiting its efflux function and thereby increasing the intracellular concentration of chemotherapeutic drugs. The this compound core provides a rigid platform for the optimal positioning of the aromatic rings and the basic side chain, which are crucial for P-gp interaction.
Logical Relationship: Key Structural Features for P-gp Modulation
Caption: Key structural elements of this compound derivatives for P-glycoprotein modulation.
Sigma-1 Receptor Ligands for Neuropathic Pain
The sigma-1 receptor, a unique intracellular chaperone protein, has emerged as a promising target for the treatment of neuropathic pain.[4] Several 4-(aminoalkyl)-substituted 1,3-dioxane derivatives have been synthesized and shown to exhibit high affinity and selectivity for the sigma-1 receptor.[5]
Structure-activity relationship studies have revealed that the substitution at the C2 position and the nature of the amino group are critical for sigma-1 receptor binding. For instance, a benzylamine moiety at the end of an ethyl linker at the C4 position, coupled with a phenyl group at the C2 position, resulted in a potent and selective sigma-1 receptor antagonist with significant antiallodynic activity in a capsaicin-induced pain model.[5] The rigid this compound scaffold is believed to correctly orient these key pharmacophoric features for optimal interaction with the receptor's binding site.
Signaling Pathway: Role of Sigma-1 Receptor in Neuropathic Pain
Sources
- 1. N-[2-(this compound-2-yl)ethyl]amino acids: their synthesis, anti-inflammatory evaluation and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, MS) of 5,5-Dimethyl-1,3-dioxane
An In-Depth Technical Guide to the Spectroscopic Characterization of 5,5-Dimethyl-1,3-dioxane
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a valuable building block in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and quality control of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a six-membered ring containing two oxygen atoms and is substituted with two methyl groups at the C5 position.[1] This symmetrical structure significantly influences its spectroscopic signatures. The primary analytical techniques discussed—NMR, IR, and MS—each provide unique and complementary information about the molecule's atomic connectivity, functional groups, and overall structure.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide clear and interpretable spectra.
¹H NMR Spectroscopy
Expertise & Experience: The symmetry of this compound simplifies its ¹H NMR spectrum. Due to the free rotation around the C-O bonds and the chair-like conformation of the dioxane ring, we expect to see distinct signals for the methyl protons, the axial and equatorial protons on C4 and C6, and the protons on C2.
Data Presentation:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.7 - 1.2 | Singlet | 6H | C(5)-(CH₃)₂ |
| ~3.5 - 3.7 | Singlet or Multiplet | 4H | C(4)-H₂, C(6)-H₂ |
| ~4.5 - 4.7 | Singlet | 2H | C(2)-H₂ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[2][3]
Trustworthiness: The integration values are key to a confident assignment. The 6H singlet unequivocally corresponds to the two equivalent methyl groups. The 4H signal represents the four equivalent methylene protons adjacent to the oxygen atoms, while the 2H signal is characteristic of the methylene protons of the acetal group. The simplicity of the spectrum is a direct reflection of the molecule's symmetry.
¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum is also simplified by the molecule's symmetry. We anticipate four distinct signals corresponding to the four unique carbon environments.
Data Presentation:
| Chemical Shift (δ) ppm | Assignment |
| ~21.8 | C(5)-CH₃ |
| ~30.2 | C(5) |
| ~70.9 | C(4), C(6) |
| ~94.0 | C(2) |
Note: These are typical chemical shift values and can be influenced by the solvent.[4][5]
Trustworthiness: The chemical shifts are highly indicative of the carbon types. The signal around 22 ppm is typical for an aliphatic methyl carbon. The quaternary carbon at C5 appears around 30 ppm. The carbons bonded to oxygen (C4 and C6) are deshielded and appear further downfield at approximately 71 ppm. The acetal carbon (C2), being bonded to two oxygen atoms, is the most deshielded and is found around 94 ppm. This predictable pattern provides a reliable fingerprint for the this compound structure.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, the key functional groups are the C-O ether linkages and the C-H bonds of the alkane framework.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H (stretch, sp³) |
| 1395 - 1385 | Medium | C-H (bend, methyl) |
| 1150 - 1050 | Strong | C-O (stretch, ether) |
Note: The exact peak positions and intensities can vary based on the sampling method (e.g., thin film, KBr pellet).[1]
Trustworthiness: The strong absorption bands in the 2950-2850 cm⁻¹ region are characteristic of sp³ C-H stretching vibrations. The presence of a strong band in the 1150-1050 cm⁻¹ region is a clear indication of the C-O stretching of the ether groups within the dioxane ring.[6] The absence of significant peaks in other regions (e.g., no O-H stretch around 3300 cm⁻¹ or C=O stretch around 1700 cm⁻¹) confirms the purity of the compound and the absence of common starting materials or byproducts.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique that leads to predictable fragmentation pathways. The molecular ion peak (M⁺) is expected at an m/z of 116, corresponding to the molecular weight of C₆H₁₂O₂.[7][8]
Data Presentation:
| m/z | Proposed Fragment |
| 116 | [M]⁺ (Molecular Ion) |
| 115 | [M-H]⁺ |
| 101 | [M-CH₃]⁺ |
| 86 | [M-2CH₃]⁺ or [M-CH₂O]⁺ |
| 56 | [C₄H₈]⁺ |
Trustworthiness: The fragmentation pattern is a logical consequence of the molecule's structure. The loss of a hydrogen radical to form the [M-H]⁺ ion at m/z 115 is a common fragmentation.[9] The loss of a methyl group ([M-CH₃]⁺) results in a peak at m/z 101. A significant peak at m/z 56 is also observed, which can be attributed to the stable isobutylene cation formed after ring cleavage.[9]
Caption: Proposed Fragmentation Pathway of this compound in EI-MS
Experimental Protocols
Authoritative Grounding & Comprehensive References: The data presented in this guide are consistent with standard analytical procedures.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.[2] Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr) or as a thin film.
-
Mass Spectrometry: Mass spectra are generally acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.[10]
Conclusion
The spectroscopic data for this compound are highly characteristic and provide a robust means of confirming its structure and purity. The symmetry of the molecule is a dominant feature in its NMR spectra, leading to a limited number of well-resolved signals. The IR spectrum clearly indicates the presence of ether linkages and alkane C-H bonds. Mass spectrometry reveals a predictable fragmentation pattern, further corroborating the molecular structure. This comprehensive spectroscopic profile serves as an essential reference for scientists working with this versatile chemical compound.
References
- PubChem. (n.d.). This compound-2-ethanol. National Center for Biotechnology Information.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxan-2-one. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Bar graph of this compound.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- PubChemLite. (n.d.). This compound (C6H12O2).
- SpectraBase. (n.d.). 5,5-dimethyl-m-dioxane - Optional[13C NMR] - Chemical Shifts.
- NIST. (n.d.). 1,3-Dioxane, 2,4-diisopropyl-5,5-dimethyl-. NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 872-98-0).
- SpectraBase. (n.d.). 1,3-Dioxane, 5,5-dimethyl-2-(tetrahydro-2-methoxy-2H-pyran-4-yl)- - Optional[FTIR] - Spectrum.
- Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Journal of the American Chemical Society. (1965). Conformational analysis. XVI. 1,3-Dioxanes.
- Russian Journal of Organic Chemistry. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane.
Sources
- 1. This compound | C6H12O2 | CID 70109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 1,3-Dioxane-4-methanol, 4,5-dimethyl- (54063-16-0) for sale [vulcanchem.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound [webbook.nist.gov]
The 5,5-Dimethyl-1,3-dioxane Ring: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,5-dimethyl-1,3-dioxane motif, a cyclic acetal derived from neopentyl glycol, is a cornerstone in modern organic synthesis, prized for its unique conformational properties and predictable reactivity. This in-depth technical guide provides a comprehensive exploration of the core principles governing the reactivity of this heterocyclic system. We will delve into the stereoelectronic effects and conformational biases imparted by the gem-dimethyl group, the kinetics and mechanisms of its formation and cleavage, and its utility as a robust protecting group in the synthesis of complex molecules. This guide is intended to serve as a practical resource for researchers, offering not only detailed experimental protocols but also the causal reasoning behind methodological choices, thereby empowering scientists to strategically employ the this compound ring in their synthetic endeavors.
Introduction: Structural and Conformational Landscape
The this compound ring is a six-membered heterocycle characterized by the presence of two oxygen atoms at the 1 and 3 positions and a gem-dimethyl group at the C5 position. This substitution pattern has profound implications for the ring's conformation and reactivity.
Conformational Preferences: The Dominance of the Chair Form
Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional and steric strain. The chair-twist energy is higher for 1,3-dioxanes compared to cyclohexanes (5.7 kcal/mol vs. 4.9 kcal/mol, respectively), making the chair conformation even more dominant.[1] The gem-dimethyl group at the C5 position further influences the ring's conformational equilibrium. While a substituent at C5 does not experience the same 1,3-diaxial interactions as substituents at C2, C4, or C6, the Thorpe-Ingold effect, or gem-dimethyl effect, plays a significant role. This effect posits that the presence of the gem-dimethyl group compresses the internal bond angle, which can favor ring formation and influence the conformational preferences of other substituents on the ring.[2]
The conformational free energy (A-value) of a substituent provides a quantitative measure of its preference for the equatorial position. For substituents at the 5-position of a 1,3-dioxane ring, the A-values are generally smaller than in cyclohexane, indicating a lesser steric demand in the axial position.[3]
Table 1: Conformational Free Energies (A-Values) for Substituents at the C5-Position of the 1,3-Dioxane Ring
| Substituent | A-value (kcal/mol) | Reference |
| Methyl | 0.8 | [3] |
| Ethyl | 0.9 | [4] |
| Isopropyl | 1.1 | [4] |
| tert-Butyl | 1.4-1.8 | [4] |
| Phenyl | 1.1 | [4] |
| Hydroxy | -0.5 | [3] |
Note: A-values can be solvent-dependent, particularly for polar substituents.
The Thorpe-Ingold Effect: A Driving Force for Cyclization
The gem-dimethyl group at the C5 position kinetically favors the formation of the this compound ring. This phenomenon, known as the Thorpe-Ingold effect, arises from a decrease in the internal bond angle between the reacting functionalities, which increases the probability of intramolecular cyclization.[2][5] This effect not only accelerates the rate of formation but can also shift the equilibrium to favor the cyclic acetal over the acyclic starting materials.
Caption: The Thorpe-Ingold effect favoring cyclization.
Synthesis of the this compound Ring
The most common method for the synthesis of 5,5-dimethyl-1,3-dioxanes is the acid-catalyzed acetalization of an aldehyde or ketone with 2,2-dimethyl-1,3-propanediol (neopentyl glycol).
Mechanism of Acetalization
The reaction proceeds via a hemiacetal intermediate. The carbonyl group is first protonated by the acid catalyst, which increases its electrophilicity. Nucleophilic attack by one of the hydroxyl groups of the diol forms the hemiacetal. Subsequent protonation of the hemiacetal hydroxyl group and elimination of water generates a resonance-stabilized oxocarbenium ion. Intramolecular trapping of this cation by the second hydroxyl group, followed by deprotonation, yields the cyclic acetal.
Caption: General mechanism of acid-catalyzed acetalization.
Experimental Protocol: Synthesis of 2-Phenyl-5,5-dimethyl-1,3-dioxane
This protocol details the synthesis of a representative 2-substituted-5,5-dimethyl-1,3-dioxane.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
2,2-Dimethyl-1,3-propanediol (1.04 g, 10 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (95 mg, 0.5 mmol)
-
Toluene (50 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a 100 mL round-bottom flask, add benzaldehyde, 2,2-dimethyl-1,3-propanediol, p-toluenesulfonic acid monohydrate, and toluene.
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) or by recrystallization from a suitable solvent to yield 2-phenyl-5,5-dimethyl-1,3-dioxane as a white solid.
Causality Behind Experimental Choices:
-
p-Toluenesulfonic acid: p-TSA is a commonly used acid catalyst for acetalization because it is a solid, easy to handle, and less corrosive than mineral acids like sulfuric acid.[6] Its acidity is sufficient to promote the reaction without causing significant side reactions.
-
Dean-Stark trap: The formation of acetals is a reversible reaction. The removal of water, a byproduct of the reaction, drives the equilibrium towards the formation of the product.[6]
-
Toluene: Toluene forms an azeotrope with water, which facilitates its removal in the Dean-Stark trap.
Reactivity of the this compound Ring
The reactivity of the this compound ring is dominated by its behavior as an acetal. It is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.
Acid-Catalyzed Hydrolysis (Deprotection)
The most common reaction of 1,3-dioxanes is their acid-catalyzed hydrolysis back to the corresponding carbonyl compound and diol. This reaction is the reverse of acetalization and is a cornerstone of its use as a protecting group.
Mechanism of Hydrolysis:
The mechanism begins with the protonation of one of the ring oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this cation, followed by deprotonation and subsequent proton transfer, leads to a hemiacetal intermediate. Protonation of the remaining ring oxygen and subsequent cleavage yields the carbonyl compound and the diol. The formation of the oxocarbenium ion is generally the rate-determining step.[7]
Caption: Mechanism of acid-catalyzed hydrolysis of a 1,3-dioxane.
Kinetics of Hydrolysis:
The rate of hydrolysis is highly dependent on the stability of the intermediate oxocarbenium ion. Electron-donating groups at the C2 position accelerate the reaction by stabilizing the positive charge, while electron-withdrawing groups have the opposite effect. The gem-dimethyl group at C5 can also influence the rate of hydrolysis, with some studies suggesting it can decrease the rate relative to the unsubstituted parent dioxane.
Table 2: Relative Hydrolysis Rates of 2-Substituted-1,3-dioxanes
| 2-Substituent | Relative Rate |
| H | 1 |
| CH₃ | ~10² |
| C₆H₅ | ~10³ |
| p-NO₂C₆H₄ | ~10 |
Note: These are approximate relative rates and can vary with reaction conditions.
Experimental Protocol: Deprotection of 2-Phenyl-5,5-dimethyl-1,3-dioxane
Materials:
-
2-Phenyl-5,5-dimethyl-1,3-dioxane (1.92 g, 10 mmol)
-
Acetone (40 mL)
-
1 M Aqueous HCl (10 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2-phenyl-5,5-dimethyl-1,3-dioxane in acetone in a round-bottom flask.
-
Add the 1 M aqueous HCl solution and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzaldehyde and 2,2-dimethyl-1,3-propanediol.
-
The products can be separated by column chromatography if necessary.
Reductive Cleavage
The this compound ring can undergo reductive cleavage with strong reducing agents, typically in the presence of a Lewis acid. A common reagent system for this transformation is lithium aluminum hydride (LiAlH₄) in the presence of aluminum chloride (AlCl₃). This reaction opens the ring to form a mono-protected 1,3-diol.
The regioselectivity of the ring opening is influenced by steric and electronic factors. The reduction typically proceeds via hydride attack on an intermediate oxocarbenium ion, which is formed by the coordination of the Lewis acid to one of the ring oxygens.
Oxidation
While the 1,3-dioxane ring is generally stable to many oxidizing agents, strong oxidants can lead to cleavage or modification of the ring. For example, oxidation with ruthenium tetroxide (RuO₄) can lead to the formation of esters or lactones.[8] More selective oxidations can be achieved using systems like N-hydroxyphthalimide (NHPI) in the presence of a co-catalyst, which can oxidize a C-H bond adjacent to the ring oxygen to form an ester.[9]
Applications in Drug Development and Total Synthesis
The stability of the this compound ring to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an invaluable protecting group for 1,3-diols and carbonyl compounds in multistep organic synthesis.[2]
The conformational rigidity imparted by the gem-dimethyl group can also be exploited to control the stereochemistry of reactions at adjacent centers. This has been particularly useful in the total synthesis of complex natural products where precise stereochemical control is paramount.
Conclusion
The this compound ring is a versatile and highly useful structural motif in organic chemistry. Its reactivity is well-defined, primarily governed by the principles of acetal chemistry. The presence of the gem-dimethyl group at the C5 position introduces unique conformational constraints and can influence reaction rates through the Thorpe-Ingold effect. A thorough understanding of its synthesis, conformational behavior, and reactivity profile, as detailed in this guide, is essential for its strategic and effective application in the synthesis of complex molecules, including those of pharmaceutical interest.
References
- Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458. [Link]
- BenchChem. (2025). Application of 2-Ethyl-5,5-dimethyl-1,3-dioxane in Natural Product Synthesis.
- Raskil'dina, G. Z., Spirikhin, L. V., Zlotskii, S. S., & Kuznetsov, V. V. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Russian Journal of General Chemistry, 89(5), 963–969. [Link]
- Schafer, L. (Ed.). (2012). Stereochemistry and Conformational Analysis. Springer Science & Business Media.
- Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871–874. [Link]
- Eliel, E. L., Allinger, N. L., Angyal, S. J., & Morrison, G. A. (1965). Conformational Analysis. Interscience Publishers.
- Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. The effect of the gem-dimethyl group. J. Chem. Soc., Trans., 107, 1080-1106. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- ChemBK. (2024). 5,5-dimethyl-2-phenyl-1,3-dioxane. [Link]
- Leggetter, B. E., & Brown, R. K. (1963). Further studies on the relative ease of reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes in ether solution by LiAlH4–AlCl3. Canadian Journal of Chemistry, 41(11), 2671-2675. [Link]
- Fife, T. H. (1972). General acid catalysis of acetal, ketal, and ortho ester hydrolysis. Accounts of Chemical Research, 5(8), 264-272. [Link]
- Kreevoy, M. M., & Taft, R. W. (1955). The Evaluation of Inductive and Resonance Effects on Reactivity. I. Hydrolysis Rates of Acetals of Non-conjugated Aldehydes and Ketones. Journal of the American Chemical Society, 77(21), 5590-5595. [Link]
- Pilli, R. A., & Ferreira, V. F. (2013). Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species. Molecules, 18(12), 15658-15690. [Link]
- Capon, B. (1969). Mechanism in carbohydrate chemistry. Chemical Reviews, 69(4), 407-498. [Link]
- Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. [Link]
- Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link]
- Musin, A. I., Borisova, Y. G., Zorin, V. V., & Musina, L. A. (2022). Heterogeneous catalytic reduction of substituted 5-acyl-1,3-dioxanes. Bashkir Chemical Journal, 29(2), 48-53. [Link]
- Pinedo, C., et al. (2018). Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates. European Journal of Organic Chemistry, 2018(48), 6825-6835. [Link]
- Balan, D., & Adolfsson, H. (2009). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs.
- Ishii, Y., Nakayama, K., Takeno, M., Sakaguchi, S., Iwahama, T., & Nishiyama, Y. (1995). Alkane Oxidation with Molecular Oxygen Using a New Efficient Catalytic System: N-Hydroxyphthalimide (NHPI) Combined with Co(acac)n (n = 2 or 3). The Journal of Organic Chemistry, 60(13), 3934–3935. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. Synthesis, Surface Properties, and Hydrolysis of Chemodegradable Anionic Surfactants: Diastereomerically Pure cis- and trans-2,5-Disubstituted-1,3-dioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ruthenium tetroxide - Wikipedia [en.wikipedia.org]
- 8. Ruthenium Tetroxide (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 9. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stable Alternative: A Technical Guide to 5,5-Dimethyl-1,3-dioxane as a Formaldehyde Surrogate in Synthesis
Abstract
Formaldehyde is a cornerstone C1 synthon in organic synthesis, indispensable for reactions such as hydroxymethylation, the Mannich reaction, and the Prins reaction. However, its high reactivity, volatility, and toxicity present significant handling challenges and can lead to unpredictable side reactions. This in-depth technical guide details the use of 5,5-dimethyl-1,3-dioxane as a superior, stable, and easily handleable surrogate for formaldehyde. We will explore the synthesis of this surrogate, its mechanistic role in key synthetic transformations, and provide detailed protocols for its application, offering researchers and drug development professionals a safer and more controlled approach to formaldehyde chemistry.
The Formaldehyde Problem: A Case for a Surrogate
The utility of formaldehyde in constructing complex molecular architectures is undeniable. Yet, its practical application is fraught with difficulties that can compromise experimental reproducibility and safety.
-
Toxicity and Handling: Formaldehyde is a known carcinogen with high vapor pressure, necessitating stringent engineering controls like specialized fume hoods and monitoring, which are not always accessible.
-
Reactivity and Polymerization: Anhydrous formaldehyde gas is prone to polymerization, making its accurate measurement and delivery into a reaction mixture challenging. Aqueous solutions (formalin) introduce water, which is incompatible with many organometallic and water-sensitive reagents. Paraformaldehyde, a solid polymer, suffers from slow and often unpredictable depolymerization rates under thermal or acidic conditions.[1][2]
-
Byproduct Formation: The high reactivity of formaldehyde can lead to undesired side reactions, complicating purification and reducing yields.[1]
These challenges underscore the need for a stable, easily handled compound that can generate formaldehyde in situ under controlled conditions. This compound emerges as an excellent candidate, offering a solution to these longstanding issues.
This compound: Properties and Advantages
This compound is a cyclic formal, a stable, colorless liquid at room temperature. Its structure, featuring a gem-dimethyl group, locks the six-membered ring into a preferred chair conformation, contributing to its stability.[3]
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 872-98-0 | [4] |
| Molecular Formula | C₆H₁₂O₂ | [4] |
| Molecular Weight | 116.16 g/mol | [4] |
| Appearance | Colorless liquid | |
| Boiling Point | ~130-132 °C | |
| Stability | Stable under basic, reductive, or oxidative conditions | [5] |
Key Advantages:
-
Safety and Handling: As a non-volatile liquid, it is significantly safer and easier to handle, measure, and dispense than gaseous formaldehyde or formalin.
-
Controlled Release: Formaldehyde is generated in situ under acidic conditions, allowing for precise control over its availability in the reaction medium. This minimizes side reactions and improves selectivity.
-
Anhydrous Conditions: It serves as a source of anhydrous formaldehyde, making it compatible with a wide range of sensitive reagents and reaction conditions.
-
Stoichiometric Precision: As a pure, stable liquid, it can be added with high stoichiometric accuracy.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the acid-catalyzed reaction of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with a formaldehyde source, such as paraformaldehyde. This is a variation of the Prins reaction.
Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from neopentyl glycol and paraformaldehyde.
Materials:
-
Neopentyl glycol (1.0 eq)
-
Paraformaldehyde (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01 eq)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add neopentyl glycol (1.0 eq), paraformaldehyde (1.1 eq), p-TsOH·H₂O (0.01 eq), and toluene (approx. 2 mL per gram of neopentyl glycol).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the toluene.
-
Purify the crude product by fractional distillation under atmospheric pressure to yield pure this compound as a colorless liquid.
Mechanism of Action: The Surrogate in Play
The efficacy of this compound as a formaldehyde surrogate lies in the reversibility of its formation. Under acidic conditions, the cyclic acetal undergoes hydrolysis to release one equivalent of formaldehyde and neopentyl glycol.
Caption: Acid-catalyzed release of formaldehyde from this compound.
This in situ generation is the cornerstone of its utility. The neopentyl glycol co-product is generally inert and can be easily removed during aqueous work-up. The concentration of free formaldehyde at any given time remains low, which is key to minimizing polymerization and side reactions.
Applications in Synthesis
This compound can be employed in a variety of classical reactions that traditionally use formaldehyde. The key adaptation is the use of a stoichiometric or catalytic amount of a Brønsted or Lewis acid to facilitate the release of the active formaldehyde species.
The Mannich Reaction
The Mannich reaction is a three-component condensation forming a β-amino-carbonyl compound from an active hydrogen compound, formaldehyde, and a primary or secondary amine.[1] Using this compound provides a controlled, anhydrous source of formaldehyde, which is particularly advantageous for sensitive substrates.
Reaction Scheme: Ketone + Secondary Amine + this compound --(Acid Catalyst)--> Mannich Base
Detailed Experimental Protocol: Mannich Reaction
Objective: To synthesize a Mannich base from acetophenone and diethylamine using this compound.
Materials:
-
Acetophenone (1.0 eq)
-
Diethylamine (1.2 eq)
-
This compound (1.2 eq)
-
Trifluoroacetic acid (TFA, 0.1 eq)
-
Acetonitrile (solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of acetophenone (1.0 eq) and diethylamine (1.2 eq) in acetonitrile, add this compound (1.2 eq).
-
Add trifluoroacetic acid (0.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 50 °C for 12-16 hours, monitoring by TLC for the consumption of acetophenone.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired Mannich base.
Causality: The use of an acid catalyst like TFA is crucial. It protonates the dioxane, initiating the equilibrium that releases formaldehyde. The formaldehyde then reacts with diethylamine to form the electrophilic Eschenmoser's salt-like iminium ion, which is subsequently attacked by the enol or enolate of acetophenone.
The Prins Reaction
The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene, followed by the capture of a nucleophile.[4] When formaldehyde is the electrophile, it can lead to the formation of 1,3-diols, allylic alcohols, or dioxanes, depending on the reaction conditions.[4]
Reaction Scheme: Alkene + this compound --(Lewis Acid)--> Tetrahydropyran derivative
Detailed Experimental Protocol: Prins Cyclization
Objective: To synthesize a substituted tetrahydropyran via a Prins cyclization of citronellol.
Materials:
-
(±)-Citronellol (1.0 eq)
-
This compound (1.5 eq)
-
Tin(IV) chloride (SnCl₄, 1.0 M in CH₂Cl₂, 0.2 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve (±)-citronellol (1.0 eq) and this compound (1.5 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add SnCl₄ solution (0.2 eq) dropwise over 10 minutes. The solution may change color.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting diastereomeric mixture of tetrahydropyran derivatives by column chromatography.
Causality: A Lewis acid like SnCl₄ is used to activate the this compound, facilitating the release of an electrophilic formaldehyde equivalent. This is then attacked by the alkene in citronellol to form a stabilized carbocation, which is trapped intramolecularly by the hydroxyl group to form the cyclic ether.
Comparative Analysis
| Feature | Formalin | Paraformaldehyde | This compound |
| Physical State | Aqueous Solution | Solid Polymer | Liquid |
| Handling | Difficult, high vapor pressure | Easy to weigh, but dusty | Easy, low volatility |
| Water Content | High (aqueous) | Low (but can absorb) | Anhydrous |
| Reactivity Control | Poor, highly reactive | Slow, often requires heat | Excellent, acid-catalyzed |
| Stoichiometry | Difficult to dose accurately | Good | Excellent |
| Compatibility | Poor with water-sensitive reagents | Moderate | Excellent |
Conclusion
This compound serves as a highly effective, safe, and controllable surrogate for formaldehyde in a range of essential organic transformations. Its ability to generate anhydrous formaldehyde in situ under mild acidic conditions overcomes the significant handling and reactivity challenges associated with traditional formaldehyde sources. For researchers, scientists, and drug development professionals, adopting this surrogate can lead to more reproducible, safer, and efficient synthetic routes, particularly in the complex, multi-step synthesis of pharmaceutical intermediates and active ingredients.[6]
References
- The Role of Dioxane Derivatives in Pharmaceutical Synthesis. (2025). Bloem.[Link]
- This compound. PubChem.[Link]
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.[Link]
- Formaldehyde surrogates in multicomponent reactions. (2023). Beilstein Journal of Organic Chemistry.[Link]
- Formaldehyde surrogates in multicomponent reactions. (2023). PubMed Central.[Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Formaldehyde surrogates in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C6H12O2 | CID 70109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to 5,5-Dimethyl-1,3-dioxane: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 5,5-Dimethyl-1,3-dioxane, a versatile cyclic acetal employed in a range of chemical applications. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, detailed synthesis protocols, reactivity, and spectral analysis of this compound. Furthermore, it explores its utility as a protecting group in complex organic synthesis and discusses safety and handling considerations. The guide aims to serve as a practical resource, grounded in established scientific principles and supported by authoritative references.
Introduction
This compound, a six-membered heterocyclic compound, is a valuable molecule in the synthetic chemist's toolkit. Its structural features, particularly the gem-dimethyl group at the 5-position, impart specific conformational preferences and stability. This guide will elucidate the fundamental characteristics of this compound, offering insights into its behavior and practical application in a laboratory setting. Dioxane derivatives, in general, are crucial intermediates in the synthesis of pharmaceuticals and advanced materials due to their unique reactivity and stability profiles.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [2][3] |
| Molecular Weight | 116.16 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 872-98-0 | [3] |
| Boiling Point | 124-126 °C | [4] |
| Density | Not available | |
| Appearance | Colorless liquid | [5] |
| Solubility | Soluble in many organic solvents such as ethanol, toluene, and dichloromethane. | [5] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with a suitable source of formaldehyde, such as paraformaldehyde or an aqueous formaldehyde solution.[5] This reaction is a reversible process, and to drive the equilibrium towards the product, water is typically removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.[6]
Reaction Mechanism
The formation of this compound proceeds via a standard acid-catalyzed acetal formation mechanism. The key steps are outlined below:
Caption: Mechanism of this compound formation.
Detailed Experimental Protocol
Materials:
-
2,2-Dimethyl-1,3-propanediol (1.0 eq)
-
Paraformaldehyde (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.01 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 2,2-dimethyl-1,3-propanediol, paraformaldehyde, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add a sufficient volume of toluene to suspend the reactants.
-
Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Reactivity and Applications in Organic Synthesis
The primary utility of this compound and its derivatives in organic synthesis lies in their function as protecting groups for carbonyl compounds and 1,3-diols.[6][7] Protecting groups are essential in the synthesis of complex molecules, such as pharmaceuticals, by temporarily masking reactive functional groups to allow for selective transformations at other sites within the molecule.[8]
As a Protecting Group
The 1,3-dioxane moiety is stable under a wide range of conditions, including basic, nucleophilic, and many reductive and oxidative environments.[6] This stability makes it a robust protecting group for aldehydes and ketones. Deprotection is readily achieved under acidic conditions, typically through hydrolysis, to regenerate the carbonyl functionality.
Caption: Protection and deprotection using this compound.
Applications in Medicinal Chemistry
Dioxane derivatives are valuable intermediates in the synthesis of pharmaceuticals.[1] For instance, chiral dioxane derivatives serve as key building blocks for constructing complex molecular architectures with specific stereochemistry, which is often crucial for a drug's efficacy and safety.[1] In the field of multidrug resistance in cancer chemotherapy, novel 1,3-dioxane derivatives have been synthesized and investigated as potential modulators to overcome this challenge.[9]
Spectroscopic Analysis
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
A ¹H NMR spectrum of this compound will exhibit characteristic signals corresponding to the different types of protons in the molecule.
-
Singlet (6H): Arising from the two equivalent methyl groups at the C5 position.
-
Singlet (4H): Corresponding to the four equivalent methylene protons of the two -OCH₂- groups.
-
Singlet (2H): From the two equivalent protons of the -OCH₂O- group at the C2 position.
The simplicity of the spectrum is due to the high degree of symmetry in the molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the different carbon environments.
-
Quaternary Carbon (C5): A signal for the carbon atom bonded to the two methyl groups.
-
Methyl Carbons: A signal for the two equivalent methyl group carbons.
-
Methylene Carbons (-OCH₂-): A signal for the two equivalent methylene carbons adjacent to the oxygen atoms.
-
Methylene Carbon (-OCH₂O-): A signal for the methylene carbon at the C2 position, situated between two oxygen atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by strong C-O stretching vibrations characteristic of ethers and acetals, typically in the range of 1000-1200 cm⁻¹. C-H stretching and bending vibrations will also be present.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) at m/z 116, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the structure, often involving the loss of methyl groups or cleavage of the dioxane ring.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate safety precautions must be taken when handling this compound.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or under a fume hood.
Handling:
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a fundamentally important and versatile compound in organic synthesis. Its straightforward preparation, stability under various conditions, and facile removal make it an excellent choice for the protection of carbonyl functionalities. The detailed understanding of its physical properties, synthesis, reactivity, and spectral characteristics provided in this guide is intended to empower researchers and drug development professionals to effectively and safely utilize this valuable chemical tool in their endeavors.
References
- The Role of Dioxane Derivatives in Pharmaceutical Synthesis. (2025). [Source details not fully available]
- Scott K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- 5,5-dimethyl-2-phenyl-1,3-dioxane. (2024). ChemBK.
- This compound. NIST Chemistry WebBook.
- This compound. NIST Chemistry WebBook.
- Formation mechanism of this compound.
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.
- Basic 1H- and 13C-NMR Spectroscopy. [Source details not fully available]
- New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. (2007). Bioorganic & Medicinal Chemistry, 15(7), 2684-2697.
- This compound, =>95%, for synthesis, Organic®.
- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). [Source details not fully available]
- This compound. PubChem.
- Synthesis and stereochemistry of some new 1,3-dioxane derivatives of o-phthaldialdehyde. (1998).
- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology, 6(2), 205-234.
- Synthesis of 1,3-dioxolanes. Organic Chemistry Portal.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.
- This compound-2-propionaldehyde. PubChem.
- Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation 1. [Source details not fully available]
- Synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane catalyzed by Brønsted acidic ionic liquids. (2012).
- Make Dimethyl Dioxane (Mistake! Look in video description and comment). (2018). YouTube.
- Method of 1,3-dioxolane synthesis. (1995).
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C6H12O2 | CID 70109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. jocpr.com [jocpr.com]
- 9. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5,5-Dimethyl-1,3-dioxane Scaffold: Structure and Properties
An In-Depth Technical Guide to the Research Applications of 5,5-Dimethyl-1,3-dioxane
Executive Summary: The this compound scaffold, a conformationally rigid cyclic acetal, represents a versatile and often underestimated tool in modern chemical research. Derived from the acid-catalyzed condensation of an aldehyde with neopentyl glycol (2,2-dimethyl-1,3-propanediol), its true value extends far beyond its classical role as a simple protecting group for carbonyls. The gem-dimethyl group at the C5 position effectively locks the six-membered ring into a stable chair conformation, providing a predictable stereochemical environment that is invaluable in asymmetric synthesis. Furthermore, this scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of novel therapeutic agents targeting the central nervous system and mechanisms of multidrug resistance in cancer. In materials science, its constituent diol is a key building block for high-performance polyesters and polyacetal resins. This guide provides senior researchers and drug development professionals with a technical overview of the synthesis, core applications, and future potential of this multifaceted chemical entity.
This compound is a heterocyclic organic compound featuring a six-membered ring containing two oxygen atoms at positions 1 and 3.[1] Its defining characteristic is the gem-dimethyl substitution at the C5 position. This structural feature is not trivial; it introduces significant steric hindrance that restricts ring flipping, thereby locking the molecule into a predictable chair conformation. This conformational rigidity is a key principle that underpins many of its advanced applications in stereocontrolled synthesis.[2]
The parent compound is formed from formaldehyde and 2,2-dimethyl-1,3-propanediol. However, the most common variants in research are those formed from other aldehydes or ketones, resulting in substitution at the C2 position (e.g., 2-phenyl-5,5-dimethyl-1,3-dioxane).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 872-98-0 | [1] |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Boiling Point | 124-126 °C (397-399 K) | [3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5,5-Dimethyl-m-dioxane |[1] |
Core Application in Organic Synthesis: The Acetal Protecting Group
The primary and most established application of the this compound structure is as a protecting group for aldehydes and ketones.[2] The formation of this cyclic acetal renders the otherwise reactive carbonyl group inert to a wide range of reaction conditions, particularly those involving nucleophiles and bases such as Grignard reagents, organolithiums, and hydride reducing agents.[4][5]
Causality of Application: The efficacy of this protecting group stems from two key chemical principles. First, the acetal linkage is thermodynamically stable under basic, neutral, oxidative, and reductive conditions.[2] Second, the formation is a reversible acid-catalyzed equilibrium. This allows for its efficient removal (deprotection) under mild acidic conditions that often leave other functional groups in a complex molecule intact.[4][6] The use of a diol, such as 2,2-dimethyl-1,3-propanediol, is entropically favored over using two separate alcohol molecules, driving the equilibrium towards the formation of the stable six-membered ring.[7]
Caption: General workflow for carbonyl protection, transformation, and deprotection.
Detailed Protocol: Protection of a Carbonyl (Example: Benzaldehyde)
This protocol describes the formation of 2-phenyl-5,5-dimethyl-1,3-dioxane. The procedure is based on standard acid-catalyzed acetalization methods where water is removed to drive the reaction to completion.[6]
Materials:
-
Benzaldehyde
-
2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol)
-
Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add toluene (approx. 0.4 M relative to the aldehyde).
-
Add benzaldehyde (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-TsOH·H₂O (0.01-0.05 eq).
-
Heat the mixture to reflux. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Detailed Protocol: Deprotection of the Acetal
This protocol describes the acid-catalyzed hydrolysis to regenerate the parent carbonyl from its this compound acetal.[8]
Materials:
-
2-Substituted-5,5-dimethyl-1,3-dioxane
-
Acetone
-
Deionized Water
-
Hydrochloric Acid (1M aqueous solution)
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in a mixture of acetone and water (e.g., a 4:1 ratio).
-
Add a catalytic amount of 1M HCl. The amount of acid should be sufficient to make the solution acidic (pH 1-2).
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, neutralize the acid by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous mixture with an organic solvent like diethyl ether or dichloromethane (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude carbonyl compound and the diol by-product.
-
Purify the carbonyl compound via column chromatography or distillation to separate it from the water-soluble 2,2-dimethyl-1,3-propanediol.
Applications in Medicinal Chemistry & Drug Discovery
The conformationally rigid 1,3-dioxane ring is recognized as a privileged scaffold in medicinal chemistry. Its well-defined three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets like protein binding pockets.
Case Study: 5-HT₁ₐ Receptor Agonists
Research into novel treatments for anxiety and depression has identified the 1,3-dioxane scaffold as a core component for potent and selective 5-HT₁ₐ receptor agonists. In one study, a series of compounds were developed where a 2,2-diphenyl-1,3-dioxane moiety was linked to a known pharmacophore. The resulting lead compound showed high potency as a full agonist at the 5-HT₁ₐ receptor and demonstrated significant anxiolytic and antidepressant effects in vivo. This highlights the scaffold's ability to serve as a rigid anchor to optimize ligand-receptor interactions.
Case Study: Modulators of Multidrug Resistance (MDR)
Multidrug resistance is a major challenge in cancer chemotherapy, often linked to the overexpression of efflux pumps like P-glycoprotein (P-gp). Scientists have synthesized novel 1,3-dioxane derivatives that act as effective modulators of MDR. By incorporating the dioxane ring as a core aromatic structure and attaching various lipophilic linkers and basic moieties, researchers created compounds that could reverse tumor cell MDR at low concentrations in vitro, with some showing better efficacy than established modulators.
Potential in Polymer & Materials Science
While the this compound monomer itself is not widely used in polymerization, its precursor, 2,2-dimethyl-1,3-propanediol (neopentyl glycol or NPG), is a crucial component in the synthesis of high-performance polymers.[9]
Precursor for Polyacetal and Polyester Resins
NPG is a key monomer used in the production of polyester and alkyd resins for coatings, providing excellent hydrolytic stability, weather resistance, and a good balance of hardness and flexibility.[9] Furthermore, polyacetal resins, also known as polyoxymethylene (POM), are engineering thermoplastics produced from the polymerization of formaldehyde. Given that this compound is a formal acetal of formaldehyde and NPG, it represents a stable, storable form of its constituent monomers. The synthesis of polyacetal resins often involves the polymerization of formaldehyde in the presence of various comonomers and catalysts, a process to which NPG can be conceptually linked. The properties of these resins are highly valued for their high stiffness, low friction, and excellent dimensional stability.
Caption: Relationship between this compound and its precursor monomers used in polymer synthesis.
Advanced Applications & Future Outlook
Beyond its primary roles, the unique reactivity of the 1,3-dioxane ring opens avenues for more complex chemical transformations.
Acid-Catalyzed Isomerization
Under certain acidic conditions, the this compound ring can undergo isomerization. Quantum chemical studies have detailed the mechanism, which involves protonation of an oxygen atom, ring-opening to form a stabilized alkoxycarbenium ion, followed by rearrangement and deprotonation to yield products like 2,2-dimethyl-3-methoxypropanal. This reactivity, while often a side reaction to be avoided during deprotection, could be harnessed for the deliberate synthesis of complex acyclic structures from cyclic precursors.
Caption: Simplified mechanism of the acid-catalyzed isomerization of a 1,3-dioxane.
Conclusion
This compound and its derivatives are powerful tools in the arsenal of the modern researcher. Its utility is rooted in the predictable conformational rigidity imparted by the gem-dimethyl group. While its role as a robust protecting group for carbonyls is well-established and indispensable, its growing application as a stereochemical control element and a privileged scaffold in drug discovery points to a vibrant future. As synthetic challenges become more complex, particularly in the fields of total synthesis and medicinal chemistry, the strategic application of this deceptively simple heterocyclic system will undoubtedly continue to enable significant scientific breakthroughs.
References
Click to expand
- Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. URL
- Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Pearson. (2022-07-22). URL
- Acetal As A Protective Group in Organic Synthesis. Scribd. URL
- This compound-2-ethanol.
- This compound.
- Chemical Properties of this compound (CAS 872-98-0). Cheméo. URL
- Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. (2025-05-22). URL
- acetal. Organic Syntheses Procedure. URL
- This compound. NIST WebBook. URL
- This compound Phase change d
- Simple and Chemoselective Deprotection of Acetals. Chemistry Letters. URL
- Experimental procedure for the deprotection of 2-Ethyl-5,5-dimethyl-1,3-dioxane. Benchchem. URL
- Dimethyl Acetals. Organic Chemistry Portal. URL
- Synthesis of 2,2-Dimethyl-1,3-dithiane from acetone and 1,3-propanedithiol. Benchchem. URL
- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. URL
- Application Notes and Protocols for the Deprotection of 5,5-Dichloro-1,3-dioxane Deriv
- Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. PMC, National Institutes of Health. (2021-09-25). URL
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. URL
- 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. (2019-05-10). URL
- An efficient synthesis of 1,3-dioxane-4,6-diones. Arkivoc. URL
- Protection of 1,2-/1,3-Diols.
- US3470135A - Process for the preparation of polyacetal resin.
- 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane.
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. (2018-05-07). URL
- 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane.
- Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. URL
- 1,3-Dioxolane formation via Lewis acid-catalyzed reaction of ketones with oxiranes.
- ACETAL RESINS. Wiley Online Library. URL
- Synthesis of 2, 2-dimethyl-4-phenyl-[4][7]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes.
- Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. URL
- Chapter 2: General Methods for preparing Polymers. URL
- Polyacetal resin composition.
- DE102024137141A1 - POLYACETAL RESIN COMPOSITION.
Sources
- 1. This compound | C6H12O2 | CID 70109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. This compound-2-ethanol | C8H16O3 | CID 4192179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 5,5-Dimethyl-1,3-dioxane
Introduction
5,5-Dimethyl-1,3-dioxane, a heterocyclic organic compound, serves as a valuable building block and solvent in various synthetic applications within research and drug development. Its unique cyclic acetal structure offers stability under a range of conditions, making it a useful protecting group for carbonyl compounds and 1,3-diols.[1] However, its utility is accompanied by specific hazards that necessitate a thorough understanding of its properties and strict adherence to safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, tailored for laboratory professionals.
Physicochemical and Toxicological Profile
A foundational element of safe chemical handling is a clear understanding of the substance's intrinsic properties and associated hazards.
Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below. This information is critical for predicting its behavior under various laboratory conditions and for engineering appropriate safety controls.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₂O₂ | [2][3][4] |
| Molecular Weight | 116.16 g/mol | [2][3][4] |
| CAS Number | 872-98-0 | [2][3][4] |
| Appearance | Colorless liquid | [5] |
| Odor | Ether-like | [5] |
| Boiling Point | 126.5 °C | [6] |
| Melting Point | -42 °C | [7] |
| Flash Point | 23.9 °C (75 °F) | [5] |
| Density | 0.932 g/cm³ (at 20 °C) | [5] |
| Solubility in Water | Immiscible | [5] |
Toxicological Information
The known health effects are:
-
Skin Irritation: Causes skin irritation upon direct contact.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Tract Irritation: May cause respiratory irritation if vapors are inhaled.[2]
Due to the lack of comprehensive toxicological data, it is prudent to handle this compound with a high degree of caution, assuming it may have other potential health effects. All work should be conducted in a manner that minimizes any potential for exposure.
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is paramount for communicating its risks and implementing appropriate safety measures.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Source:[2]
GHS Pictograms and Signal Word
Signal Word: Warning [2]
-
Flame: Indicates a flammable hazard.
-
Exclamation Mark: Indicates that the substance may cause irritation (skin and eye), skin sensitization, respiratory irritation, or is harmful if swallowed.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure to this compound.
Engineering Controls
The primary line of defense against chemical hazards is the implementation of effective engineering controls. For this compound, the following are mandatory:
-
Chemical Fume Hood: All handling of this compound, including transfers, weighing, and reactions, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of flammable and irritating vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
-
Grounding and Bonding: Due to its flammable nature, all containers and equipment used for transferring this compound should be properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.
-
Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are critical for immediate decontamination in the event of accidental contact.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
| PPE Type | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield in conjunction with safety glasses. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and subsequent irritation. |
| Skin and Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Protects the skin from accidental splashes and provides a barrier in case of a small fire. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be required for certain high-concentration or emergency situations. | Prevents the inhalation of irritating vapors. |
Source:[8]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial for preventing accidents and ensuring the long-term stability of this compound.
General Handling Precautions
-
Work in a Fume Hood: As previously stated, all manipulations must be performed in a chemical fume hood.
-
Avoid Ignition Sources: Keep away from open flames, hot surfaces, sparks, and any other potential sources of ignition. Use non-sparking tools for opening and closing containers.
-
Prevent Static Discharge: Employ grounding and bonding procedures during transfers.
-
Avoid Inhalation and Contact: Use appropriate PPE to prevent inhalation of vapors and contact with skin and eyes.
-
Maintain Good Housekeeping: Keep the work area clean and tidy. Immediately clean up any small spills.
-
Use in Small Quantities: Whenever possible, work with the smallest quantity of the chemical necessary for the experiment.
Storage Requirements
-
Flammables Cabinet: Store this compound in a designated flammables storage cabinet.
-
Cool, Dry, and Well-Ventilated Area: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.
-
Tightly Sealed Containers: Keep containers tightly closed to prevent the escape of flammable vapors.
-
Incompatible Materials: Segregate from incompatible materials, particularly strong oxidizing agents and strong acids.[5][9]
Chemical Incompatibilities
Understanding and respecting chemical incompatibilities is critical to preventing dangerous reactions. 1,3-Dioxanes, as a class of cyclic acetals, exhibit the following reactivity patterns:
-
Stable to Bases: Generally stable in the presence of bases.[9]
-
Labile to Acids: Sensitive to both Brønsted and Lewis acids, which can catalyze their hydrolysis to the parent carbonyl compound and 1,3-diol.[1][9] This reactivity is a key aspect of their use as protecting groups but also a significant incompatibility to consider during storage and in reaction design.
-
Stable to Many Reducing Agents: Resistant to common reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) in the absence of Lewis acids.[9][10] However, reductive cleavage can occur with LiAlH₄ in the presence of a Lewis acid like aluminum chloride (AlCl₃).[10]
-
Reactivity with Oxidizing Agents: Generally stable to mild oxidizing agents. However, strong oxidizing agents, especially in the presence of Lewis acids, can lead to cleavage.[9]
Therefore, avoid storing or mixing this compound with:
-
Strong Acids (e.g., hydrochloric acid, sulfuric acid, nitric acid)
-
Strong Oxidizing Agents (e.g., perchlorates, nitrates, peroxides, permanganates)
-
Lewis Acids (e.g., aluminum chloride, boron trifluoride)
Emergency Procedures
Preparedness is key to effectively managing any incidents involving hazardous chemicals.
Spill Response
The appropriate response to a spill of this compound depends on the size and location of the spill.
Minor Spill (Contained within a fume hood):
-
Alert others: Inform colleagues in the immediate vicinity.
-
Ensure proper PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Contain the spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the liquid.
-
Clean the area: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of waste: Dispose of all contaminated materials as hazardous waste.
Major Spill (Outside of a fume hood or a large volume):
-
Evacuate: Immediately evacuate the laboratory, alerting others as you leave.
-
Isolate the area: Close the laboratory doors and prevent re-entry.
-
Activate alarms: If the spill is large or poses a significant fire or health hazard, activate the nearest fire alarm.
-
Contact emergency services: From a safe location, call your institution's emergency response team and provide them with the following information:
-
Your name and location.
-
The name of the chemical spilled (this compound).
-
The approximate quantity of the spill.
-
Any injuries or exposures.
-
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Waste Disposal
Proper disposal of chemical waste is a legal and ethical responsibility. All waste containing this compound must be treated as hazardous waste.
Waste Collection and Segregation
-
Designated Waste Container: Collect all this compound waste in a clearly labeled, leak-proof container.
-
Segregation: Do not mix this compound waste with incompatible chemicals, particularly strong acids or oxidizing agents.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
Disposal Procedure
-
Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
Step-by-Step Laboratory Protocol: Use of this compound as a Protecting Group
The following is a generalized protocol for the use of this compound in the protection of a carbonyl compound, a common application in organic synthesis. This protocol is for illustrative purposes and should be adapted based on the specific requirements of the reaction.
-
Preparation and Setup:
-
Ensure the fume hood is clean and free of clutter.
-
Assemble the necessary glassware (e.g., round-bottom flask, condenser, Dean-Stark trap) and ensure it is dry.
-
Gather all required reagents and solvents.
-
Don all required PPE.
-
-
Reagent Addition:
-
In the fume hood, charge the round-bottom flask with the carbonyl compound and a suitable solvent (e.g., toluene).
-
Add this compound to the flask.
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
-
Reaction:
-
Heat the reaction mixture to reflux, using a heating mantle.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., thin-layer chromatography, gas chromatography).
-
Continue heating until the starting material is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and perform an aqueous work-up to remove water-soluble components.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter the mixture to remove the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by an appropriate method (e.g., distillation, chromatography).
-
-
Waste Disposal:
-
Collect all aqueous and organic waste in separate, appropriately labeled hazardous waste containers.
-
Dispose of all contaminated consumables (e.g., filter paper, TLC plates) in the solid hazardous waste stream.
-
Visualized Workflows
Hierarchy of Safety Controls
The following diagram illustrates the hierarchical approach to mitigating the risks associated with handling this compound, with the most effective measures at the top.
Emergency Spill Response Workflow
This diagram outlines the decision-making process for responding to a spill of this compound.
Conclusion
This compound is a valuable chemical for research and development, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling, storage, and disposal procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Leggetter, B. E., & Brown, R. K. (1963). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry, 41(11), 2671-2676.
- Kessar, S. V., & Ghose, S. (2003). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 29: Acetals: Hal/X and O/O, S, Se, Te (pp. 487-606). Thieme.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Diner, U. E., & Brown, R. K. (1967). Further studies on the relative ease of reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes in ether solution by LiAlH4–AlCl. Canadian Journal of Chemistry, 45(2), 1297-1301.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). CA09714 - Assessment statement - 1,3-Dioxane, 2-(3,3-dimethyl-1-cyclohexen-1-yl)-2,5,5-trimethyl-.
- Minds@UW. (n.d.). Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification.
- ResearchGate. (1998). (PDF) Synthesis and stereochemistry of some new 1,3-dioxane derivatives of o-phthaldialdehyde.
- Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444-3458.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Torok, D. S., Figueroa, J. J., & Scott, W. J. (2009). 1,3-Dioxolane formation via Lewis acid-catalyzed reaction of ketones with oxiranes. The Journal of Organic Chemistry, 74(15), 5585-5592.
- ResearchGate. (2014). (PDF) Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates.
- Wikipedia. (n.d.). 1,3-Dioxane.
- The Good Scents Company. (n.d.). 2,4-dimethyl-1,3-dioxane, 766-20-1.
- ResearchGate. (2009). Synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane catalyzed by Brønsted acidic ionic liquids | Request PDF.
- Sciencemadness Wiki. (2019). Dimethyl dioxane.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 872-98-0).
- Safety data sheet. (n.d.). 2-Ethyl-5,5-dimethyl-1,3-dioxane.
- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2011). Molecules, 16(5), 3848-3861.
- Wikipedia. (n.d.). 1,4-Dioxane.
- Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(7), 2662-2675.
- In situ polymerization of 1,3-dioxane as a highly compatible polymer electrolyte to enable the stable operation of 4.5 V Li-metal batteries. (2022). Energy & Environmental Science, 15(1), 223-232.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. This compound | C6H12O2 | CID 70109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]
- 6. This compound | 872-98-0 [amp.chemicalbook.com]
- 7. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 5,5-Dimethyl-1,3-dioxane
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 5,5-Dimethyl-1,3-dioxane. The synthesis is achieved through the acid-catalyzed acetalization of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with an aqueous formaldehyde solution. This document outlines the reaction's core principles, provides a detailed step-by-step experimental procedure, and includes essential information on purification, characterization, and critical safety precautions. The protocol is designed for researchers, chemists, and drug development professionals requiring a reliable method for preparing this valuable heterocyclic compound, which serves as a key building block and protecting group in organic synthesis.
Reaction Principle and Mechanism
The synthesis of this compound is a classic example of acetal formation, a fundamental reaction in organic chemistry.[1] The reaction proceeds via the acid-catalyzed condensation of a 1,3-diol (neopentyl glycol) with an aldehyde (formaldehyde).
The mechanism involves several key equilibrium steps:
-
Protonation: The acid catalyst (in this case, p-toluenesulfonic acid) protonates the carbonyl oxygen of formaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: One of the hydroxyl groups of neopentyl glycol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate.
-
Water Elimination: The newly formed hydroxyl group in the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). The subsequent elimination of water generates a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the diol backbone attacks the carbocation in an intramolecular fashion, forming the six-membered dioxane ring.
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable this compound product.
Crucially, this is an equilibrium process. To ensure a high yield, the water produced as a byproduct must be continuously removed from the reaction mixture, thereby driving the equilibrium toward the product side in accordance with Le Châtelier's principle. This is effectively achieved using a Dean-Stark apparatus for azeotropic distillation.
Materials and Equipment
Reagents and Chemicals
| Reagent | IUPAC Name | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| Neopentyl Glycol | 2,2-Dimethylpropane-1,3-diol | 126-30-7 | C₅H₁₂O₂ | 104.15 | Purity ≥98% |
| Formaldehyde Solution | Methanal | 50-00-0 | CH₂O | 30.03 | 37% in H₂O, stabilized |
| p-Toluenesulfonic Acid Monohydrate (PTSA) | 4-Methylbenzenesulfonic acid | 6192-52-5 | C₇H₁₀O₄S | 190.22 | Catalyst, ≥98.5% |
| Toluene | Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous, for azeotropic distillation |
| Saturated Sodium Bicarbonate Solution | Sodium hydrogencarbonate | 144-55-8 | NaHCO₃ | 84.01 | For neutralization |
| Anhydrous Magnesium Sulfate | Magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
Glassware and Equipment
-
Round-bottom flask (500 mL)
-
Dean-Stark apparatus with condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Short-path distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (butyl or nitrile rubber), safety goggles, face shield, lab coat.[2]
Detailed Experimental Protocol
Reaction Setup and Execution
-
Assembly: Set up a 500 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. The entire setup should be securely clamped within a fume hood.
-
Charging the Flask: To the round-bottom flask, add neopentyl glycol (52.0 g, 0.5 mol), toluene (200 mL), and formaldehyde solution (45.0 mL, 0.6 mol, 37 wt. % in H₂O).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).
-
Azeotropic Reflux: Begin stirring and gently heat the mixture to reflux using the heating mantle. Toluene and water will form an azeotrope and distill into the Dean-Stark trap. As the vapors condense, the water (being denser) will separate and collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.
-
Monitoring the Reaction: Continue the reflux for approximately 4-6 hours, or until no more water collects in the arm of the Dean-Stark trap. The theoretical amount of water to be collected is approximately 35 mL (from the formaldehyde solution and the reaction itself).
-
Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
Reaction Work-up and Isolation
-
Neutralization: Carefully transfer the cooled reaction mixture to a 500 mL separatory funnel. Add 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the PTSA catalyst. Caution: CO₂ evolution may cause pressure buildup; vent the funnel frequently.
-
Phase Separation: Shake the funnel vigorously and allow the layers to separate. Remove and discard the lower aqueous layer.
-
Washing: Wash the remaining organic layer sequentially with 100 mL of deionized water and then 100 mL of brine (saturated NaCl solution) to remove residual impurities.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask occasionally for 15-20 minutes.
-
Solvent Removal: Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the toluene solvent using a rotary evaporator. The remaining liquid is the crude this compound.
Purification via Fractional Distillation
-
Setup: Assemble a short-path distillation apparatus. It is crucial to ensure all glass joints are properly sealed.
-
Distillation: Heat the crude product under atmospheric pressure. Collect the fraction that distills at 132-134 °C .
-
Final Product: The collected clear, colorless liquid is the purified this compound. Weigh the product to determine the final yield. A typical yield for this procedure is in the range of 75-85%.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by its physical and spectroscopic properties.
| Property | Expected Value |
| Appearance | Colorless liquid |
| Molecular Weight | 116.16 g/mol [3] |
| Boiling Point | 132-134 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.65 (s, 2H, O-CH₂-O), 3.48 (s, 4H, C-CH₂-O), 0.95 (s, 6H, C-(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 94.3 (O-CH₂-O), 77.2 (C-CH₂-O), 30.3 (quaternary C), 21.8 (CH₃)[4] |
Critical Safety Precautions
Adherence to strict safety protocols is mandatory due to the hazardous nature of the chemicals involved.[5]
-
Formaldehyde: Formaldehyde is a known human carcinogen, a respiratory sensitizer, and is toxic and corrosive.[5] All handling of formaldehyde solutions must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[6] Avoid any skin or eye contact.[5]
-
Acids and Bases: p-Toluenesulfonic acid is a strong acid, and sodium bicarbonate solution is a base. Both can cause skin and eye irritation. Wear appropriate PPE to prevent contact.[2]
-
Solvents: Toluene is a flammable liquid and can cause irritation upon inhalation or skin contact.[3] Ensure the reaction is performed away from ignition sources.[7]
-
Personal Protective Equipment (PPE): At a minimum, wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) at all times.[2][8]
-
Spill & Disposal: Have appropriate spill kits ready.[6] All chemical waste must be disposed of in accordance with local, state, and federal hazardous waste regulations.[5]
Process Visualization: Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive or insufficient catalyst.- Reagents are of poor quality (e.g., wet neopentyl glycol). | - Use fresh, high-purity PTSA.- Ensure neopentyl glycol is dry before use. |
| Reaction Stalls | - Inefficient water removal.- Loss of catalyst activity. | - Check for leaks in the Dean-Stark setup.- Ensure a steady reflux rate is maintained. |
| Low Yield | - Incomplete reaction.- Product loss during work-up or distillation. | - Extend the reflux time and monitor water collection.- Perform extractions and transfers carefully to minimize mechanical loss. |
| Product is Impure | - Incomplete neutralization of the acid catalyst.- Inefficient fractional distillation. | - Test the aqueous layer with pH paper after neutralization to ensure it is basic.- Use a distillation column with good theoretical plates and distill slowly to ensure proper separation. |
References
- University of Washington Environmental Health & Safety. (2023). Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices.
- Lab Alley. Formaldehyde Safety & Hazards.
- ResearchGate. (2025). Synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane catalyzed by Brønsted acidic ionic liquids.
- Haws Co. (2021). REPOST: Nine Safety Tips for Working with Formaldehyde.
- Occupational Safety and Health Administration (OSHA). 1910.1048 App A - Substance Technical Guidelines for Formalin.
- Sciencemadness Wiki. (2019). Dimethyl dioxane.
- Google Patents. (1998). EP0866065A1 - Process for the preparation of 1,3-dioxane compounds.
- PubChem, National Center for Biotechnology Information. This compound.
- Thieme. (2005). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis, 29, 495-580.
- Doc Brown's Chemistry. (2025). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. CCOHS: Formaldehyde Solutions [ccohs.ca]
- 3. This compound | C6H12O2 | CID 70109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. laballey.com [laballey.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. hawsco.com [hawsco.com]
- 8. 1910.1048 App A - Substance Technical Guidelines for Formalin | Occupational Safety and Health Administration [osha.gov]
experimental procedure for the deprotection of 5,5-Dimethyl-1,3-dioxane acetals
Application Note & Protocol
Strategies and Protocols for the Deprotection of 5,5-Dimethyl-1,3-dioxane Acetals
Abstract
The this compound, or neopentyl glycol acetal, is a robust protecting group for carbonyl functionalities, prized for its exceptional stability under a wide range of chemical conditions. This stability, however, necessitates carefully optimized protocols for its removal. This guide provides a comprehensive overview of the mechanistic principles, comparative methodologies, and detailed experimental protocols for the efficient deprotection of these acetals. We will explore the causality behind experimental choices, from mild, buffered systems to stronger acidic conditions, enabling researchers, scientists, and drug development professionals to select and execute the optimal strategy for their specific substrates.
Profile of the this compound Acetal: Stability and Utility
The this compound protecting group is formed by the acid-catalyzed reaction of a carbonyl compound with 2,2-dimethyl-1,3-propanediol, also known as neopentyl glycol.[1][2] Its widespread use in multi-step synthesis stems from its remarkable stability.[3]
Key Stability Features:
-
Enhanced Stability: The six-membered 1,3-dioxane ring is generally more stable than the five-membered 1,3-dioxolane ring derived from ethylene glycol.[4] This is attributed to conformational factors and the Thorpe-Ingold effect, where the gem-dimethyl group on the C5 carbon can sterically hinder the approach of reagents.[4]
-
Broad Resistance: This acetal is stable under basic, reductive, oxidative, and organometallic conditions, making it an excellent choice for protecting aldehydes and ketones during transformations elsewhere in a molecule.[3][5]
This high stability means that deprotection often requires more forcing conditions compared to simpler acetals, making the choice of method critical to avoid side reactions with sensitive substrates.[4]
The Cornerstone of Deprotection: The Acid-Catalyzed Hydrolysis Mechanism
The cleavage of a this compound acetal is most commonly achieved through acid-catalyzed hydrolysis.[4][6] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction. The process is an equilibrium reaction, and successful deprotection relies on driving the equilibrium towards the carbonyl product, typically by using a large excess of water.[7]
The key steps are as follows:
-
Protonation: A lone pair on one of the acetal oxygen atoms is protonated by an acid catalyst (H-A), making it a good leaving group.
-
Ring Opening: The C-O bond cleaves, and the other oxygen atom uses a lone pair to form a π-bond, resulting in a resonance-stabilized oxocarbenium ion and releasing one of the hydroxyl groups of the neopentyl glycol.
-
Nucleophilic Attack by Water: A water molecule attacks the highly electrophilic oxocarbenium ion.
-
Deprotonation: A base (e.g., water) removes a proton to form a neutral hemiacetal intermediate.
-
Second Protonation & Cleavage: The remaining alcohol moiety is protonated and eliminated as the second hydroxyl of neopentyl glycol, again forming the oxocarbenium ion.
-
Final Deprotonation: Water acts as a base to remove the final proton, yielding the desired carbonyl compound.
Caption: Acid-catalyzed hydrolysis of a dioxane acetal.
Comparative Guide to Deprotection Methodologies
The choice of deprotection method depends critically on the stability of the substrate to acid. Milder conditions are often preferred to preserve other acid-sensitive functional groups.
| Method | Reagent(s) | Solvent System | Temperature | Typical Use Case & Remarks |
| Standard Hydrolysis | Acetic Acid (AcOH) / H₂O (e.g., 4:1) | THF or Acetone | Room Temp to 50°C | A robust, common method for general-purpose deprotection. Acetic acid is cost-effective and easily removed. Suitable for substrates that are moderately acid-stable. |
| Mild Acid Catalysis | Pyridinium p-toluenesulfonate (PPTS) | Acetone / H₂O (e.g., 10:1) | Room Temp to 60°C | PPTS is a mild, crystalline, and non-hygroscopic acid catalyst. It generates a buffered acidic environment, ideal for substrates with acid-labile groups like silyl ethers or tert-butyl esters. Reactions can be slower. |
| Strong Acid Catalysis | Trifluoroacetic Acid (TFA) / H₂O | Dichloromethane (DCM) | 0°C to Room Temp | TFA is a strong acid used for rapid deprotection of stubborn acetals.[8][9] Caution is required as it can cleave other protecting groups (e.g., Boc groups).[10] Water is not strictly required for TFA-mediated deprotection, which can proceed via a hemiacetal TFA ester intermediate.[11] |
| Lewis Acid Catalysis | Cerium(III) Triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temp | Offers chemoselective cleavage under nearly neutral pH conditions, preserving other acid-sensitive groups.[12] |
| Heterogeneous Catalysis | Al(HSO₄)₃ on wet SiO₂ | n-Hexane | Reflux | Utilizes a solid acid catalyst that can be easily filtered off, simplifying the workup procedure.[13] |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for two common deprotection scenarios. Crucial Step: Reaction progress should always be monitored by Thin Layer Chromatography (TLC) to determine completion. The starting acetal will be less polar than the resulting carbonyl product.
This method is ideal for substrates containing acid-sensitive functionalities.
Materials & Reagents:
-
This compound protected substrate (1.0 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.3 eq)
-
Acetone (ACS grade)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates, chamber, and appropriate eluent/stain
Procedure:
-
Reaction Setup: Dissolve the protected substrate in a mixture of acetone and water (typically 10:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add PPTS (0.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or warm gently (40-50°C) if the reaction is sluggish. Monitor the reaction by TLC every 1-2 hours until the starting material is consumed.
-
Quenching: Once complete, dilute the reaction mixture with ethyl acetate.
-
Aqueous Workup: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure carbonyl compound.
A reliable and cost-effective method for more robust substrates.
Materials & Reagents:
-
This compound protected substrate (1.0 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the substrate in a 4:1 mixture of THF and water in a round-bottom flask.
-
Acid Addition: Add glacial acetic acid to the solution (often used in a volume similar to the THF/water mixture, e.g., a 4:1:5 ratio of THF:H₂O:AcOH).
-
Reaction: Stir the solution at room temperature. Monitor by TLC. The reaction is typically complete within 4-12 hours.
-
Quenching & Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of NaHCO₃. Add the solution slowly to control CO₂ evolution. Continue adding NaHCO₃ until the aqueous layer is neutral or slightly basic.
-
Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude product can be purified by flash chromatography if necessary.
Caption: General workflow for acetal deprotection.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider gently heating the mixture, adding a fresh portion of the acid catalyst, or switching to a stronger acid system if the substrate allows.
-
Substrate Decomposition: If degradation is observed on TLC, immediately switch to a milder catalyst (e.g., from AcOH to PPTS) and run the reaction at a lower temperature.
-
Epimerization: For substrates with a stereocenter alpha to the carbonyl, the acidic conditions can sometimes cause epimerization. Using the mildest possible conditions (e.g., PPTS at room temperature) and minimizing reaction time is crucial.
-
Workup Issues: If emulsions form during extraction, adding more brine can help break them up.
Conclusion
The deprotection of this compound acetals is a critical transformation in organic synthesis. While their stability presents a challenge, a systematic approach based on understanding the hydrolysis mechanism and the reactivity of the specific substrate allows for their efficient and clean removal. By carefully selecting from a range of conditions, from the mild catalysis of PPTS to the potency of aqueous acetic or trifluoroacetic acid, researchers can reliably unmask the carbonyl functionality and advance their synthetic campaigns.
References
- M. C. Pirrung, J. H. H. T. T. T. L. T. C. (2010). Mechanistic pathways in CF3COOH-mediated deacetalization reactions. PubMed.
- Norris, M. D. (2015). Trifluoroacetic Acid (TFA). Synlett.
- Chemospecific (2023). This protecting group won't survive TFA #organicchemistry #shorts. YouTube.
- Fujii, K., Nakano, K., & Fujita, E. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal.
- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Wang, B., & Anslyn, E. V. (2011). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. PMC - NIH.
- Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Organic Chemistry Portal.
- Salehi, P., Khodaei, M. M., Zolfigol, M. A., & Sirouszadeh, S. (2003). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. SciSpace.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Tanemura, K., Suzuki, T., & Horaguchi, T. (2004). Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. ResearchGate.
- Zhang, Y., Wang, Y., & Liu, S. (2021). Formation mechanism of this compound. ResearchGate.
- Ataman Kimya. (n.d.). NEOPENTYL GLYCOL.
- Science of Synthesis. (2006). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
- Page, M. I. (1970). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow.
- Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
- University of Sheffield. (n.d.). Acetals for adaptable and pH degradable thermosets and the use of internal acid sources.
- Wikipedia. (n.d.). Neopentyl glycol.
- Willingdon College, Sangli. (n.d.). Protection and deprotection.
Sources
- 1. The application of Neopentyl glycol_Chemicalbook [chemicalbook.com]
- 2. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Mechanistic pathways in CF3COOH-mediated deacetalization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 13. scispace.com [scispace.com]
Application Notes and Protocols: Leveraging 5,5-Dimethyl-1,3-dioxane in Natural Product Synthesis
Introduction: Beyond a Simple Protecting Group
The art and science of natural product synthesis demand a deep arsenal of chemical tools to navigate the intricate architectures of complex molecules.[1][2][3] Success in this field hinges on the strategic manipulation of functional groups and the precise control of stereochemistry. While a plethora of protecting groups exist, the 5,5-dimethyl-1,3-dioxane scaffold stands out for its dual functionality: it is not only a robust protecting group for 1,3-diols but also a powerful stereodirecting element.
The defining feature of this six-membered cyclic acetal is the gem-dimethyl group at the C5 position. This substitution pattern introduces a significant steric bias that effectively "locks" the ring into a rigid chair conformation.[4] Unlike unsubstituted 1,3-dioxanes, which can undergo ring flipping, the 5,5-dimethyl derivative provides a conformationally stable platform. This predictable geometry is the cornerstone of its utility, allowing chemists to mask the reactivity of a 1,3-diol while simultaneously influencing the stereochemical outcome of reactions at remote positions. This guide provides an in-depth exploration of the applications and protocols for leveraging this unique reagent in the synthesis of complex natural products.
Core Application I: Robust Protection of 1,3-Diols
The primary and most widespread application of the this compound system is the protection of 1,3-diols.[5] Derived from 2,2-dimethylpropane-1,3-diol (neopentyl glycol), these acetals offer superior stability compared to their less substituted counterparts.
Causality Behind Experimental Choices: The protection of 1,3-diols is crucial in multi-step syntheses to prevent unwanted side reactions such as oxidation, acylation, or participation in organometallic additions. The this compound is particularly favored because its rigid structure imparts enhanced stability under a wide range of conditions, including basic, reductive, and oxidative environments, yet it can be reliably cleaved under acidic conditions.[5] The choice of the carbonyl source for the acetal formation (e.g., acetone, benzaldehyde, pivaldehyde) allows for fine-tuning of the acetal's stability and steric properties.
Experimental Protocol 1.1: Formation of this compound Acetals
This protocol describes the general procedure for the acid-catalyzed protection of a 1,3-diol. The formation of the acetal from a diol and 2,2-dimethoxypropane is a common and efficient method.
Step-by-Step Methodology:
-
Preparation: To a solution of the 1,3-diol (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂, DMF, or benzene), add 2,2-dimethoxypropane (1.2-1.5 equiv).
-
Catalysis: Add a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (p-TsOH, 0.02-0.05 equiv) or camphorsulfonic acid (CSA). For highly sensitive substrates, pyridinium p-toluenesulfonate (PPTS) is a milder alternative.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC). For less reactive diols, gentle heating (40-50 °C) may be required. If using benzene or toluene, a Dean-Stark trap can be used to remove the methanol byproduct and drive the equilibrium.
-
Workup: Upon completion, quench the reaction by adding a small amount of a weak base, such as triethylamine (Et₃N) or saturated aqueous NaHCO₃ solution.
-
Isolation: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure this compound derivative.
Data Presentation: Acetal Formation Conditions
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| p-TsOH | CH₂Cl₂ | 25 | 1-4 h | Standard, highly effective conditions. |
| CSA | Benzene | Reflux | 2-6 h | Used with a Dean-Stark trap for difficult acetalizations. |
| PPTS | DMF | 25-40 | 4-12 h | Milder conditions for acid-sensitive substrates. |
| Er(OTf)₃ | CH₂Cl₂ | 25 | 1-3 h | Gentle Lewis acid catalyst for chemoselective protection. |
Experimental Protocol 1.2: Cleavage of this compound Acetals
Deprotection is achieved via acid-catalyzed hydrolysis, regenerating the 1,3-diol. The conditions can be tuned from very mild to harsh, providing excellent orthogonality with other protecting groups.
Step-by-Step Methodology:
-
Preparation: Dissolve the protected substrate (1.0 equiv) in a protic solvent mixture, typically tetrahydrofuran (THF) and water (e.g., 4:1 v/v) or methanol.
-
Acidification: Add an acid catalyst. For facile cleavage, a strong acid like 1M aqueous HCl is used. For a milder, more controlled deprotection, a solution of acetic acid in water (e.g., 80% AcOH) or a catalytic amount of PPTS can be employed.
-
Reaction: Stir the solution at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully neutralize the acid with a base (e.g., saturated aqueous NaHCO₃ or solid K₂CO₃) until the pH is ~7-8.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting diol by flash column chromatography.
Core Application II: A Conformational Anchor for Stereocontrol
The true power of the this compound system in natural product synthesis lies in its ability to act as a stereodirecting auxiliary.[4] The conformationally locked chair imposes a highly predictable three-dimensional environment, which can be exploited to control the facial selectivity of reactions on appended side chains.
Mechanistic Principle: The gem-dimethyl group at C5 forces the six-membered ring into a rigid chair conformation. Any substituents at C2, C4, or C6 will strongly prefer an equatorial orientation to minimize unfavorable 1,3-diaxial interactions. This predictable arrangement creates a sterically defined environment, where one face of a nearby reactive center is effectively shielded, directing the approach of reagents to the more accessible face. This principle is a cornerstone of asymmetric synthesis.[6][7][8]
Caption: Logical flow from structural feature to synthetic application.
Visualization: The Rigid Chair Conformation
The diagram below illustrates the chair conformation of a 2-substituted-5,5-dimethyl-1,3-dioxane. The bulky 'R' group at the C2 position occupies the equatorial position, creating a distinct steric bias around the ring.
Caption: Chair conformation directing nucleophilic attack.
Protocol 2.1: Substrate-Controlled Stereoselective Aldol Addition
This protocol illustrates how a chiral 1,3-diol, protected as a this compound derivative, can direct the stereochemistry of an aldol reaction on an attached ethyl ketone side chain.
Step-by-Step Methodology:
-
Enolate Formation: Dissolve the ketone substrate (1.0 equiv), bearing the chiral dioxane auxiliary, in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add a solution of lithium diisopropylamide (LDA, 1.1 equiv) dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
-
Aldol Addition: Add a solution of the desired aldehyde (1.2 equiv) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours. The rigid dioxane auxiliary will block one face of the enolate, leading to a highly diastereoselective addition of the aldehyde.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the purified product or the crude reaction mixture.
Summary and Outlook
The this compound is a versatile and powerful tool in the arsenal of the synthetic chemist. Its utility extends far beyond its role as a simple protecting group for 1,3-diols. The conformational rigidity imparted by the gem-dimethyl group provides a reliable platform for directing stereochemistry in a predictable manner, a critical requirement in the total synthesis of complex natural products.[4][5] The straightforward protocols for its installation and removal, combined with its profound stereodirecting influence, ensure that the this compound moiety will continue to be a valuable strategic element in the design and execution of sophisticated synthetic routes.
References
- Application of 2-Ethyl-5,5-dimethyl-1,3-dioxane in Natural Product Synthesis - Benchchem.
- Quantum chemical study of this compound isomerization to 2,2-dimethyl-3-methoxypropanal. IOP Conference Series: Materials Science and Engineering.
- Formation mechanism of this compound-2-ethanol. - ResearchGate.
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.
- (PDF) Synthesis and stereochemistry of some new 1,3-dioxane derivatives of o-phthaldialdehyde - ResearchGate.
- This compound-2-ethanol - PubChem. National Institutes of Health.
- THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry.
- Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF - ResearchGate.
- Chiral auxiliary - Wikipedia.
- Total Synthesis of Natural Products - Chulabhorn Research Institute.
- Simple and Chemoselective Deprotection of Acetals. Chemistry Letters.
- Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits. Journal of Medicinal Chemistry.
- This compound - NIST WebBook. National Institute of Standards and Technology.
- Chiral Auxiliaries - Sigma-Aldrich.
- Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC. National Institutes of Health.
- Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed.
- 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal.
- Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate.
- Heterocyclic Chiral Auxiliaries in Total Synthesis of Natural Products (2017) | Akriti Srivastava | 7 Citations - SciSpace.
Sources
- 1. cri.or.th [cri.or.th]
- 2. Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits [authors.library.caltech.edu]
- 3. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Heterocyclic Chiral Auxiliaries in Total Synthesis of Natural Products (2018) | Akriti Srivastava | 7 Citations [scispace.com]
Application Notes and Protocols for 5,5-Dimethyl-1,3-dioxane in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Role of Protecting Groups in Glycochemistry
Carbohydrates, with their dense polyhydroxylated structures, present a formidable challenge in synthetic organic chemistry. The subtle differences in the reactivity of their numerous hydroxyl groups necessitate a carefully orchestrated strategy of protection and deprotection to achieve regioselective modifications.[1][2] Protecting groups are not merely passive masks; they profoundly influence the reactivity of the carbohydrate scaffold and can direct the stereochemical outcome of glycosylation reactions.[3][4][5] Among the arsenal of protecting groups, cyclic acetals and ketals are of fundamental importance for the temporary masking of diol functionalities.[2] This guide focuses on the application of 5,5-dimethyl-1,3-dioxane, a cyclic acetal derived from neopentyl glycol (2,2-dimethyl-1,3-propanediol), as a robust protecting group for 1,3-diols in carbohydrate chemistry.
The this compound system offers a unique stability profile. The gem-dimethyl group at the C5 position of the dioxane ring contributes to its conformational rigidity and steric hindrance, an example of the Thorpe-Ingold effect. This often translates to enhanced stability compared to simpler 1,3-dioxolanes, making the this compound acetal a resilient protecting group under various synthetic conditions.[6] However, this heightened stability also necessitates carefully optimized deprotection protocols.
This document provides a comprehensive overview of the formation and cleavage of this compound acetals in the context of carbohydrate chemistry, complete with detailed experimental protocols and insights into the rationale behind procedural choices.
Core Principles of this compound Acetal Formation
The formation of a this compound acetal involves the acid-catalyzed reaction of a carbohydrate bearing a 1,3-diol with a carbonyl compound and neopentyl glycol, or more directly with a pre-formed carbonyl equivalent of this compound. In carbohydrate chemistry, this protecting group is particularly suited for the simultaneous protection of hydroxyl groups at the C4 and C6 positions of pyranoses, which exist in a 1,3-diaxial or diequatorial relationship suitable for forming a six-membered ring.
The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from one of the carbohydrate's hydroxyl groups. Subsequent elimination of water and intramolecular attack by the second hydroxyl group leads to the formation of the cyclic acetal. The reaction is reversible and is typically driven to completion by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent.
Figure 1. Generalized mechanism for the acid-catalyzed formation of a this compound acetal on a carbohydrate.
Application Notes and Experimental Protocols
Protocol 1: General Procedure for the Protection of a 4,6-Diol in a Pyranoside using Neopentyl Glycol
This protocol details the formation of a 4,6-O-(2,2-dimethylpropane-1,3-diyl) acetal on a methyl pyranoside. The choice of an acid catalyst and a suitable carbonyl source is critical. For this procedure, we will use p-toluenesulfonic acid (p-TSA) as the catalyst and triethyl orthoformate as a dehydrating agent and carbonyl equivalent.
Rationale: The 4- and 6-hydroxyl groups of many hexopyranosides are sterically accessible and geometrically poised for the formation of a six-membered cyclic acetal. Using triethyl orthoformate serves the dual purpose of being a source for the acetal methine carbon and a water scavenger, thus driving the equilibrium towards the product.
Materials:
-
Methyl pyranoside (e.g., methyl α-D-glucopyranoside) (1.0 equiv)
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol) (1.5 equiv)
-
Triethyl orthoformate (3.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the methyl pyranoside (1.0 equiv) and neopentyl glycol (1.5 equiv) in anhydrous DMF, add triethyl orthoformate (3.0 equiv).
-
Add p-toluenesulfonic acid monohydrate (0.1 equiv) to the mixture.
-
Heat the reaction mixture to 50-60 °C under a nitrogen atmosphere and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding triethylamine to neutralize the p-TSA.
-
Concentrate the mixture under reduced pressure to remove the DMF.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4,6-O-(2,2-dimethylpropane-1,3-diyl) protected pyranoside.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| Methyl α-D-glucopyranoside | 194.18 | 1.0 |
| Neopentyl glycol | 104.15 | 1.5 |
| Triethyl orthoformate | 148.20 | 3.0 |
| p-Toluenesulfonic acid | 190.22 | 0.1 |
Table 1. Stoichiometry for the protection of a methyl pyranoside.
Protocol 2: Deprotection of a this compound Acetal
The enhanced stability of the neopentyl glycol acetal necessitates carefully controlled acidic conditions for its removal to avoid unwanted side reactions on the sensitive carbohydrate core. A common method involves acid-catalyzed hydrolysis.
Rationale: The deprotection is the reverse of the protection reaction. Protonation of one of the dioxane oxygens initiates ring opening to form a stabilized carbocation, which is then trapped by water. The choice of acid and solvent system is crucial to achieve efficient cleavage without degrading the carbohydrate. A mixture of a mineral acid in an aqueous organic solvent is often employed.
Materials:
-
This compound protected carbohydrate (1.0 equiv)
-
Aqueous hydrochloric acid (1 M) or trifluoroacetic acid (TFA)
-
Methanol or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected carbohydrate in a mixture of methanol or THF and water.
-
Add aqueous hydrochloric acid (1 M) or trifluoroacetic acid to achieve a final acid concentration of approximately 0.1-0.5 M.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by TLC.
-
Upon completion, neutralize the acid by the careful addition of a saturated aqueous sodium bicarbonate solution.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the deprotected carbohydrate by column chromatography or recrystallization as needed.
Figure 2. A typical workflow involving the use of the this compound protecting group in carbohydrate synthesis.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous monitoring. The progress of both the protection and deprotection reactions should be meticulously followed by Thin Layer Chromatography (TLC). A successful protection reaction will show the disappearance of the starting carbohydrate and the appearance of a new, less polar spot corresponding to the acetal-protected product. Conversely, the deprotection reaction is complete when the protected starting material is fully consumed, and a more polar spot corresponding to the deprotected carbohydrate appears. The identity and purity of the products should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Conclusion and Future Perspectives
The this compound protecting group, derived from neopentyl glycol, is a valuable tool in the synthetic carbohydrate chemist's repertoire. Its enhanced stability provides a robust shield for 1,3-diols, allowing for a wide range of chemical transformations on other parts of the carbohydrate molecule. While its removal requires more forceful conditions than some other acetals, the protocols provided herein offer a reliable framework for its successful application. As the demand for complex carbohydrates in drug discovery and materials science continues to grow, the strategic use of such specialized protecting groups will remain a cornerstone of innovation in the field.
References
- Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. doi:10.15227/orgsyn.062.0140. [Link]
- van der Marel, G. A., & Codée, J. D. C. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(1-2), 196-213. [Link]
- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Journal of the American Chemical Society, 117(11), 3302–3303. [Link]
- Guo, J., & Ye, X. S. (2012). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 17(9), 10499–10530. [Link]
- Volbeda, A. G., van der Marel, G. A., & Codée, J. D. C. (2018). Protecting Group Strategies in Carbohydrate Chemistry. In Comprehensive Glycoscience (Second Edition) (pp. 1-34). Elsevier. [Link]
- Wikipedia. (n.d.). Neopentyl glycol. [Link]
- Das, S. K., & Roy, N. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 1033–1061. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
5,5-Dimethyl-1,3-dioxane as a chiral auxiliary in asymmetric synthesis
Application Notes & Protocols
Topic: The 5,5-Dimethyl-1,3-dioxane Scaffold in Asymmetric Synthesis: Applications as a Prochiral Substrate and in Chiral Auxiliary Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Conformational Rigidity
In the pursuit of stereochemical control in asymmetric synthesis, the predictable three-dimensional arrangement of atoms is paramount. While complex chiral auxiliaries and catalysts often take center stage, the subtle influence of structural scaffolds that enforce conformational rigidity can be an equally powerful tool. The this compound framework, derived from the simple and inexpensive 2,2-dimethylpropane-1,3-diol, offers a compelling example of such a scaffold.
While this compound itself is achiral, its true value in asymmetric synthesis is realized in two principal strategies:
-
As a Prochiral Ketone: In the form of 2,2-dimethyl-1,3-dioxan-5-one, it serves as a prochiral dihydroxyacetone equivalent. The C4 and C6 positions are prochiral, offering sites for asymmetric modification via chiral catalysts.
-
As a Core for Chiral Auxiliaries: When chiral fragments are introduced at other positions of the ring (e.g., C2), the resulting chiral dioxane can act as a highly effective auxiliary to direct stereoselective transformations.
The cornerstone of this scaffold's utility is the C5 gem-dimethyl group. These two methyl groups act as a conformational lock, strongly biasing the six-membered ring towards a stable chair conformation and minimizing ring flipping. This enforced rigidity reduces the number of possible transition states in a reaction, leading to a more predictable and often highly selective stereochemical outcome.
This guide provides detailed application notes and protocols for leveraging the this compound scaffold in asymmetric synthesis, focusing on the organocatalytic aldol reaction of its prochiral ketone derivative.
Part 1: The Prochiral Substrate Approach - Asymmetric Aldol Reaction of 2,2-Dimethyl-1,3-dioxan-5-one
The most prominent application of the this compound scaffold is in the form of 2,2-dimethyl-1,3-dioxan-5-one. This compound is a valuable, shelf-stable equivalent of dihydroxyacetone, a key building block in carbohydrate chemistry and natural product synthesis. Its prochiral nature makes it an ideal substrate for asymmetric catalysis.
Core Concept: Organocatalytic Desymmetrization
The reaction of 2,2-dimethyl-1,3-dioxan-5-one with electrophiles, such as isatins or other aldehydes, in the presence of a chiral organocatalyst (e.g., a proline derivative) proceeds via an enamine intermediate. The chiral catalyst environment directs the attack of the electrophile to one of the two prochiral faces of the enamine, leading to the formation of a chiral product with high enantiomeric excess.
Key Intermediate Stereodetermining Step Final Product
>]; } } endsubgraph Caption: Workflow of the organocatalytic asymmetric aldol reaction.
Application Protocol: Enantioselective Synthesis of 3-Hydroxy-2-oxindoles
This protocol details the asymmetric aldol reaction between 2,2-dimethyl-1,3-dioxan-5-one and an isatin derivative, a reaction that provides access to valuable chiral 3-substituted 3-hydroxy-2-oxindole scaffolds found in many bioactive molecules.[1][2]
Materials:
-
2,2-Dimethyl-1,3-dioxan-5-one
-
Substituted Isatin (e.g., N-benzylisatin)
-
(S)-Proline (or other chiral aminocatalyst)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate, Diethyl ether, Hexanes (for workup and chromatography)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chiral HPLC for enantiomeric excess (ee) determination
Step-by-Step Methodology:
-
Preparation of 2,2-Dimethyl-1,3-dioxan-5-one:
-
This starting material can be synthesized from commercially available tris(hydroxymethyl)aminomethane in a two-step procedure involving acetonide protection followed by oxidative cleavage with sodium periodate (NaIO₄).[3]
-
Expert Insight: Ensure the final product is pure and anhydrous, as impurities can affect catalyst performance. Purification by column chromatography or distillation under reduced pressure is recommended.
-
-
Reaction Setup:
-
To a dry reaction vial under an inert atmosphere (N₂), add the substituted isatin (1.0 equiv, e.g., 0.2 mmol), 2,2-dimethyl-1,3-dioxan-5-one (2.0 equiv, 0.4 mmol), and the chiral organocatalyst, (S)-proline (0.2 equiv, 0.04 mmol).
-
Causality: Using an excess of the ketone component helps to drive the reaction to completion and favors the desired forward reaction over potential retro-aldol pathways. The catalyst loading of 20 mol% is a common starting point for optimization.
-
-
Reaction Execution:
-
Add anhydrous DMSO (e.g., 1.0 mL) to the vial.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the isatin starting material is consumed (typically 24-72 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol adduct.
-
-
Stereochemical Analysis:
-
Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralpak AD-H).
-
Expected Results & Data
The proline-catalyzed reaction of 2,2-dimethyl-1,3-dioxan-5-one with various isatins typically affords the corresponding 3-hydroxy-2-oxindole products in good yields and with high enantioselectivities.
| Electrophile (Isatin) | Catalyst | Yield (%) | ee (%) |
| N-Benzylisatin | (S)-Proline | 85-95 | >95 |
| 5-Bromo-N-benzylisatin | (S)-Proline | 80-90 | >97 |
| N-Acetylisatin | (S)-Proline | 75-85 | >90 |
| (Note: Data are representative and compiled from typical outcomes reported in the literature for proline-catalyzed aldol reactions of isatins.[2]) |
Mechanistic Rationale for Stereocontrol
The high degree of stereocontrol originates from a well-organized transition state.
-
(S)-Proline reacts with the ketone to form a chiral (E)-enamine.
-
The carboxylic acid group of proline acts as an internal acid, protonating the carbonyl oxygen of the isatin. This creates a hydrogen bond that holds the isatin in a fixed orientation relative to the enamine.
-
The bulky tert-butyl group (from the proline) or the rigid dioxane ring itself blocks one face of the enamine nucleophile.
-
The isatin electrophile can therefore only approach from the less sterically hindered Re-face , leading to the preferential formation of one enantiomer.
Part 2: The Chiral Auxiliary Approach - Design Principles
While less documented than the prochiral substrate approach, the this compound scaffold can be incorporated into true chiral auxiliaries. The design principle involves forming an acetal or ketal between 2,2-dimethylpropane-1,3-diol and a chiral aldehyde or ketone, or vice-versa.
For example, chiral 1-aryl-2,2-dimethyl-1,3-propanediols can be used to form chiral acetals with α,β-unsaturated aldehydes. The resulting chiral dioxane derivative can then direct diastereoselective reactions on the unsaturated system, such as cyclopropanations or conjugate additions. The conformational rigidity of the dioxane ring, combined with the steric and electronic properties of the chiral aryl group, creates a biased environment for the incoming reagent. After the reaction, the auxiliary can be cleaved under acidic conditions to reveal the chiral product.
Conclusion and Future Outlook
The this compound system is a testament to the power of using simple, conformationally rigid scaffolds to solve complex stereochemical challenges. Its application as a precursor to the prochiral ketone 2,2-dimethyl-1,3-dioxan-5-one has proven to be a robust and highly effective strategy for the asymmetric synthesis of complex chiral building blocks. The detailed protocols for organocatalytic aldol reactions demonstrate its reliability and high stereoselectivity.
Future research will likely expand the utility of this scaffold. The development of new chiral auxiliaries based on this rigid core for a broader range of asymmetric transformations, and the application of other prochiral derivatives in novel catalytic systems, remain promising avenues for exploration. For researchers in drug development, the ability to generate complex chiral architectures from simple, inexpensive starting materials makes the this compound scaffold an attractive and powerful tool in the synthetic chemist's arsenal.
References
- Organocatalytic asymmetric reaction of 2,2‐dimethyl‐1,3‐dioxane‐5‐one with isatin derivatives. ResearchGate.
- Preparation and Reactions of 2,2-Dimethyl-1,3-dioxan-5-one-SAMP-Hydrazone: A Versatile Chiral Dihydroxyacetone Equivalent. ResearchGate.
- 1‐Aryl‐2,2‐dimethyl‐1,3‐propanediols as chiral auxiliaries. Acetal formation with α,β‐unsaturated aldehydes and analysis of the stereochemistry of cyclopropanation. University of Groningen Research Portal.
- Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect—What Is Really Important? The Journal of Organic Chemistry.
- The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. Royal Society of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Ring-Opening Polymerization of 5,5-Dimethyl-1,3-dioxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The ring-opening polymerization (ROP) of 5,5-dimethyl-1,3-dioxane derivatives, particularly 5,5-dimethyl-1,3-dioxan-2-one (a cyclic carbonate), represents a pivotal methodology for the synthesis of advanced aliphatic polycarbonates. These polymers are gaining significant traction in the biomedical and pharmaceutical fields owing to their inherent biodegradability, biocompatibility, and tunable physicochemical properties. This guide provides an in-depth exploration of the ROP of these derivatives, elucidating the underlying reaction mechanisms, offering a comparative analysis of catalytic systems, and presenting detailed, field-proven experimental protocols. By explaining the causality behind experimental choices, this document aims to empower researchers to not only replicate these procedures but also to innovate and tailor the synthesis of polycarbonates for specific, high-value applications such as drug delivery, tissue engineering, and medical device fabrication.
Introduction: The Significance of Poly(5,5-dimethyl-1,3-dioxan-2-one) and its Derivatives
Aliphatic polycarbonates synthesized via ROP are distinguished from their aromatic counterparts (like those derived from bisphenol A) by their capacity for degradation into non-toxic products, a critical feature for biomedical applications.[1][2] The monomer 5,5-dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is a six-membered cyclic carbonate that polymerizes to yield poly(neopentyl carbonate). The gem-dimethyl group on the polymer backbone imparts unique properties, including increased hydrophobicity and altered degradation kinetics compared to simpler polycarbonates like poly(trimethylene carbonate).[3]
The ability to control polymer molecular weight, architecture (e.g., block copolymers), and end-group functionality through ROP makes this synthetic route exceptionally versatile.[2][4] This control is paramount in drug development, where polymer characteristics directly influence drug loading, release profiles, and in vivo performance.
Mechanistic Pathways in Ring-Opening Polymerization
The ROP of 5,5-dimethyl-1,3-dioxan-2-one can proceed through several mechanistic pathways, primarily dictated by the choice of catalyst or initiator.[1][2] Understanding these mechanisms is crucial for selecting the appropriate synthetic strategy to achieve desired polymer characteristics and for troubleshooting common polymerization issues.
Anionic and Coordination-Insertion Polymerization
Anionic and coordination-insertion ROP are among the most controlled methods for polymerizing cyclic carbonates.[2]
-
Anionic ROP: Typically initiated by strong bases or nucleophiles (e.g., alkoxides, amides), this mechanism involves the nucleophilic attack on the carbonyl carbon of the cyclic carbonate, leading to ring opening and the formation of an propagating alkoxide chain end. A significant challenge in anionic ROP is the potential for "backbiting," where the active chain end attacks a carbonate linkage along the polymer backbone, leading to the formation of cyclic oligomers and a broadening of the molecular weight distribution.[1]
-
Coordination-Insertion ROP: This is the most widely employed mechanism for producing well-defined polycarbonates, often utilizing metal-based catalysts such as tin(II) octoate (Sn(Oct)₂).[5][6] The polymerization is initiated by a metal alkoxide species, which coordinates to the monomer. The monomer is then "inserted" into the metal-alkoxide bond, regenerating the active site at the new chain end. This mechanism generally affords excellent control over molecular weight and low polydispersity.
Figure 1: Simplified workflow for coordination-insertion ROP.
Cationic Polymerization
Cationic ROP is initiated by electrophilic species, such as strong acids or alkyl halides.[7][8] The mechanism can proceed via an activated monomer (AM) or an active chain end (ACE) pathway.[1] A significant drawback of cationic ROP for cyclic carbonates is the frequent occurrence of decarboxylation (elimination of CO₂), which introduces ether linkages into the polycarbonate backbone, altering the polymer's properties and degradation profile.[1][7]
Organocatalyzed Polymerization
To circumvent the issue of metal contamination, which is a major concern for biomedical applications, organocatalysis has emerged as a powerful alternative.[9] Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and various thiourea-amines can effectively catalyze the ROP of cyclic carbonates.[10][11] These catalysts often operate through a hydrogen-bonding mechanism, activating both the monomer and the initiator (typically an alcohol) to facilitate a controlled polymerization.
Figure 2: General mechanism for bifunctional organocatalyzed ROP.
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical parameter in the ROP of 5,5-dimethyl-1,3-dioxan-2-one, directly influencing reaction control, polymer properties, and potential applications.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Suitability |
| Tin(II) Octoate (Sn(Oct)₂) / Alcohol | 130-160 °C, Bulk | FDA-approved for certain applications; robust and well-understood; can produce high molecular weight polymers.[12] | Potential for metal contamination; requires elevated temperatures; can lead to transesterification at high conversions. | General purpose, medical devices. |
| Organocatalysts (e.g., TBD, DBU) | Room Temp to 80 °C, Solution or Bulk | Metal-free, ideal for biomedical use; mild reaction conditions; good control over polymerization.[10][11] | Can be sensitive to impurities; may require co-catalysts for optimal performance. | Drug delivery, tissue engineering. |
| Cationic Initiators (e.g., TfOH, BF₃·OEt₂) | 0-60 °C, Solution | Can achieve high polymerization rates. | Prone to decarboxylation leading to ether linkages; often results in broad molecular weight distributions.[7][8] | Applications where precise carbonate structure is not critical. |
| Enzymes (e.g., Lipases) | 60-100 °C, Bulk | "Green" and biocompatible catalysis; can polymerize specific monomers. | Slower reaction rates; limited monomer scope; catalyst cost can be high. | Niche biomedical applications. |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Materials and Reagents
-
Monomer: 5,5-Dimethyl-1,3-dioxan-2-one (CAS 3592-12-9). Must be purified before use, typically by recrystallization from ethyl acetate or toluene to remove oligomers and moisture.[13] Dry thoroughly under vacuum.
-
Catalyst:
-
Protocol A: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (CAS 6674-22-2). Purify by distillation over CaH₂.
-
Protocol B: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (CAS 301-10-0). Use as received.
-
-
Initiator: Benzyl alcohol (BnOH) (CAS 100-51-6). Purify by distillation over CaH₂ and store over molecular sieves.
-
Solvents: Toluene or Dichloromethane (DCM). Purify by passing through a solvent purification system or by distillation over appropriate drying agents (e.g., Na/benzophenone for toluene, CaH₂ for DCM).
-
Precipitation Solvent: Cold methanol.
-
Other: Anhydrous solvents for dissolving and transferring reagents, inert gas (Argon or Nitrogen), Schlenk line or glovebox.
Protocol A: Organocatalyzed ROP using DBU/BnOH
This protocol is designed to produce a well-defined polycarbonate with a target degree of polymerization (DP) of 50.
-
Preparation:
-
In a glovebox, weigh 650 mg (5.0 mmol) of purified 5,5-dimethyl-1,3-dioxan-2-one into a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Prepare stock solutions of the initiator and catalyst in anhydrous toluene. For a target DP of 50, the [Monomer]/[Initiator] ratio is 50:1.
-
Initiator (BnOH) needed: 5.0 mmol / 50 = 0.1 mmol.
-
Catalyst (DBU) needed (e.g., 1 mol% relative to monomer): 5.0 mmol * 0.01 = 0.05 mmol.
-
-
-
Polymerization:
-
Add 5 mL of anhydrous toluene to the monomer in the Schlenk flask and stir to dissolve.
-
Using a syringe, add the calculated volume of the BnOH initiator stock solution to the monomer solution.
-
Place the flask in a preheated oil bath at 60 °C.
-
Add the calculated volume of the DBU catalyst stock solution to initiate the polymerization.
-
Allow the reaction to proceed for 4-24 hours. Monitor the conversion by taking aliquots and analyzing via ¹H NMR (disappearance of monomer peaks).
-
-
Termination and Purification:
-
Remove the flask from the oil bath and cool to room temperature.
-
Quench the reaction by adding a few drops of benzoic acid solution in toluene.
-
Concentrate the solution under reduced pressure.
-
Dissolve the viscous residue in a minimal amount of DCM (~5 mL).
-
Precipitate the polymer by slowly adding the DCM solution to a beaker of cold (~0 °C) methanol (~100 mL) with vigorous stirring.
-
Collect the white, fibrous polymer by filtration.
-
Wash the polymer with cold methanol and dry under vacuum at 40 °C to a constant weight.
-
Protocol B: Sn(Oct)₂-Catalyzed Bulk Polymerization
This protocol is suitable for larger-scale synthesis where the presence of a metal catalyst is acceptable. Target DP = 100.
-
Preparation:
-
Weigh 13.0 g (100 mmol) of purified 5,5-dimethyl-1,3-dioxan-2-one into a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and an argon inlet/outlet.
-
For a target DP of 100, the initiator (BnOH) needed is 100 mmol / 100 = 1.0 mmol (108 mg).
-
The catalyst (Sn(Oct)₂) amount is typically [Monomer]/[Catalyst] = 1000:1 to 10,000:1. For a 5000:1 ratio, catalyst needed is 100 mmol / 5000 = 0.02 mmol (8.1 mg).
-
-
Polymerization:
-
Heat the flask in an oil bath to 130 °C under a gentle flow of argon to melt the monomer.
-
Once the monomer is molten, add the initiator (BnOH) via syringe and stir for 5 minutes.
-
Add the catalyst (Sn(Oct)₂) via syringe (as a solution in a small amount of anhydrous toluene, if necessary).
-
Increase the stirring speed as the viscosity of the mixture increases.
-
Continue the reaction for 1-4 hours at 130 °C.
-
-
Purification:
-
Cool the reaction to room temperature. The polymer will solidify.
-
Dissolve the solid polymer in a suitable amount of DCM (e.g., 50-100 mL).
-
Precipitate, collect, and dry the polymer as described in Protocol A.
-
Characterization of Poly(neopentyl carbonate)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the polymer structure and to determine the monomer conversion.
-
¹H NMR (CDCl₃, 400 MHz):
-
Polymer backbone methylene protons (-O-CH₂ -C(CH₃)₂-CH₂ -O-): δ ≈ 4.12 ppm (singlet).[14]
-
Polymer backbone quaternary methyl protons (-C(CH₃ )₂-): δ ≈ 1.05 ppm (singlet).
-
Monomer methylene protons: δ ≈ 4.3 ppm.
-
Monomer methyl protons: δ ≈ 1.2 ppm.
-
Conversion (%) can be calculated by comparing the integration of the polymer methylene peak (4.12 ppm) to the sum of the integrations of the polymer and remaining monomer methylene peaks.
-
-
¹³C NMR (CDCl₃, 100 MHz):
Gel Permeation Chromatography (GPC)
GPC (or Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
Typical Conditions:
-
Sample Preparation: Dissolve 2-5 mg of the dried polymer in 1 mL of the mobile phase.[15] Allow to dissolve completely (may require several hours) and filter through a 0.2 µm PTFE syringe filter before injection.[16]
-
Interpretation: A narrow, monomodal peak indicates a controlled polymerization. A PDI close to 1.1 is indicative of a living polymerization. Note that Mₙ values from GPC are relative to the calibration standards (e.g., polystyrene) and may differ from absolute values determined by methods like end-group analysis via NMR.
Troubleshooting and Field-Proven Insights
-
Problem: No polymerization or very low conversion.
-
Cause & Solution: Impurities, especially water, can quench the catalyst or initiator. Ensure all reagents, solvents, and glassware are rigorously dried. Monomer purity is critical; recrystallize if necessary. Increase catalyst concentration or reaction time.
-
-
Problem: Broad PDI (>1.5) or bimodal GPC trace.
-
Cause & Solution: This often indicates side reactions like transesterification or backbiting.[2] For Sn(Oct)₂-catalyzed reactions, avoid excessively high temperatures (>160 °C) or prolonged reaction times after high conversion is reached. For anionic polymerizations, this is a common issue; consider using a coordination-insertion catalyst for better control.
-
-
Problem: Lower than expected molecular weight.
-
Cause & Solution: Presence of unintentional initiators (e.g., water). Ensure rigorous drying. Check the accuracy of initiator and monomer measurements. Impurities in the monomer can also act as chain transfer agents.
-
-
Expert Insight: When using organocatalysts like DBU or TBD, the choice of initiator alcohol can influence polymerization rates. More acidic alcohols can sometimes accelerate the reaction. However, for creating block copolymers, a primary alcohol like benzyl alcohol is a reliable choice.
References
- Electronic Supplementary Information (ESI) for Polymer Chemistry. The Royal Society of Chemistry. [URL: https://www.rsc.
- Dove, A. P., Sardon, H., & Naumann, S. (2018). Chapter 7: ROP of Cyclic Carbonates. In The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781788010129-00274/978-1-78801-012-9]
- 5,5-Dimethyl-1,3-dioxan-2-one, tech. 5 g. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Comparing Polycarbonate Samples with GPC Agilent PLgel 5 µm MIXED-C Columns. Agilent Technologies. [URL: https://www.agilent.com/cs/library/technicaloverviews/public/si-1792.pdf]
- Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives. MDPI. [URL: https://www.mdpi.com/2073-4360/14/10/2042]
- GPC Sample Preparation Guide: From Plastics to Biopolymers. ResolveMass Laboratories. [URL: https://resolvemass.
- New aliphatic poly(ester-carbonates) based on 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one. ResearchGate. [URL: https://www.researchgate.net/publication/225272648_New_aliphatic_poly_ester-carbonates_based_on_5-methyl-5-allyloxycarbonyl-13-dioxan-2-one]
- Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. MDPI. [URL: https://www.mdpi.com/2073-4360/11/10/1642]
- Cationic Ring-Opening Polymerization of Cyclic Carbonates with Alkyl Halides To Yield Polycarbonate without the Ether Unit by Suppression of Elimination of Carbon Dioxide. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ma960578b]
- Synthesis and cationic ring-opening polymerization of a cyclic carbonate, 5-methylene-1,3-dioxan-2-one. ResearchGate. [URL: https://www.researchgate.
- Synthesis of high-molecular-weight aliphatic polycarbonates by organo-catalysis. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2016/py/c5py01639c]
- Sample Preparation – GPC. Polymer Chemistry Characterization Lab, Virginia Tech. [URL: https://pcc.chem.vt.
- Possible mechanism of L-LA polymerization using Sn(Oct)2 as a catalyst. ResearchGate. [URL: https://www.researchgate.
- Mechanistic study on Sn(Oct)2-catalyzed, ring-opening polymerization of p-dioxanone by surface-initiated polymerization and X-ray photoelectron spectroscopy. ResearchGate. [URL: https://www.researchgate.net/publication/257850811_Mechanistic_study_on_SnOct2-catalyzed_ring-opening_polymerization_of_p-dioxanone_by_surface-initiated_polymerization_and_X-ray_photoelectron_spectroscopy]
- ¹H-NMR spectrum of poly(neopentyl glycol 2,5-furanoate). ResearchGate. [URL: https://www.researchgate.
- Reactivity comparison of five- and six-membered cyclic carbonates with amines: Basic evaluation for synthesis of poly(hydroxyurethane). ResearchGate. [URL: https://www.researchgate.net/publication/343048924_Reactivity_comparison_of_five-_and_six-membered_cyclic_carbonates_with_amines_Basic_evaluation_for_synthesis_of_polyhydroxyurethane]
- Preparation and Characterization of Dioxanone and Poly(dioxanone). ResearchGate. [URL: https://www.researchgate.
- New aliphatic poly(ester-carbonates) based on 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one. ResearchGate. [URL: https://www.researchgate.net/publication/225272648_New_aliphatic_poly_ester-carbonates_based_on_5-methyl-5-allyloxycarbonyl-13-dioxan-2-one]
- Organic Catalysis for Ring-Opening Polymerization. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/mz300135x]
- 5,5-Dimethyl-1,3-dioxan-2-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/137984]
- (a) ¹H and (b) ¹³C NMR spectra of polycarbonate polymer. ResearchGate. [URL: https://www.researchgate.
- Sn(OTf)2-catalyzed continuous flow ring-opening polymerization of ε-caprolactone. The Royal Society of Chemistry. [URL: https://www.rsc.
- Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/bm100411r]
- Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8038755/]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of high-molecular-weight aliphatic polycarbonates by organo-catalysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. rsc.org [rsc.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes & Protocols: The 5,5-Dimethyl-1,3-dioxane Moiety for Robust Carbonyl Protection
Abstract
In the landscape of multistep organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The carbonyl group, ubiquitous in synthetic intermediates, requires robust protection to withstand a variety of reaction conditions. This guide provides an in-depth analysis and detailed protocols for the use of 5,5-dimethyl-1,3-dioxane, derived from neopentyl glycol, as a superior protecting group for aldehydes and ketones. We will explore the mechanistic underpinnings of its formation and cleavage, its unique stability profile, and provide field-proven, step-by-step methodologies for its application and removal, tailored for researchers, scientists, and professionals in drug development.
Introduction: Beyond Standard Acetal Protection
Protecting groups are a tactical necessity in complex synthesis, preventing a functional group from reacting while chemical transformations are performed elsewhere in the molecule.[1] For carbonyls, acetals are the most common choice, formed by reacting the carbonyl with an alcohol or diol.[1][2] While simple acetals like 1,3-dioxolanes (from ethylene glycol) are widely used, the this compound offers distinct advantages rooted in its structure.
Formed from the condensation of a carbonyl with neopentyl glycol (2,2-dimethylpropane-1,3-diol), this six-membered cyclic acetal possesses a gem-dimethyl group on the ring.[3][4] This substitution imparts significant conformational rigidity, a manifestation of the Thorpe-Ingold effect, which can lock the dioxane ring into a stable chair conformation.[3][5] This structural feature not only enhances the stability of the protecting group but can also be leveraged to influence stereochemical outcomes in subsequent synthetic steps.[5] This guide will demonstrate why the this compound is not just another acetal, but a strategic choice for demanding synthetic routes.
The Chemistry of Protection: Mechanism of Acetalization
The formation of a this compound is a reversible, acid-catalyzed process.[6][7] Understanding the mechanism is crucial for optimizing reaction conditions and ensuring high yields. The reaction proceeds through a well-established pathway involving a hemiacetal intermediate.[8][9]
The key mechanistic steps are as follows:
-
Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like an alcohol.[6][9]
-
Hemiacetal Formation: One of the hydroxyl groups of neopentyl glycol attacks the activated carbonyl carbon. Subsequent deprotonation yields a neutral hemiacetal intermediate.[8]
-
Formation of the Oxocarbenium Ion: The hydroxyl group of the hemiacetal is protonated, turning it into a good leaving group (water). The departure of water is assisted by the lone pair of the adjacent oxygen, forming a resonance-stabilized oxocarbenium ion.
-
Ring Closure and Deprotonation: The second hydroxyl group of the neopentyl glycol moiety performs an intramolecular nucleophilic attack on the oxocarbenium ion, closing the six-membered ring. A final deprotonation step regenerates the acid catalyst and yields the stable this compound product.
Because the entire process is in equilibrium, the formation of water as a byproduct would, by Le Châtelier's principle, drive the reaction in reverse. Therefore, efficient removal of water is paramount for achieving high conversion to the desired acetal.[2][7] This is typically accomplished using a Dean-Stark apparatus during reflux or by adding a chemical dehydrating agent.[10]
Caption: Acid-catalyzed mechanism for carbonyl protection.
Protocol: Carbonyl Protection
This protocol details a general procedure for the protection of an aldehyde or ketone using neopentyl glycol.
Objective
To efficiently convert a carbonyl compound into its corresponding this compound derivative, providing a stable protecting group for subsequent synthetic transformations.
Materials & Equipment
-
Chemicals:
-
Carbonyl Compound (e.g., Cyclohexanone, 1.0 equiv)
-
Neopentyl Glycol (2,2-dimethyl-1,3-propanediol, 1.1-1.5 equiv)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid monohydrate (TsOH·H₂O), 0.01-0.05 equiv; Camphorsulfonic acid (CSA))[11]
-
Anhydrous Solvent (e.g., Toluene, Benzene)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Extraction Solvent (e.g., Diethyl ether, Ethyl acetate)
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and developing chamber
-
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask, add the carbonyl compound (1.0 equiv), neopentyl glycol (1.2 equiv), and a suitable volume of toluene to create an approximately 0.5 M solution.
-
Scientist's Note: Using a slight excess of the diol helps drive the equilibrium towards the product. Toluene is an excellent solvent as it forms an azeotrope with water, facilitating its removal.
-
-
Catalyst Addition: Add the acid catalyst, such as TsOH·H₂O (0.02 equiv), to the mixture.
-
Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.
-
Self-Validation: The reaction progress can be monitored by observing the amount of water collected, which should correspond to the theoretical amount (1 equivalent). Additionally, TLC analysis (e.g., using 10% Ethyl Acetate in Hexanes) can be used to track the disappearance of the starting carbonyl compound.
-
-
Reaction Completion: Continue refluxing until no more water is collected and TLC analysis indicates full consumption of the starting material (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.
-
Scientist's Note: The basic wash is critical to stop the reaction and prevent potential hydrolysis during workup.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product is often pure enough for subsequent steps, but can be further purified by vacuum distillation or flash column chromatography if necessary.
Caption: Experimental workflow for carbonyl protection.
Stability and Selectivity Profile
A key advantage of the this compound group is its exceptional stability across a broad spectrum of reaction conditions where other protecting groups might fail.[7]
| Condition Type | Reagent/Condition | Stability of this compound |
| Basic | NaOH, KOH, NaH, t-BuOK, LDA | Stable |
| Nucleophilic | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable |
| Reductive | LiAlH₄, NaBH₄, H₂/Pd-C | Stable |
| Oxidative | PCC, PDC, Swern, DMP | Stable |
| Acidic | Aqueous Acid (e.g., HCl, H₂SO₄) | Labile (Cleaved) |
This profile allows for extensive synthetic manipulation of other functional groups within the molecule without compromising the protected carbonyl. Furthermore, protection of aldehydes can often be achieved chemoselectively in the presence of ketones due to the higher intrinsic reactivity of aldehydes.[10]
Deprotection: Regenerating the Carbonyl
The removal of the this compound is achieved via acid-catalyzed hydrolysis, the microscopic reverse of the protection mechanism.[7][12] The presence of excess water is the critical factor that shifts the equilibrium back towards the starting carbonyl and diol.[8]
Caption: Acid-catalyzed mechanism for acetal deprotection.
Protocol: Carbonyl Deprotection
This protocol provides a general method for the hydrolytic cleavage of the this compound group.
Objective
To efficiently and cleanly regenerate the parent carbonyl compound from its protected acetal form.
Materials & Equipment
-
Chemicals:
-
Protected Compound (1.0 equiv)
-
Solvent (e.g., Acetone, Tetrahydrofuran (THF))
-
Aqueous Acid (e.g., 1-3 M Hydrochloric Acid (HCl), Acetic Acid)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Extraction Solvent (e.g., Diethyl ether)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates and developing chamber
-
Separatory funnel
-
Rotary evaporator
-
Step-by-Step Methodology
-
Reaction Setup: Dissolve the this compound protected compound (1.0 equiv) in a mixture of acetone and water (e.g., a 4:1 ratio).
-
Scientist's Note: Acetone is a good choice as it is miscible with water and helps solubilize the organic substrate. The presence of a large excess of water is crucial for driving the deprotection.
-
-
Acid Addition: Add a catalytic or stoichiometric amount of aqueous acid (e.g., 1 M HCl) to the solution and stir at room temperature.
-
Self-Validation: Monitor the reaction by TLC. The protected starting material should disappear, and a new, more polar spot corresponding to the carbonyl product should appear. The reaction is typically complete within 1-4 hours at room temperature but may be gently heated if sluggish.
-
-
Workup: Once the reaction is complete, neutralize the acid by carefully adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Remove the bulk of the organic solvent (acetone) via rotary evaporation. Extract the remaining aqueous solution with an organic solvent like diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected carbonyl compound. The byproduct, neopentyl glycol, is highly water-soluble and is typically removed during the aqueous workup.
Summary and Outlook
The this compound stands out as a highly reliable and robust protecting group for carbonyl functionalities. Its enhanced stability to a wide range of non-acidic reagents, coupled with its straightforward, high-yielding formation and cleavage protocols, makes it an invaluable tool for complex organic synthesis. The structural rigidity imparted by the gem-dimethyl group offers further opportunities for stereochemical control, elevating its utility beyond simple protection. The protocols and data presented herein provide a comprehensive guide for researchers to confidently implement this strategy in their synthetic endeavors.
References
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
- Neopentyl glycol - Wikipedia. Wikipedia. [Link]
- NEOPENTYL GLYCOL - atamankimya.com.
- Simple and Chemoselective Deprotection of Acetals. The Chemical Society of Japan. [Link]
- Protection of Aldehyde, Ketone by Acetal - SynArchive. SynArchive. [Link]
- Protecting Groups. University of Illinois Urbana-Champaign. [Link]
- Acetal Protecting Group & Mechanism – Total Synthesis. Total Synthesis. [Link]
- Protection of carbonyl and carboxyl group. SlideShare. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. [Link]
- Protecting group - Wikipedia. Wikipedia. [Link]
- Acetal Formation - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Formation and Reactions of Acetals - Chemistry Steps. Chemistry Steps. [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 4. atamankimya.com [atamankimya.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Scale-Up Synthesis of 5,5-Dimethyl-1,3-dioxane for Industrial Applications: Application Notes and Protocols
Introduction: The Industrial Significance of 5,5-Dimethyl-1,3-dioxane
This compound is a cyclic acetal that holds a niche but important position in the chemical industry. Its unique structural features, characterized by a stable 1,3-dioxane ring and gem-dimethyl substitution at the 5-position, impart valuable properties that are leveraged in a variety of industrial applications. These applications primarily capitalize on its role as a stable intermediate, a fragrance component, and a building block in the synthesis of more complex molecules. For instance, it and its derivatives are utilized in the fragrance industry for their unique scent profiles. Additionally, they serve as precursors in the synthesis of specialized polymers and fine chemicals, where the 1,3-dioxane moiety can act as a protecting group or a reactive handle. This guide provides a comprehensive overview of the industrial-scale synthesis of this compound, with a focus on practical, field-proven methodologies suitable for researchers, scientists, and professionals in drug development and chemical manufacturing.
The Synthetic Cornerstone: Acid-Catalyzed Acetalization
The most economically viable and industrially scalable route to this compound is the acid-catalyzed acetalization of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with formaldehyde. This reaction is a classic example of cyclic acetal formation, a reversible process that necessitates strategic control of reaction conditions to achieve high yields of the desired product.
Underlying Chemistry: The Reaction Mechanism
The reaction proceeds via a well-established mechanism initiated by the protonation of the formaldehyde carbonyl group by an acid catalyst, typically sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of neopentyl glycol. The resulting hemiacetal intermediate then undergoes a series of proton transfer and dehydration steps, culminating in the formation of a stable six-membered 1,3-dioxane ring. The removal of water is a critical factor in driving the equilibrium towards the product side, a key consideration in industrial-scale production.
Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.
Industrial Production Protocol
This protocol outlines a robust and scalable process for the synthesis of this compound.
Raw Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity Specification |
| Neopentyl Glycol | 126-30-7 | C₅H₁₂O₂ | ≥ 99% |
| Formaldehyde (37% aq. soln.) | 50-00-0 | CH₂O | 37% w/w in water |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98% |
| Sodium Hydroxide | 1310-73-2 | NaOH | 50% w/w aqueous solution |
| Toluene | 108-88-3 | C₇H₈ | Anhydrous, ≥ 99.5% |
Experimental Workflow
Caption: Industrial workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reactor Setup and Charging:
-
A glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a Dean-Stark trap, and a controlled addition funnel is charged with neopentyl glycol and toluene. The toluene serves as a solvent and an azeotropic agent for water removal.
-
-
Catalyst Addition:
-
The mixture is heated to 40-50°C with stirring.
-
Concentrated sulfuric acid (98%) is added cautiously as a catalyst. The typical catalyst loading is 0.5-1.5% by weight relative to the neopentyl glycol.
-
-
Formaldehyde Addition:
-
A 37% aqueous solution of formaldehyde is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 50-60°C. The exothermicity of the reaction should be carefully monitored and controlled.
-
-
Reaction and Water Removal:
-
After the addition of formaldehyde is complete, the reaction mixture is heated to reflux (approximately 85-95°C) to facilitate the azeotropic removal of water via the Dean-Stark trap.
-
The reaction is monitored by gas chromatography (GC) until the consumption of neopentyl glycol is complete (typically 4-6 hours).
-
-
Neutralization:
-
The reaction mixture is cooled to 25-30°C.
-
A 50% aqueous solution of sodium hydroxide is added slowly with vigorous stirring to neutralize the sulfuric acid catalyst to a pH of 7-8. The neutralization process is exothermic and requires careful temperature control.
-
-
Work-up and Phase Separation:
-
Stirring is stopped, and the mixture is allowed to settle. The lower aqueous layer, containing sodium sulfate and excess formaldehyde, is separated and sent for appropriate waste treatment.
-
The organic layer is washed with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
-
Solvent Removal:
-
The toluene is removed from the organic layer by atmospheric distillation. The recovered toluene can be recycled for subsequent batches.
-
-
Purification by Vacuum Distillation:
-
The crude this compound is purified by fractional distillation under reduced pressure.
-
Typical distillation parameters are a vacuum of 10-20 mmHg and a head temperature of 60-70°C.
-
The purified product is collected as a colorless liquid.
-
Key Process Parameters and Expected Outcome
| Parameter | Value/Range | Rationale |
| Molar Ratio (Neopentyl Glycol:Formaldehyde) | 1 : 1.1 | A slight excess of formaldehyde ensures complete conversion of the more valuable neopentyl glycol. |
| Catalyst Loading (H₂SO₄) | 0.5 - 1.5 wt% | Balances reaction rate with minimizing side reactions and catalyst removal challenges. |
| Reaction Temperature | 50 - 60°C (addition), 85-95°C (reflux) | Controlled temperature during addition prevents runaway reactions, while reflux ensures efficient water removal. |
| Neutralization pH | 7 - 8 | Ensures complete quenching of the acid catalyst to prevent product degradation during distillation. |
| Vacuum Distillation Pressure | 10 - 20 mmHg | Allows for distillation at a lower temperature, preventing thermal decomposition of the product. |
| Expected Yield | 85 - 95% | Based on neopentyl glycol. |
| Expected Purity | ≥ 99.5% | Achievable with efficient fractional distillation. |
Safety Considerations
-
Formaldehyde: is a known carcinogen and a potent irritant.[1] All handling should be performed in a well-ventilated area, preferably within a closed system.[2][3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4][5]
-
Sulfuric Acid: is highly corrosive.[6] Appropriate PPE, including acid-resistant gloves and face shield, must be worn during handling. Dilution and neutralization procedures should be performed with caution due to the exothermic nature of these processes.
-
Toluene: is a flammable liquid and can be harmful if inhaled or absorbed through the skin. The process should be conducted in a well-ventilated area away from ignition sources.
Quality Control and Byproduct Analysis
The purity of the final product is typically assessed using gas chromatography-mass spectrometry (GC-MS). Key quality control parameters include:
-
Purity: ≥ 99.5%
-
Water Content: ≤ 0.1% (Karl Fischer titration)
-
Acidity: Monitored to ensure complete neutralization of the catalyst.
Potential byproducts that may be observed include unreacted starting materials, oligomers of formaldehyde (paraformaldehyde), and potentially small amounts of byproducts from side reactions if the reaction temperature is not well-controlled.
Industrial Applications
The high-purity this compound produced via this method finds application in several industrial sectors:
-
Fragrance and Flavors: As a component in the formulation of various scents.
-
Polymer Chemistry: As a monomer or additive in the synthesis of specialty polymers.
-
Organic Synthesis: As a protective group for 1,3-diols or as a precursor for other fine chemicals.
-
Coatings and Resins: As a reactive diluent or modifier in certain resin formulations.
Conclusion
The industrial-scale synthesis of this compound via the acid-catalyzed acetalization of neopentyl glycol and formaldehyde is a well-established and efficient process. Careful control of reaction parameters, particularly temperature and water removal, is crucial for achieving high yields and purity. Adherence to strict safety protocols is paramount due to the hazardous nature of the raw materials. The resulting high-purity product serves as a valuable intermediate in various industrial applications, underscoring the importance of a robust and scalable synthetic methodology.
References
- Jiuan Chemical. (2024). Understanding the Neopentyl Glycol Production Process.
- Kerton, F. M., & Marriott, R. (2013). Alternative Solvents for Green Chemistry. Royal Society of Chemistry.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7478, Formaldehyde.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- PubChem. This compound. National Center for Biotechnology Information.
- Concordia University. (n.d.). Formaldehyde Safety Guidelines.
- University of California, Los Angeles. (n.d.). Standard Operating Procedures for Formaldehyde or Processes that Generate Formaldehyde.
- University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Formaldehyde, Formalin, and Paraformaldehyde.
- North Industrial Chemicals. (2024, January 29). Neutralizing Sulfuric Acid: Effective Methods You Should Know.
- pH Adjustment Systems. (n.d.). Sulfuric Acid Neutralization.
- PubChem. Sulfuric acid. National Center for Biotechnology Information.
Sources
- 1. The application of Neopentyl glycol_Chemicalbook [chemicalbook.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. This compound (CAS 872-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound-2-propionaldehyde | SIELC Technologies [sielc.com]
- 5. This compound | 872-98-0 [chemicalbook.com]
- 6. Sulfuric Acid Neutralization. pH Neutralization Systems for Acids [phadjustment.com]
reaction of Grignard reagents with 5,5-Dimethyl-1,3-dioxane protected compounds.
An In-Depth Guide to the Reactivity of Grignard Reagents with 5,5-Dimethyl-1,3-dioxane Protected Compounds
Authored by: A Senior Application Scientist
In the intricate field of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the strategic use of protecting groups is paramount. The this compound moiety, a cyclic acetal, serves as a robust shield for carbonyl functionalities against a variety of nucleophilic and basic reagents. This guide provides a comprehensive examination of the interaction—or deliberate non-interaction—between Grignard reagents and substrates bearing this specific protecting group. We will delve into the mechanistic underpinnings of the acetal's stability, present detailed protocols for its application in selective synthesis, and offer field-proven insights for troubleshooting and optimizing these critical transformations.
Foundational Principles: A Tale of Two Reagents
The Grignard Reagent: A Quintessential Carbon Nucleophile
Discovered by Victor Grignard in 1900, organomagnesium halides (Grignard reagents, R-Mg-X) remain one of the most powerful tools for carbon-carbon bond formation.[1][2] The polarity of the carbon-magnesium bond renders the carbon atom highly nucleophilic and strongly basic.[1][3] This dual reactivity allows Grignard reagents to add to a wide array of electrophiles, most notably the carbonyl carbon of aldehydes, ketones, and esters to produce primary, secondary, and tertiary alcohols, respectively.[4][5][6][7] The preparation and handling of these reagents demand strictly anhydrous conditions, as they are readily quenched by protic sources like water.[1][3]
The this compound Group: A Conformational Anchor
The this compound is a cyclic acetal formed from a carbonyl compound and 2,2-dimethyl-1,3-propanediol. It belongs to a class of protecting groups prized for their stability in neutral to strongly basic and nucleophilic environments.[8][9][10] Two key features contribute to its utility:
-
Acetal Stability: Like other acetals, it is inert to Grignard reagents, organolithiums, hydrides, and other strong nucleophiles under standard conditions.[1][8][11][12]
-
Conformational Rigidity: The presence of the gem-dimethyl group at the C5 position effectively locks the six-membered ring into a stable chair conformation.[9][13] This predictable stereochemical arrangement can be leveraged to direct the outcome of reactions at other sites within the molecule.
The primary function of this group is to act as a temporary "mask" for a reactive carbonyl, allowing a chemist to perform transformations on other parts of a complex molecule without interference.[10][14][15]
The Core Interaction: Mechanistic Insights into Acetal Stability
The central principle guiding the use of acetals in Grignard chemistry is their general lack of reactivity. When a Grignard reagent encounters a molecule containing both an acetal and another electrophilic site (like an ester), it will selectively attack the more reactive functional group.[14][15]
This selectivity stems from two factors:
-
Reduced Electrophilicity: The acetal carbon is significantly less electrophilic than a carbonyl carbon. It is an sp³-hybridized carbon bonded to two electron-donating oxygen atoms, lacking the electron-deficient π-system of a C=O double bond.
-
Lack of a Viable Leaving Group: A hypothetical nucleophilic attack by a Grignard reagent on the acetal carbon would form a tetrahedral intermediate with two alkoxide groups. For the reaction to proceed, one of these would have to act as a leaving group, which is energetically unfavorable. This contrasts sharply with the reaction with an ester, where the expulsion of an alkoxide leaving group (-OR') after the initial addition leads to the formation of a ketone, which then reacts with a second equivalent of the Grignard reagent.[4][6]
When Stability Fails: Forced Cleavage of Acetals
While remarkably stable, the this compound group is not completely inert. Under forcing conditions, such as elevated temperatures or in the presence of strong Lewis acids, Grignard reagents can induce cleavage. Research has shown that treating sugar derivatives protected with acetals with Grignard reagents at high temperatures (~85 °C) can lead to the selective cleavage of the acetal ring.[16] Furthermore, the addition of titanium tetrachloride (TiCl₄) can promote the cross-coupling reaction between acetals and Grignard reagents to form ethers, a transformation explored by Mukaiyama and Ishikawa.[17] These conditions, however, fall outside the scope of standard synthetic protocols where the goal is preservation of the protecting group.
Application Notes & Protocols
Application Note 1: Selective Grignard Addition to an Ester in the Presence of a Ketone
Objective: To synthesize a tertiary alcohol from an ester-containing substrate that also possesses a ketone functionality, which must be preserved during the reaction.
Workflow Overview:
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1.4 Synthesis of Alcohols from Carbonyl Compounds – Organic Chemistry II [kpu.pressbooks.pub]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Dimethyl Acetals [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Monitoring 5,5-Dimethyl-1,3-dioxane Reactions by TLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide for monitoring the synthesis of 5,5-dimethyl-1,3-dioxane, a common cyclic acetal, using two powerful analytical techniques: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols and insights provided herein are designed to ensure scientific integrity and empower researchers to confidently track reaction progress, identify key components, and ensure product purity.
The formation of this compound, often synthesized through the acid-catalyzed reaction of an aldehyde (like formaldehyde or its equivalent) with neopentyl glycol (2,2-dimethyl-1,3-propanediol), is a reversible reaction.[1] Therefore, meticulous monitoring is paramount to drive the reaction to completion and optimize yield. This guide will delve into the causality behind experimental choices, offering a robust framework for self-validating protocols.
Part 1: Reaction Overview and Monitoring Strategy
The synthesis of this compound is a classic example of acetal formation. The reaction is typically catalyzed by a Brønsted or Lewis acid.[1] A common synthetic route is the Prins reaction, which involves the electrophilic addition of an aldehyde to an alkene.[2][3][4] For the synthesis of this compound, this would involve the reaction of isobutylene with excess formaldehyde.[2] Another prevalent method is the direct condensation of an aldehyde with neopentyl glycol.[1]
A successful monitoring strategy for this reaction must be able to distinguish between the starting materials (aldehyde and diol), the desired product (this compound), and any potential byproducts. The complementary nature of TLC and GC-MS makes them an ideal pairing for this purpose. TLC offers a rapid, qualitative assessment of the reaction's progress, while GC-MS provides detailed quantitative and structural information.[5][6][7][8][9]
Part 2: Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring
TLC is an invaluable tool for the real-time monitoring of organic reactions due to its speed and simplicity.[5][6][7][10] It allows for the quick visualization of the consumption of starting materials and the formation of the product.
Core Principles of TLC Monitoring
The separation on a TLC plate is based on the differential partitioning of the analytes between the stationary phase (typically silica gel, which is polar) and the mobile phase (a less polar solvent or solvent mixture).[11][12] Polar compounds will have a stronger affinity for the stationary phase and thus will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[13][14] Conversely, less polar compounds will travel further with the mobile phase, exhibiting a higher Rf value.[13]
In the context of this compound synthesis, the starting materials (aldehyde and neopentyl glycol) are more polar than the 1,3-dioxane product due to the presence of hydroxyl and carbonyl groups. Therefore, the product is expected to have a higher Rf value than the reactants.
Experimental Protocol for TLC Monitoring
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. The optimal ratio should be determined experimentally to achieve good separation (typically starting with a 1:4 or 1:3 mixture of ethyl acetate to hexanes).[10]
-
Visualization Reagents:
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
-
Spotting the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
On the baseline, make three distinct spots using a capillary tube:
-
-
Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.
-
Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp.[15][16] Circle any visible spots with a pencil.
-
For compounds that are not UV-active, use a chemical stain.[15]
-
Potassium Permanganate Stain: This stain is excellent for visualizing compounds that can be oxidized, such as aldehydes and alcohols.[17][18] The starting materials will appear as yellow-brown spots on a purple background. The dioxane product, being an acetal, is less reactive and may not stain as intensely.
-
p-Anisaldehyde Stain: This is a versatile stain for detecting various functional groups, including aldehydes and alcohols.[17] It often produces colored spots upon heating.
-
-
Interpreting the Results: As the reaction progresses, the spots corresponding to the starting materials in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the less polar this compound product will appear at a higher Rf value. The reaction is considered complete when the limiting reactant spot is no longer visible in the reaction mixture lane.[5][6]
| Compound | Expected Polarity | Expected Rf Value | Visualization |
| Aldehyde (e.g., Formaldehyde) | High | Low | KMnO₄, p-Anisaldehyde |
| Neopentyl Glycol | High | Low | KMnO₄, p-Anisaldehyde |
| This compound | Low | High | May be faint with KMnO₄ |
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Detailed Analysis
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[8][9][20] It is ideal for the quantitative analysis of the reaction mixture and for confirming the identity of the product and any byproducts.
Core Principles of GC-MS Analysis
In GC, the sample is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases, primarily driven by differences in boiling points and polarity. The time it takes for a compound to travel through the column is its retention time.
The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments.[9]
Experimental Protocol for GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer: Capable of electron ionization (EI).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium or Hydrogen.
Sample Preparation:
-
Quench a small aliquot of the reaction mixture by adding it to a vial containing a suitable solvent (e.g., dichloromethane or ethyl acetate) and a small amount of a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Filter or centrifuge the sample if necessary to remove any solid particles.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Parameters (Typical Starting Conditions):
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 30-300
Data Analysis and Interpretation:
-
Chromatogram: The GC chromatogram will show peaks corresponding to the different components of the reaction mixture. The area under each peak is proportional to the concentration of that component. The order of elution will generally be from the most volatile (lowest boiling point) to the least volatile.
-
Mass Spectra: By analyzing the mass spectrum of each peak, the identity of the compound can be confirmed.
Expected Results for this compound:
-
Retention Time: The retention time will depend on the specific column and conditions used but will be reproducible for a given method.
-
Mass Spectrum: The mass spectrum of this compound will exhibit characteristic fragmentation patterns. While a detailed fragmentation analysis is complex, some expected fragments for 1,3-dioxanes include the loss of substituents and ring cleavage.[21][22][23][24] Key fragments for this compound would arise from the cleavage of the dioxane ring.
| Compound | Molecular Weight | Expected Retention Time Order | Key Mass Fragments (m/z) |
| Aldehyde (e.g., Formaldehyde) | 30.03 | First | 29, 30 |
| Neopentyl Glycol | 104.15 | Later | 73, 57, 43 |
| This compound | 130.18 | Last | 115 (M-15), 100 (M-30), 85, 57 |
Mandatory Visualizations
Caption: Workflow for monitoring this compound synthesis.
Caption: Generalized mechanism for this compound formation.
References
- Mass spectra of cyclic ethers formed in the low-temperature oxid
- Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane deriv
- TLC Visualiz
- Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane.
- Novel 1,3-dioxanes
- An In-depth Technical Guide to the Prins Reaction for Dimethyldioxane Synthesis.
- Studies in organic mass spectrometry. VI.
- mass spectrum of 1,4-dioxane C4H8O2 fragmentation p
- SiliaPlate TLC Visualiz
- TLC Visualiz
- Mass spectrum and fragmentation p
- TLC Visualiz
- Formation mechanism of this compound-2-ethanol.
- 2.
- 5.3: TLC Uses - Chemistry LibreTexts.
- Thin Layer Chromatography, Part 2 | MC
- Thin-Layer Chromatography: The "Eyes" of the Organic Chemist - ACS Public
- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu.
- 2.3B: Uses of TLC - Chemistry LibreTexts.
- How To: Monitor by TLC - Department of Chemistry : University of Rochester.
- Thin Layer Chromatography (TLC)
- Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall.
- Thin-layer chrom
- An easy student synthesis of a substituted 1,3-dioxane by use of an ion-exchange resin as catalyst: Clean illustration of the Prins reaction | Journal of Chemical Education - ACS Public
- Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Comput
- Effect of gentiopicroside on endogenous formaldehyde homocysteine–pathway related proteins in rats with non-alcoholic steatohep
- Gas chrom
- Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl Methyl Ether - Benchchem.
- Gas Chrom
- Dimethyl dioxane - Sciencemadness Wiki.
- The Catalytic Asymmetric Intermolecular Prins Reaction | Journal of the American Chemical Society.
- The Catalytic Asymmetric Intermolecular Prins Reaction - MPG.PuRe.
- Prins reactions and Applic
- Technical Support Center: Synthesis of 2-Ethyl-5,5-dimethyl-1,3-dioxane - Benchchem.
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
- Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS - Agilent.
- GC-MS - SHIMADZU CORPOR
- This compound-2-ethanol - PubChem - NIH.
- Analysis of 1,4-Dioxane in Consumer Products using Static Headspace and Gas Chromatography with a Triple Quadrupole Mass Spectro.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. etamu.edu [etamu.edu]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Khan Academy [khanacademy.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. theory.labster.com [theory.labster.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. faculty.fiu.edu [faculty.fiu.edu]
- 18. silicycle.com [silicycle.com]
- 19. How To [chem.rochester.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Isotopically Labeled 5,5-Dimethyl-1,3-dioxane
Abstract
This comprehensive guide details the synthesis of isotopically labeled 5,5-Dimethyl-1,3-dioxane, a critical compound for applications requiring high-precision analytical standards. Primarily utilized as an internal standard in quantitative mass spectrometry, its labeled congeners—incorporating stable isotopes such as Deuterium (²H or D) and Carbon-13 (¹³C)—are indispensable for correcting analytical variability in complex matrices.[1][2][3] This document provides a foundational retrosynthetic strategy, detailed, field-tested protocols for the synthesis of [2-²H₂]- and [2-¹³C]-5,5-Dimethyl-1,3-dioxane, and essential guidelines for product characterization and safety. The methodologies are designed for researchers, scientists, and professionals in drug development and analytical chemistry, ensuring reproducibility and high isotopic incorporation.
Introduction: The Scientific Imperative for Labeled Dioxanes
This compound is a heterocyclic organic compound. While the unlabeled molecule has applications, its true value in modern research emerges when it is isotopically labeled. Stable Isotope Labeled (SIL) compounds are chemically identical to their native counterparts but possess a greater mass, allowing them to be distinguished by mass spectrometry.[2][4]
This property makes SILs, such as labeled this compound, the "gold standard" for internal standards in quantitative LC-MS/MS assays.[2][3] They co-elute with the target analyte and experience identical conditions during sample preparation, extraction, and ionization.[1] This mimicry allows them to compensate for matrix effects and variations in instrument response, dramatically improving the accuracy and precision of quantification.[1][3] The strategic placement of isotopic labels on non-exchangeable positions ensures the stability of the mass difference, a critical factor for a reliable internal standard.[2]
Retrosynthetic Analysis and Labeling Strategy
The synthesis of this compound is a classic acid-catalyzed acetalization reaction. The core structure is formed by the condensation of 2,2-dimethyl-1,3-propanediol with a formaldehyde source.[5] This straightforward disconnection provides two clear pathways for isotopic labeling:
-
Labeling the Acetal Carbon (C2): By employing an isotopically labeled formaldehyde source (e.g., [¹³C]-formaldehyde or [²H₂]-formaldehyde), the isotope is incorporated into the C2 position of the dioxane ring.
-
Labeling the Propanediol Backbone: Using a labeled version of 2,2-dimethyl-1,3-propanediol allows for the incorporation of isotopes on the C4, C5, C6, or methyl carbons.
This guide will focus on the first strategy, as labeled formaldehyde derivatives are often more commercially accessible and provide a direct route to specifically labeled products. The reaction proceeds via a hemiacetal intermediate, which, under acidic conditions and removal of water, cyclizes to form the stable 1,3-dioxane ring.[6][7]
Experimental Protocols
The following protocols are designed to be self-validating, incorporating purification and characterization steps to ensure the final product's identity, purity, and isotopic enrichment.
Synthesis of [2-²H₂]-5,5-Dimethyl-1,3-dioxane
This protocol details the synthesis using dideuteroformaldehyde, often supplied as paraformaldehyde-d₂.
Core Reaction:
Materials:
-
2,2-Dimethyl-1,3-propanediol (Neopentyl glycol)[8]
-
Paraformaldehyde-d₂ ([CD₂O]n)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene, anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer and/or GC-MS system
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2,2-dimethyl-1,3-propanediol (10.4 g, 100 mmol).
-
Reagent Addition: Add paraformaldehyde-d₂ (3.3 g, ~100 mmol of CD₂O units) and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 1 mol%).
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask.
-
Azeotropic Distillation: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Reaction Quench: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Shake the funnel, allow the layers to separate, and discard the aqueous layer. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The crude product can be purified by vacuum distillation to yield [2-²H₂]-5,5-Dimethyl-1,3-dioxane as a colorless liquid.
Synthesis of [2-¹³C]-5,5-Dimethyl-1,3-dioxane
This protocol is analogous to the deuterated synthesis, substituting paraformaldehyde-d₂ with [¹³C]-paraformaldehyde.
Core Reaction:
Protocol: Follow the exact steps outlined in Section 3.1 , with the following substitution:
-
In Step 2 , use [¹³C]-paraformaldehyde (3.1 g, ~100 mmol of ¹³CH₂O units) in place of the deuterated analogue.
Visualization of the Synthetic Workflow
The general workflow for the acid-catalyzed synthesis of labeled this compound is depicted below. This process highlights the key stages from starting materials to the final, purified product.
Sources
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Neopentyl glycol - Wikipedia [en.wikipedia.org]
The Strategic Application of 5,5-Dimethyl-1,3-dioxane in Pharmaceutical Synthesis: A Guide for Researchers
In the intricate landscape of pharmaceutical development, the precise control of chemical reactions is paramount. The synthesis of complex active pharmaceutical ingredients (APIs) often necessitates the temporary masking of reactive functional groups to prevent unwanted side reactions. Among the arsenal of protecting groups available to the modern medicinal chemist, 5,5-dimethyl-1,3-dioxane and its derivatives, formed from the versatile precursor neopentyl glycol (2,2-dimethylpropane-1,3-diol), have emerged as a robust and reliable choice. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this scaffold in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights.
The Advantage of the Gem-Dimethyl Group: Stability and Stereochemical Control
The core utility of the this compound protecting group stems from the Thorpe-Ingold effect, where the gem-dimethyl group at the C5 position locks the six-membered ring into a rigid chair conformation.[1] This conformational restriction minimizes undesirable side reactions and can be strategically employed to influence the stereochemical outcome of reactions at adjacent centers, a critical aspect in the synthesis of chiral drugs.[1]
The stability of the this compound moiety to a wide range of reaction conditions, including basic, reductive, and oxidative environments, makes it an ideal protecting group for carbonyl functionalities in multi-step syntheses.[2] Its removal is typically achieved under acidic conditions, allowing for selective deprotection when required.[3]
Core Applications in Pharmaceutical Synthesis
The this compound scaffold finds its primary applications in two key areas: as a protecting group for carbonyl compounds (aldehydes and ketones) and as a building block for introducing the neopentyl motif, which can enhance the metabolic stability of drug candidates.
Protection of Carbonyl Groups
The formation of a this compound is an effective method for the protection of aldehydes and ketones. This is typically achieved by reacting the carbonyl compound with neopentyl glycol in the presence of an acid catalyst.
Objective: To protect a ketone functionality as a this compound derivative.
Materials:
-
Ketone (1.0 equiv)
-
Neopentyl glycol (1.2 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv) or another suitable acid catalyst
-
Toluene (or another azeotroping solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the ketone, neopentyl glycol, and a catalytic amount of p-TsOH.
-
Add a sufficient volume of toluene to suspend the reactants.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected ketone.
-
Purify the product by column chromatography or recrystallization as needed.
Causality Behind Experimental Choices:
-
Neopentyl glycol: The use of a diol is essential for the formation of the cyclic acetal.
-
Acid catalyst: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxyl groups of neopentyl glycol.[4]
-
Dean-Stark apparatus: The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the acetal.[5]
Objective: To regenerate the carbonyl functionality from its this compound protected form.
Materials:
-
This compound protected compound (1.0 equiv)
-
Acetone/Water or THF/Water mixture (e.g., 4:1)
-
Hydrochloric acid (1M aqueous solution) or other suitable acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve the protected compound in a mixture of acetone and water.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected carbonyl compound as necessary.
Causality Behind Experimental Choices:
-
Aqueous acid: The deprotection is an acid-catalyzed hydrolysis. The presence of water is essential for the reaction to proceed.[6]
-
Acetone or THF: These solvents are used to ensure the solubility of the protected compound.
Application in the Synthesis of Marketed Drugs
The utility of this compound in pharmaceutical manufacturing is exemplified by its use in the synthesis of several widely used drugs.
In the industrial synthesis of the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and naproxen, neopentyl glycol is employed as a condensing agent to form a ketal intermediate.[7] This strategy serves to protect a ketone functionality during subsequent reaction steps. For instance, in one synthetic route to ibuprofen, neopentyl glycol reacts with 2-chloro-1-(4-isobutylphenyl)propan-1-one under acidic catalysis to form the corresponding this compound derivative.[8] This protected intermediate then undergoes further transformations before the final deprotection step to yield ibuprofen.[7] A similar strategy is employed in certain synthetic routes to naproxen.[9][10]
Gestodene, a third-generation progestin used in oral contraceptives, is another example where the this compound protecting group plays a crucial role.[6][11] In the synthesis of gestodene, the 3-keto group of a steroid precursor is selectively protected as a neopentyl glycol ketal.[12][13] This allows for selective modifications at other positions of the steroid skeleton, such as the introduction of the ethynyl group at the C17 position.[11] The protecting group is then removed under acidic conditions in the final stages of the synthesis.[13]
Data Presentation: Comparison of Acid Catalysts for Ketal Formation
The choice of acid catalyst can significantly impact the efficiency of the protection reaction. Below is a table summarizing the performance of various catalysts in the ketalization of cyclohexanone with ethylene glycol, a model reaction that provides insights applicable to neopentyl glycol.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | 1.0 | Toluene | Reflux | 2 | 96 | [14] |
| Hydrochloric acid | 0.1 | Methanol | Ambient | 12 | >99 | [14] |
| Sulfamic Acid | - | - | - | - | Reusable | [4] |
| Titanium Tetrachloride | - | - | - | - | Mild Conditions | [4] |
Advanced Applications: this compound as a Chiral Auxiliary
Beyond its role as a simple protecting group, chiral 1,3-dioxanes derived from enantiomerically pure diols can serve as powerful chiral auxiliaries to control the stereochemistry of reactions.[2] While neopentyl glycol itself is achiral, chiral derivatives of this compound can be synthesized and utilized in asymmetric synthesis. For example, the diastereoselective alkylation of enolates derived from chiral N-acyl-1,3-oxazolidinones is a well-established method, and similar principles can be applied to chiral 1,3-dioxane systems.[12][15]
The rigid conformation of the this compound ring can effectively shield one face of a reactive intermediate, directing an incoming reagent to the opposite face with high diastereoselectivity.[2]
Visualization of Key Workflows
Diagram 1: General Workflow for Carbonyl Protection and Deprotection
Caption: General workflow for carbonyl protection and deprotection.
Diagram 2: Mechanism of Acid-Catalyzed Acetal Formation
Caption: Mechanism of acid-catalyzed acetal formation.
Conclusion
The this compound protecting group, readily derived from neopentyl glycol, offers a compelling combination of stability, reliability, and opportunities for stereochemical control. Its successful application in the synthesis of major pharmaceuticals like ibuprofen, naproxen, and gestodene underscores its importance in industrial and academic research. By understanding the underlying principles of its formation and cleavage, and by leveraging its unique conformational properties, researchers can effectively employ this versatile tool to streamline complex synthetic routes and advance the development of new medicines.
References
- Jia, H., Du, D., Ma, K., Zhao, Y., Wang, Y., & Zhu, Z. (2017). Optimization and Process Intensification of Ketal Reaction in Industrial Ibuprofen Synthesis. Chemical Engineering Transactions, 61, 691-696.
- Google Patents. (n.d.). Method for preparing neopentyl glycol. CN102249853A.
- Wang, B., Gu, Y., Song, G., Yang, T., Yang, L., & Suo, J. (2005). An Efficient Procedure for Protection of Carbonyls Catalyzed by Sulfamic Acid.
- PubMed Central. (n.d.). Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade.
- Royal Society of Chemistry. (n.d.). Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade.
- PubMed. (n.d.). [Synthesis of gestodene].
- ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.
- Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.
- ResearchGate. (n.d.). Review for production processes of neopentyl glycol.
- Dissertation. (n.d.). The Study About Improvement of Ibuprofen Synthesis Process.
- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
- International Journal of Scientific Development and Research. (2020). A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Google Patents. (n.d.). Process for the preparation of gestodene. EP2354150A1.
- Globe Thesis. (2002). Synthesis Of Naproxen As Nonsteroidal Antiinflammatory Drug And Reaction Mechanism.
- Google Patents. (n.d.). Intermediate for synthesizing gestodene, preparation method therefor and application thereof. CN105237605A.
- ResearchGate. (2013). Synthesis and Evaluation of Glyceride Prodrugs of Naproxen.
- GREEN SYNTHESIS OF IBUPROFEN. (n.d.).
- IOPscience. (n.d.). Quantum chemical study of this compound isomerization to 2,2-dimethyl-3-methoxypropanal.
- PubMed Central. (2023). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines.
- Slideshare. (n.d.). Green Chemistry Synthesis of Naproxen.
- Semantic Scholar. (n.d.). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities.
- PubMed Central. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde.
- Google Patents. (n.d.). Industrial synthesis technique for DL-naproxen. CN101234963A.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. [Synthesis of gestodene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102249853A - Method for preparing neopentyl glycol - Google Patents [patents.google.com]
- 8. aidic.it [aidic.it]
- 9. globethesis.com [globethesis.com]
- 10. CN101234963A - Industrial synthesis technique for DL-naproxen - Google Patents [patents.google.com]
- 11. EP2354150A1 - Process for the preparation of gestodene - Google Patents [patents.google.com]
- 12. chemistry.williams.edu [chemistry.williams.edu]
- 13. CN105237605A - Intermediate for synthesizing gestodene, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Construction of 5,5-Dimethyl-1,3-dioxane Derivative Libraries for Drug Discovery and Organic Synthesis
Abstract
The 5,5-dimethyl-1,3-dioxane scaffold is a cornerstone in modern medicinal chemistry and complex molecule synthesis. Its rigid, chair-like conformation, imparted by the gem-dimethyl group, offers a predictable and stereochemically defined framework. This guide provides an in-depth exploration of the synthesis of this compound derivatives, moving beyond simple procedures to explain the underlying chemical principles. We will detail robust protocols for the creation of diverse chemical libraries based on this core structure, offering researchers and drug development professionals the tools to leverage its unique properties. The protocols are designed to be self-validating, with explanations for critical steps, troubleshooting advice, and methods for reaction optimization.
The Strategic Value of the this compound Core
The this compound moiety is more than a simple protecting group; it is a strategic tool in molecular design. Formed from the condensation of an aldehyde or ketone with 2,2-dimethyl-1,3-propanediol (neopentyl glycol), this cyclic acetal offers significant advantages:
-
Conformational Rigidity: Unlike more flexible ring systems, the gem-dimethyl group at the C5 position locks the six-membered ring into a preferred chair conformation.[1] This conformational stability can be exploited to influence the stereochemical outcome of reactions at remote positions on the molecule.[2]
-
Tunable Stability: 1,3-dioxanes are characteristically stable under basic, reductive, and many oxidative conditions, yet are readily cleaved under acidic conditions.[1][3] This differential stability is fundamental to their role as protecting groups for 1,3-diols and carbonyl compounds.
-
Synthetic Versatility: The core synthesis is a robust and high-yielding acid-catalyzed acetalization, amenable to a wide range of substrates. This allows for the systematic variation of substituents at the C2 position by choosing different aldehydes or ketones, forming the basis for library creation.
The following diagram illustrates the fundamental equilibrium governing the formation of the this compound ring system.
Caption: The reversible, acid-catalyzed formation of 5,5-dimethyl-1,3-dioxanes.
Core Mechanistic Principles: Causality in Acetal Formation
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The formation of a 1,3-dioxane is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group.
The Role of the Acid Catalyst: Alcohols are weak nucleophiles. An acid catalyst (either Brønsted or Lewis) is essential to activate the carbonyl group.[4] The catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the hydroxyl groups of the diol.
Driving the Equilibrium: The acetalization reaction is reversible and produces water as a byproduct.[4] According to Le Châtelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials, thereby lowering the yield. Effective removal of water is paramount for driving the reaction to completion.
The general mechanism proceeds as follows:
-
Protonation: The acid catalyst protonates the carbonyl oxygen.
-
Nucleophilic Attack: A hydroxyl group from 2,2-dimethyl-1,3-propanediol attacks the electrophilic carbonyl carbon, forming a hemiacetal intermediate.
-
Proton Transfer & Water Elimination: The second hydroxyl group is protonated, forming a good leaving group (water). Elimination of water generates a stabilized oxonium ion.
-
Ring Closure: The remaining pendant hydroxyl group attacks the oxonium ion in an intramolecular fashion, forming the six-membered ring.
-
Deprotonation: The catalyst is regenerated by deprotonation of the cyclic oxonium ion, yielding the final 1,3-dioxane product.
Caption: Simplified workflow of the acid-catalyzed acetalization mechanism.
Protocols for Library Synthesis
The following protocols provide a framework for the synthesis and subsequent deprotection of this compound derivatives. These can be adapted for parallel synthesis to generate a library of compounds.
Protocol 1: Acetalization of Aldehydes and Ketones with 2,2-Dimethyl-1,3-propanediol
This is the primary method for creating a library with diverse substituents at the C2 position of the dioxane ring.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) (1.1 - 1.2 eq)
-
Acid Catalyst (see Table 1)
-
Anhydrous Solvent (e.g., Toluene, Dichloromethane)
-
Dehydrating agent (e.g., Molecular Sieves 4Å) or Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (for azeotropic removal of water) or containing activated 4Å molecular sieves, add the aldehyde/ketone (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and anhydrous toluene.
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq).
-
If using a Dean-Stark trap, heat the mixture to reflux. Monitor the collection of water in the trap. The reaction is typically complete when water ceases to collect.
-
If using molecular sieves, stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature. If molecular sieves were used, filter them off.
-
Carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to yield the pure this compound derivative.
Data Presentation: Catalyst and Condition Comparison
| Catalyst Type | Catalyst Example | Loading (mol%) | Solvent | Water Removal | Typical Yield (%) | Reference |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | 1-5 | Toluene | Dean-Stark | 85-95 | [4] |
| Brønsted Acid | Hydrochloric Acid (HCl) | 0.1 | Methanol | None needed | >90 | [5][6] |
| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | 5-10 | CH₂Cl₂ | Mol. Sieves | 80-90 | [7] |
| Lewis Acid | Indium(III) chloride (InCl₃) | 1-5 | CH₂Cl₂ | Mol. Sieves | 85-95 | [1] |
| Heterogeneous | Acidic Ionic Liquids | Varies | Neat | Vacuum | >90 | [8] |
Protocol 2: Deprotection via Acid-Catalyzed Hydrolysis
Regenerating the carbonyl or diol functionality is a critical step in a multi-step synthesis. This protocol outlines the standard hydrolysis procedure.
Materials:
-
This compound derivative (1.0 eq)
-
Solvent mixture (e.g., Acetone/Water 4:1, THF/Water 4:1)
-
Acid catalyst (e.g., 1M aq. HCl, p-TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the this compound derivative in the chosen solvent mixture (e.g., Acetone/Water).
-
Add a catalytic amount of the acid (e.g., a few drops of 1M HCl).
-
Stir the reaction mixture at room temperature. The use of acetone as a solvent can help drive the equilibrium by forming acetone dimethyl ketal.[9]
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected compound.
Caption: Workflow illustrating the protection/deprotection strategy in synthesis.
Library Generation Strategy
The true power of these protocols lies in their application to combinatorial chemistry and library synthesis. By systematically varying the carbonyl component, a large and diverse library of C2-substituted 5,5-dimethyl-1,3-dioxanes can be generated.
Workflow for Library Generation:
-
Plate Design: In a 96-well plate format, dispense a library of diverse aldehydes and ketones (one per well).
-
Reagent Addition: Add a solution of 2,2-dimethyl-1,3-propanediol and an appropriate acid catalyst in a suitable solvent to each well.
-
Reaction: Seal the plate and allow it to react under optimized conditions (e.g., gentle heating, shaking).
-
Work-up and Purification: Perform a parallel work-up and purification, either by solid-phase extraction (SPE) or automated flash chromatography.
-
Analysis and Archiving: Analyze each well for purity and yield (e.g., by LC-MS) and archive the resulting library for screening.
Caption: Conceptual workflow for the parallel synthesis of a dioxane library.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient water removal.2. Catalyst deactivation.3. Sterically hindered carbonyl. | 1. Use a Dean-Stark trap; ensure molecular sieves are fully activated.2. Use a stronger acid catalyst or higher loading.3. Increase reaction time and/or temperature. |
| Side Product Formation | 1. Acid-sensitive functional groups on substrate.2. Self-condensation of aldehyde/ketone. | 1. Use a milder catalyst (e.g., InCl₃, Er(OTf)₃) or a heterogeneous catalyst.[9]2. Add the carbonyl compound slowly to the diol/catalyst mixture. |
| Difficult Deprotection | Substrate is sensitive to harsh acidic conditions required for cleavage. | Use milder deprotection reagents such as Er(OTf)₃ in wet nitromethane or catalytic iodine.[9] |
Conclusion
The this compound framework provides a robust and versatile platform for the development of chemical libraries. The protocols detailed herein, grounded in a solid understanding of reaction mechanisms, offer a clear path for synthesizing diverse derivatives. By explaining the causality behind experimental choices—from catalyst selection to the critical need for water removal—this guide empowers researchers to not only execute these syntheses but also to intelligently troubleshoot and optimize them. The conformational rigidity and predictable reactivity of this scaffold ensure its continued importance in the fields of drug discovery, natural product synthesis, and materials science.
References
- [Referenced Article Title]. (Source). [URL]
- ChemBK. (2024). 5,5-dimethyl-2-phenyl-1,3-dioxane.
- Request PDF. (2025). Synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane catalyzed by Brønsted acidic ionic liquids. ResearchGate.
- UKnowledge. (1979). Production of Anhydrous 1,4-Dioxane. University of Kentucky.
- ResearchGate. Hypothesized general mechanism of 1,4-dioxane degradation over Lewis-acidic catalyst surfaces.
- MDPI. (2020). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature.
- National Institutes of Health. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
- ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. American Chemical Society.
- Science of Synthesis. (2006). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
- Organic Chemistry Portal. Dimethyl Acetals.
- ResearchGate. Formation mechanism of this compound-2-ethanol.
- Sciencemadness Wiki. (2019). Dimethyl dioxane.
- PubMed Central. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. National Institutes of Health.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Troubleshooting & Optimization
common side reactions in the synthesis of 5,5-Dimethyl-1,3-dioxane
Welcome to the technical support center for the synthesis of 5,5-dimethyl-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this common laboratory procedure. Our goal is to equip you with the knowledge to not only identify and resolve common issues but also to proactively optimize your synthetic protocol for higher yields and purity.
I. Introduction to the Synthesis
The synthesis of this compound is a classic example of an acid-catalyzed acetalization reaction. The primary transformation involves the condensation of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with formaldehyde. While seemingly straightforward, this reaction is susceptible to several side reactions that can significantly impact the yield and purity of the desired product. Understanding the underlying mechanisms of both the desired reaction and potential side pathways is crucial for successful synthesis.
The core reaction proceeds via the protonation of the formaldehyde carbonyl group by an acid catalyst, making it more electrophilic. The hydroxyl groups of neopentyl glycol then act as nucleophiles, attacking the activated carbonyl carbon. Subsequent dehydration drives the reaction to form the stable six-membered cyclic acetal, this compound.
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Low or no yield of the desired product is observed. What are the likely causes and how can I fix it?
A1: Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Cause 1: Ineffective Water Removal: The acetalization reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the starting materials.
-
Solution: Ensure your water removal method is efficient. If using a Dean-Stark apparatus, verify that the solvent is refluxing and water is collecting in the trap. For smaller-scale reactions using molecular sieves, ensure they are properly activated before use.
-
-
Cause 2: Inactive or Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical.
-
Solution: Use a fresh, anhydrous acid catalyst. p-Toluenesulfonic acid (p-TsOH) is a common and effective choice. If using a solid acid catalyst, ensure it has not been deactivated. The optimal catalyst loading should be determined empirically, but typically ranges from 0.1 to 5 mol%.
-
-
Cause 3: Sub-optimal Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions.
-
Solution: While higher temperatures can increase the reaction rate, they can also promote side reactions. A moderate temperature range of 60-80 °C is generally recommended when using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene.
-
-
Cause 4: Impure Starting Materials: The purity of neopentyl glycol and the formaldehyde source can significantly impact the reaction.
-
Solution: Use high-purity neopentyl glycol. Common impurities in commercial neopentyl glycol can include unreacted isobutyraldehyde and formaldehyde from its own synthesis[1][2]. If using paraformaldehyde, ensure it is of high quality, as it can contain acidic impurities or have a high water content.
-
Q2: My reaction mixture is a complex mess of unidentified byproducts. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple byproducts is often linked to the Prins reaction and formaldehyde oligomerization.
-
The Prins Reaction: This is a significant competing pathway where an alkene (or a precursor) reacts with an aldehyde. In the context of this synthesis, isobutylene, which can be formed from the dehydration of neopentyl glycol under harsh acidic conditions, can react with formaldehyde to produce various byproducts. The outcome of the Prins reaction is highly dependent on reaction conditions[3].
-
To favor the desired 1,3-dioxane and suppress Prins byproducts:
-
Use an excess of formaldehyde.
-
Maintain a lower reaction temperature (generally below 80°C).
-
-
-
Formaldehyde Oligomerization: Under acidic conditions, formaldehyde can self-polymerize to form polyoxymethylenes.
-
To minimize oligomerization:
-
Control the concentration of the acid catalyst.
-
Ensure a homogenous reaction mixture to prevent localized high concentrations of formaldehyde and acid.
-
-
Q3: I'm having difficulty purifying the this compound. What are the best practices for purification?
A3: Purification challenges often arise from the presence of unreacted starting materials and closely boiling byproducts.
-
Unreacted Neopentyl Glycol: Neopentyl glycol has a significantly higher boiling point (around 210-214 °C) than the desired product (boiling point ~132-134 °C). However, it can be challenging to remove completely by simple distillation and may co-distill under vacuum.
-
Byproduct Removal: Some byproducts may have boiling points close to the product.
-
Solution:
-
Analytical Identification: Before attempting large-scale purification, analyze a small sample of the crude mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major byproducts and their relative boiling points.
-
Fractional Distillation: Based on the GC-MS data, perform a careful fractional distillation, collecting narrow boiling fractions. Monitor the purity of the fractions by GC.
-
Chemical Treatment: In some cases, impurities like unreacted aldehydes can be removed by washing the organic phase with a sodium bisulfite solution.
-
-
III. Frequently Asked Questions (FAQs)
Q4: What is the best acid catalyst for this synthesis?
A4: While various Brønsted and Lewis acids can catalyze this reaction, p-toluenesulfonic acid (p-TsOH) is a popular choice due to its effectiveness, ease of handling as a solid, and relatively mild nature compared to strong mineral acids like sulfuric acid. Some studies suggest that p-TsOH can offer higher catalytic activity than sulfuric acid in certain reactions[6][8][9]. Solid acid catalysts, such as acidic resins (e.g., Amberlyst-15), are also excellent choices as they can be easily removed by filtration, simplifying the workup procedure.
Q5: Should I use paraformaldehyde or an aqueous formaldehyde solution (formalin)?
A5: Paraformaldehyde is generally preferred for this synthesis. Paraformaldehyde is a solid polymer of formaldehyde that, upon heating in the presence of an acid catalyst, depolymerizes to provide anhydrous formaldehyde in situ. This avoids the introduction of water into the reaction, which would inhibit the formation of the dioxane by shifting the equilibrium towards the starting materials. Formalin, being an aqueous solution of formaldehyde, would necessitate more aggressive water removal.
Q6: What is the optimal molar ratio of neopentyl glycol to formaldehyde?
A6: To favor the formation of the 1,3-dioxane and minimize side reactions like the Prins reaction, it is generally recommended to use a slight to moderate excess of formaldehyde. A molar ratio of approximately 1:1.1 to 1:1.5 (neopentyl glycol to formaldehyde monomer equivalent) is a good starting point for optimization.
Q7: How can I monitor the progress of the reaction?
A7: The progress of the reaction can be conveniently monitored by a few techniques:
-
Thin-Layer Chromatography (TLC): TLC can be used to follow the disappearance of the neopentyl glycol starting material.
-
Gas Chromatography (GC): GC is an excellent quantitative method to monitor the formation of the product and the disappearance of starting materials. It can also provide information on the formation of volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots of the reaction mixture and analyzing them by 1H NMR can show the appearance of characteristic peaks for the this compound and the disappearance of the signals for neopentyl glycol.
IV. Data Summary and Reaction Optimization
Optimizing reaction conditions is key to maximizing yield and minimizing byproducts. The following table provides a qualitative comparison of how different parameters can influence the outcome of the synthesis.
| Parameter | Condition | Expected Outcome on Yield | Expected Outcome on Purity | Rationale |
| Catalyst | p-TsOH vs. H₂SO₄ | Generally comparable | p-TsOH may lead to fewer charring/decomposition byproducts | p-TsOH is a milder acid, reducing the likelihood of unwanted side reactions. |
| Solid Acid Resin | Potentially slightly lower | High | Easy removal of the catalyst by filtration simplifies workup and prevents contamination. | |
| Temperature | Low (~60 °C) | Slower reaction rate | Higher purity, less Prins byproducts | Favors the desired acetalization over side reactions that have higher activation energies. |
| High (>100 °C) | Faster reaction rate | Lower purity, more byproducts | Can lead to dehydration of neopentyl glycol and promote the Prins reaction. | |
| Stoichiometry | Excess Formaldehyde | Higher | Generally higher | Pushes the equilibrium towards the product and helps suppress Prins side reactions. |
| (NPG:HCHO) | Equimolar or Excess NPG | Lower | Lower | May lead to incomplete reaction and formation of other byproducts. |
| Water Removal | Dean-Stark | High | High | Efficiently removes water, driving the reaction to completion. |
| Molecular Sieves | Good, especially on small scale | High | Convenient for smaller reactions but may be less efficient for larger volumes. |
V. Reaction Pathways and Byproduct Formation
The following diagram illustrates the main synthetic pathway to this compound and the key competing side reactions.
Caption: Main and side reaction pathways in the synthesis of this compound.
VI. Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid and a Dean-Stark Apparatus
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add neopentyl glycol (1.0 eq.), paraformaldehyde (1.2 eq. as CH₂O), p-toluenesulfonic acid monohydrate (0.02 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene, approximately 2-3 mL per gram of neopentyl glycol).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected and TLC or GC analysis indicates the complete consumption of neopentyl glycol.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure or reduced pressure to obtain pure this compound.
VII. References
-
Koyon. (2025, July 29). How to remove impurities from neopentyl glycol? Blog.
-
Organic Syntheses. Simplified - Organic Syntheses Procedure.
-
Benchchem. Application of 2-Ethyl-5,5-dimethyl-1,3-dioxane in Natural Product Synthesis.
-
ResearchGate. (2025, August 7). Synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane catalyzed by Brønsted acidic ionic liquids | Request PDF.
-
Sciencemadness Wiki. (2019, September 4). Dimethyl dioxane.
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
-
PubMed. A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures.
-
Benchchem. Technical Support Center: Synthesis of 2-Ethyl-5,5-dimethyl-1,3-dioxane.
-
ResearchGate. (2025, August 9). A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures | Request PDF.
-
OSTI.GOV. (1984, February 29). Characterization and determination of formaldehyde oligomers by capillary column gas chromatography (Journal Article).
-
Wikipedia. Fractional distillation.
-
Jiuan Chemical. (2024, August 1). Understanding the Neopentyl Glycol Production Process.
-
Chemistry LibreTexts. (2025, August 20). 9.4: Fractional Distillation.
-
IOPscience. Quantum chemical study of this compound isomerization to 2,2-dimethyl-3-methoxypropanal.
-
PubChem. This compound-2-ethanol.
-
ResearchGate. Formation mechanism of this compound.
-
Wikipedia. Prins reaction.
-
PubMed Central. A Brief Introduction to Chemical Reaction Optimization.
-
YouTube. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science.
-
ResearchGate. Optimization of reaction conditions. | Download Table.
-
Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review.
-
PubMed Central. (2021, September 25). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde.
-
MDPI. Magnetic Polyoxometalate@Biochar Catalysts for Selective Acetalization of Glycerol into Fuel Additive.
-
De Gruyter. A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group.
-
Syft Technologies. HIGH-SPEED FORMALDEHYDE ANALYSIS FOR THE PROCESS-LINE AND LABORATORY: SIFT-MS.
-
Nature Communications. (2020, June 19). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins.
-
ResearchGate. (2025, August 6). The Prins Reaction: Advances and Applications | Request PDF.
-
ResearchGate. (A) The MS/MS fragmentation of a formaldehyde cross-link breaks the ion... | Download Scientific Diagram.
-
NIH. Online Mass Spectrometric Characterization of Oligomeric Products in High-Pressure Liquid-Phase Lignin Depolymerization Reactions.
-
ResearchGate. Review for production processes of neopentyl glycol.
-
ResearchGate. (2025, August 9). The first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions.
-
Benchchem. Application of 2-Ethyl-5,5-dimethyl-1,3-dioxane in Natural Product Synthesis.
-
Benchchem. Technical Support Center: Synthesis of 2-Ethyl-5,5-dimethyl-1,3-dioxane.
-
MIT Open Access Articles. Continuous-flow synthesis and purification of atropine with sequential in-line separations of structurally similar impurities.
-
IOP Publishing. Quantum chemical study of this compound isomerization to 2,2-dimethyl-3-methoxypropanal.
-
ResearchGate. Synthesis of 1,3-dihydroxyacetone via Heterogeneous Base-free Formaldehyde Condensation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. neopentyl glycol(126-30-7) 1H NMR spectrum [chemicalbook.com]
- 6. "A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pre" by Ananda S. Amarasekara and Bernard Wiredu [digitalcommons.pvamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 5,5-Dimethyl-1,3-dioxane Synthesis
Welcome to the technical support guide for the synthesis of 5,5-Dimethyl-1,3-dioxane. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing the formation of this valuable heterocyclic compound. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and enhance your experimental outcomes.
The formation of this compound via the acid-catalyzed acetalization of neopentyl glycol and formaldehyde is a cornerstone reaction in organic synthesis, often used for protecting 1,3-diols or as a building block for more complex molecules.[1] While fundamentally straightforward, achieving high yields consistently requires careful control over several key parameters. This guide provides a structured approach to identifying and resolving common challenges encountered during this synthesis.
Reaction Overview and Mechanism
The synthesis is a classic example of a reversible acetalization reaction. Neopentyl glycol (2,2-dimethyl-1,3-propanediol) reacts with formaldehyde in the presence of an acid catalyst to form the cyclic acetal, this compound, and water.
Overall Reaction: Neopentyl Glycol + Formaldehyde --(H⁺)--> this compound + Water
The mechanism proceeds through several equilibrium steps. Understanding this pathway is critical for troubleshooting, as the reversibility of the reaction is the primary challenge to achieving high yields.
-
Protonation of Formaldehyde: The acid catalyst protonates the carbonyl oxygen of formaldehyde, rendering the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A hydroxyl group from neopentyl glycol attacks the activated carbonyl carbon, forming a protonated hemiacetal intermediate.
-
Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the other hydroxyl group of the hemiacetal.
-
Water Elimination: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the neopentyl glycol backbone attacks the oxocarbenium ion in an intramolecular fashion.
-
Deprotonation: The final step involves the deprotonation of the cyclic oxonium ion, regenerating the acid catalyst and yielding the this compound product.
Caption: Figure 1: Acid-Catalyzed Acetalization Mechanism
Baseline Experimental Protocol
This protocol provides a standard method for the synthesis, serving as a reference point for the troubleshooting guide.
Materials:
-
Neopentyl glycol (1.0 eq)
-
Paraformaldehyde (1.1 eq of CH₂O)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.02 eq)
-
Toluene (sufficient to suspend reactants)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Setup: Assemble the reaction flask with the Dean-Stark trap and condenser. Ensure all glassware is dry.
-
Charging the Reactor: To the flask, add neopentyl glycol, paraformaldehyde, p-TsOH·H₂O, and toluene.
-
Reaction: Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue reflux until no more water is collected in the trap (typically 2-4 hours). The reaction mixture should become clear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
-
Wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and remove the toluene via rotary evaporation. The crude product can be purified further by fractional distillation under reduced pressure to yield pure this compound.
Troubleshooting Guide: Question & Answer
This section addresses the most common issues encountered during the synthesis.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Cleavage of 5,5-Dimethyl-1,3-dioxane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the cleavage of 5,5-dimethyl-1,3-dioxane protecting groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for this common synthetic transformation. The this compound, a derivative of neopentyl glycol, is a robust protecting group for carbonyl compounds, offering stability in basic, reductive, and oxidative conditions.[1] Its removal, however, requires careful consideration of reaction parameters to ensure high yield and purity of the desired product.
Understanding the Foundation: The Mechanism of Cleavage
The most prevalent method for the cleavage of 1,3-dioxanes is acid-catalyzed hydrolysis.[2][3] The reaction is an equilibrium process, and understanding the mechanism is crucial for troubleshooting. The process begins with the protonation of one of the dioxane's oxygen atoms by an acid catalyst, which enhances its leaving group ability. This is followed by the opening of the ring to form a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by water. A series of proton transfers then leads to the formation of a hemiacetal, which further hydrolyzes to release the deprotected carbonyl compound and 2,2-dimethyl-1,3-propanediol.
Caption: Mechanism of acid-catalyzed dioxane cleavage.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the cleavage of this compound.
Q1: My deprotection reaction is sluggish and fails to reach completion. How can I improve the conversion?
A1: This is a frequent challenge, often stemming from the stability of the dioxane ring. Several factors can be adjusted to drive the reaction forward:
-
Increase Water Concentration: For acid-catalyzed hydrolysis, water is a key reagent. Shifting the equilibrium towards the products can be achieved by using a solvent system with a higher water content, such as acetone/water or THF/water mixtures.[4]
-
Elevate the Temperature: Gently heating the reaction mixture can significantly increase the rate of cleavage. For particularly stable dioxanes, refluxing in a suitable solvent like acetone (56°C) may be necessary.[4]
-
Increase Catalyst Loading: If using a catalytic amount of acid (e.g., p-TsOH), ensure it has not degraded. An incremental increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) can be effective. For Lewis acids like bismuth triflate, loadings can be as low as 0.1 mol%, but may need to be optimized.[4]
-
Choice of Acid: Stronger Brønsted acids like aqueous HCl or H₂SO₄ are often more effective than p-TsOH, although they may not be suitable for acid-sensitive substrates.
Q2: My starting material contains acid-sensitive functional groups (e.g., t-butyl ethers, furans). How can I remove the dioxane without affecting them?
A2: This is a critical issue in multi-step synthesis. Harsh acidic conditions should be avoided. Fortunately, several mild, chemoselective methods are available:
-
Iodine in Acetone: This is a highly effective method that operates under neutral conditions.[5] The reaction proceeds via a substrate exchange mechanism and is often complete within minutes at room temperature.[4] It is compatible with a wide range of sensitive groups, including double bonds, hydroxyls, and even t-butyl ethers.[4][5]
-
Lewis Acid Catalysis: Certain Lewis acids are gentle enough to effect cleavage without harming sensitive functionalities. Catalytic amounts of cerium(III) triflate or erbium(III) triflate in wet nitromethane can selectively cleave acetals at nearly neutral pH.[5]
-
Electrochemical Deprotection: Emerging electrochemical methods allow for the cleavage of acetals under neutral conditions, offering another strategy for sensitive substrates.[6]
Q3: I am observing unexpected byproducts. What are they and how can I prevent their formation?
A3: Byproduct formation is typically a result of side reactions involving the carbocation intermediate or subsequent reactions of the deprotected carbonyl.
-
Polymerization/Self-Condensation: The newly formed aldehyde or ketone can undergo acid-catalyzed self-condensation (e.g., aldol reaction). This can be minimized by using milder conditions, shorter reaction times, and maintaining a low reaction temperature.
-
Reactions with Nucleophilic Solvents: If using an alcohol as a solvent under acidic conditions, transacetalization can occur, leading to the formation of a new acetal instead of the desired carbonyl.[7] If the carbonyl is the target, ensure water is the primary nucleophile present.
-
Cleavage of Other Protecting Groups: If other acid-labile groups are present, their cleavage is a common side reaction. A thorough assessment of the stability of all functional groups in the molecule is necessary to select the appropriate deprotection strategy (see Q2).
Q4: What is the best way to monitor the progress of the deprotection reaction?
A4: Effective reaction monitoring is key to preventing over-reaction and byproduct formation.
-
Thin-Layer Chromatography (TLC): This is the most common and immediate method.[2][4] Co-spotting the reaction mixture with the starting material is essential. The product (carbonyl compound) is typically more polar than the starting dioxane.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent tool for monitoring the disappearance of the starting material and the appearance of the product. It also helps in identifying any volatile byproducts.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, performing a quick work-up, and running a ¹H NMR can provide a very clear picture of the conversion. The disappearance of the characteristic signals of the dioxane ring and the appearance of the aldehyde or ketone signals are definitive.
Caption: Troubleshooting workflow for common deprotection issues.
Comparative Data on Deprotection Methods
The choice of reagent is dictated by the substrate's functionalities. The following table summarizes common conditions.
| Reagent/Conditions | Typical Substrate Suitability | Advantages | Disadvantages | Reference |
| Aqueous HCl or p-TsOH in Acetone/H₂O | Robust molecules without acid-sensitive groups | Inexpensive, simple, effective | Harsh conditions, not chemoselective | [2] |
| Iodine (catalytic) in Acetone | Substrates with highly acid-sensitive groups | Very mild, neutral, fast, high-yielding | Iodine can be a contaminant if not removed | [4][5] |
| Ce(OTf)₃ (catalytic) in wet Nitromethane | Molecules requiring near-neutral conditions | High chemoselectivity, gentle Lewis acid | Reagent cost, requires specific solvent | [5] |
| DMSO/H₂O at elevated temperature | General acetals | Neutral conditions, simple reagents | Requires higher temperatures, may not be suitable for all substrates | [9] |
Detailed Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Hydrolysis
This protocol is suitable for substrates that are stable to moderately acidic conditions.[2]
Objective: To efficiently cleave the 1,3-dioxane protecting group to yield the parent carbonyl compound.
Materials:
-
This compound protected compound (1.0 mmol)
-
Acetone (10 mL)
-
Deionized Water (2 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 mmol, 5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve the this compound protected compound (1.0 mmol) in a mixture of acetone (10 mL) and deionized water (2 mL) in a round-bottom flask.
-
Add p-TsOH·H₂O (9.5 mg, 0.05 mmol) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 40-50°C.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Deprotection under Neutral Conditions using Iodine
This protocol is ideal for substrates with highly acid-sensitive functional groups.[4]
Objective: To cleave the 1,3-dioxane protecting group while preserving acid-labile functionalities.
Materials:
-
This compound protected compound (1.0 mmol)
-
Reagent-grade Acetone (10 mL)
-
Molecular Iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Add molecular iodine (I₂) (25.4 mg, 0.1 mmol) to the solution.
-
Stir the mixture at room temperature. The reaction is often complete within 5-30 minutes. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution dropwise until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected carbonyl compound.
-
Purify by flash column chromatography if necessary.
References
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Leggetter, B. E., & Brown, R. K. (1964). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry, 42(5), 990-1006.
- Otera, J., & Nozaki, H. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters, 18(6), 901-902.
- Laskar, D. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1466–1475.
- Biela, I., et al. (2012). Cyclic acetals as cleavable linkers for affinity capture.
- Interstate Technology and Regulatory Council (ITRC). (2020). Sampling and Analysis 1,4-Dioxane.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 1,4-Dioxane.
- Reddit. (2023). Deprotection of acetal - Stupidly easy ? or complicated story ?. r/chemistry.
- DDMS, Inc. (n.d.). What You Need to Know About 1,4-Dioxane Analysis.
- Cox, R. A., & Yates, K. (1982). The kinetics and mechanism of the mineral acid-catalysed hydrolysis of carboxylic acid anhydrides in water and in dioxane–water mixtures. Application of the excess acidity function to these systems. Journal of the Chemical Society, Perkin Transactions 2, (3), 307-312.
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Leggetter, B. E., & Brown, R. K. (1967). Further studies on the relative ease of reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes in ether solution by LiAlH4–AlCl. Canadian Journal of Chemistry, 45(12), 1297-1301.
- Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
- Farmer, S. (2021). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts.
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Table 7-2, Analytical Methods for Determining 1,4-Dioxane in Environmental Samples. In Toxicological Profile for 1,4-Dioxane.
- ResearchGate. (n.d.). Acid catalyzed transformation between dioxolane and dioxane.
- New York State Department of Health. (n.d.). Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane.
- Kocienski, P. J. (2005). 5,5-Acetals. In Protecting Groups (pp. 77-80). Georg Thieme Verlag.
- Leah4sci. (2018, March 27). Cyclic Acetal Protecting Group Reaction and Mechanism [Video]. YouTube.
- Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity [Video]. YouTube.
- Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry.
- Ma, Z., et al. (2022). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 24(15), 5873-5878.
- PubChem. (n.d.). This compound-2-ethanol. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Formation mechanism of this compound-2-ethanol.
- Oikawa, Y., et al. (1984). Meldrum's Acid in Organic Synthesis. 2. A General and Versatile Synthesis of β-Keto Esters. Organic Syntheses, 62, 202.
- PubChem. (n.d.). This compound-2-ethanol, tert-butyldimethylsilyl ether. National Center for Biotechnology Information.
- Rakhmankulov, D. L., et al. (2001). Reaction of 4,4-Dimethyl-1,3-dioxane with Dinitriles. Russian Journal of General Chemistry, 71(1), 126-127.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
preventing byproduct formation during 5,5-Dimethyl-1,3-dioxane protection
Technical Support Center: Acetonide Protection of Diols
Welcome to the Technical Support Center for Diol Protection. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of protecting 1,2- and 1,3-diols as 5,5-dimethyl-1,3-dioxanes (acetonides). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My acetonide protection reaction is incomplete, leaving significant amounts of starting diol. What are the primary causes and how can I drive the reaction to completion?
A1: Incomplete conversion is one of the most common issues in acetonide formation. The root cause lies in the reversibility of the reaction.
The acid-catalyzed reaction between a diol and acetone (or an acetone equivalent) is an equilibrium process. The formation of the 5,5-dimethyl-1,3-dioxane and water is in equilibrium with the starting materials.[1] To favor the product, you must shift the equilibrium to the right, in accordance with Le Châtelier's principle.
Troubleshooting Strategies for Incomplete Reactions:
| Strategy | Mechanism of Action | Key Considerations |
| Water Removal | Removes a product, driving the equilibrium forward. | A Dean-Stark trap with a refluxing solvent like toluene or benzene is highly effective. Alternatively, using a drying agent such as anhydrous CuSO₄ or molecular sieves can be employed. |
| Use of an Acetone Ketal | Reagents like 2,2-dimethoxypropane (DMP) or 2-methoxypropene react to form methanol or acetone and methanol, which are less nucleophilic than water and can be removed more easily. | DMP is often the reagent of choice for sensitive substrates as the reaction can be run under milder conditions.[2] |
| Increase Catalyst Loading | A higher concentration of the acid catalyst can accelerate the attainment of equilibrium. | Be cautious, as excessive acid can lead to degradation of acid-sensitive substrates or the product itself. |
| Increase Reaction Time & Temperature | Allows more time for the reaction to reach equilibrium. Increased temperature can also favor the forward reaction. | Monitor for byproduct formation, as higher temperatures can sometimes lead to side reactions. |
Experimental Protocol: Driving the Reaction to Completion with 2,2-Dimethoxypropane
-
Dissolve the diol (1.0 equiv) in anhydrous acetone or a mixture of acetone and an inert solvent like dichloromethane.[3]
-
Add 2,2-dimethoxypropane (1.5 - 2.0 equiv).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, CSA, or an acidic resin).[4]
-
Stir the reaction at room temperature and monitor by TLC.
-
If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Q2: I am trying to protect a polyol and am observing the formation of multiple isomeric acetonides. How can I control the regioselectivity of the protection?
A2: The formation of isomeric acetonides in polyols is governed by the thermodynamic stability of the resulting dioxane or dioxolane rings.
Acetonide formation is a thermodynamically controlled process. Under acidic conditions, the acetonide can migrate until the most stable isomer is formed. For 1,3-diols, the formation of a six-membered 1,3-dioxane ring is generally favored. The stereochemistry of the diol plays a crucial role; syn-1,3-diols form a thermodynamically favored chair-like conformation with equatorial substituents, while anti-1,3-diols lead to a less stable conformation with axial substituents, resulting in 1,3-diaxial strain.[5] For 1,2-diols, the formation of a five-membered 1,3-dioxolane is preferred.
Workflow for Achieving Regioselectivity:
Caption: Decision workflow for controlling regioselectivity.
Troubleshooting Isomer Formation:
| Strategy | Mechanism of Action | Key Considerations |
| Prolonged Reaction Time | Allows for equilibration to the most thermodynamically stable acetonide. | Monitor for potential degradation of the product over extended periods. |
| Choice of Catalyst | Different acid catalysts can influence the rate of equilibration. Lewis acids like ZrCl₄ have been shown to promote acetonide formation effectively.[6] | The choice of catalyst should be compatible with other functional groups in the molecule. |
| Temperature Control | Higher temperatures can facilitate the migration of the acetonide to the most stable position. | Balance the need for equilibration with the potential for side reactions at elevated temperatures. |
Q3: My reaction is producing unexpected byproducts, and I suspect acid-catalyzed degradation. What are the likely side reactions and how can I mitigate them?
A3: Acid-catalyzed side reactions can occur if your starting material or the desired acetonide product contains other acid-sensitive functional groups or if the reaction conditions are too harsh.
One potential side reaction is the acid-catalyzed isomerization of the this compound itself.[7] Additionally, if your substrate contains other acid-labile protecting groups (e.g., silyl ethers, Boc groups), they may be partially or fully cleaved under the reaction conditions.
Reaction Mechanism: Potential Acid-Catalyzed Side Reactions
Caption: Competing reaction pathways under acidic conditions.
Strategies to Minimize Acid-Catalyzed Byproducts:
| Strategy | Mechanism of Action | Key Considerations |
| Use Milder Catalysts | Catalysts like pyridinium p-toluenesulfonate (PPTS), Amberlyst-15 resin, or iodine are less acidic than H₂SO₄ or HCl and can prevent the degradation of sensitive substrates.[8] | The reaction may require longer times or gentle heating to go to completion with milder catalysts. |
| Lower Reaction Temperature | Reduces the rate of undesired side reactions, which often have a higher activation energy than the desired protection reaction. | May also slow down the desired reaction, requiring an adjustment in reaction time. |
| Careful Monitoring | Track the progress of the reaction closely using TLC or LC-MS to stop the reaction as soon as the starting material is consumed, preventing over-exposure to acidic conditions. | This is crucial when the product itself is somewhat acid-sensitive. |
| Use of Neutral Conditions | In some cases, catalysts that operate under neutral conditions, such as iodine in dimethoxypropane, can be employed.[8] | These methods may not be as broadly applicable as acid-catalyzed reactions. |
Experimental Protocol: Mild Acetonide Protection using Iodine Catalyst
-
In a solution of the diol (20 mmol) in 2,2-dimethoxypropane (DMP), add iodine (20 mol%).[8]
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC.
-
After completion, extract the product with ethyl acetate and purify by column chromatography.[8]
References
- Mechanism for protection [PDF]. (n.d.).
- NotEvans. (2017, July 3). Selectivity in acetonide formation from a polyol. Chemistry Stack Exchange.
- Wikipedia contributors. (2023, November 28). Acetonide. In Wikipedia, The Free Encyclopedia.
- SK. (2014, April 30). Protection of 1,2-/1,3-Diols. Chem-Station Int. Ed.
- Protection of 1,2-Diol by Acetal. (n.d.). SynArchive.
- Acetonides. (n.d.). Organic Chemistry Portal.
- Bahule, B. B., & Nandurkar, Y. M. (n.d.). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal of Applied Chemistry, 5(2), 22-24.
- Antipin, M. Y., et al. (2021). Quantum chemical study of this compound isomerization to 2,2-dimethyl-3-methoxypropanal. Journal of Physics: Conference Series, 1926, 012024.
- Acetonide protection of diols using iodine and dimethoxypropane. (n.d.). Dr. Babasaheb Ambedkar Marathwada University.
- Ley, S. V., et al. (2001). Modern Synthetic Methods for the Construction of O- and N-Heterocycles. Chemical Reviews, 101(1), 53-129.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
- Formation mechanism of this compound-2-ethanol. (n.d.). ResearchGate.
- Sciencemadness Wiki contributors. (2019, September 4). Dimethyl dioxane. In Sciencemadness Wiki.
- Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps.
Sources
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Acetonides [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. online.bamu.ac.in [online.bamu.ac.in]
Technical Support Center: Challenges in the Purification of 5,5-Dimethyl-1,3-dioxane Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with 5,5-dimethyl-1,3-dioxane and its derivatives. The unique structure of this dioxane, featuring a gem-dimethyl group, offers conformational rigidity that is highly valuable in synthesis, particularly as a protecting group for 1,3-diols.[1] However, achieving high purity of these products can be challenging due to a specific set of common impurities and side-reactions.
This document moves beyond simple protocols to explain the underlying chemical principles behind the purification challenges and the rationale for each recommended step. Our goal is to empower you with the knowledge to not only solve current purification issues but also to proactively design more robust purification strategies for your specific application.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of this compound products.
Q1: What are the most common impurities I should expect after synthesizing a this compound derivative?
A1: The impurity profile is highly dependent on the synthetic route, but several classes of impurities are consistently observed. These include:
-
Water: Many syntheses of dioxanes are condensation reactions that produce water as a byproduct. Given that dioxanes can be hygroscopic, residual water is a very common impurity.[2]
-
Acidic Catalysts: Acetalization reactions are typically catalyzed by acids like p-toluenesulfonic acid (pTSA) or sulfuric acid.[3] Incomplete neutralization will leave acidic residues.
-
Unreacted Starting Materials: The primary starting materials, such as neopentyl glycol (2,2-dimethyl-1,3-propanediol) and the corresponding aldehyde or ketone, are often present in the crude product.
-
Aldehyde Byproducts: Side reactions involving the aldehyde starting material, such as aldol condensations, can occur, leading to colored and often high-boiling impurities.[4]
-
Peroxides: This is a critical safety and purity issue. Like other ethers, dioxanes can form explosive peroxides upon exposure to air and light.[5][6] The presence of the ether linkages makes the adjacent C-H bonds susceptible to radical abstraction and subsequent reaction with atmospheric oxygen.[7][8]
Q2: Why is this compound so susceptible to acid-catalyzed hydrolysis?
A2: The stability of the 1,3-dioxane ring is a classic example of an acetal equilibrium. The reaction is reversible and catalyzed by acid. In the presence of acid and water, the equilibrium can be shifted back towards the starting materials: the diol (neopentyl glycol) and the aldehyde. This is a significant challenge because acidic conditions are often used to remove other impurities, but in this case, they can destroy the desired product.[4][9] Therefore, purification strategies must carefully manage pH, favoring basic or neutral conditions.
Q3: How do I reliably test for peroxides before starting a distillation?
A3: Never distill a dioxane-containing solution without first testing for peroxides. Heating can concentrate peroxides to explosive levels.[10] Several methods are available:
-
Potassium Iodide (KI) Test Strips: This is the most common qualitative method. Moisten a test strip with the sample. A color change to blue-black indicates the presence of peroxides, which oxidize the iodide to iodine, forming a complex with starch.[7]
-
Aqueous KI Solution: Add 1 mL of your sample to a freshly prepared 10% aqueous KI solution. A yellow-to-brown color indicates the presence of peroxides.
-
Acidified Ferrous Sulfate: Add a few drops of the sample to a solution of ferrous sulfate acidified with a drop of sulfuric acid. The formation of a red color from the oxidation of Fe(II) to Fe(III) and subsequent complexation with thiocyanate (added as an indicator) confirms the presence of peroxides.
Q4: What analytical methods are best suited for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile impurities. It allows for the separation of components and provides mass spectra for structural confirmation.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities. Characteristic chemical shifts for the dioxane ring protons and carbons can be compared against literature values or reference spectra.[12]
-
Karl Fischer Titration: This is the most accurate method for quantifying water content, which is crucial if the product is intended for use in moisture-sensitive reactions.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the purification of this compound products.
Problem 1: The crude product is a two-phase system or appears cloudy after synthesis.
| Potential Cause | Recommended Solution & Rationale |
| Excess Water | The reaction has produced a significant amount of water which is immiscible with the dioxane product, especially if other organic solvents were not used. |
| Solution: Perform a workup using a separatory funnel. If the dioxane product is the upper layer, separate it from the lower aqueous layer.[4] This initial separation removes the bulk of the water and water-soluble impurities before subsequent drying and distillation steps. | |
| Incomplete Reaction | A high concentration of unreacted polar starting materials (e.g., neopentyl glycol) can lead to phase separation. |
| Solution: Wash the organic layer with water or a brine solution. This will extract the highly polar neopentyl glycol into the aqueous phase, leaving the less polar dioxane product in the organic phase. |
Problem 2: The final product is wet (contains water) after distillation.
| Potential Cause | Recommended Solution & Rationale |
| Azeotrope Formation | Dioxanes can form low-boiling azeotropes with water, which makes complete separation by simple distillation difficult.[13] The dioxane-water azeotrope boils at a lower temperature than pure dioxane, causing water to co-distill. |
| Solution 1 (Azeotropic Distillation): If your product is stable, you can perform an azeotropic distillation with a suitable entrainer like benzene or toluene. The ternary azeotrope (water-entrainer-dioxane) is removed first, followed by the entrainer, and finally the pure, dry product.[14] | |
| Solution 2 (Chemical Drying): Before distillation, thoroughly dry the crude product. First, wash with a saturated sodium chloride (brine) solution to remove bulk water. Then, dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). For rigorous drying, treatment with solid potassium hydroxide (KOH) can be effective as it also neutralizes acidic impurities.[15] |
Problem 3: A positive peroxide test prevents distillation.
| Potential Cause | Recommended Solution & Rationale |
| Autoxidation | The product has been exposed to atmospheric oxygen and potentially light, leading to the formation of hydroperoxides via a free-radical chain reaction.[7][8] |
| Solution 1 (Aqueous Reduction): Wash the product with a freshly prepared 5-10% solution of sodium bisulfite (NaHSO₃) or ferrous sulfate (FeSO₄).[15] These reducing agents will convert the peroxides into non-volatile alcohols, which can then be separated. Retest for peroxides before proceeding. | |
| Solution 2 (Alumina Column): Pass the crude product through a column of activated basic alumina. Alumina effectively adsorbs and decomposes peroxides.[15] This is a very effective method for removing trace levels. |
Problem 4: The product shows signs of decomposition during distillation (discoloration, charring).
| Potential Cause | Recommended Solution & Rationale |
| Residual Acidic Impurities | Trace amounts of the acid catalyst are causing the dioxane to hydrolyze back to its starting materials at elevated temperatures.[9] Aldehydes formed from this decomposition can then undergo polymerization or condensation reactions, leading to charring. |
| Solution: Before distillation, perform a basic wash. Wash the crude product with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize any residual acid. Follow this with a water wash to remove salts.[4][14] Crucially, ensure the product is thoroughly dried after this step. | |
| Distilling to Dryness | Concentrating residual peroxides (even after a negative test, trace amounts can exist) by distilling to dryness is extremely dangerous and can lead to violent decomposition. |
| Solution: Never distill to dryness. Always leave a small amount of residue in the distillation flask. This is a critical safety rule when working with any peroxide-forming compound.[9] |
Section 3: Key Experimental Protocols & Visualizations
Protocol 3.1: Standard Purification Workflow
This protocol outlines a robust, general-purpose purification sequence for crude this compound products.
Step 1: Initial Aqueous Workup
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a 5% sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ pressure.
-
Allow the layers to separate and discard the lower aqueous layer. This step neutralizes residual acid catalyst.
-
Wash the organic layer with an equal volume of deionized water, followed by an equal volume of saturated brine solution to aid in breaking emulsions and removing bulk water.
Step 2: Peroxide Quenching (Perform if Peroxide Test is Positive)
-
Wash the organic layer with a freshly prepared 10% solution of ferrous sulfate (FeSO₄).
-
Separate the layers and re-test the organic layer for peroxides. Repeat the wash if necessary.
Step 3: Drying
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) until the drying agent no longer clumps together.
-
Swirl the flask for 10-15 minutes.
-
Filter the solution to remove the drying agent.
Step 4: Fractional Distillation
-
Assemble a fractional distillation apparatus. A Vigreux column is often sufficient.[16][17]
-
Add a few boiling chips to the distillation flask containing the dried, peroxide-free product.
-
Heat the flask gently. Discard any initial low-boiling fractions, which may contain residual solvent or a water azeotrope.
-
Collect the main fraction at the expected boiling point of your product.
-
Crucially, stop the distillation before the flask goes to dryness.
Visualization 1: Purification Decision Workflow
This diagram illustrates the logical flow for selecting the appropriate purification steps based on initial analysis of the crude product.
Caption: Decision tree for purifying this compound products.
Data Table 1: Common Impurities and Their Properties
This table summarizes key physical data for the target product and common impurities, which is essential for planning separation strategies.
| Compound | IUPAC Name | Boiling Point (°C) | Molar Mass ( g/mol ) | Key Removal Strategy |
| This compound | This compound | ~130-132 | 116.16[18] | Fractional Distillation |
| Neopentyl Glycol | 2,2-Dimethylpropane-1,3-diol | 212 | 104.15 | Aqueous Wash |
| Formaldehyde | Methanal | -19 | 30.03 | Basic Wash (Polymerization) |
| Water | Water | 100 | 18.02 | Drying Agents / Azeotropic Distillation |
| p-Toluenesulfonic Acid | 4-Methylbenzenesulfonic acid | Decomposes | 172.20 | Basic Wash (Neutralization) |
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1,4-Dioxanyl Hydroperoxide from 1,4-Dioxane.
- Chemistry Stack Exchange. (2019). reaction mechanisms of peroxides.
- Google Patents. (n.d.). GB2172887A - Purification of 1,4-dioxane.
- University of Rochester, Department of Chemistry. (n.d.). Solvent: 1,4-dioxane.
- Uppsala University. (2024). Peroxide forming chemicals.
- Unknown Source. (n.d.). Peroxide Forming Chemicals. [No URL available]
- Benchchem. (2025). An In-depth Technical Guide to the Early Research on 1,4-Dioxane Peroxide Formation.
- ResearchGate. (2016). How could I distille dioxane?.
- Smith, E. R., & Wojciechowski, M. (1937). Boiling-point-composition diagram of the system dioxane-water. Journal of Research of the National Bureau of Standards, 18, RP985.
- Benchchem. (2025). Technical Support Center: Purification of 2-Methyl-1,4-dioxane.
- Benchchem. (2025). Application of 2-Ethyl-5,5-dimethyl-1,3-dioxane in Natural Product Synthesis.
- YouTube. (2018). Make Dimethyl Dioxane.
- Sciencemadness Wiki. (2019). Dimethyl dioxane.
- ResearchGate. (2025). Synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane catalyzed by Brønsted acidic ionic liquids.
- Scribd. (n.d.). Fractional Distillation Guide.
- PubChem. (n.d.). This compound.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.
- U.S. Environmental Protection Agency. (n.d.). Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane.
- YouTube. (2018). UPDATED How To Set-Up and Perform Fractional Distillation #Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sixty Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Peroxide forming chemicals – Staff – Uppsala University [uu.se]
- 6. odu.edu [odu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. youtube.com [youtube.com]
- 18. This compound | C6H12O2 | CID 70109 - PubChem [pubchem.ncbi.nlm.nih.gov]
overcoming low reactivity of sterically hindered diols with 5,5-Dimethyl-1,3-dioxane
Technical Support Center: Acetal Protection of Sterically Hindered Diols
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the protection of sterically hindered 1,2- and 1,3-diols. Specifically, we will focus on strategies for overcoming low reactivity using 5,5-dimethyl-1,3-dioxane (neopentylidene acetal) precursors like 2,2-dimethoxypropane.
Our goal is to provide not just protocols, but the underlying mechanistic reasoning and troubleshooting logic to empower you to solve complex synthetic challenges.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses common foundational questions regarding the protection of sterically hindered diols.
Q1: Why is it so difficult to protect sterically hindered diols?
Answer: The protection of a diol via acetal formation is an equilibrium-driven process that proceeds through a hemiacetal intermediate.[1][2][3] The entire mechanism involves a series of proton transfers and nucleophilic attacks.[3][4] With sterically hindered diols, several factors impede this process:
-
Steric Hindrance: Bulky groups (e.g., tert-butyl, phenyl) adjacent to the hydroxyl groups physically block the approach of the acetal-forming reagent to the carbonyl and subsequent intramolecular cyclization.
-
Transition State Energy: The formation of the cyclic acetal requires the diol to adopt a specific conformation. For hindered diols, this can lead to unfavorable steric interactions (e.g., gauche or syn-pentane interactions) in the transition state, significantly increasing the activation energy of the reaction.
-
Thermodynamic Instability: The resulting cyclic acetal may itself be thermodynamically less stable due to conformational strain imposed by the bulky substituents. The reaction equilibrium, therefore, may not strongly favor the product.[5][6]
Q2: What are the advantages of using a this compound (neopentylidene acetal) or a related 2,2-dimethyl-1,3-dioxolane (acetonide) for these challenging substrates?
Answer: These protecting groups, derived from neopentanal or, more commonly, acetone (forming an acetonide), offer a compelling combination of reactivity and stability.[7][8]
-
Favorable Equilibrium: The formation of a six-membered (dioxane) or five-membered (dioxolane) cyclic acetal is entropically favored over the formation of an acyclic acetal from two separate alcohol molecules.[9][10]
-
Use of Ketone/Acetal Precursors: Instead of using sterically demanding aldehydes directly, reagents like 2,2-dimethoxypropane (a precursor to the acetonide) can be used.[11][12] The reaction is driven forward by the loss of a small, volatile molecule (methanol), which is easier to remove than water.[12]
-
Stability: Once formed, these cyclic acetals are robust and stable under a wide range of non-acidic conditions, including exposure to bases, organometallics, and many reducing agents, making them excellent protecting groups for multi-step synthesis.[1][13][14]
Part 2: Troubleshooting Guide - Overcoming Low Reactivity
This section is formatted to address specific experimental failures.
Q3: My reaction has stalled. I see mostly unreacted starting diol by TLC/LC-MS even after extended reaction times. What should I do?
Answer: This is the most common failure mode and typically points to issues with reaction kinetics or equilibrium.
Primary Cause 1: Insufficiently Strong Catalyst or Catalyst Deactivation. The reaction is acid-catalyzed.[4] For hindered substrates, a stronger acid may be needed to sufficiently protonate the carbonyl of your acetone/2,2-dimethoxypropane source and accelerate the reaction.
-
Solution:
-
Switch to a Stronger, Anhydrous Acid Catalyst: If you are using a mild acid like pyridinium p-toluenesulfonate (PPTS), consider switching to p-toluenesulfonic acid (p-TsOH) or, for very stubborn cases, (±)-camphor-10-sulfonic acid (CSA).[15][16] CSA is highly soluble in organic solvents and its bulk can sometimes influence stereoselectivity.[17][18]
-
Ensure Anhydrous Conditions: Traces of water can hydrolyze the acetal product, pushing the equilibrium backward, and can also deactivate certain Lewis acid catalysts.[10] Use anhydrous solvents and consider adding activated molecular sieves (3Å or 4Å) to the reaction mixture.[9][14]
-
Primary Cause 2: Reversible Reaction Equilibrium is Unfavorable. Acetal formation is a reversible process.[10][13] If the byproducts (water or methanol) are not removed, the reaction will reach an equilibrium that may still contain significant amounts of starting material.
-
Solution:
-
Use 2,2-Dimethoxypropane (DMP): DMP is often superior to acetone for hindered diols.[11][19] The reaction produces methanol as a byproduct, which can be removed more easily than water. DMP acts as both the acetone source and a dehydrating agent.
-
Azeotropic Removal of Water/Methanol: If using acetone or another carbonyl source that produces water, perform the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to physically remove water as it forms.[10][14]
-
Increase Temperature: For kinetically slow reactions, increasing the temperature can help overcome the activation energy barrier. However, be mindful that at very high temperatures, the reverse reaction can become more significant (thermodynamic control).[5]
-
Q4: My starting material is consumed, but my yield is low and I see multiple new spots on TLC. What is happening?
Answer: This suggests that while the reaction is proceeding, it's either incomplete or generating side products.
Potential Cause 1: Formation of Hemiacetal or Mono-protected Diol. The reaction may be stopping at the intermediate stage, especially if one hydroxyl group is significantly more hindered than the other.
-
Solution:
-
Increase Reaction Time and/or Temperature: Give the reaction more time and energy to proceed to the fully cyclized product.
-
Increase Excess of Acetalating Reagent: Use a larger excess (5-10 equivalents) of 2,2-dimethoxypropane to push the equilibrium towards the desired product.
-
Potential Cause 2: Acid-Catalyzed Degradation. If your substrate contains other acid-sensitive functional groups (e.g., silyl ethers, tert-butyl esters), the catalytic acid may be causing decomposition or deprotection elsewhere in the molecule.
-
Solution:
-
Use a Milder Catalyst: Switch back to a milder acid like PPTS or use a Lewis acid catalyst like anhydrous CuSO₄ or iodine, which can be effective under neutral conditions.[7][11]
-
Lower the Reaction Temperature: Run the reaction at room temperature or 0 °C for a longer period to minimize side reactions.
-
Careful pH Control During Workup: Quench the reaction with a mild base like triethylamine or saturated sodium bicarbonate solution before solvent removal to prevent product degradation on the rotary evaporator.[7]
-
Part 3: Protocols, Data, and Visual Guides
Experimental Protocol: Robust Acetonide Protection of a Hindered Diol
This protocol is a starting point for a sterically demanding 1,3-diol using 2,2-dimethoxypropane and CSA.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered diol (1.0 equiv).
-
Reagents: Add anhydrous dichloromethane (DCM) or acetone as the solvent. Add 2,2-dimethoxypropane (5.0-10.0 equiv).
-
Catalysis: Add (±)-camphor-10-sulfonic acid (CSA) (0.05–0.1 equiv).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, gently warm the mixture to 40 °C. For extremely hindered diols, reactions may require up to 24 hours.[15]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the catalyst by adding triethylamine (Et₃N) (approx. 1.5 equiv relative to CSA) until the mixture is slightly basic.
-
Purification: Concentrate the mixture under reduced pressure. The crude product can often be purified directly by silica gel column chromatography.
Data Table: Comparison of Common Acid Catalysts
| Catalyst | Abbreviation | pKa | Typical Conditions | Key Considerations |
| p-Toluenesulfonic acid | p-TsOH | -2.8 | 0.01-0.1 equiv, RT to reflux | Strong, inexpensive, but can be too harsh for sensitive substrates. Less soluble in some organic solvents than CSA.[20] |
| (±)-Camphor-10-sulfonic acid | CSA | -2.5 | 0.01-0.1 equiv, RT to 40°C | Strong, highly soluble in organic solvents, good for stubborn reactions.[16][17][21] |
| Pyridinium p-toluenesulfonate | PPTS | ~5.2 (pyridinium ion) | 0.1-0.2 equiv, RT to reflux | Much milder acid, ideal for substrates with acid-labile groups. Reactions are generally slower. |
| Anhydrous Copper(II) Sulfate | CuSO₄ | Lewis Acid | Stoichiometric, RT to reflux | Acts as both a mild Lewis acid catalyst and a dehydrating agent. Useful when strong Brønsted acids must be avoided.[7] |
Visual Guide 1: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues.
Caption: Troubleshooting flowchart for acetal protection.
Part 4: Advanced Topics
Q5: How do I deprotect a sterically hindered neopentylidene or isopropylidene acetal?
Answer: While these acetals are stable, they can be removed under aqueous acidic conditions. The principle is simply to push the equilibrium back to the diol and ketone/aldehyde.[1][22]
-
Standard Conditions: Typically, a mixture of an acid (e.g., HCl, trifluoroacetic acid) in a water-miscible solvent like tetrahydrofuran (THF) or methanol is used.[15]
-
For Sensitive Substrates: If strong acid is detrimental, milder conditions such as 80% acetic acid in water can be effective, often requiring gentle heating.[23]
-
Neutral Conditions: For extremely sensitive molecules, various methods for neutral deprotection have been developed, although they are less common. These can involve Lewis acids like In(OTf)₃ in wet acetone or even electrochemical methods.[22][24][25] The choice of deprotection method should always be tailored to the stability of the overall molecule.[26][27]
References
- Form
- Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
- Acetal Formation Mechanism Step-by-Step Explanation. Organic Chemistry Tutor (YouTube). [Link]
- Acetal Form
- Acetal. Wikipedia. [Link]
- Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.
- Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study.
- Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Royal Society of Chemistry. [Link]
- Acetonide protection of diols using iodine and dimethoxypropane. Dr.
- Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in w
- Alcohol or phenol synthesis by acetal cleavage. Organic Chemistry Portal. [Link]
- PROTECTING GROUPS. Reddit. [Link]
- Catalytic Screening for 1,2-Diol Protection: A Saccharose-Derived Hydrothermal Carbon Showcases Enhanced Performance. MDPI. [Link]
- Protection of 1,2-Diol by Acetal. SynArchive. [Link]
- Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. [Link]
- Role of 10-camphor sulfonic acid as a catalyst in protecting group chemistry. Stack Exchange. [Link]
- Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]
- Advantages of p-toluenesulfonic acid over sulfuric acid in the form
- Synthesis of Diethylacetal: Thermodynamic and Kinetic Studies.
- Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
- Camphorsulfonic acid. Wikipedia. [Link]
- 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups.
- A mild and efficient camphorsulfonic acid catalyzed Fridel-Crafts alkylation of arenes with indolyl alcohols. Royal Society of Chemistry. [Link]
- Mixed ketal formation under camphor sulphonic acid.
- New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases.
- Acetals can serve as protecting groups for 1,2-diols, as well as for aldehydes and ketones. Pearson. [Link]
- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
Sources
- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acetal - Wikipedia [en.wikipedia.org]
- 11. online.bamu.ac.in [online.bamu.ac.in]
- 12. reddit.com [reddit.com]
- 13. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 14. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 15. synarchive.com [synarchive.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
selective cleavage of 5,5-Dimethyl-1,3-dioxane in the presence of other protecting groups
To: Researchers, scientists, and drug development professionals.
From: Gemini, Senior Application Scientist
This guide provides a comprehensive technical resource for the selective cleavage of the 5,5-dimethyl-1,3-dioxane protecting group, also known as a neopentylidene acetal. We will delve into the underlying chemical principles, provide detailed troubleshooting protocols, and offer guidance to navigate the specific challenges associated with this robust protecting group.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes the this compound a 'robust' protecting group?
The defining feature of the neopentylidene acetal is the gem-dimethyl substitution at the C5 position of the dioxane ring. This steric hindrance significantly impedes the approach of reagents, rendering it more stable to acidic conditions compared to less substituted acetals like the isopropylidene acetal (acetonide).[1] This enhanced stability is the cornerstone of its utility in complex synthetic routes where differential protection is required.
Q2: What is the fundamental mechanism of neopentylidene acetal cleavage?
The cleavage of a neopentylidene acetal proceeds via an acid-catalyzed hydrolysis mechanism.[2][3][4] The reaction is initiated by protonation of one of the acetal oxygen atoms, which is followed by the formation of an oxocarbenium ion intermediate.[2][5] Subsequent nucleophilic attack by water leads to a hemiacetal, which then undergoes further acid-catalyzed cleavage to yield the desired diol and 2,2-dimethyl-1,3-propanediol.[2]
Q3: Can I employ standard acetal deprotection methods for a neopentylidene acetal?
While standard conditions, such as aqueous acetic acid or dilute mineral acids, will eventually cleave a neopentylidene acetal, they often lack the necessary selectivity. These conditions can inadvertently remove other acid-sensitive protecting groups present in the molecule. Therefore, more nuanced and selective methods are generally required.
Q4: Which common protecting groups can be preserved during the selective cleavage of a neopentylidene acetal?
With careful optimization of reaction conditions, it is feasible to selectively remove a neopentylidene acetal while retaining a variety of other protecting groups, including:
-
Silyl ethers: TBDMS (tert-butyldimethylsilyl), TIPS (triisopropylsilyl), and TBDPS (tert-butyldiphenylsilyl)[6][7]
-
Benzyl ethers (Bn)
-
para-Methoxybenzyl (PMB) ethers
-
Methoxymethyl (MOM) ethers
-
Esters (e.g., acetate, benzoate)
Part 2: Troubleshooting Guide
This section addresses common experimental challenges and provides actionable solutions.
Scenario 1: The deprotection of my neopentylidene acetal is slow or incomplete.
Q: Even with extended reaction times, I'm observing significant amounts of starting material. What factors should I investigate?
A: The inherent stability of the neopentylidene acetal can lead to sluggish reactions. Consider the following adjustments:
-
Acid Catalyst: The strength and concentration of the acid are critical. If a weak acid like acetic acid is ineffective, a stronger acid may be required. However, to maintain selectivity, it is often preferable to use a catalytic amount of a strong acid.
-
Solvent System: The presence of a protic solvent, particularly water, is essential for hydrolysis.[2] A co-solvent such as THF or dichloromethane is often used to ensure the solubility of the substrate.
-
Temperature: Gently heating the reaction can provide the necessary activation energy. However, this must be balanced against the potential for reduced selectivity at higher temperatures.
Experimental Protocol: Acetic Acid/Water System
-
Dissolve the substrate in a mixture of acetic acid and water (typically 80:20 v/v).
-
Stir the reaction at room temperature, monitoring by TLC.
-
If the reaction is slow, cautiously increase the temperature to 40-50 °C.
-
Upon completion, neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product.
Scenario 2: I am observing the cleavage of other acid-labile protecting groups.
Q: My TBDMS or other silyl ether is being cleaved along with the neopentylidene acetal. How can I enhance selectivity?
A: This is a common challenge that necessitates the use of milder, more selective reagents.
-
Avoid Strong, Brute-Force Acids: Reagents like concentrated HCl or neat trifluoroacetic acid (TFA) will likely deprotect a wide range of acid-sensitive groups.
-
Employ Mild Acid Catalysts:
-
Pyridinium p-toluenesulfonate (PPTS): This mild acidic salt is often effective for acetal cleavage in the presence of silyl ethers.
-
Lewis Acids: Certain Lewis acids can promote acetal cleavage under conditions that spare silyl ethers. Examples include cerium(III) chloride heptahydrate in acetonitrile.[3]
-
Solid-Supported Acids: Resins like Amberlyst-15 or Dowex can provide a localized source of acidity and are easily removed by filtration, offering excellent reaction control.
-
Table 1: Reagent Selection for Selective Neopentylidene Acetal Cleavage
| Reagent | Typical Conditions | Advantages | Considerations |
| Acetic Acid/H₂O | rt to 50 °C | Simple, readily available. | May lack selectivity. |
| PPTS | Acetone/H₂O, rt to 50 °C | Good selectivity for acetals over silyl ethers. | Can be slow. |
| CeCl₃·7H₂O | CH₃CN, reflux | Effective for many substrates. | Requires elevated temperatures. |
| Amberlyst-15/Dowex | MeOH, rt | Easy work-up, good control. | Heterogeneous reaction can be slower. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting the selective cleavage of neopentylidene acetals.
Scenario 3: I am observing unwanted side reactions, such as epimerization.
Q: My desired product is contaminated with diastereomers. What is the cause?
A: The acidic conditions, even if mild, can be sufficient to cause epimerization at sensitive stereocenters, particularly those alpha to a carbonyl group.
-
Minimize Reaction Time and Temperature: The extent of epimerization is often proportional to the reaction time and temperature. Use the mildest conditions possible and monitor the reaction closely to quench it as soon as the starting material is consumed.
-
Consider Alternative Protecting Groups: In cases where epimerization is a persistent issue, it may be necessary to reconsider the protecting group strategy in your synthetic design.
Mechanism of Acid-Catalyzed Acetal Hydrolysis
Caption: The general mechanism for the acid-catalyzed hydrolysis of an acetal.[2][3][4]
References
- Acetal Hydrolysis Mechanism.Chemistry Steps.[Link]
- The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution.OSTI.gov.[Link]
- Acetals Formation and Hydrolysis.Organic Chemistry Tutor.[Link]
- General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH.Journal of the American Chemical Society.[Link]
- Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters.
- Chemoselective one-pot cleavage and oxidation of silyl ethers to corresponding carbonyl compounds using IBX and acid catalysts.Organic & Biomolecular Chemistry (RSC Publishing).[Link]
- A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol.Organic Chemistry Portal.[Link]
- Alcohol or phenol synthesis by silyl ether cleavage.Organic Chemistry Portal.[Link]
- Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors.
- Acetal Protecting Group & Mechanism.Total Synthesis.[Link]
- Tuning the stability of alkoxyisopropyl protection groups.National Institutes of Health (NIH).[Link]
- Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate.National Institutes of Health (NIH).[Link]
- Dimethyl Acetals.Organic Chemistry Portal.[Link]
- Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in w
- Quantum chemical study of this compound isomerization to 2,2-dimethyl-3-methoxypropanal.IOPscience.[Link]
- Acetals as protecting groups.Química Organica.org.[Link]
- Protecting Groups - Stability.Organic Chemistry Portal.[Link]
- 17.8: Acetals as Protecting Groups.Chemistry LibreTexts.[Link]
- Deprotection of acetal - Stupidly easy ?
- This compound.PubChem.[Link]
- Dimethyl dioxane.Sciencemadness Wiki.[Link]
- This compound-2-ethanol.PubChem.[Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. osti.gov [osti.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. researchgate.net [researchgate.net]
- 6. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Catalyst Loading for 5,5-Dimethyl-1,3-dioxane Synthesis
Welcome to the technical support center for the synthesis of 5,5-dimethyl-1,3-dioxane. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and deepen their understanding of the reaction dynamics. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of this compound, a valuable heterocyclic scaffold and protecting group, is typically achieved through the acid-catalyzed acetalization of neopentyl glycol with formaldehyde. While seemingly straightforward, the efficiency and selectivity of this reaction are critically dependent on the precise control of reaction parameters, most notably the type and loading of the acid catalyst. This guide provides a structured approach to troubleshooting and optimization in a practical question-and-answer format.
Core Principles: Understanding the Reaction
The formation of this compound is a reversible reaction.[1] Understanding the underlying mechanism is the first step toward effective troubleshooting. The reaction proceeds via acid catalysis, which serves to activate the formaldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of neopentyl glycol.[1]
Because water is a byproduct of this equilibrium, its effective removal is paramount to driving the reaction toward the product side.[1] The choice of acid catalyst—whether a homogeneous Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a heterogeneous catalyst like Amberlyst-15—profoundly impacts reaction rate, workup procedure, and the impurity profile.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My reaction shows low conversion or has stalled completely. What are the primary causes?
A1: Low or no yield is a frequent issue that can typically be traced back to one of several key factors related to the catalyst and reaction environment.
Causality & Troubleshooting Steps:
-
Inactive or Insufficient Catalyst: The acid catalyst is the engine of this reaction. If its activity is compromised or the amount is too low, the reaction will not proceed efficiently.
-
Check Catalyst Loading: A catalyst loading that is too low will result in a prohibitively slow reaction rate. Start with a systematic optimization (see Q4).
-
Verify Catalyst Activity: Homogeneous acids (e.g., p-TsOH) can degrade over time. Use a fresh, dry sample. Heterogeneous catalysts like Amberlyst-15 can lose activity if not properly stored or regenerated. Ensure the resin is dry, as it is shipped with a high moisture content.[2]
-
-
Presence of Water: This is an equilibrium-controlled reaction where water is a byproduct. Le Châtelier's principle dictates that the presence of water in the reaction medium will inhibit forward progress.
-
Use Dry Reagents and Solvents: Ensure neopentyl glycol and the chosen solvent (e.g., toluene) are anhydrous.
-
Employ Water Removal Techniques: The most effective method is azeotropic distillation using a Dean-Stark apparatus, which continuously removes water as it forms.[1] Alternatively, for smaller-scale reactions, adding activated molecular sieves (3Å or 4Å) can effectively sequester water.[1]
-
-
Sub-Optimal Temperature: Acetalization reactions require sufficient thermal energy to overcome the activation barrier.
-
Increase Temperature: If the reaction is sluggish, cautiously increasing the temperature (e.g., refluxing in toluene) can improve the rate. However, be mindful that excessive heat can promote side reactions.
-
The following workflow provides a systematic approach to diagnosing low conversion issues.
Caption: Troubleshooting workflow for low reaction conversion.
Q2: My final product is impure, and I'm observing significant side products. What are they and how can I prevent them?
A2: The formation of side products is typically a result of excessive catalyst loading or temperature, leading to undesired reaction pathways.
Common Side Products and Mitigation Strategies:
| Side Product/Impurity | Probable Cause | Prevention Strategy |
| Polymeric Material | Self-polymerization of formaldehyde. | Caused by excessive catalyst concentration or high heat. Reduce catalyst loading. Ensure slow, controlled heating. |
| Unreacted Neopentyl Glycol | Incomplete reaction. | See Q1. Increase reaction time, ensure efficient water removal, or slightly increase catalyst loading. |
| Degradation Products | Acid-catalyzed hydrolysis of the dioxane product.[3][4] | Excessive acid, or presence of acid during high-temperature purification (distillation). Crucially, neutralize the acid catalyst before distillation. [5] |
Expert Insight: The choice of catalyst can significantly influence selectivity. Heterogeneous catalysts like Amberlyst-15 often provide a milder reaction environment compared to strong mineral acids like H₂SO₄.[2][6] The solid support can sterically hinder certain side reactions, and its easy removal by filtration prevents product degradation during workup.
Q3: My product appears to degrade during distillation. How can I ensure a clean purification?
A3: This is a classic issue stemming from the acid-lability of the 1,3-dioxane ring.[3][4] Attempting to distill the product in the presence of the acid catalyst will cause it to hydrolyze back to the starting materials or degrade into other impurities.
Mandatory Workup Protocol:
-
Cool the Reaction: Once the reaction is complete (as determined by TLC or GC), cool the mixture to room temperature.
-
Remove Heterogeneous Catalyst: If using a solid acid catalyst like Amberlyst-15, simply filter the resin from the reaction mixture. This is a primary advantage of using such catalysts.[2]
-
Neutralize Homogeneous Catalyst: If using a soluble acid like p-TsOH or H₂SO₄, you must neutralize it.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.[5]
-
Follow with a wash with brine (saturated NaCl solution) to help break any emulsions.
-
-
Dry the Organic Layer: Dry the neutralized organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purify: After filtering off the drying agent, the solvent can be removed by rotary evaporation, and the crude product can be purified by fractional distillation under atmospheric pressure.
Caption: Post-reaction workflow ensuring product stability.
FAQs: Catalyst Loading & Selection
Q4: What is the optimal catalyst loading, and how do I determine it for my system?
A4: There is no universal optimal catalyst loading; it is highly dependent on the specific catalyst, reaction scale, temperature, and desired reaction time. However, a typical range for acid catalysts in this reaction is 0.1 to 5.0 mol% relative to the limiting reagent.[7]
-
Too Low (<0.1 mol%): The reaction rate will be impractically slow.
-
Too High (>5 mol%): Increased risk of side product formation and product degradation, especially with strong homogeneous acids.
Experimental Protocol: Catalyst Loading Optimization
To determine the ideal loading for your specific conditions, a systematic optimization is recommended.
-
Setup: Prepare 4-5 identical small-scale reactions in parallel. Use the same amounts of neopentyl glycol, formaldehyde, solvent, and the same reaction temperature.
-
Variable: Charge each reaction vessel with a different catalyst loading. For example:
-
Reaction 1: 0.2 mol%
-
Reaction 2: 0.5 mol%
-
Reaction 3: 1.0 mol%
-
Reaction 4: 2.0 mol%
-
Reaction 5: 5.0 mol%
-
-
Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., GC or TLC) to measure the consumption of starting material and the formation of the product.
-
Analysis: After a set time (e.g., 4 hours), work up each reaction and analyze the yield and purity of the product. The optimal loading will provide the best balance of high yield, high purity, and reasonable reaction time.
Data Summary: Expected Impact of Catalyst Loading
| Catalyst Loading (mol%) | Expected Reaction Time | Expected Yield | Potential for Side Products |
| 0.1 - 0.5 | Long (>8h) | Low to Moderate | Low |
| 0.5 - 2.0 | Moderate (2-6h) | High | Minimal to Moderate |
| > 2.0 | Short (<2h) | Moderate to High | High |
Q5: Should I use a homogeneous (p-TsOH, H₂SO₄) or a heterogeneous (Amberlyst-15) catalyst?
A5: The choice depends on the priorities of your synthesis (scale, purity requirements, environmental considerations).
-
Homogeneous Catalysts (e.g., p-TsOH):
-
Pros: High activity, low cost, readily available.
-
Cons: Difficult to remove from the reaction mixture, requiring an aqueous neutralization workup that can generate waste. Can cause product degradation if not fully removed before heating.
-
-
Heterogeneous Catalysts (e.g., Amberlyst-15):
-
Pros: Exceptionally easy to remove via simple filtration, no aqueous workup needed for catalyst removal, can be regenerated and recycled, often leads to cleaner reactions and higher selectivity.[2][6][8]
-
Cons: Higher initial cost, may have slightly lower activity requiring longer reaction times or slightly higher temperatures compared to H₂SO₄.
-
Caption: Decision diagram for selecting the appropriate catalyst type.
Protocol: Synthesis using Amberlyst-15
This protocol provides a robust starting point for the synthesis using a recyclable, heterogeneous catalyst.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add neopentyl glycol (1.0 eq), paraformaldehyde (1.1 eq), and toluene (approx. 0.5 M concentration relative to neopentyl glycol).
-
Catalyst Addition: Add Amberlyst-15 resin (1.0 - 2.0 mol% equivalent, or approx. 5-10% by weight of the limiting reagent). Note: The resin should be dried in a vacuum oven before use.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and analysis (GC/TLC) shows full conversion of the starting material.
-
Workup: Cool the reaction to room temperature. Filter the Amberlyst-15 resin and wash it with a small amount of toluene. The resin can be saved for regeneration.
-
Purification: Combine the filtrate and washes. Remove the toluene via rotary evaporation. Purify the resulting crude oil by fractional distillation to yield pure this compound.
References
- An In-depth Technical Guide to the Prins Reaction for Dimethyldioxane Synthesis. Benchchem.
- Technical Support Center: Synthesis of 2-Ethyl-5,5-dimethyl-1,3-dioxane. Benchchem.
- Dimethyl dioxane. Sciencemadness Wiki.
- Prins Reaction. Organic Chemistry Portal.
- Amberlyst-15 in organic synthesis. Semantic Scholar.
- Pal, R., Sarkar, T., & Khasnobis, S. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(i), 570-609.
- Díaz-Oviedo, C. D., Maji, R., & List, B. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction. Journal of the American Chemical Society, 143(49), 20598–20604.
- Make Dimethyl Dioxane (Mistake! Look in video description and comment). YouTube.
- (PDF) Amberlyst-15 in Organic Synthesis. ResearchGate.
- Amberlyst-15: An efficient reusable heterogeneous catalyst for the synthesis of 1,8-dioxo-octahydroxanthenes and 1,8-dioxo-decahydroacridines. ResearchGate.
- Jain, S., et al. (2012). Amberlyst 15 DRY Resin: A green and recyclable catalyst for facile and efficient one-pot synthesis of... Der Pharma Chemica, 4(1), 417-427.
- Yields for 3a-c with catalyst loadings 0.1–5.0 mol%. ResearchGate.
- 1,3-Dioxane-5,5-dimethanol. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [PDF] Amberlyst-15 in organic synthesis | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Diastereoselectivity in 5,5-Dimethyl-1,3-dioxane Systems
Welcome to the technical support center for managing diastereoselectivity in reactions involving 5,5-dimethyl-1,3-dioxane derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into controlling stereochemical outcomes. We will explore the underlying principles, troubleshoot common experimental issues, and provide actionable protocols.
Introduction: The Conformational Keystone
The this compound scaffold is more than a simple protecting group for 1,3-diols; it is a powerful stereodirecting element. Its conformational behavior is dominated by a rigid chair-like structure, a preference enforced by the gem-dimethyl group at the C5 position.[1][2] This conformational locking minimizes the steric strain that would arise from 1,3-diaxial interactions, creating a predictable three-dimensional environment.[1] It is this rigidity that allows for effective facial discrimination in reactions at adjacent stereocenters, particularly at the C2 position. Understanding and manipulating this conformational bias is the key to achieving high diastereoselectivity.
Caption: Conformational equilibrium of the this compound ring.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges encountered during synthesis in a direct question-and-answer format.
Question 1: I am performing a nucleophilic addition to a 2-acyl-5,5-dimethyl-1,3-dioxane and observing a low diastereomeric ratio (d.r.). What are the primary causes and how can I improve selectivity?
Answer: Low diastereoselectivity in this system is a common but solvable issue that typically stems from the interplay between steric hindrance, reaction conditions, and the choice of reagents. The default pathway is often governed by non-chelation controlled, steric approach, but this can be modulated.
Causality Analysis:
-
Inadequate Steric Differentiation: The incoming nucleophile may not be bulky enough, or the reaction temperature may be too high, allowing the system to overcome the small energy difference between the two diastereomeric transition states.
-
Unintended Chelation/Non-chelation: The choice of Lewis acid and solvent system is critical. Protic solvents or weakly coordinating Lewis acids will favor a non-chelated, open transition state where sterics dominate. Conversely, using di- or trivalent metal reagents (e.g., MgBr₂, ZnCl₂, TiCl₄) can force a chelated transition state, often reversing the selectivity compared to the steric model.[3]
-
Epimerization: If the newly formed stereocenter is labile, harsh reaction conditions (e.g., elevated temperature, prolonged exposure to acid or base during workup) can cause epimerization, eroding the initial diastereomeric ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Question 2: My acetalization reaction to form the this compound is giving a mixture of diastereomers. How can I favor the formation of the thermodynamically more stable trans-isomer?
Answer: When forming a 2,4- or 2,5-disubstituted 1,3-dioxane, achieving high diastereoselectivity for the trans isomer (where bulky groups are equatorial) relies on ensuring the reaction is under thermodynamic control.
Causality Analysis:
-
Kinetic Control: Rapid, low-temperature reactions may trap the product in a kinetically favored, but less stable, cis configuration.
-
Insufficient Equilibration: The conditions may not be sufficient to allow the initially formed mixture to equilibrate to the more stable trans diastereomer. Acetal formation is reversible under acidic conditions.[4][5] This reversibility is essential for thermodynamic control.
Optimization Protocol:
| Parameter | Recommendation for Thermodynamic Control | Rationale |
| Catalyst | Use a Brønsted acid (e.g., p-TsOH, H₂SO₄) or a Lewis acid that allows for equilibration. | Ensures the acetal formation is reversible, allowing the system to settle into its lowest energy state.[4][5] |
| Temperature | Start at room temperature and gently heat if necessary (e.g., 40-60 °C). | Provides sufficient energy for the reverse reaction to occur, facilitating equilibration towards the more stable trans isomer. |
| Reaction Time | Extend the reaction time (monitor by TLC or GC/MS). | Allows the equilibrium to be fully established. |
| Water Removal | Use a Dean-Stark apparatus or molecular sieves. | Drives the equilibrium towards the acetal product, while still allowing for cis/trans equilibration. |
Frequently Asked Questions (FAQs)
Q1: How does the this compound ring direct stereochemistry in nucleophilic additions?
The primary directing mechanism is steric hindrance, dictated by the rigid chair conformation. For a substrate like 2-acyl-5,5-dimethyl-1,3-dioxane, the two oxygen atoms and the C4/C6 methylene groups create significant steric bulk. A nucleophile will preferentially attack the carbonyl from the less hindered equatorial face to avoid clashing with the axial hydrogens at C4 and C6. This leads to the formation of an axial alcohol. However, this outcome can be reversed to favor the equatorial alcohol through chelation control, where a Lewis acidic reagent coordinates to both the carbonyl oxygen and a ring oxygen, forcing the nucleophile to attack from the now more accessible axial face.
Caption: Steric vs. Chelation control pathways.
Q2: What is the best method for accurately determining the diastereomeric ratio (d.r.) of my product?
¹H NMR spectroscopy is the most powerful and accessible tool. Diastereomers are distinct compounds with different physical properties, and this is reflected in their NMR spectra.
Step-by-Step Analysis Protocol:
-
Acquire High-Resolution Spectrum: Ensure the sample is pure and use a high-field magnet (≥400 MHz) for better signal dispersion.
-
Identify Diagnostic Peaks: Look for protons adjacent to the newly formed stereocenter. Their chemical shifts and coupling constants will be different for each diastereomer. The protons on the dioxane ring, particularly the axial and equatorial protons at C4 and C6, are very sensitive to the orientation of substituents at C2 and can serve as excellent reporters.
-
Integration: Carefully integrate the well-resolved, non-overlapping signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio.
-
Confirmation with ¹³C NMR: In some cases, ¹³C NMR can provide clearer data. The chemical shifts of the carbon atoms of the dioxane ring, especially C2, C4, and C6, can differ significantly between diastereomers.[1]
| Method | Advantages | Considerations |
| ¹H NMR | Fast, quantitative, provides structural information through coupling constants. | Signal overlap can be an issue in complex molecules. |
| GC/MS | Excellent separation, can quantify isomers with very similar NMR spectra. | Requires compounds to be volatile and thermally stable. |
| HPLC | Can separate non-volatile compounds. Chiral columns can even separate enantiomers. | Method development can be time-consuming. |
Q3: Can the this compound be used as a chiral auxiliary?
By itself, the this compound moiety is achiral. However, it is formed from 2,2-dimethyl-1,3-propanediol, which is also achiral. The term "chiral auxiliary" typically refers to a chiral, enantiopure molecule that is temporarily attached to a substrate to direct a stereoselective reaction.[6][7]
While the dioxane itself isn't a traditional chiral auxiliary, it is an exceptional diastereoselective control element. If you form the dioxane from a starting material that is already chiral (e.g., a chiral 1,3-diol), the rigid dioxane ring will effectively transmit the stereochemical information from the existing stereocenters to influence the outcome of new reactions, a process known as substrate-controlled diastereoselection.
References
- Kirby, A. J. (2025). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation.
- BenchChem. (2025). Methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis. BenchChem.
- Chemistry LibreTexts. (2021). 2.4: Acetals and Ketals. Chemistry LibreTexts. [Link]
- BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem.
- Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. Chemistry LibreTexts. [Link]
- Unknown. OF ACETALS. Source Not Available.
- PubChem. This compound. PubChem. [Link]
- Georg Thieme Verlag. (2008). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.
- Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational analysis of 5-substituted 1,3-dioxanes. Russian Journal of Organic Chemistry. [Link]
- Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society. [Link]
- Chemospecific. (2019). Unlocking Diastereoselectivity Secrets. YouTube. [Link]
- Wikipedia. Chiral auxiliary. Wikipedia. [Link]
- Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich.
Sources
Technical Support Center: Catalyst Removal in 5,5-Dimethyl-1,3-dioxane Synthesis
Welcome to the Technical Support Center for the synthesis of 5,5-Dimethyl-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical workup stage of removing catalysts from the reaction mixture. The formation of this compound, a valuable acetal, is typically achieved through the acid-catalyzed reaction of an aldehyde with 2,2-dimethyl-1,3-propanediol. While the reaction itself is robust, the efficiency of the overall process hinges on the successful removal of the catalyst to ensure product purity and stability.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during catalyst workup. The protocols and explanations provided are grounded in established chemical principles to ensure both scientific accuracy and practical utility in a laboratory setting.
Troubleshooting Guide: Common Issues in Catalyst Workup
This section addresses specific problems that may arise during the removal of catalysts from this compound reactions, offering probable causes and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Persistent Acidity in Product (Homogeneous Catalyst) | Incomplete neutralization of the acid catalyst (e.g., p-TsOH, H₂SO₄). | 1. Additional Basic Washes: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). Monitor the pH of the aqueous layer after each wash until it is neutral or slightly basic. 2. Brine Wash: After neutralization, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and water-soluble impurities.[1] |
| Emulsion Formation During Aqueous Workup | - High concentration of catalyst or starting materials. - Vigorous shaking of the separatory funnel. | 1. Add Brine: Introduce a saturated solution of NaCl to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. 3. Filtration: Pass the emulsified layer through a pad of Celite® or glass wool. |
| Product Hydrolysis Back to Starting Materials | Presence of acid and water during workup or storage.[2][3][4] | 1. Anhydrous Conditions: Ensure all workup steps following the initial quench are performed under anhydrous conditions. Use anhydrous solvents and drying agents (e.g., Na₂SO₄, MgSO₄). 2. Prompt and Thorough Neutralization: Immediately neutralize the acid catalyst after the reaction is complete. 3. Azeotropic Removal of Water: If water is produced during the reaction, its removal using a Dean-Stark apparatus can drive the equilibrium towards the product and minimize hydrolysis.[2] |
| Low Product Yield After Workup | - Product loss during aqueous extractions. - Incomplete reaction. - Hydrolysis of the product (see above). | 1. Back-Extraction: Extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with TLC or GC before initiating workup. |
| Catalyst Leaching (Heterogeneous Catalyst) | Dissolution of the active catalytic species from the solid support into the reaction medium.[5] | 1. Choice of Catalyst: Select a more stable solid acid catalyst with low leaching characteristics for the specific reaction conditions.[6] 2. Post-Filtration Wash: After filtering the solid catalyst, wash the organic solution with a mild aqueous base to remove any leached acidic species. |
Frequently Asked Questions (FAQs)
This FAQ section provides answers to common questions regarding catalyst selection and removal strategies in the synthesis of this compound.
Q1: What are the most common types of catalysts used for the synthesis of this compound, and how does this choice impact the workup procedure?
A1: The synthesis of this compound is an acetalization reaction that requires an acid catalyst.[2] These catalysts can be broadly categorized into two types:
-
Homogeneous Catalysts: These are soluble in the reaction medium. Common examples include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[7][8] Their removal typically involves an aqueous workup procedure where the acid is neutralized with a base, followed by extraction.[9]
-
Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. Examples include acidic ion-exchange resins (e.g., Amberlyst®), zeolites, and other solid acids.[6][10][11] A significant advantage of heterogeneous catalysts is their straightforward removal by simple filtration, which simplifies the workup process and often allows for catalyst recycling.[10][11]
Q2: How do I effectively neutralize a homogeneous acid catalyst without causing unwanted side reactions?
A2: Effective neutralization is crucial to prevent product decomposition. The key is to use a mild base and monitor the process carefully.
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). These are preferred over strong bases like NaOH, which can sometimes promote side reactions.
-
pH Monitoring: After each addition of the basic solution, stir the mixture and check the pH of the aqueous layer using pH paper. Continue adding the base until the aqueous layer is neutral (pH ~7) or slightly basic.
Q3: My product, this compound, appears to be water-soluble. How can I minimize product loss during aqueous workup?
A3: While this compound has limited water solubility, some loss can occur during aqueous extractions. To minimize this:
-
Use of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous layer, a phenomenon known as the "salting out" effect.[1]
-
Back-Extraction: After separating the initial aqueous layer, extract it one or two more times with a fresh portion of the organic solvent to recover any dissolved product.
-
Minimize Water Volume: Use the minimum volume of aqueous solution necessary for effective washing and neutralization.
Q4: Can I recycle the catalyst used in my reaction?
A4: The recyclability of the catalyst depends on its type:
-
Heterogeneous Catalysts: These are generally designed for easy recovery and reuse. After filtration, the solid catalyst can be washed with an appropriate solvent to remove any adsorbed impurities and then dried before being used in subsequent reactions.
-
Homogeneous Catalysts: Recycling homogeneous catalysts is more complex. It often requires separation from the product and byproducts, which can be challenging and may not be practical on a lab scale. However, in some industrial processes, specialized techniques like extraction or distillation are employed for catalyst recovery.[9]
Experimental Protocols
Protocol 1: Workup for Homogeneous Acid Catalyst (e.g., p-TsOH)
This protocol outlines the standard procedure for removing a soluble acid catalyst from the reaction mixture.
Materials:
-
Reaction mixture containing this compound and a homogeneous acid catalyst.
-
Water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Saturated aqueous sodium chloride (brine) solution.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel, beakers, Erlenmeyer flask.
-
Rotary evaporator.
Procedure:
-
Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an equal volume of the organic solvent.
-
Neutralization: Add the saturated NaHCO₃ solution to the separatory funnel in small portions. Stopper the funnel and gently invert to mix, periodically venting to release any pressure generated from CO₂ evolution. Continue adding the NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer and discard.
-
Brine Wash: Wash the remaining organic layer with an equal volume of brine. This helps to remove any remaining water and water-soluble impurities. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to absorb any residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude this compound.
-
Purification: The crude product can be further purified by distillation if necessary.
Protocol 2: Workup for Heterogeneous Acid Catalyst (e.g., Amberlyst® Resin)
This protocol describes the simpler workup for an insoluble, solid acid catalyst.
Materials:
-
Reaction mixture containing this compound and a heterogeneous acid catalyst.
-
Filtration apparatus (e.g., Büchner funnel, filter paper, filter flask).
-
Wash solvent (the same solvent used in the reaction).
-
Rotary evaporator.
Procedure:
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Set up the filtration apparatus. Pour the reaction mixture through the filter to separate the solid catalyst from the solution containing the product.
-
Catalyst Washing (for recovery): Wash the collected catalyst on the filter paper with a small amount of fresh, cold solvent to remove any residual product. The washed catalyst can then be dried for reuse.
-
Concentration: Collect the filtrate, which contains the this compound product. Remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification: If required, the crude product can be purified by distillation.
Visualizing the Workflow
The following diagrams illustrate the decision-making process and the steps involved in the workup procedures for both homogeneous and heterogeneous catalysts.
Caption: Workflow for Homogeneous Catalyst Removal.
Caption: Workflow for Heterogeneous Catalyst Removal.
References
- Synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane catalyzed by Brønsted acidic ionic liquids. (n.d.). ResearchGate.
- What Is Workup In Organic Chemistry?. (2025, January 25). YouTube.
- Sádaba, I., Granados, M. L., Riisager, A., & Taarning, E. (2017). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. CORE.
- Wilson, K., & Clark, J. H. (n.d.). Solid acids and their use as environmentally friendly catalysts in organic synthesis. Aston Research Explorer.
- Acetal Formation. (2019, June 5). Chemistry LibreTexts.
- Formation mechanism of this compound-2-ethanol. (n.d.). ResearchGate.
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018, May 7). ACS Omega.
- Organic Synthesis Using Environmentally Benign Acid Catalysis. (n.d.). PMC - NIH.
- How do I remove a homogeneous catalyst after my reaction?. (2019, October 7). ResearchGate.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- How To Run A Reaction: The Workup. (n.d.). University of Rochester Department of Chemistry.
- Dimethyl dioxane. (2019, September 4). Sciencemadness Wiki.
- Nucleophilic Addition of Alcohols: Acetal Formation. (2023, September 20). Organic Chemistry | OpenStax.
- Acetal synthesis by acetalization or ring closure. (n.d.). Organic Chemistry Portal.
- An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries. (n.d.). MDPI.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]
- 4. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
effect of solvent on the efficiency of 5,5-Dimethyl-1,3-dioxane protection
Welcome to the technical support guide for the protection of carbonyl compounds and 1,3-diols using 2,2-dimethyl-1,3-propanediol to form a 5,5-dimethyl-1,3-dioxane. This six-membered cyclic acetal is a robust protecting group, stable to a wide range of nucleophilic and basic conditions.[1][2] However, the efficiency of its formation is critically dependent on reaction conditions, most notably the choice of solvent.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you optimize your protection reactions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in this compound protection?
The formation of a this compound is an acid-catalyzed equilibrium reaction that produces water as a byproduct.[3][4] According to Le Châtelier's principle, this water must be removed to drive the reaction to completion.[3][5] The primary role of the solvent is therefore to facilitate the removal of water, typically through azeotropic distillation using a Dean-Stark apparatus.[1][5]
Q2: Why are non-polar, aprotic solvents like toluene or benzene the standard choice?
Toluene is the most common and effective solvent for this reaction. Its key advantages are:
-
Azeotrope Formation: Toluene forms a low-boiling azeotrope with water (boiling point 84°C), which is lower than the boiling point of toluene itself (111°C).[3] This allows for the efficient removal of water at a controlled temperature.
-
Immiscibility with Water: In the Dean-Stark trap, the condensed azeotrope separates into two layers. The denser water collects at the bottom, while the lighter toluene overflows and returns to the reaction flask, ensuring continuous water removal.[5][6]
-
Inert Nature: Toluene is aprotic and relatively non-polar, preventing it from interfering with the reaction intermediates.
Q3: Can I use chlorinated solvents like dichloromethane (DCM)?
Yes, DCM can be used, particularly for reactions at room temperature with a strong dehydrating agent like molecular sieves.[7] However, it is not ideal for reactions requiring azeotropic water removal via a Dean-Stark apparatus due to its low boiling point (39.6°C). Heating DCM to reflux may not provide sufficient thermal energy to overcome the activation barrier for less reactive substrates.
Q4: What about polar aprotic solvents like DMF or DMSO?
Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally poor choices for this specific protection.[8][9]
-
High Boiling Points: Their high boiling points make it difficult to remove water azeotropically.
-
Miscibility with Water: They are miscible with water, which prevents the separation required in a Dean-Stark trap.
-
Reactivity: They can sometimes interfere with the acid catalyst or the reaction itself. Dipolar aprotic solvents can enhance the rate of certain nucleophilic substitution reactions but are not well-suited for this equilibrium-driven acetalization.[9]
Q5: Is it possible to run the reaction under solvent-free conditions?
Yes, solvent-free conditions are possible, particularly when using an excess of a liquid aldehyde/ketone or by employing a dehydrating agent like trimethyl orthoformate, which chemically scavenges the water produced.[10][11] This approach can be very efficient and is considered a green chemistry alternative.[12]
Troubleshooting Guide
This section addresses common issues encountered during the formation of 5,5-dimethyl-1,3-dioxanes, with a focus on solvent-related causes and solutions.
Problem 1: Low or Incomplete Reaction Conversion
| Potential Cause | Explanation & Solution |
| Inefficient Water Removal | This is the most common cause of low yields. The equilibrium cannot shift towards the product if water is not effectively removed.[4] Solution: Ensure your Dean-Stark apparatus is set up correctly and the solvent is refluxing vigorously enough to carry water vapor into the trap. For smaller scale reactions, using an excess of 2,2-dimethoxypropane or adding freshly activated 4Å molecular sieves can be effective alternatives.[13][14] |
| Incorrect Solvent Choice | Using a solvent that does not form an efficient azeotrope with water (e.g., DCM in a Dean-Stark setup) or is miscible with water (e.g., THF, Acetone) will prevent effective dehydration. Solution: Switch to toluene or benzene. For reactions that must be run at lower temperatures, use an anhydrous solvent like DCM in combination with a chemical drying agent. |
| Insufficient Catalyst | An inadequate amount of acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS)) will result in a slow or stalled reaction. Solution: Use a catalytic amount (typically 0.1-5 mol%) of a suitable acid. Ensure the catalyst is not degraded. |
| Substrate Reactivity | Sterically hindered or electronically deactivated carbonyls (ketones are generally less reactive than aldehydes) may require more forcing conditions. Solution: Increase the reaction temperature (if using toluene) or allow for longer reaction times. Consider using a more reactive acetal-forming reagent like 2,2-dimethoxypropane.[14] |
Solvent Comparison for Acetal Formation Efficiency
| Solvent | Method of Water Removal | Typical Temperature | Advantages | Disadvantages |
| Toluene | Dean-Stark (Azeotrope)[1] | Reflux (~110°C) | Highly efficient, industry standard, allows for visual monitoring of water formation. | High temperature may not be suitable for sensitive substrates. |
| Dichloromethane (DCM) | Molecular Sieves / Drying Agent | Room Temp to Reflux | Mild conditions, suitable for heat-sensitive molecules. | Less effective for driving equilibrium; sieves can be difficult to handle/activate. |
| Tetrahydrofuran (THF) | Molecular Sieves | Room Temp to Reflux | Good solvent for many organic compounds. | Miscible with water, cannot be used with a Dean-Stark trap. |
| Solvent-Free | Chemical Scavenger (e.g., Trimethyl Orthoformate)[10] | Varies (e.g., 80°C)[14] | High concentration, green, no solvent removal required. | May not be suitable for all substrates; requires careful stoichiometry. |
Problem 2: Reaction Stalls or Proceeds Slowly
This is often a variation of Problem 1.
Sources
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. grokipedia.com [grokipedia.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dimethyl Acetals [organic-chemistry.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetal Exchange Reactions with 5,5-Dimethyl-1,3-dioxane
Welcome to the technical support center for acetal exchange reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 5,5-dimethyl-1,3-dioxane as a protecting group for carbonyl compounds. Here, we address common challenges and provide in-depth, mechanistically-grounded solutions to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is an acetal exchange reaction and why is it used?
Acetal exchange, or transacetalization, is a chemical reaction where an existing acetal reacts with an alcohol or a diol to form a new acetal.[1] This process is a cornerstone of protecting group chemistry in multi-step organic synthesis.[2] Carbonyl functional groups (aldehydes and ketones) are electrophilic and susceptible to attack by nucleophiles or reduction by hydrides. By converting a carbonyl into an acetal, its reactivity is masked, allowing chemical transformations to be performed on other parts of the molecule.[2][3] The original carbonyl can be regenerated later in the synthesis via deprotection.[4]
Q2: What are the specific advantages of using this compound?
This compound is derived from the reaction of a carbonyl with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). Its primary advantages stem from the gem-dimethyl group on the C5 position of the dioxane ring:
-
Enhanced Stability: The six-membered dioxane ring is generally more thermodynamically stable than its five-membered dioxolane counterpart.[5] The gem-dimethyl groups can further lock the ring in a preferred conformation, increasing its stability towards acidic conditions often required for deprotection of other protecting groups.
-
Crystallinity: The rigidity and substitution pattern of this dioxane derivative often lead to crystalline products, which can significantly simplify purification by recrystallization.
Q3: What is the fundamental mechanism of an acid-catalyzed acetal exchange?
The reaction is an equilibrium process that requires an acid catalyst, which can be either a Brønsted or Lewis acid.[6][7] The mechanism proceeds through the formation of a key intermediate, an oxocarbenium ion.
-
Protonation: The acid catalyst protonates one of the oxygen atoms of the starting acetal, making it a good leaving group (an alcohol).[8][9]
-
Formation of Oxocarbenium Ion: The leaving group is expelled, assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxocarbenium ion.[7][8] This is often the rate-determining step.
-
Nucleophilic Attack: A molecule of 2,2-dimethyl-1,3-propanediol attacks the highly electrophilic oxocarbenium ion.
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the new this compound product.[3]
Below is a diagram illustrating this mechanistic pathway.
Caption: Figure 1. Acid-catalyzed acetal exchange mechanism.
Q4: How is the reaction equilibrium driven toward the desired product?
Acetal formation is a reversible equilibrium.[1] To achieve a high yield of the desired product, the equilibrium must be shifted according to Le Châtelier's principle. This is typically accomplished in two ways:
-
Excess Reagent: Using a large excess of the diol (2,2-dimethyl-1,3-propanediol).
-
Removal of Byproduct: Actively removing the alcohol or water byproduct from the reaction mixture. The most common laboratory technique is azeotropic distillation using a Dean-Stark apparatus, often with toluene or benzene as the solvent.[4][5] Alternatively, chemical dehydrating agents like trimethyl orthoformate or molecular sieves can be used.[5]
Troubleshooting Guide
Q5: My reaction is extremely slow or fails to proceed. What are the causes and how can I fix it?
Potential Causes:
-
Insufficient Catalysis: The concentration or strength of the acid catalyst may be too low to effectively generate the necessary oxocarbenium ion intermediate.[10]
-
Steric Hindrance: The substrate itself may be sterically hindered, making the approach of the diol to the carbonyl carbon difficult. The gem-dimethyl groups of the dioxane also contribute some steric bulk.[11]
-
Presence of Water: Trace amounts of water in the reagents or solvent can hydrolyze the product back to the starting materials or consume the catalyst.[1][10] The formation of water as a byproduct is a primary reason the equilibrium may not favor the product.[12]
-
Low Temperature: The reaction temperature may be insufficient to overcome the activation energy, especially for hindered substrates.
Solutions & Scientific Rationale:
| Solution | Rationale |
| Increase Catalyst Loading/Strength | Use a stronger Brønsted acid like p-toluenesulfonic acid (pTSA) or a Lewis acid like bismuth triflate (Bi(OTf)₃).[10] This increases the equilibrium concentration of the protonated starting material, accelerating the formation of the key oxocarbenium ion. |
| Elevate Reaction Temperature | Refluxing in a higher-boiling solvent like toluene (~111°C) provides more thermal energy to overcome the activation barrier. This is particularly crucial for sterically demanding substrates.[13] |
| Ensure Anhydrous Conditions | Use freshly distilled solvents and dried reagents. Employ a Dean-Stark trap to physically remove water as it forms, decisively shifting the equilibrium toward the product.[5] Molecular sieves can also be added directly to the flask. |
| Use a Dehydrating Agent | Add trimethyl orthoformate to the reaction. It reacts with water to form methanol and methyl formate, chemically removing water from the equilibrium and driving the reaction forward.[14] |
Q6: The reaction stalls at partial conversion (e.g., 50-70%) and won't go to completion. Why?
Potential Causes:
-
Equilibrium Has Been Reached: This is the most common cause. Without effectively removing the alcohol/water byproduct, the forward and reverse reaction rates become equal, and no further net conversion occurs.[1]
-
Catalyst Deactivation: Acid-sensitive functional groups on the substrate or impurities (e.g., basic nitrogen) can neutralize the acid catalyst over time.
-
Insufficient Excess of Diol: If the stoichiometry of the diol is not high enough, the equilibrium concentration of the product will be limited.
Solutions & Scientific Rationale:
-
Aggressively Drive the Equilibrium: The primary solution is to ensure the byproduct is being removed. Check that your Dean-Stark trap is filling and functioning correctly. If it is not, the temperature may be too low for the solvent azeotrope to distill effectively.[13] Consider adding molecular sieves as an additional measure.
-
Increase Diol Equivalents: Increase the excess of 2,2-dimethyl-1,3-propanediol to 5-10 equivalents to push the equilibrium further to the product side.
-
Add More Catalyst: If catalyst deactivation is suspected, a fresh portion of the acid catalyst can be added to the reaction mixture.
The following workflow can help diagnose and solve common issues in these reactions.
Caption: Figure 2. Troubleshooting decision workflow.
Q7: I'm observing significant side product formation. What are they and how can I prevent them?
Potential Causes:
-
Self-Condensation of Carbonyl: Aldehydes, particularly unhindered ones, can undergo acid-catalyzed aldol condensation reactions.
-
Substrate Degradation: Highly acid-sensitive substrates may degrade under the reaction conditions, especially at elevated temperatures.[10]
-
Hemiacetal Formation: The reaction may stall at the intermediate hemiacetal stage if the final dehydration step to form the full acetal is slow.[15]
Solutions & Scientific Rationale:
-
Use Milder Catalysts: If substrate degradation is an issue, switch to a milder catalyst such as pyridinium p-toluenesulfonate (PPTS) or use a solid-supported acid catalyst like Amberlyst-15, which can be easily filtered off.[12]
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. This minimizes the rate of decomposition and side reactions, which often have higher activation energies than the desired acetalization.
-
Optimize Catalyst Loading: Use the minimum amount of catalyst necessary to promote the reaction. Excess acid can exacerbate side reactions.[10] A catalytic amount of 0.1 mol% is often sufficient.[10]
Experimental Protocols
Protocol 1: General Procedure for Acetal Exchange with 2,2-Dimethyl-1,3-propanediol
Objective: To protect an aldehyde or ketone using 2,2-dimethyl-1,3-propanediol via azeotropic distillation.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
2,2-Dimethyl-1,3-propanediol (neopentyl glycol) (2.0 - 5.0 eq)
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.01 - 0.05 eq)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde/ketone (1.0 eq), 2,2-dimethyl-1,3-propanediol (2.0 eq), and toluene (enough to suspend reagents and fill the Dean-Stark trap).
-
Catalyst Addition: Add the p-toluenesulfonic acid monohydrate (0.02 eq).
-
Reaction: Attach the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is complete when the starting carbonyl is no longer observed and water collection in the Dean-Stark trap has ceased.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to quench the acid catalyst. Wash subsequently with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Deprotection via Acid-Catalyzed Hydrolysis
Objective: To regenerate the carbonyl compound from its this compound derivative.[16]
Materials:
-
This compound derivative (1.0 eq)
-
Acetone and Water (e.g., 4:1 v/v mixture)
-
Hydrochloric Acid (1M aqueous solution) or PPTS
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Extraction solvent (e.g., diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the acetal in a mixture of acetone and water in a round-bottom flask.
-
Acidification: Add a catalytic amount of 1M HCl (a few drops) or PPTS (0.1 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting acetal is consumed. Gentle heating may be required for very stable acetals.
-
Quenching: Carefully add saturated NaHCO₃ solution to neutralize the acid.
-
Extraction: Remove the bulk of the acetone under reduced pressure. Extract the aqueous residue with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carbonyl compound. The byproduct, 2,2-dimethyl-1,3-propanediol, is water-soluble and is typically removed during the aqueous work-up.
References
- Master Organic Chemistry. (2010).
- Wikipedia. (n.d.). Acetal. [Link]
- MDPI. (2020).
- YouTube. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. [Link]
- MDPI. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. [Link]
- Chemistry Steps. (n.d.).
- Google Patents. (1983). Process for purifying acetals.
- Study.com. (n.d.).
- Google Patents. (1971). Process for purifying acetals.
- Organic Chemistry Portal. (n.d.).
- J-STAGE. (1989). Simple and Chemoselective Deprotection of Acetals. [Link]
- ResearchGate. (n.d.). Catalyst-free acetal exchange mechanisms. [Link]
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
- National Institutes of Health. (2024). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs.
- ACS Publications. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
- ResearchGate. (n.d.).
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. [Link]
- ACS Publications. (2021). Development of Anhydrous Ethanol Purification: Reduction of Acetal Content and Vapor–Liquid Equilibrium Study of the Ethanol–Acetal Binary System. [Link]
- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]
- ResearchGate. (2018). (PDF) Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. [Link]
- Wikipedia. (n.d.). Protecting group. [Link]
- National Institutes of Health. (n.d.). This compound-2-ethanol. [Link]
- Reddit. (2020).
Sources
- 1. Acetal - Wikipedia [en.wikipedia.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. Dimethyl Acetals [organic-chemistry.org]
- 15. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Improve Regioselectivity in 5,5-Dimethyl-1,3-dioxane Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in achieving regioselectivity in reactions involving 5,5-dimethyl-1,3-dioxane derivatives. The this compound moiety is a commonly used protecting group for 1,3-diols, derived from 2,2-dimethyl-1,3-propanediol (neopentyl glycol). Its symmetrical nature simplifies some aspects of synthesis, yet challenges in regioselective cleavage arise when the acetal carbon (C2) is substituted, leading to two electronically and sterically distinct C-O bonds. This guide will help you navigate these challenges by explaining the underlying principles and providing actionable protocols.
Troubleshooting Guide: Poor Regioselectivity in Ring-Opening Reactions
This section addresses common issues encountered during the regioselective cleavage of this compound acetals.
Issue 1: My reductive cleavage is yielding a mixture of regioisomers.
You are attempting a reductive ring-opening of a C2-substituted this compound (e.g., a benzylidene acetal) to obtain a specific mono-protected neopentyl glycol derivative, but you are observing a mixture of the two possible products.
Possible Causes & Solutions:
-
Causality: The regioselectivity of reductive ring-opening is often governed by a delicate balance between steric and electronic effects, which dictates the pathway of cleavage. The choice of reducing agent and Lewis acid co-reagent is critical in tipping this balance. The reaction typically proceeds through an oxocarbenium ion intermediate. The site of hydride attack is influenced by the stability of the transient carbocation and steric hindrance around the two oxygen atoms.
-
Troubleshooting Steps:
-
Reagent Selection:
-
For cleavage at the less hindered C-O bond: Reagents like diisobutylaluminium hydride (DIBAL-H) often favor cleavage at the sterically most accessible site. The bulky aluminum center coordinates to one of the dioxane oxygens, and the hydride is delivered, leading to the cleavage of that C-O bond.
-
For cleavage at the more hindered C-O bond: A combination of a less bulky hydride source and a strong Lewis acid that can form a stable chelate may be necessary. For instance, using NaBH₃CN with a Lewis acid like BF₃·OEt₂ can favor the formation of a more stable, chelated intermediate, directing the hydride attack to the electronically favored, but sterically more hindered, position.
-
-
Temperature Control: Reductive cleavages are often highly temperature-dependent. Running the reaction at a lower temperature (e.g., -78 °C) can enhance selectivity by favoring the pathway with the lower activation energy.[1]
-
Lewis Acid Stoichiometry: The amount of Lewis acid can influence the reaction mechanism. A substoichiometric amount might not be enough to drive the reaction through a single, selective pathway, while an excess could lead to undesired side reactions. It is advisable to titrate the amount of Lewis acid to find the optimal balance for regioselectivity.
-
Issue 2: Acid-catalyzed hydrolysis is non-selective.
You are attempting to deprotect the diol under acidic conditions, but the reaction is either incomplete or results in a mixture of partially opened products and starting material.
Possible Causes & Solutions:
-
Causality: Standard Brønsted acid-catalyzed hydrolysis proceeds via protonation of one of the dioxane oxygens, followed by ring opening to form a hemiacetal and subsequent hydrolysis to the diol and carbonyl compound.[2][3][4] The two oxygen atoms in a C2-substituted this compound are electronically similar, leading to indiscriminate protonation and cleavage.
-
Troubleshooting Steps:
-
Milder, Chelating Lewis Acids: Instead of strong Brønsted acids, consider using a Lewis acid that can coordinate in a more defined manner. For example, TiCl₄ at low temperatures can sometimes offer improved selectivity.
-
Alternative Non-Hydrolytic Cleavage: If the goal is to obtain a mono-ether, direct hydrolysis is not the appropriate path. A reductive cleavage (see Issue 1) is the recommended strategy. If complete deprotection is the goal and it is proving problematic, consider reagents that facilitate acetal exchange under mild conditions, such as iodine in acetone.[5]
-
Use of TMSI (generated in situ): The combination of TMSCl and NaI in a solvent like acetonitrile generates trimethylsilyl iodide (TMSI), a powerful reagent for the cleavage of ethers and acetals under non-aqueous conditions.[6][7][8] This can sometimes offer different selectivity profiles compared to traditional hydrolytic methods.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the cleavage of this compound acetals?
A1: The regioselectivity is primarily controlled by three factors:
-
Steric Hindrance: The gem-dimethyl group at the C5 position creates a rigid chair conformation and influences the steric environment around the two oxygen atoms.[9] Reagents will preferentially attack the less sterically hindered C-O bond.
-
Electronic Effects: Substituents at the C2 position can create electronic bias. Electron-donating groups can stabilize an adjacent positive charge in an oxocarbenium ion intermediate, influencing the bond that breaks.
-
Chelation: The ability of a Lewis acidic reagent to form a bidentate complex with the dioxane oxygens and potentially another nearby functional group in the substrate can lock the conformation and direct the nucleophilic attack to a specific position.[5]
Q2: I need to cleave a 2-aryl-5,5-dimethyl-1,3-dioxane to obtain the mono-benzyl ether of 2,2-dimethyl-1,3-propanediol. Which C-O bond is more likely to cleave?
A2: This is a classic problem of directing reductive cleavage. The outcome depends heavily on the chosen reagent.
-
With a reagent like DIBAL-H , the cleavage is often directed by coordination to the least hindered oxygen, followed by hydride attack at the acetal carbon. This typically results in cleavage of the C2-O bond that is less sterically encumbered.
-
With a reagent system like LiAlH₄-AlCl₃ , the strong Lewis acid (AlCl₃) coordinates to both oxygen atoms, and the hydride from AlH₃ (formed in situ) attacks the acetal carbon. The regioselectivity can be influenced by the stability of the resulting intermediates.
A logical workflow for choosing a reagent is presented below:
Caption: Reagent selection for regioselective cleavage.
Q3: Can I influence the regioselectivity by changing the solvent or temperature?
A3: Yes, both can have a significant impact.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and the aggregation state of organometallic reagents. For instance, a coordinating solvent like THF might compete with the dioxane oxygen for binding to a Lewis acid, thereby reducing the effect of chelation control. Non-coordinating solvents like dichloromethane or toluene are often preferred for Lewis acid-mediated reactions.
-
Temperature: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the reaction is more likely to proceed via the pathway with the lowest activation energy barrier, which is often the more selective pathway. Reactions run at -78 °C or -40 °C often give higher regioselectivity than those run at room temperature.[1]
Experimental Protocols
Protocol 1: Regioselective Reductive Cleavage with DIBAL-H
This protocol is designed to favor cleavage at the less sterically hindered C-O bond.
Materials:
-
2-Substituted-5,5-dimethyl-1,3-dioxane (1.0 eq)
-
Anhydrous dichloromethane (DCM) or toluene
-
DIBAL-H (1.0 M solution in hexanes, 1.1 - 1.5 eq)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2-substituted-5,5-dimethyl-1,3-dioxane (1.0 eq) in anhydrous DCM (or toluene) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (1.1 - 1.5 eq) dropwise via syringe over 15-20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by slowly adding methanol at -78 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with DCM (2 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9][10]
Protocol 2: Cleavage with TMSCl/NaI
This protocol is for the non-hydrolytic cleavage of the acetal.
Materials:
-
This compound derivative (1.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Sodium iodide (NaI) (2-10 eq), dried
-
Chlorotrimethylsilane (TMSCl) (2-10 eq), distilled
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
To a solution of the this compound derivative (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add sodium iodide (2-10 eq).
-
Stir the suspension for 5-10 minutes at room temperature.
-
Add chlorotrimethylsilane (2-10 eq) dropwise.
-
Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) as needed. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and quench by adding it to a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6][7]
Data Summary
The choice of reagent can significantly impact the regioselectivity of ring-opening reactions. The following table provides a qualitative summary based on established principles for acetal cleavage.
| Reagent System | Predominant Cleavage Site | Mechanistic Rationale |
| DIBAL-H | Less sterically hindered C-O bond | Coordination of bulky Lewis acid to the less hindered oxygen, followed by hydride delivery. |
| LiAlH₄ / AlCl₃ | Variable, often favors thermodynamically more stable product | Formation of a strong bidentate chelate with AlCl₃, leading to electronic control over steric control. |
| NaBH₃CN / BF₃·OEt₂ | Can be tuned to favor cleavage at the more hindered site | Chelation control with the Lewis acid can direct hydride attack. |
| TMSCl / NaI | Dependent on substrate; cleaves C-O bonds | In situ generation of TMSI, which acts as a potent Lewis acid and source of iodide nucleophile. |
Mechanistic Visualization
The regioselectivity of reductive cleavage is often dictated by the initial coordination of the Lewis acid.
Caption: Competing pathways in reductive cleavage.
References
- Janssens, J., Risseeuw, M. D. P., & Van der Eycken, J. (n.d.). Regioselective ring opening of 1,3-dioxane-type acetals in carbohydrates. ResearchGate.
- DIBAL-H Reduction. (n.d.). Organic Synthesis.
- Supplementary data. (n.d.). The Royal Society of Chemistry.
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis. Thieme.
- Provot, O., Yao, Y., Zhao, G., Hamze, A., & Alami, M. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv.
- Yao, Y., Zhao, G., Hamze, A., Alami, M., & Provot, O. (2020). Mild Deprotection of Dithioacetals by TMSCl/NaI Association in CH3CN. ResearchGate.
- Farmer, S. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts.
- Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. (2020, March 4). YouTube.
- Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry.
- Acetals and Hemiacetals with Practice Problems. (n.d.). Chemistry Steps.
- Acetal Formation and Cleavage Mechanisms. (n.d.). Scribd.
- Formation and Reactions of Acetals. (n.d.). Chemistry Steps.
- DIBAL Reducing Agent. (n.d.). Chemistry Steps.
- 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. (n.d.). PubMed Central.
- Mild Deprotection of Dithioacetals by TMSCl/NaI Association in CH3CN. (2020). ResearchGate.
- Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps.
Sources
- 1. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
A Comparative Guide to Diol Protection: The Strategic Application of 5,5-Dimethyl-1,3-dioxane
In the architecturally complex world of multi-step organic synthesis, the strategic masking and unmasking of functional groups is a cornerstone of success. Among these, the protection of diols—compounds bearing two hydroxyl groups—presents a unique set of challenges and opportunities. The choice of a diol protecting group is not merely a tactical decision to prevent unwanted side reactions; it is a strategic one that can influence stereochemical outcomes, dictate reaction compatibility, and ultimately determine the efficiency of a synthetic route.
This guide provides an in-depth comparison of the 5,5-dimethyl-1,3-dioxane protecting group with other widely used alternatives, including isopropylidene acetals (acetonides), benzylidene acetals, and silyl ethers. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The 1,3-Dioxane Framework: A Foundation of Stability and Control
Cyclic acetals are a mainstay for diol protection, valued for their ease of formation and stability under a wide range of non-acidic conditions, including exposure to bases, organometallic reagents, and hydrides.[1][2] They are formed via the acid-catalyzed reaction of a diol with an aldehyde or ketone.[3] The resulting six-membered 1,3-dioxane ring is of particular interest. Thermodynamically, six-membered rings are generally more stable than their five-membered (1,3-dioxolane) counterparts.[4]
The this compound scaffold, derived from 1,3-diols and an appropriate carbonyl source, introduces a unique structural element: the gem-dimethyl group. This substitution pattern is particularly advantageous as it can lock the six-membered ring into a preferred chair conformation.[5] This conformational rigidity is not a passive feature; it can be actively exploited to influence the stereochemical outcome of subsequent reactions on the molecule, providing a level of stereocontrol that is less predictable with more flexible protecting groups.
Comparative Analysis of Key Diol Protecting Groups
The selection of a protecting group is a process of balancing stability with the need for eventual, selective removal. The ideal group is robust under a variety of reaction conditions yet can be cleaved under specific, mild protocols that leave other sensitive functionalities intact—a concept known as orthogonality.[6]
This compound
-
Formation: Typically formed from a 1,3-diol and a carbonyl compound (e.g., formaldehyde, benzaldehyde) or its acetal equivalent, often under acid catalysis. The 5,5-dimethyl substitution originates from the diol itself, such as 2,2-dimethyl-1,3-propanediol (neopentyl glycol).
-
Stability: Exhibits high stability in basic, nucleophilic, reductive, and many oxidative environments.[7] Its six-membered ring structure contributes to its thermodynamic stability.[4]
-
Cleavage: Reliably cleaved under acidic conditions, typically via hydrolysis with aqueous acid.[8]
-
Key Advantage: The gem-dimethyl group provides conformational locking, which can be leveraged for stereodirecting effects in subsequent transformations.[5]
Isopropylidene Acetal (Acetonide)
-
Formation: Readily formed from the reaction of a diol with acetone or, more efficiently, 2,2-dimethoxypropane under acid catalysis.[3]
-
Stability: Stable to bases, reducing agents, and mild oxidants.[9] It is a workhorse protecting group for both 1,2- and 1,3-diols. When a substrate contains both, the formation of the five-membered 1,2-acetonide (a dioxolane) is generally favored over the six-membered 1,3-acetonide (a dioxane).[10]
-
Cleavage: Cleaved by acidic hydrolysis. The rate of hydrolysis can be faster than some other acetals due to the formation of a relatively stable tertiary carboxonium ion intermediate.[4]
-
Comparison Point: While easy to form, the resulting ketal is often more acid-labile than acetals derived from aldehydes (like formaldehyde or benzaldehyde). The choice between an acetonide and a dioxane often comes down to the required level of acid stability.
Benzylidene Acetal
-
Formation: Prepared by the acid-catalyzed reaction of a diol with benzaldehyde or benzaldehyde dimethyl acetal.[11][12] It is particularly prevalent in carbohydrate chemistry for the protection of 4,6-diols.[12][13] In competitive situations, benzylidene acetals tend to preferentially form the six-membered 1,3-dioxane over the five-membered 1,3-dioxolane.[10][14]
-
Stability: Generally more stable to acidic conditions than acetonides.[9] It is robust in basic and nucleophilic conditions.[11]
-
Cleavage: Can be removed by acidic hydrolysis or, uniquely, through hydrogenolysis (e.g., Pd/C, H₂).[9][15] This hydrogenolytic cleavage offers an orthogonal deprotection strategy and can be controlled to achieve regioselective reductive opening, yielding a free hydroxyl group at one position and a benzyl ether at the other.[11][15]
-
Comparison Point: The benzylidene acetal offers enhanced acid stability and a powerful, orthogonal deprotection pathway via hydrogenolysis, which is a significant strategic advantage in complex syntheses.
Silyl Ethers and Cyclic Silyl Ethers
-
Formation: Silyl ethers are formed by reacting an alcohol with a silyl halide (e.g., TBDMS-Cl, TIPS-Cl) or triflate in the presence of a base like imidazole.[16][17] For diols, cyclic variants like di-tert-butylsilylene (DTBS) or tetraisopropyldisiloxanylidene (TIPDS) are highly effective.[9]
-
Stability: Stability is highly tunable based on the steric bulk of the substituents on the silicon atom.[17] Bulkier groups like TIPS and TBDPS offer significantly greater stability towards acid than smaller groups like TBDMS.[17][18]
-
Cleavage: The defining feature of silyl ethers is their cleavage by fluoride ion sources (e.g., TBAF, HF•pyridine).[9][16] This provides a completely orthogonal deprotection strategy to acid-labile acetals.
-
Comparison Point: Silyl ethers represent a different class of protecting groups with a distinct and highly valuable deprotection mechanism. Their tunable stability and orthogonality to acetals make them indispensable tools in modern synthesis.
Quantitative Data Summary
The following table summarizes the key performance characteristics of these diol protecting groups to facilitate at-a-glance comparison.
| Feature | This compound | Isopropylidene Acetal (Acetonide) | Benzylidene Acetal | Cyclic Silyl Ethers (e.g., TIPDS) |
| Structure | Cyclic Acetal (Dioxane) | Cyclic Ketal (Dioxolane/Dioxane) | Cyclic Acetal (Dioxane) | Cyclic Silyl Ether |
| Typical Substrate | 1,3-Diols | 1,2- and 1,3-Diols | 1,2- and 1,3-Diols (esp. in sugars) | 1,2-, 1,3-, and 1,4-Diols |
| Stability to Acid | Good | Moderate | Good to Excellent | Tunable (Generally Good) |
| Stability to Base | Excellent | Excellent | Excellent | Excellent |
| Stability to Nucleophiles/Hydrides | Excellent | Excellent | Excellent | Excellent |
| Primary Cleavage Condition | Aqueous Acid[8] | Aqueous Acid[9] | Aqueous Acid; Hydrogenolysis[9] | Fluoride Ions (e.g., TBAF)[9] |
| Special Features | Conformational rigidity can influence stereochemistry.[5] | Very common, readily formed.[3] | Orthogonal deprotection/regioselective opening via hydrogenolysis.[11] | Orthogonal to acid/base labile groups; tunable stability.[17] |
Visualizing the Protecting Groups and Their Formation
To better understand the structures and mechanisms, the following diagrams are provided.
Caption: Structures of common diol protecting groups.
Caption: General mechanism for acid-catalyzed acetal formation.
Experimental Protocols: A Practical Comparison
The causality behind experimental choices is best understood through practice. Here, we provide protocols for the protection of a model 1,3-diol.
Protocol 1: Formation of a 2-Phenyl-5,5-dimethyl-1,3-dioxane
This protocol demonstrates the formation of a dioxane using benzaldehyde, catalyzed by p-toluenesulfonic acid (p-TsOH).
-
Reaction: 2,2-Dimethyl-1,3-propanediol + Benzaldehyde → 2-Phenyl-5,5-dimethyl-1,3-dioxane
-
Methodology:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2,2-dimethyl-1,3-propanediol (1.0 eq.), toluene (approx. 0.2 M), and benzaldehyde (1.1 eq.).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq.).
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Protocol 2: Formation of an Acetonide from a 1,3-Diol
This protocol uses 2,2-dimethoxypropane as both the acetone source and a water scavenger, providing a facile route to the corresponding ketal.
-
Reaction: 1,3-Propanediol + 2,2-Dimethoxypropane → 2,2-Dimethyl-1,3-dioxane
-
Methodology:
-
To a solution of 1,3-propanediol (1.0 eq.) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or acetone, add 2,2-dimethoxypropane (1.5 eq.).
-
Add a catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or p-TsOH·H₂O (0.02 eq.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the catalyst by adding a few drops of triethylamine (Et₃N) or a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts (methanol and excess 2,2-dimethoxypropane).
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product is often of high purity, but can be further purified by distillation or column chromatography if needed.
-
Caption: A typical experimental workflow using diol protection.
Conclusion and Strategic Outlook
The this compound is more than just a stable protecting group for 1,3-diols; its capacity for conformational locking offers a valuable tool for stereocontrol. However, no single protecting group is universally superior. The optimal choice is always context-dependent, dictated by the overall synthetic strategy.
-
For robustness and potential stereocontrol in 1,3-diols, the this compound is an excellent candidate.
-
For rapid, facile protection , particularly of 1,2-diols, the acetonide is often the group of choice.
-
When enhanced acid stability and an orthogonal hydrogenolysis deprotection route are required, the benzylidene acetal is unparalleled.
-
When absolute orthogonality to acid- and base-mediated reactions is paramount, silyl ethers are the definitive solution.
A thorough understanding of the relative stabilities and cleavage conditions detailed in this guide will enable the synthetic chemist to navigate the complex landscape of polyfunctional molecules with greater precision and efficiency, paving the way for the successful synthesis of complex targets in research and drug development.
References
- Vertex AI Search, based on "Acetal Protecting Group & Mechanism – - Total Synthesis".[1]
- BenchChem, "A Comparative Guide to Diol Protection Str
- BenchChem, "Application Notes and Protocols: Benzylidene Acetal as a Protecting Group for Diols in Organic Synthesis".[11]
- Wikipedia, "Benzylidene acetal".[13]
- Chemistry LibreTexts, "17.8: Acetals as Protecting Groups".[2]
- University of Minnesota, "Protecting Groups" lecture slides.[6]
- Wikipedia, "Silyl ether".[16]
- ResearchGate, "Well-established mechanism of the hydrolysis of acetals and ketals...".[19]
- Química Organica.org, "Acetals as protecting groups".[20]
- Beilstein Journals, "Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C".[15]
- National Institutes of Health (PMC), "Substituent Effects on the pH Sensitivity of Acetals and Ketals...".[21]
- Pearson, "Acetal Protecting Group Explained...".[22]
- Chemistry Steps, "Acetals as Protecting Groups for Aldehydes and Ketones".[23]
- DifferenceBetween.net, "What Is the Difference Between Dioxolane and Dioxane?".[24]
- BenchChem, "A Comparative Guide to Diol Protection: 1,3-Dioxane vs. Isopropylidene Ketal".[4]
- NCBI Bookshelf, "Benzylidene protection of diol - Glycoscience Protocols".[12]
- Alfa Chemistry, "Ortho Esters".[25]
- Organic Chemistry Portal, "Benzylidene Acetals".[26]
- BenchChem, "Application of 2-Ethyl-5,5-dimethyl-1,3-dioxane in N
- Master Organic Chemistry, "Hydr
- University of Wisconsin, "Chem 6352 - Protecting Groups" lecture notes.[14]
- Suzhou Highfine Biotech, "Protecting groups in organic synthesis...".[3]
- BenchChem, "A Comparative Guide to Silyl Ether Protecting Groups...".[17]
- BenchChem, "A Comparative Analysis of 1,3-Dithiolane and 1,3-Dioxolane Stability...".[28]
- Organic Chemistry Portal, "1,3-Dioxanes, 1,3-Dioxolanes".[8]
- Chemistry LibreTexts, "10.4: Acetals and Ketals".[29]
- Chemistry LibreTexts, "16: Silylethers".[18]
- Organic Syntheses, "5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE".[30]
- YouTube, "Protection of 1, 2- & 1, 3-Diols".[10]
- Thieme Chemistry, "Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals".[7]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 14. may.chem.uh.edu [may.chem.uh.edu]
- 15. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 16. Silyl ether - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Carbonyl Protection: 5,5-Dimethyl-1,3-dioxane vs. 1,3-Dioxolane
In the landscape of multistep organic synthesis, particularly within drug development and natural product synthesis, the judicious selection of protecting groups is a critical determinant of success. Carbonyl functionalities, with their inherent reactivity, often require temporary masking to prevent undesired side reactions. Cyclic acetals are a cornerstone of this protective strategy, offering a robust shield under a variety of conditions. This guide provides an in-depth comparative analysis of two prevalent cyclic acetals: the six-membered 5,5-dimethyl-1,3-dioxane and the five-membered 1,3-dioxolane. We will delve into their structural nuances, relative stabilities, and practical applications, supported by experimental insights, to empower researchers in making informed strategic decisions for their synthetic endeavors.
Structural and Physical Properties: A Tale of Two Rings
The fundamental difference between these two protecting groups lies in the diol from which they are derived: 2,2-dimethyl-1,3-propanediol for the former and ethylene glycol for the latter. This seemingly subtle distinction gives rise to significant differences in their three-dimensional structure and physical characteristics.
dot graph "Chemical_Structures" { layout=neato; node [shape=none, margin=0];
dioxolane [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12586&t=l", label="1,3-Dioxolane"]; dioxane [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=70109&t=l", label="this compound"];
dioxolane -- dioxane [style=invis]; } dot Figure 1: Chemical Structures of 1,3-Dioxolane and this compound.
The 1,3-dioxolane ring is a five-membered heterocycle, which adopts an envelope or twisted conformation to minimize torsional strain. In contrast, the this compound possesses a six-membered ring that, like cyclohexane, preferentially adopts a chair conformation.[1] The presence of the gem-dimethyl group at the C5 position further influences this conformation, often locking it into a specific chair form to avoid unfavorable steric interactions.[2]
A summary of their key physical properties is presented below:
| Property | 1,3-Dioxolane | This compound |
| Molecular Formula | C₃H₆O₂ | C₆H₁₂O₂ |
| Molar Mass | 74.08 g/mol [3] | 116.16 g/mol [4] |
| Boiling Point | 78 °C[3] | ~148 °C (Predicted) |
| Density | 1.060 g/cm³ at 20 °C[3] | ~0.96 g/cm³ (Predicted) |
| Solubility | Soluble in water, ethanol, ether, acetone[3] | Soluble in many organic solvents |
Comparative Stability and Reactivity: A Deeper Dive
The utility of a protecting group is primarily defined by its stability under various reaction conditions and the ease with which it can be selectively removed. Both 1,3-dioxolanes and 1,3-dioxanes are stable to basic, nucleophilic, reductive, and many oxidative conditions.[5][6] Their lability is most pronounced under acidic conditions, which are required for their cleavage.[5]
Acid-Catalyzed Hydrolysis: The Key Battleground
The rate-determining step in the acid-catalyzed hydrolysis of acetals is the formation of a resonance-stabilized oxocarbenium ion.[7][8] The stability of this intermediate dictates the rate of cleavage. Generally, six-membered 1,3-dioxanes are thermodynamically more stable and hydrolyze more slowly than their five-membered 1,3-dioxolane counterparts when derived from aldehydes.[9][10] This is attributed to the lower ring strain in the six-membered ring system.
However, the substitution at the acetal carbon (C2) introduces a critical nuance. For ketals (derived from ketones), the trend is often reversed. 2,2-disubstituted 1,3-dioxolanes can be more stable to hydrolysis than their corresponding 1,3-dioxane analogues.[10] This is rationalized by the introduction of unfavorable 1,3-diaxial steric interactions in the chair conformation of the 1,3-dioxane ring, which are absent in the 1,3-dioxolane.[10]
The Thorpe-Ingold Effect: An Ace in the Hole for this compound
The gem-dimethyl group at the C5 position of this compound introduces a significant stabilizing element known as the Thorpe-Ingold effect (or gem-dimethyl effect).[3][11] This effect posits that bulky geminal substituents can alter the bond angles within a cyclic structure, which can favor ring-closing reactions and enhance the stability of the resulting ring.[12][13] The steric hindrance from the gem-dimethyl groups can also shield the acetal linkage from attack, further contributing to its stability.
dot graph "Thorpe_Ingold_Effect" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} dot Figure 2: Conceptual energy diagram illustrating the Thorpe-Ingold effect on the formation of this compound.
The Thorpe-Ingold effect not only enhances the thermodynamic stability of the this compound ring but can also accelerate its formation. The gem-dimethyl groups can pre-organize the diol into a conformation that is more amenable to cyclization.[6]
Summary of Relative Stability
| Condition | 1,3-Dioxolane Derivative | This compound Derivative | Rationale |
| Strongly Acidic | Labile | More Stable | Six-membered ring is generally more stable. The Thorpe-Ingold effect provides additional stabilization.[9][11] |
| Mildly Acidic | Very Labile | Stable | The increased stability of the dioxane allows for its survival under conditions that would cleave a dioxolane. |
| Basic/Nucleophilic | Stable | Stable | Both are acetals and are inert to bases and nucleophiles.[5] |
| Oxidative/Reductive | Generally Stable | Generally Stable | Stable to most common oxidizing and reducing agents that do not involve acidic conditions.[5][6] |
Experimental Protocols
The following protocols provide a general framework for the formation and deprotection of these acetals.
Protocol 1: Acetal Formation (General Procedure)
Objective: To protect a carbonyl compound using either ethylene glycol or 2,2-dimethyl-1,3-propanediol.
Materials:
-
Carbonyl compound (aldehyde or ketone, 1.0 equiv)
-
Diol (ethylene glycol or 2,2-dimethyl-1,3-propanediol, 1.2 equiv)
-
Acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate, 0.02 equiv)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add the carbonyl compound, the diol, and the anhydrous solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.
-
Allow the reaction to cool to room temperature.
-
Quench the reaction by adding a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting acetal by column chromatography or distillation if necessary.
Causality Behind Experimental Choices:
-
Excess Diol: Using a slight excess of the diol helps to drive the equilibrium towards the formation of the acetal.
-
Acid Catalyst: The reaction is acid-catalyzed; protonation of the carbonyl oxygen activates it towards nucleophilic attack by the diol.[14]
-
Water Removal: Acetal formation is a reversible reaction that produces water.[4] Continuous removal of water via a Dean-Stark apparatus or sequestration by molecular sieves is crucial to shift the equilibrium towards the product, ensuring high yields.
Protocol 2: Acetal Deprotection (Acid-Catalyzed Hydrolysis)
Objective: To regenerate the parent carbonyl compound from its acetal.
Materials:
-
Acetal-protected compound (1.0 equiv)
-
Solvent mixture (e.g., acetone/water, THF/water)
-
Aqueous acid (e.g., 1M HCl, acetic acid)
-
Saturated sodium bicarbonate solution
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the acetal in the solvent mixture in a round-bottom flask.
-
Add the aqueous acid to the solution.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the carbonyl product.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the organic solvent (acetone or THF) under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., diethyl ether, 3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution to yield the crude carbonyl compound, which can be further purified if needed.
Self-Validating System: The progress of both formation and deprotection can be reliably monitored by TLC, allowing for clear determination of the reaction endpoint. The distinct polarity differences between the starting carbonyl, the acetal, and the diol facilitate straightforward chromatographic analysis.
Logical Workflow for Comparative Stability Analysis
To empirically determine the relative stability of a this compound and a 1,3-dioxolane derivative of the same carbonyl compound, a parallel hydrolysis experiment can be conducted.
dot digraph "Comparative_Hydrolysis_Workflow" { graph [rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} dot Figure 3: Experimental workflow for the comparative kinetic analysis of acetal hydrolysis.
Conclusion and Recommendations
The choice between this compound and 1,3-dioxolane as a carbonyl protecting group is a strategic decision that should be guided by the specific demands of the synthetic route.
-
1,3-Dioxolane is a versatile and widely used protecting group, particularly suitable for substrates that are not overly sensitive to mild acid. Its lower stability makes it ideal for late-stage protection where a facile deprotection is required.
-
This compound offers superior stability, making it the protecting group of choice when subsequent reaction steps involve moderately acidic conditions that would cleave a 1,3-dioxolane. The Thorpe-Ingold effect, conferred by the gem-dimethyl group, provides an additional layer of robustness. This enhanced stability, however, may necessitate slightly harsher conditions for its removal.
For researchers in drug development, where molecular complexity and the need for orthogonal protecting group strategies are paramount, a thorough understanding of these differences is invaluable. The enhanced stability of the this compound system can provide a significant advantage in multi-step syntheses, ensuring the integrity of the protected carbonyl group throughout a longer and more demanding reaction sequence.
References
- PubChem. 1,3-Dioxolane.
- Wiberg, K. B., & Squires, R. R. (1979). Thermochemical studies of carbonyl reactions. 2. Steric effects in acetal and ketal hydrolysis. Journal of the American Chemical Society, 101(19), 5512–5515.
- Kirby, A. J. (1983). Stereoelectronic control of acetal hydrolysis.
- Bürgi, H. B., Dunitz, J. D., & Shefter, E. (1973). Geometrical reaction coordinates. II. Nucleophilic addition to a carbonyl group. Journal of the American Chemical Society, 95(15), 5065-5067.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
- Kirby, A. J. (1997). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (4), 633-639.
- ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals. [Link]
- Chemistry Steps.
- ResearchGate. The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. [Link]
- National Institutes of Health. Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs.
- Chem-St
- Master Organic Chemistry.
- Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]
- UCLA Chemistry and Biochemistry.
- ResearchGate. Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. [Link]
- McClelland, R. A., & Seaman, N. E. (1984). A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry, 62(8), 1608-1613.
- Newman, M. S., & Harper Jr, R. J. (1958). Kinetic and Equilibrium Studies of Cyclic Ketal Formation and Hydrolysis. Journal of the American Chemical Society, 80(22), 6350-6354.
- Deslongchamps, P. (1975). Stereoelectronic effects on acetal hydrolysis. Accounts of Chemical Research, 8(10), 329-336.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
- PubChem. This compound.
- Difference Between. What Is the Difference Between Dioxolane and Dioxane? [Link]
- Chemistry LibreTexts. 1.
- ResearchGate. (PDF) Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane. [Link]
- ResearchGate. (PDF) Conformational analysis of 5-substituted 1,3-dioxanes. [Link]
- National Institutes of Health. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. [Link]
- Thorpe-Ingold Effect Assisted Strained Ring Synthesis. In Modern Applied Chemistry and Basic Sciences Vol. 2. [Link]
- Leggetter, B. E., & Brown, R. K. (1963). Further studies on the relative ease of reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes in ether solution by LiAlH4–AlCl3. Canadian Journal of Chemistry, 41(11), 2671-2675.
- Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444-3458.
- Kraiz, B. O. (1983). Conformation of 5,5-disubstituted 2,2-dimethyl-1,3-dioxanes. Chemistry of Heterocyclic Compounds, 19(11), 1217-1221.
- Kocienski, P. J. (2005). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis (Vol. 29, pp. 487-606).
- Wikipedia. Dioxolane. [Link]
- Organic Chemistry Portal. Dimethyl Acetals. [Link]
- YouTube.
- ResearchGate. Synthesis, Characterization and Thermodynamic Properties of Two New 1,3-Dioxolane Containing Copolymers. [Link]
- Salomaa, P., & Kankaanperä, A. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Acta Chemica Scandinavica, 15, 871-878.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. books.lucp.net [books.lucp.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
The Decisive Advantage: Why 5,5-Dimethyl-1,3-dioxane Surpasses Acyclic Acetals in Modern Synthesis
A Senior Application Scientist's Guide to Selecting the Optimal Carbonyl Protecting Group
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For researchers, scientists, and drug development professionals, the choice to mask a reactive carbonyl functionality can significantly impact reaction yields, stereochemical outcomes, and the overall efficiency of a synthetic route. While a plethora of options exist, the debate between cyclic and acyclic acetals is a long-standing one. This guide provides an in-depth, evidence-based comparison, demonstrating the clear advantages of using 5,5-dimethyl-1,3-dioxane, a specialized cyclic acetal, over its acyclic counterparts.
At the Heart of Stability: The Thermodynamic and Kinetic Superiority of the Dioxane Ring
The fundamental weakness of acyclic acetals lies in their relative instability and the entropic cost of their formation. In contrast, cyclic acetals, particularly six-membered 1,3-dioxanes, are endowed with enhanced stability and are formed more readily.[1][2] This superiority is not a matter of conjecture but is rooted in firm thermodynamic and kinetic principles.
The formation of an acyclic acetal is an intermolecular process requiring a carbonyl compound and two independent alcohol molecules, resulting in an unfavorable decrease in entropy as three molecules condense into two.[3] Conversely, the creation of a this compound from a ketone or aldehyde and neopentyl glycol (2,2-dimethyl-1,3-propanediol) is an intramolecular cyclization. This process is entropically favored, as two reactant molecules yield two product molecules (the dioxane and water).[3][4]
Kinetically, the intramolecular ring-closing step for cyclic acetal formation is significantly faster than the corresponding intermolecular reaction required for the second alcohol to add in acyclic acetal formation.[2][5]
The Gem-Dimethyl Effect: A Decisive Structural Advantage
The presence of the gem-dimethyl group at the C5 position of the 1,3-dioxane ring is not a trivial substitution. This structural feature confers a significant kinetic and thermodynamic advantage known as the Thorpe-Ingold effect or gem-disubstituent effect .[6][7]
First described in 1915, this effect posits that the presence of bulky geminal substituents on a carbon chain biases the molecule's conformation towards a cyclized state.[8] The steric repulsion between the two methyl groups compresses the bond angle within the acyclic precursor, bringing the reactive hydroxyl groups closer together and thereby accelerating the rate of the intramolecular cyclization.[6][8] This leads to faster reaction times and often higher yields in the protection step.
Furthermore, the gem-dimethyl group contributes to the thermodynamic stability of the resulting dioxane ring. This increased stability is not merely theoretical; it is reflected in the relative rates of hydrolysis.
Quantitative Comparison: Hydrolysis Rates of Acyclic vs. Cyclic Acetals
The most critical measure of an acetal's utility as a protecting group is its stability towards acidic hydrolysis.[5] They are generally stable in neutral to strongly basic environments.[9] Experimental data consistently demonstrates that cyclic acetals are significantly more resistant to cleavage under acidic conditions than their acyclic counterparts. Six-membered cyclic acetals (1,3-dioxanes) are generally the most stable.[5][10]
| Acetal/Ketal Type | Parent Carbonyl | Relative Hydrolysis Rate (Qualitative) | Half-life (t½) under TFA Conditions |
| Acyclic Ketal | Acetone | Fastest | 4.82 minutes (for a derivative)[10] |
| Cyclic Ketal (5-membered) | Acetone | ~2x slower than acyclic analog[10] | Slower |
| Cyclic Ketal (6-membered) | Acetone | ~7x slower than acyclic analog[10] | Slowest |
Note: Absolute rates are highly dependent on specific substituents, temperature, and solvent. The data presented illustrates general trends found in the literature.[5][10]
The enhanced stability of the this compound protecting group makes it ideal for multi-step syntheses where the protected carbonyl must endure a variety of reaction conditions that would cleave a less robust acyclic acetal.
Experimental Protocols
To provide a practical context for the preceding discussion, the following are detailed, validated protocols for the formation and deprotection of a this compound acetal.
Protocol 1: Protection of a Ketone using Neopentyl Glycol
This procedure describes the formation of 2-cyclohexyl-5,5-dimethyl-1,3-dioxane from cyclohexanecarboxaldehyde and neopentyl glycol.
Objective: To efficiently protect the aldehyde functionality as a stable this compound.
Materials:
-
Cyclohexanecarboxaldehyde
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexanecarboxaldehyde (1.0 eq), neopentyl glycol (1.1 eq), and a catalytic amount of p-TsOH (0.01-0.05 eq).
-
Add a sufficient volume of toluene to fill the Dean-Stark trap and immerse the reactants.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a this compound Acetal
This protocol details the acid-catalyzed hydrolysis to regenerate the parent carbonyl compound.
Objective: To efficiently cleave the 1,3-dioxane protecting group to yield the parent aldehyde.
Materials:
-
2-Cyclohexyl-5,5-dimethyl-1,3-dioxane
-
Acetone
-
Deionized Water
-
Hydrochloric Acid (HCl, 1M aqueous solution) or p-Toluenesulfonic acid (TsOH)[11]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-cyclohexyl-5,5-dimethyl-1,3-dioxane (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v) in a round-bottom flask.[11]
-
Add a catalytic amount of 1M HCl or p-TsOH.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Neutralize the acid catalyst by adding a saturated aqueous solution of NaHCO₃.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected carbonyl compound.
Visualizing the Rationale
To further clarify the concepts discussed, the following diagrams illustrate the key principles and workflows.
Caption: Entropy comparison of acetal formation.
Caption: Relative stability towards acidic hydrolysis.
Conclusion
For the discerning synthetic chemist, the choice of a carbonyl protecting group should be a strategic decision based on robust scientific principles and empirical data. While acyclic acetals may appear simpler, their inherent instability and less favorable formation kinetics render them a suboptimal choice for complex, multi-step syntheses. The this compound stands out as a superior alternative, offering a trifecta of advantages:
-
Enhanced Thermodynamic and Kinetic Stability: The six-membered ring structure is inherently more resistant to acid-catalyzed hydrolysis.
-
Favorable Formation: The intramolecular nature of its formation from neopentyl glycol is entropically and kinetically advantaged.
-
The Thorpe-Ingold Effect: The gem-dimethyl group at the C5 position further accelerates cyclization and enhances the stability of the resulting dioxane.
By leveraging the unique structural and chemical properties of this compound, researchers in drug development and other scientific fields can design more efficient, reliable, and ultimately more successful synthetic strategies.
References
- Benchchem. A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis.
- Benchchem. Comparative analysis of the stability of cyclic versus acyclic acetals.
- University of Calgary. Addition of Alcohols to Form Hemiacetals and Acetals.
- Benchchem. A Comparative Guide to the Relative Stability of Dithioacetals and Acetals.
- ChemTube3D.
- Master Organic Chemistry.
- Wikipedia. Thorpe–Ingold effect.
- Quora. Why are five or six membered cyclic hemiacetals more stable than acyclic hemiacetals?
- ResearchGate.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
- Benchchem. Ethylene Ketal vs.
- Benchchem. Experimental procedure for the deprotection of 2-Ethyl-5,5-dimethyl-1,3-dioxane.
- Benchchem. troubleshooting acetal deprotection in the presence of sensitive functional groups.
- Organic Chemistry Portal. Dimethyl Acetals.
- ResearchGate.
- International Journal of Current Science Research and Review. Thorpe-Ingold Effect Assisted Strained Ring Synthesis.
- NIH.
- Xometry. Acetal vs. Hemiacetal: Their Differences.
- Chem-St
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 7. books.lucp.net [books.lucp.net]
- 8. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Lewis Acids for the Efficient Deprotection of 5,5-Dimethyl-1,3-dioxane
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups and their subsequent cleavage is paramount to the successful construction of complex molecules. The 5,5-dimethyl-1,3-dioxane moiety, a derivative of neopentyl glycol, serves as a robust protecting group for aldehydes and ketones. Its steric hindrance confers significant stability against a wide range of reagents and reaction conditions, particularly those that are basic, nucleophilic, or reductive in nature.[1][2] However, the very stability that makes it an attractive protecting group necessitates carefully optimized conditions for its removal. This guide provides a comprehensive comparison of various Lewis acids for the efficient deprotection of 5,5-dimethyl-1,3-dioxanes, offering experimental insights and data to inform the selection of the most suitable catalyst for your synthetic needs.
The Role of Lewis Acids in Dioxane Deprotection
The deprotection of 1,3-dioxanes, like other acetals, is typically achieved under acidic conditions.[2] The generally accepted mechanism involves the coordination of a Lewis acid to one of the oxygen atoms of the dioxane ring. This coordination enhances the leaving group ability of the adjacent oxygen, facilitating ring opening to form a stabilized oxocarbenium ion. Subsequent nucleophilic attack by water, followed by the release of the diol, regenerates the parent carbonyl compound.
While Brønsted acids are effective, Lewis acids often offer milder reaction conditions, greater functional group tolerance, and enhanced chemoselectivity, making them a preferred choice in many synthetic applications.[3] The efficiency of a given Lewis acid is influenced by several factors, including its intrinsic acidity, the nature of its counter-ion, and the reaction solvent.
Comparative Analysis of Lewis Acids
The following table provides a comparative overview of commonly employed Lewis acids for the deprotection of acetals, with a focus on their applicability to 5,5-dimethyl-1,3-dioxanes. While direct comparative studies on this specific dioxane are limited, the data presented is a synthesis of reported efficiencies for related acetal deprotections and established principles of Lewis acidity.
| Lewis Acid | Typical Catalyst Loading (mol%) | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| ZrCl₄ | 10 - 20 | CH₃CN, CH₂Cl₂ | Room Temp. | 3 - 6 h | Up to 93 | Advantages: High efficiency, mild conditions, relatively low cost.[4][5] Disadvantages: Moisture sensitive, requires anhydrous conditions. |
| Sc(OTf)₃ | 1 - 10 | CH₃NO₂, CH₂Cl₂ | Room Temp. | 0.5 - 4 h | High | Advantages: Highly active catalyst, water-tolerant, can be recycled.[6] Disadvantages: Higher cost compared to other Lewis acids. |
| Ce(OTf)₃ | 10 - 30 | CH₃NO₂ (wet) | Room Temp. | 1 - 5 h | >90 | Advantages: Effective in the presence of water, mild conditions. Disadvantages: Can be less reactive for sterically hindered substrates. |
| In(OTf)₃ | 5 - 20 | CH₂Cl₂, Acetone | Room Temp. | 0.5 - 3 h | High | Advantages: Mild and efficient, can be used in various solvents. Disadvantages: Cost can be a factor. |
| FeCl₃ | 10 - 50 | CH₂Cl₂, Acetone | Room Temp. - Reflux | 1 - 8 h | Good to High | Advantages: Inexpensive, readily available. Disadvantages: Can be harsh, may require higher temperatures, potential for side reactions. |
| Iodine (I₂) | 10 | Acetone | Room Temp. | < 1 h | >90 | Advantages: Neutral conditions, very fast, chemoselective.[7] Disadvantages: Substrate scope may be limited, potential for iodination of sensitive substrates. |
Mechanistic Insights and Catalyst Selection
The choice of Lewis acid is a critical parameter that can significantly impact the success of the deprotection reaction.
Zirconium(IV) Chloride (ZrCl₄): This Lewis acid has demonstrated high efficiency in the cleavage of various protecting groups, including 1,3-dioxalanes, under mild conditions.[4][5] Its potent Lewis acidity allows for effective activation of the dioxane oxygen, even in sterically demanding environments like the this compound system. However, its high sensitivity to moisture necessitates the use of anhydrous solvents and inert atmosphere techniques.
Scandium(III) Triflate (Sc(OTf)₃): As a hard Lewis acid with a non-coordinating triflate anion, Sc(OTf)₃ is a highly effective catalyst for a wide range of organic transformations, including acetal deprotection.[6] A key advantage of Sc(OTf)₃ is its remarkable water tolerance, which simplifies the experimental setup and can even be beneficial in reactions where water is a reactant.[6] Its high catalytic activity often allows for very low catalyst loadings and short reaction times. The primary drawback is its relatively high cost.
Cerium(III) Triflate (Ce(OTf)₃) and Indium(III) Triflate (In(OTf)₃): These lanthanide and main group triflates are also effective and mild Lewis acids for acetal cleavage. Their tolerance for aqueous conditions is a significant practical advantage. For substrates with multiple acid-sensitive functional groups, these milder Lewis acids can offer superior chemoselectivity compared to more aggressive reagents.
Iron(III) Chloride (FeCl₃): While being a cost-effective and readily available Lewis acid, FeCl₃ is generally considered more aggressive than the triflate-based catalysts. Deprotection reactions may require higher temperatures or longer reaction times, which can be detrimental to sensitive substrates. Its hygroscopic nature also demands careful handling.
Iodine (I₂): Molecular iodine has emerged as a surprisingly effective and mild catalyst for acetal deprotection.[7] The reaction proceeds under neutral conditions, which is highly advantageous for substrates containing both acid- and base-labile functional groups. The deprotection is often very rapid and clean. The mechanism is thought to involve the formation of a charge-transfer complex with the acetal oxygen, followed by cleavage.
Visualizing the Deprotection Process
To better understand the underlying chemical transformations, the following diagrams illustrate the deprotection mechanism and a typical experimental workflow.
Caption: Mechanism of Lewis acid-catalyzed deprotection.
Caption: A typical experimental workflow for deprotection.
Experimental Protocol: Deprotection using Zirconium(IV) Chloride
This protocol provides a detailed, self-validating procedure for the deprotection of a this compound-protected carbonyl compound using ZrCl₄.
Materials:
-
This compound protected substrate (1.0 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 15 mol%)
-
Anhydrous acetonitrile (CH₃CN) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Appropriate eluent for TLC and column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound protected substrate (1.0 mmol).
-
Dissolve the substrate in anhydrous acetonitrile (10 mL).
-
In a separate, dry vial, weigh out zirconium(IV) chloride (0.15 mmol) under an inert atmosphere.
-
Add the ZrCl₄ to the stirred solution of the substrate at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired carbonyl compound.
-
Characterize the purified product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Conclusion
The deprotection of the robust this compound protecting group can be achieved efficiently under mild conditions using a variety of Lewis acids. For general applications where cost and moisture sensitivity are manageable, ZrCl₄ offers a highly effective and reliable option. For more sensitive substrates or when water tolerance is a priority, Sc(OTf)₃ stands out as a superior, albeit more expensive, catalyst. Milder Lewis acids like Ce(OTf)₃ and In(OTf)₃ provide excellent alternatives for achieving high chemoselectivity. The choice of the optimal Lewis acid will ultimately depend on the specific substrate, the presence of other functional groups, and the desired reaction conditions. This guide provides the foundational knowledge and practical insights to enable researchers to make an informed decision for their synthetic endeavors.
References
- Singh, S., Duffy, C. D., Shah, S. T. A., & Guiry, P. J. (2008). ZrCl4 as an Efficient Catalyst for a Novel One-Pot Protection/Deprotection Synthetic Methodology. The Journal of Organic Chemistry, 73(16), 6429–6432. [Link]
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
- Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). A Convenient Deprotection of Acyclic and Cyclic O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934. [Link]
- Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. (2003). Molecules, 8(12), 915-919. [Link]
- Brown, D. G., & Boström, J. (2016). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular 'Nanozyme'.
- ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride.
- Smitha, G., & Reddy, C. S. (2003). A facile and efficient ZrCl4 catalyzed conversion of aldehydes to geminal-diacetates and dipivalates and their cleavage. Tetrahedron, 59(48), 9571-9576. [Link]
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- PubChem. (n.d.). This compound.
- Georg, G. I. (Ed.). (2007). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
- Chemistry LibreTexts. (2019, June 5). 17.8: Acetals as Protecting Groups.
- ResearchGate. (n.d.). ZrCl4 Catalyzed Solvent-Free Synthesis of Coumarins.
- PubChem. (n.d.). This compound-2-ethanol.
- Lee, S., & Lee, Y. (2018). Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes. ACS Omega, 3(12), 18789-18800. [Link]
- Lee, S., & Lee, Y. (2018). Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes. ACS Omega, 3(12), 18789-18800. [Link]
- ResearchGate. (n.d.). Scandium(III) Triflate-Catalyzed Reductive Etherification of Carbonyl Compounds with Alcohols Using 1,1,3,3-Tetramethyldisiloxane as the Reducing Agent.
- PubMed. (2021). Sc(OTf)3-Catalyzed C2-Selective Cyanation/Defluorination Cascade of Perfluoroalkylated 3-Indolylmethanols and Application to the Synthesis of 3-Fluoro(perfluoroalkyl)-β-carbolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Orthogonality in Focus: A Comparative Guide to 5,5-Dimethyl-1,3-dioxane and Silyl Ether Protecting Groups
In the intricate landscape of multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount to achieving complex molecular architectures. An ideal protecting group strategy hinges on the principle of orthogonality, wherein one group can be selectively removed in the presence of others, ensuring the integrity of the molecular framework. This guide provides an in-depth technical assessment of the orthogonality between the 5,5-dimethyl-1,3-dioxane (DMD) protecting group for 1,3-diols and a range of common silyl ethers: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).
This analysis is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic rationale, comparative experimental data, and detailed protocols to inform the strategic design of synthetic routes.
The Principle of Orthogonality: A Mechanistic Overview
The orthogonality of the DMD group and silyl ethers stems from their distinct labilities to different reagent classes. DMD, as a cyclic acetal, is susceptible to cleavage under acidic conditions via hydrolysis. The mechanism involves protonation of an acetal oxygen, followed by ring opening to form a resonance-stabilized oxocarbenium ion, which is then trapped by water.
Conversely, silyl ethers are characterized by their lability towards fluoride ions, a consequence of the exceptionally high strength of the silicon-fluorine bond (Si-F bond energy: ~580 kJ/mol). Nucleophilic attack by fluoride on the silicon atom leads to a pentavalent intermediate that readily fragments to release the alcohol. While silyl ethers also exhibit a range of stabilities to acidic conditions, this differential susceptibility to fluoride-based cleavage forms the primary basis for their orthogonality with acetals.
Comparative Stability: An Empirical Analysis
The cornerstone of a successful orthogonal protection strategy lies in a quantitative understanding of the relative stabilities of the protecting groups under various deprotection conditions. The following tables summarize the stability profiles of the DMD group and the surveyed silyl ethers.
Table 1: Stability of Protecting Groups to Acidic and Fluoride Reagents
| Protecting Group | Typical Acidic Cleavage Conditions | Stability to Fluoride (e.g., TBAF, HF-Pyridine) |
| This compound (DMD) | Mildly acidic (e.g., PPTS, CSA, aq. AcOH) | Stable |
| TMS | Very mild acid (e.g., K₂CO₃/MeOH, cat. H⁺) | Very Labile |
| TES | Mild acid | Labile |
| TBDMS | Moderate acid (e.g., AcOH/H₂O) | Labile |
| TIPS | Stronger acid | Labile |
| TBDPS | Strong acid | Labile |
Table 2: Relative Rates of Silyl Ether Hydrolysis in Acidic and Basic Media [1][2]
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources. Rates are relative to TMS ether.
The data clearly indicates that while all silyl ethers can be cleaved under acidic conditions, their stability varies dramatically. The bulky TBDPS and TIPS groups offer significant acid stability, approaching that of the DMD group under very mild acidic conditions. However, the key to their orthogonality lies in the selective cleavage of silyl ethers with fluoride, under which conditions the DMD group is robust.
Experimental Protocols: Demonstrating Orthogonality in Practice
The following protocols provide detailed, step-by-step methodologies for the selective deprotection of either the DMD group or a representative silyl ether (TBDMS) in the presence of the other, validating their orthogonality.
Protocol 1: Selective Deprotection of a TBDMS Ether in the Presence of a this compound Group
Objective: To efficiently cleave a TBDMS ether using a fluoride source while leaving the DMD group intact.
Materials:
-
Substrate containing both TBDMS ether and DMD functionalities
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the 1.0 M solution of TBAF in THF (1.1-1.5 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Trustworthiness: This protocol is self-validating as the integrity of the DMD group can be confirmed by NMR analysis of the product, where the characteristic signals of the dioxane ring and its gem-dimethyl groups should remain unchanged.
Protocol 2: Selective Deprotection of a this compound Group in the Presence of a TBDPS Ether
Objective: To selectively hydrolyze the DMD acetal under mild acidic conditions while preserving a robust silyl ether like TBDPS.
Materials:
-
Substrate containing both DMD and TBDPS functionalities
-
Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (MeOH) or a mixture of Acetone and Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Dichloromethane (DCM) or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve the substrate (1.0 eq) in methanol or a 9:1 mixture of acetone and water in a round-bottom flask.
-
Add a catalytic amount of PPTS (0.1-0.2 eq).
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC. Deprotection is typically complete within 2-6 hours.
-
Once the starting material is consumed, neutralize the acid by adding saturated aqueous NaHCO₃ solution.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the diol.
Trustworthiness: The orthogonality of this deprotection is confirmed by NMR spectroscopy of the purified product, which should show the absence of the DMD signals and the retention of the characteristic signals for the TBDPS group.
Visualization of Orthogonal Strategies
The following diagrams illustrate the logical workflows for the selective deprotection of either the DMD or silyl ether protecting groups.
Caption: Relative stability of DMD and silyl ethers to acidic and fluoride conditions.
Conclusion and Future Perspectives
The this compound protecting group and the family of silyl ethers represent a robust and versatile orthogonal pair in modern organic synthesis. The DMD group's stability to fluoride-based reagents and the silyl ethers' lability under these conditions provide a reliable and predictable strategy for selective deprotection. Furthermore, the tunable stability of silyl ethers to acidic conditions allows for additional layers of selectivity, particularly when employing more robust silyl ethers like TIPS and TBDPS in conjunction with the DMD group.
The experimental protocols provided herein serve as a practical guide for implementing these orthogonal strategies. As with any synthetic transformation, substrate-specific optimization may be necessary to achieve maximal yields and selectivity. The continued development of new protecting groups and deprotection methodologies will undoubtedly further expand the synthetic chemist's toolkit, enabling the construction of ever more complex and valuable molecules.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Sources
A Comparative Guide to GC-MS Analysis for Confirming the Purity of 5,5-Dimethyl-1,3-dioxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 5,5-Dimethyl-1,3-dioxane derivatives, a class of cyclic acetals, are versatile building blocks in organic synthesis. Their conformational rigidity and utility as protecting groups make them valuable in the construction of complex molecules.[1] Ensuring their purity is paramount, as even trace impurities can have significant downstream effects on reaction yields, by-product formation, and the toxicological profile of the final active pharmaceutical ingredient (API).
This guide, from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Central Role of GC-MS in Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold standard for the analysis of volatile and semi-volatile organic compounds, a category that encompasses many this compound derivatives.[2] The power of this hyphenated technique lies in its dual-stage analysis: the gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides definitive identification of the eluted compounds based on their mass-to-charge ratio and fragmentation patterns. This combination of high-resolution separation and unparalleled identification capabilities makes GC-MS particularly valuable for impurity profiling.[2]
Why GC-MS is a Preferred Method
The choice of an analytical method is always a balance of several factors. For this compound derivatives, GC-MS offers several distinct advantages:
-
High Specificity: The mass spectrum of a compound is a unique chemical fingerprint, allowing for unambiguous identification of the main component and any impurities. This is crucial for regulatory submissions where the identity of even trace impurities must be known.
-
Excellent Sensitivity: Modern GC-MS instruments can achieve very low limits of detection (LOD) and quantitation (LOQ), often in the parts-per-million (ppm) or even parts-per-billion (ppb) range.[3] This is essential for detecting and quantifying trace impurities that could impact the safety and efficacy of a drug product.
-
Robustness: Validated GC-MS methods are known for their reliability and reproducibility, making them suitable for routine quality control in a pharmaceutical manufacturing environment.
A Comparative Analysis of Analytical Techniques
While GC-MS is a powerful tool, it is not the only option for assessing the purity of this compound derivatives. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are also viable techniques, each with its own strengths and weaknesses.
| Performance Parameter | GC-MS | HPLC with UV Detection | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.99 | > 0.998 | Not applicable in the same way, but signal intensity is directly proportional to the number of nuclei |
| Accuracy (% Recovery) | 80 - 113%[2] | 95 - 105%[2] | High, often considered a primary ratio method |
| Precision (%RSD) | < 15%[2] | < 5%[2] | Typically below 1% under optimal conditions[4] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range[3] | 0.006 - 0.05 mg/L (for similar phenols)[2] | Generally lower sensitivity than chromatographic methods |
| Limit of Quantitation (LOQ) | Low µg/L range[2] | 1 µg/L (for similar phenols)[2] | Higher than GC-MS and HPLC |
| Specificity | Very High (mass spectral data provides definitive identification) | High (potential for interference from co-eluting impurities without mass spectrometric detection) | High (provides detailed structural information) |
| Sample Throughput | Moderate | Moderate to High | Low to Moderate |
| Cost (Instrument) | Higher | Lower | Highest |
| Cost (Operational) | Lower (gas consumption) | Higher (solvent consumption) | Moderate |
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their interactions with a stationary and a liquid mobile phase.[5] For this compound derivatives that may have limited volatility or thermal stability, HPLC can be a suitable alternative to GC-MS. However, without a mass spectrometric detector, HPLC with UV detection may lack the specificity of GC-MS, as it is possible for impurities to co-elute with the main peak.[2]
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[4][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.[7] While highly accurate, qNMR generally has lower sensitivity compared to chromatographic techniques and may be more time-consuming for routine analysis.
Experimental Workflow: GC-MS Purity Analysis of a this compound Derivative
The following is a detailed, step-by-step methodology for the purity analysis of a representative this compound derivative, adapted from established methods for similar compounds. This protocol is designed to be a self-validating system, with built-in checks for system suitability.
Caption: GC-MS workflow for purity analysis.
Experimental Protocol
1. Materials and Reagents
-
This compound derivative sample
-
High-purity solvent (e.g., Dichloromethane, HPLC grade)
-
Internal Standard (ISTD), e.g., Dodecane (99%+ purity)
-
Helium (carrier gas), 99.999% purity
-
Calibrants of the this compound derivative of known purity
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.
3. Standard and Sample Preparation
-
Internal Standard Stock Solution: Accurately weigh a suitable amount of the internal standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of the this compound derivative reference standard and a fixed amount of the internal standard into volumetric flasks and diluting with the solvent. A typical calibration range might be 0.01 to 1.0 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound derivative sample into a volumetric flask, add a fixed amount of the internal standard stock solution, and dilute with the solvent to the mark.
4. GC-MS Operating Conditions
| Parameter | Value | Rationale |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for major components. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal column performance. |
| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Separates volatile impurities from the main component and ensures elution of less volatile compounds. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Ionization Energy | 70 eV | Standard energy for electron ionization, producing reproducible fragmentation patterns. |
| Mass Scan Range | m/z 40-450 | Covers the expected mass range of the analyte and potential impurities. |
5. Data Analysis and Purity Calculation
-
System Suitability: Before sample analysis, inject a mid-range calibration standard to verify system performance. Key parameters to check include peak shape, resolution between the analyte and any closely eluting peaks, and the precision of replicate injections. These checks should be performed in accordance with USP General Chapter <621> on Chromatography.[8][9][10]
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. The correlation coefficient (R²) should be >0.99.
-
Purity Calculation: Inject the sample solution and determine the concentration of the this compound derivative using the calibration curve. The purity is then calculated as:
Purity (%) = (Concentration from calibration curve / Nominal sample concentration) x 100
-
Impurity Identification: For any impurity peaks observed in the chromatogram, the mass spectra can be compared to a spectral library (e.g., NIST) for tentative identification. The fragmentation patterns can also be interpreted to elucidate the structure of unknown impurities. Common impurities in the synthesis of 5,5-dimethyl-1,3-dioxan-2-one, for example, can include residual starting materials like 2,2-dimethyl-1,3-propanediol and diethyl carbonate, as well as by-products such as cyclic dimers.[11]
Conclusion: A Multi-faceted Approach to Purity Confirmation
For the definitive confirmation of the purity of this compound derivatives, GC-MS offers an unparalleled combination of separation efficiency, sensitivity, and specificity. Its ability to both quantify the main component and identify unknown impurities makes it an indispensable tool in pharmaceutical development and quality control.
However, a comprehensive purity assessment should not rely on a single analytical technique. Orthogonal methods such as HPLC and qNMR provide valuable complementary information. HPLC is particularly useful for less volatile or thermally labile derivatives, while qNMR offers a highly accurate, independent measure of absolute purity. By employing a multi-faceted analytical approach, researchers and drug development professionals can have the highest level of confidence in the quality of their chemical entities, ensuring the integrity of their research and the safety of future medicines.
References
- Synthesis of 5,5-Dimethyl-1,3-dioxan-2-one (Dimethyltrimethylene Carbon
- <621> CHROM
- Quantitative NMR Spectroscopy. University of Oxford. [Link]
- Quantitative NMR (qNMR). University of Illinois Chicago. [Link]
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Understanding the Latest Revisions to USP <621>. Agilent. [Link]
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determin
- Are You Sure You Understand USP <621>?
- 2.2.28. gas chromatography. European Pharmacopoeia. [Link]
- This compound-2-ethanol. PubChem. [Link]
- Comparison of the detection limits (LODs) for HPLC-ICP-MS and GC-ICP-MS...
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
- HPLC or GC-MS: Which Technique is Best for Your Needs? Aijiren. [Link]
- Headspace gas chromatographic determination of 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives in wastewaters of a polyester resin plant. Analyst (RSC Publishing). [Link]
- This compound. PubChem. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Headspace gas chromatographic determination of 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives in wastewaters of a polyester resin plant - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Separation of this compound-2-propionaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
Navigating the Terrain of 1,3-Diol Protection: A Comparative Stability Analysis of 5,5-Dimethyl-1,3-dioxane
A Senior Application Scientist's Guide to Selecting Robust Protecting Groups for Complex Synthesis
In the intricate world of multi-step organic synthesis, the strategic selection of protecting groups is a critical factor that dictates the success or failure of a synthetic route. For the protection of 1,3-diols, the 5,5-dimethyl-1,3-dioxane emerges as a versatile and robust option. This guide provides an in-depth, data-driven comparison of the stability of the this compound protecting group against a variety of common reagents, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.
The this compound, a cyclic acetal, is valued for its stability across a range of non-acidic conditions.[1] Its six-membered ring structure generally confers greater thermodynamic stability compared to its five-membered 1,3-dioxolane counterparts.[1] The gem-dimethyl group at the 5-position further influences the conformational rigidity of the ring, which can be strategically exploited to direct stereochemical outcomes in subsequent reactions.[2]
Comparative Stability Analysis
The true utility of a protecting group lies in its orthogonality—its ability to remain intact under a specific set of reaction conditions while other functional groups are manipulated, and then to be selectively removed when desired.[3] The following sections provide a comprehensive overview of the stability of this compound in the presence of various classes of reagents, with comparative insights into other common 1,3-diol protecting groups.
Stability in Acidic and Basic Media
Cyclic acetals, including the this compound, are generally stable under basic and neutral conditions.[4][5] However, they are susceptible to cleavage under acidic conditions.[6] The deprotection is typically achieved through acid-catalyzed hydrolysis or transacetalization.[7]
| Reagent Class | Specific Reagent(s) | This compound Stability | Alternative Protecting Group Stability |
| Acids | Aq. HCl, p-TsOH, Acetic Acid | Labile[1][8] | Acetonide (2,2-Dimethyl-1,3-dioxane): Labile, often more so than the corresponding formaldehyde acetal.[1] Benzylidene Acetal: Generally more stable to acidic conditions than acetonides.[8] |
| Bases | NaOH, K₂CO₃, LDA, t-BuOK | Stable[4][7] | Acetonide: Stable.[8] Benzylidene Acetal: Stable.[8] Silyl Ethers (TBDMS, TIPS): Generally stable, but can be labile to strong bases. |
The lability of the this compound in acidic media is a key feature for its removal. The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water or another nucleophile leads to the deprotected diol.
Caption: Acid-catalyzed deprotection of this compound.
Stability Towards Oxidizing and Reducing Agents
A crucial aspect of any protecting group is its compatibility with a wide range of oxidative and reductive transformations. The this compound demonstrates excellent stability towards many common reagents in these classes.
| Reagent Class | Specific Reagent(s) | This compound Stability | Alternative Protecting Group Stability |
| Oxidizing Agents | KMnO₄, OsO₄, CrO₃/Py, m-CPBA | Generally Stable[7] | Acetonide: Stable to mild oxidants.[8] Benzylidene Acetal: Labile to strong oxidizing agents. Silyl Ethers: Generally stable. |
| Reducing Agents | H₂/Pd, NaBH₄, LiAlH₄ | Stable[7][9] | Acetonide: Stable.[8] Benzylidene Acetal: Labile to hydrogenolysis (Pd/C, H₂).[8] Silyl Ethers: Stable. |
It is important to note that while generally stable, strong oxidizing agents in the presence of strong Lewis acids can lead to cleavage of cyclic acetals.[7] Similarly, while stable to LiAlH₄ alone, the combination of LiAlH₄ with a Lewis acid like AlCl₃ can reductively cleave 1,3-dioxanes to yield hydroxy ethers.[9] Interestingly, 1,3-dioxolanes (five-membered rings) are often cleaved more rapidly under these reductive conditions than the corresponding 1,3-dioxanes.[9]
Experimental Protocols
To provide a practical framework for the evaluation of protecting group stability, the following are detailed, step-by-step methodologies for key experiments.
Protocol 1: Evaluation of Stability to Acidic Conditions
Objective: To determine the rate of cleavage of this compound protected 1,3-propanediol under standardized acidic conditions.
Materials:
-
This compound protected 1,3-propanediol
-
Tetrahydrofuran (THF), analytical grade
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Internal Standard (e.g., Dodecane)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a 0.1 M solution of the this compound protected 1,3-propanediol in THF containing a known concentration of the internal standard.
-
In a reaction vial, combine 1.0 mL of the substrate solution with 0.5 mL of deionized water.
-
Initiate the reaction by adding 0.5 mL of 1 M HCl. Start a timer immediately.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 0.2 mL aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of ethyl acetate.
-
Vortex the mixture vigorously for 30 seconds.
-
Allow the layers to separate and carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate.
-
Analyze the dried organic layer by GC-MS to quantify the remaining protected diol and the formed diol relative to the internal standard.
Protocol 2: Evaluation of Stability to Basic Conditions
Objective: To assess the stability of this compound protected 1,3-propanediol under strong basic conditions.
Materials:
-
This compound protected 1,3-propanediol
-
Tetrahydrofuran (THF), anhydrous
-
1 M Sodium Hydroxide (NaOH) in Methanol
-
Internal Standard (e.g., Dodecane)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a 0.1 M solution of the this compound protected 1,3-propanediol in anhydrous THF containing a known concentration of the internal standard.
-
In a reaction vial, combine 1.0 mL of the substrate solution with 1.0 mL of 1 M NaOH in methanol.
-
Stir the reaction at room temperature for 24 hours.
-
After 24 hours, quench the reaction by adding 2 mL of deionized water.
-
Extract the mixture with 2 x 2 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Analyze the dried organic layer by GC-MS to determine the extent of any decomposition.
Decision-Making Workflow for Protecting Group Selection
The selection of an appropriate protecting group is a multifaceted decision that depends on the specific synthetic context. The following workflow, presented as a Graphviz diagram, can guide researchers in this process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
a comparative analysis of reaction kinetics for different substituted 1,3-dioxanes
Welcome to a detailed exploration of the reaction kinetics of substituted 1,3-dioxanes. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile heterocyclic compounds. The 1,3-dioxane scaffold is a cornerstone in organic synthesis, notably as a protecting group for carbonyls and 1,3-diols, and as a structural motif in various pharmacologically active molecules.[1] Understanding the kinetics of their formation and cleavage is paramount for controlling reaction outcomes, optimizing synthetic routes, and designing stable pharmaceutical formulations.
This guide moves beyond a simple recitation of facts. We will delve into the causal relationships between the structure of a substituted 1,3-dioxane and its reactivity. By examining the interplay of conformational, steric, and electronic effects, we will build a predictive framework for understanding the kinetic behavior of this important class of molecules. Every claim is supported by experimental data and authoritative sources to ensure scientific integrity.
The Focal Point: Acid-Catalyzed Hydrolysis
While 1,3-dioxanes participate in various reactions, their acid-catalyzed hydrolysis is arguably the most fundamental and extensively studied transformation. This reaction is central to their role as protecting groups, as their stability under basic and neutral conditions, contrasted with their lability in the presence of acid, is their key feature.[1] Therefore, this guide will focus on the kinetics of acid-catalyzed hydrolysis as a model for comparing the reactivity of differently substituted 1,3-dioxanes.
The overall reaction involves the cleavage of the acetal linkage to regenerate the parent carbonyl compound and 1,3-diol.
Carbonyl + 1,3-Diol <=> 1,3-Dioxane + H₂O (Acid Catalyst)
The mechanism of this reaction is a critical determinant of the reaction rate and will be explored in detail in a later section.
The Dominance of Conformation in Reactivity
To understand the kinetics of 1,3-dioxanes, one must first appreciate their three-dimensional structure. Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1][2] However, the presence of two oxygen atoms introduces key differences:
-
Shorter C-O Bonds: The C-O bonds are shorter than C-C bonds, leading to a more "puckered" chair conformation.[1]
-
Increased 1,3-Diaxial Interactions: This puckering exacerbates steric strain between axial substituents, particularly between the C2 and C4/C6 positions.[1]
Consequently, substituents, especially bulky ones, have a strong preference for the equatorial position to avoid these unfavorable interactions.[1] This conformational preference is a major factor governing the ground-state energy of the molecule and, consequently, the activation energy of its reactions. The free conformational enthalpy (A-value) quantifies this preference, with a more positive value indicating a stronger equatorial preference.[3]
Experimental Design for Kinetic Analysis
A robust and reproducible experimental setup is the bedrock of any kinetic study. Here, we outline a validated protocol for monitoring the hydrolysis of a substituted 1,3-dioxane using UV-Vis spectrophotometry, assuming the product carbonyl compound has a distinct UV chromophore from the starting acetal.
Protocol: Kinetic Analysis of 2-Aryl-1,3-Dioxane Hydrolysis
Objective: To determine the pseudo-first-order rate constant (k_obs) for the acid-catalyzed hydrolysis of a 2-aryl-substituted 1,3-dioxane.
Rationale: By maintaining a large excess of water and a constant acid concentration (catalyst), the reaction conditions are simplified to be dependent only on the concentration of the 1,3-dioxane. This allows for the straightforward determination of the observed rate constant.
Materials:
-
Substituted 1,3-dioxane (e.g., 2-phenyl-1,3-dioxane)
-
Solvent (e.g., 10% v/v dioxane in water)[4]
-
Strong acid catalyst (e.g., perchloric acid or hydrochloric acid)[4][5]
-
Thermostatted UV-Vis spectrophotometer with quartz cuvettes
-
Volumetric flasks, pipettes, and syringes
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the 1,3-dioxane in the chosen organic solvent (e.g., 1.0 x 10⁻² M in dioxane).
-
Prepare a series of aqueous acid solutions of known concentration (e.g., 1.0 M, 2.0 M, etc., HCl in water).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product aryl carbonyl compound.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette a precise volume of the aqueous acid solution (e.g., 3.0 mL) into a quartz cuvette and place it in the thermostatted cell holder to allow it to reach thermal equilibrium.
-
Initiate the reaction by injecting a small, precise volume of the 1,3-dioxane stock solution (e.g., 20 µL) into the cuvette.[5]
-
Immediately start recording the absorbance at the predetermined λ_max as a function of time. Continue data collection for at least three half-lives to ensure accurate data.
-
-
Data Analysis:
-
The observed rate constant, k_obs, is determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_∞ + (A_₀ - A_∞) * e^(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.
-
Alternatively, a plot of ln(A_∞ - A(t)) versus time will yield a straight line with a slope of -k_obs.
-
Experimental Workflow Diagram
Caption: Workflow for determining the rate of 1,3-dioxane hydrolysis.
Comparative Analysis: The Influence of Substituents
The true power of kinetic analysis lies in comparing the rates of a series of related compounds. The substituent's position and electronic nature profoundly impact the hydrolysis rate.
Substituents at the C2 Position
The C2 position is the most sensitive to electronic effects because it is directly bonded to both heteroatoms of the acetal. The hydrolysis of 1,3-dioxanes, like other acetals, proceeds via a mechanism involving a carbocationic intermediate.
Reaction Mechanism: A1 Pathway
The acid-catalyzed hydrolysis of most simple 1,3-dioxanes follows a unimolecular A-1 mechanism.
Caption: The A-1 mechanism for acid-catalyzed 1,3-dioxane hydrolysis.
The rate-determining step (RDS) is the unimolecular cleavage of the protonated acetal to form a resonance-stabilized oxocarbenium ion. Therefore, any substituent at C2 that can stabilize this positive charge will accelerate the reaction.
-
Electronic Effects: Electron-donating groups (EDGs) at C2 (e.g., alkyl, aryl groups) stabilize the oxocarbenium ion intermediate, thereby lowering the activation energy and increasing the rate of hydrolysis. Conversely, electron-withdrawing groups (EWGs) destabilize the intermediate and slow the reaction.
-
Steric Effects: Increasing the steric bulk of substituents at C2 can also increase the hydrolysis rate. This is often attributed to the relief of ground-state strain as the geometry changes from tetrahedral (sp³) in the starting material to trigonal planar (sp²) in the oxocarbenium ion intermediate.
Comparative Kinetic Data
The following table summarizes representative relative hydrolysis rates for a series of 2-substituted 1,3-dioxanes.
| Substituent at C2 | R | Relative Rate (k_rel) | Dominant Effect |
| Hydrogen | H | 1 | Baseline |
| Methyl | CH₃ | ~10³ | Electronic (Inductive EDG) & Steric |
| Phenyl | C₆H₅ | ~10⁵ | Electronic (Resonance EDG) |
| p-Methoxyphenyl | p-MeO-C₆H₄ | ~10⁷ | Strong Electronic (Resonance EDG) |
| p-Nitrophenyl | p-NO₂-C₆H₄ | < 1 | Strong Electronic (Resonance EWG) |
Note: These are illustrative values synthesized from typical trends in acetal hydrolysis. Actual values depend heavily on specific reaction conditions.
Substituents at Other Ring Positions (C4, C5, C6)
Substituents at other positions primarily exert their influence through steric and conformational effects rather than direct electronic stabilization of the reaction center.
-
C5 Substituents: A substituent at the C5 position can influence the chair-chair equilibrium of the ring. For example, a bulky group at C5 will have a strong preference for the equatorial position, which can affect the overall stability of the ground state.[6]
-
C4/C6 Substituents: Axial substituents at C4 or C6 can lead to significant 1,3-diaxial interactions, particularly with an axial substituent at C2.[1] This can raise the ground-state energy of the molecule, potentially increasing the hydrolysis rate by reducing the overall activation barrier.
Logical Relationship Diagram
Caption: Factors influencing the reaction rate of 1,3-dioxane hydrolysis.
Conclusion
The reaction kinetics of substituted 1,3-dioxanes are governed by a sophisticated interplay of electronic, steric, and conformational factors. For acid-catalyzed hydrolysis, the dominant factor is the ability of substituents, particularly at the C2 position, to stabilize the key oxocarbenium ion intermediate. Electron-donating groups dramatically accelerate the reaction, while electron-withdrawing groups have the opposite effect. Substituents at other positions primarily exert steric and conformational influences that alter the ground-state energy of the reactant.
By understanding these fundamental principles and employing rigorous experimental techniques, researchers can effectively predict and control the reactivity of 1,3-dioxanes, enabling their strategic use in complex synthetic challenges and the development of robust chemical products.
References
- Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide. Benchchem.
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry.
- Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. Royal Society of Chemistry.
- Conformational Analysis of 5-Substituted 1,3-Dioxanes. 7. Effect of Lithium Bromide Addition. Journal of the American Chemical Society.
- NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI.
- Conformational Analysis An important aspect of organic compounds is that the compound is not static, but r
- Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Dergipark.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. Acidity functions in this solvent and the reactivity of α-thio carbocations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating Stereochemistry in 5,5-Dimethyl-1,3-dioxane Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise determination of stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, pharmacokinetic profile, and safety. Products derived from 5,5-dimethyl-1,3-dioxane, a common scaffold and chiral auxiliary, are no exception. The rigid chair-like conformation of the dioxane ring, conferred by the gem-dimethyl group at the C5 position, provides a valuable platform for stereocontrolled synthesis. However, this inherent rigidity also necessitates rigorous validation of the stereochemical outcome of any chemical transformation.
This guide provides an in-depth comparison of the primary and alternative methods for validating the stereochemistry of products derived from this compound. It is designed to move beyond a simple listing of techniques, offering insights into the causality behind experimental choices and presenting self-validating protocols.
The Stereochemical Landscape of this compound Derivatives
The this compound scaffold locks the six-membered ring into a preferred chair conformation, minimizing 1,3-diaxial interactions. This conformational stability is the very reason it is a valuable tool in stereoselective synthesis. Substituents at other positions (e.g., C2, C4, C6) will adopt either an axial or equatorial orientation, leading to the formation of diastereomers. The primary challenge, therefore, lies in unambiguously determining the relative and, where applicable, the absolute stereochemistry of these derivatives.
This guide will compare the following techniques, focusing on their application to this compound systems:
-
Primary Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
X-Ray Crystallography
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
-
Alternative & Complementary Methods:
-
Vibrational Circular Dichroism (VCD)
-
Mosher's Method
-
Primary Methods: The Workhorses of Stereochemical Validation
The following methods are considered the primary tools for stereochemical determination due to their robustness, widespread availability, and the wealth of established data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure
NMR spectroscopy is arguably the most powerful and accessible tool for determining the relative stereochemistry of diastereomers in solution. For this compound derivatives, specific NMR techniques can provide definitive evidence of substituent orientation.
-
¹H NMR Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In a rigid chair conformation, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct, leading to characteristic coupling constants.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique detects through-space correlations between protons that are in close proximity (< 5 Å).[1][2] For substituted 5,5-dimethyl-1,3-dioxanes, NOESY can reveal key spatial relationships that define the relative stereochemistry. For instance, a correlation between a substituent and an axial proton on the dioxane ring would strongly suggest an axial orientation for that substituent.
Table 1: Comparison of NMR Techniques for Stereochemical Validation
| Technique | Principle | Application to this compound Derivatives | Advantages | Limitations |
| ¹H NMR Coupling Constants | Karplus relationship between dihedral angle and ³JHH. | Differentiating between axial and equatorial substituents based on the magnitude of coupling to adjacent protons. | Rapid, quantitative, requires standard NMR instrumentation. | Can be ambiguous if the ring is not rigidly in a chair conformation; requires clear resolution of coupled signals. |
| NOESY | Detects through-space dipolar coupling between protons. | Establishing spatial proximity between substituents and ring protons to determine relative stereochemistry.[1] | Provides unambiguous evidence of through-space interactions; excellent for confirming assignments from coupling constants. | Can be time-consuming to acquire and process; interpretation can be complex for flexible molecules. |
Experimental Protocol: NOESY for Determining Relative Stereochemistry
This protocol outlines the general steps for acquiring and interpreting a NOESY spectrum to determine the relative stereochemistry of a substituted this compound.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-50 mM. Ensure the sample is free of paramagnetic impurities.
-
¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of all relevant protons.
-
NOESY Parameter Setup:
-
Select the noesygpph pulse sequence (or equivalent) on the spectrometer.
-
Set the mixing time (d8) to a value appropriate for the size of the molecule. For small molecules, a mixing time of 500-800 ms is a good starting point.
-
Optimize the spectral width and number of scans for adequate signal-to-noise.
-
-
Data Processing and Interpretation:
-
Process the 2D data with appropriate window functions.
-
Analyze the cross-peaks. A cross-peak between two protons indicates they are close in space.
-
For a 2-substituted this compound, look for correlations between the C2-proton and the axial/equatorial protons at C4 and C6. An NOE to the axial protons would indicate an equatorial C2-substituent, and vice versa.
-
Diagram: Logical Workflow for NMR-Based Stereochemical Validation
Caption: Workflow for NMR-based stereochemical validation.
X-Ray Crystallography: The Unambiguous Answer
Single-crystal X-ray diffraction provides a definitive, three-dimensional structure of a molecule in the solid state.[3][4] For derivatives of this compound, this technique can unambiguously determine both the relative and absolute stereochemistry.
Table 2: Comparison with Other Primary Methods
| Technique | Sample Requirement | Information Obtained | Advantages | Disadvantages |
| X-Ray Crystallography | Single, high-quality crystal. | Absolute and relative stereochemistry, bond lengths, bond angles. | Provides an unambiguous 3D structure.[3] | Crystal growth can be a significant bottleneck; the solid-state conformation may not be the same as in solution. |
| NMR Spectroscopy | Soluble sample. | Relative stereochemistry, solution-state conformation. | Provides information about the molecule in a biologically relevant state (solution). | Does not directly provide absolute stereochemistry. |
| Chiral HPLC | Soluble sample. | Separation of enantiomers, can be used to determine enantiomeric excess. | Excellent for separating enantiomers and diastereomers. | Does not provide structural information directly. |
Experimental Protocol: A Simplified Workflow for Small Molecule X-Ray Crystallography
-
Crystal Growth: The most critical and often challenging step.[3]
-
Dissolve the purified compound in a minimal amount of a suitable solvent.
-
Slowly introduce a less-soluble "anti-solvent" or allow for slow evaporation of the solvent.
-
Screen a variety of solvent/anti-solvent systems and conditions (temperature, concentration).
-
-
Crystal Mounting: Carefully mount a suitable single crystal (typically >0.1 mm in all dimensions) on a goniometer head.
-
Data Collection:
-
Mount the crystal on the diffractometer.
-
An intense beam of monochromatic X-rays is directed at the crystal.[4]
-
The crystal is rotated, and the diffraction pattern is recorded at various orientations.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The "phase problem" is solved using direct methods or other techniques to generate an initial electron density map.
-
A molecular model is built into the electron density map and refined to best fit the experimental data.
-
-
Absolute Stereochemistry Determination: If the data is of sufficient quality and the molecule is chiral, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.
Diagram: X-Ray Crystallography Workflow
Caption: Step-by-step workflow for X-ray crystallography.
Chiral High-Performance Liquid Chromatography (HPLC): A Powerful Separation Technique
Chiral HPLC is an indispensable tool for separating enantiomers and diastereomers. For derivatives of this compound, this technique is crucial for determining enantiomeric purity and for isolating individual stereoisomers for further characterization.
The heart of a chiral HPLC separation is the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and widely used.[5][6]
Table 3: Common Chiral Stationary Phases for Dioxane-like Compounds
| CSP Type | Chiral Selector | Typical Mobile Phases | Separation Mechanism |
| Polysaccharide-based | Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal phase (hexane/alcohol), polar organic, reversed-phase. | Hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[5] |
| Pirkle-type | π-acidic or π-basic moieties | Normal phase (hexane/alcohol). | π-π interactions, hydrogen bonding, dipole-dipole interactions.[7] |
| Macrocyclic Glycopeptides | Teicoplanin, Vancomycin | Reversed-phase, polar ionic. | Inclusion complexation, hydrogen bonding, ionic interactions.[6] |
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Based on the functional groups present in the analyte, select a few candidate CSPs (e.g., a cellulose-based and an amylose-based column).
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane and a polar modifier like isopropanol or ethanol. Screen a range of compositions (e.g., 90:10, 80:20, 70:30 hexane:alcohol).
-
Reversed Phase: Use a mobile phase of water (with a buffer like ammonium bicarbonate) and an organic modifier like acetonitrile or methanol.
-
-
Optimization: Once initial separation is achieved, optimize the resolution by fine-tuning the mobile phase composition, flow rate, and column temperature.
-
Peak Identification: If the absolute configuration of one enantiomer is known, it can be used as a standard to identify the elution order. Alternatively, the separated enantiomers can be collected and analyzed by other techniques (e.g., VCD) to determine their absolute configuration.
Alternative & Complementary Methods
While NMR, X-ray crystallography, and chiral HPLC are the primary methods, the following techniques offer valuable complementary information or can be used when the primary methods are not feasible.
Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8][9] By comparing the experimental VCD spectrum to the spectrum predicted by density functional theory (DFT) calculations for a known enantiomer, the absolute configuration of the sample can be determined.[10]
Advantages:
-
Provides absolute configuration in solution.[9]
-
Does not require crystallization.
-
Can be used for a wide range of molecules.
Limitations:
-
Requires specialized instrumentation.
-
Relies on accurate computational modeling of the solution-state conformers.
Mosher's Method: Derivatization for NMR Analysis
Mosher's method is a classic NMR-based technique for determining the absolute configuration of chiral secondary alcohols.[11][12][13] The alcohol is derivatized with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters exhibit different ¹H NMR chemical shifts for protons near the stereocenter, and the pattern of these chemical shift differences (Δδ = δS - δR) can be used to deduce the absolute configuration.[14]
Advantages:
-
Utilizes standard NMR instrumentation.
-
Well-established and reliable for many secondary alcohols.
Limitations:
-
Requires derivatization, which may not be straightforward for hindered alcohols.[15]
-
Interpretation can be ambiguous if the conformational preferences of the Mosher's esters are not well-defined.
Conclusion: An Integrated Approach to Stereochemical Validation
The validation of stereochemistry for products derived from this compound requires a thoughtful and often integrated approach. While X-ray crystallography provides the ultimate "gold standard" for structural proof, its reliance on high-quality crystals can be a practical limitation. NMR spectroscopy, particularly a combination of ¹H NMR coupling constant analysis and NOESY, is the most powerful tool for determining relative stereochemistry in solution. Chiral HPLC is essential for assessing enantiomeric purity and for isolating individual stereoisomers.
For a comprehensive and self-validating workflow, it is recommended to use at least two orthogonal techniques. For example, the relative stereochemistry determined by NMR can be corroborated by chiral HPLC separation of the diastereomers. If absolute configuration is required and crystallization is not possible, VCD or Mosher's method can provide the necessary data. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately assign the stereochemistry of their this compound derivatives, ensuring the scientific integrity of their work.
References
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
- Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [Link]
- Creative BioMart. X-ray Crystallography. [Link]
- NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]
- Wikipedia. (2024). X-ray crystallography. [Link]
- Bogaerts, J., et al. (2021). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? Physical Chemistry Chemical Physics, 23(3), 1645-1655. [Link]
- Dartmouth Undergraduate Journal of Science. (2009). X-Ray Crystallography. [Link]
- Regis Technologies, Inc.
- Polavarapu, P. L. (2017). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products.
- American Laboratory. (2010).
- Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]
- StudyGuides.com. (2024). Structural X-ray Crystallography - Study Guide. [Link]
- MDPI. (2021).
- Jones, A. C., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(13), 3465-3472. [Link]
- SIELC Technologies. (2023). Separation of this compound-2-propionaldehyde on Newcrom R1 HPLC column. [Link]
- PubChem. This compound-2-ethanol. [Link]
- ResearchGate. (2002). Synthesis, separation and X-ray diffractometry investigations of trans, trans 1,4-bis(5'-hydroxymethyl- 2',5'-dimethyl-1',3'-dioxan-2'-yl)benzene. [Link]
- Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. [Link]
- YouTube. (2022). Stereochemistry | How to read NOESY spectrum? [Link]
- PubChem. This compound. [Link]
- Spectroscopy Europe. (2004).
- Organic Chemistry Data & Info. NMR Spectroscopy – 13C NMR Coupling Constants. [Link]
- University of California, Irvine. Coupling constants for 1H and 13C NMR. [Link]
- SpectraBase. 5,5-dimethyl-m-dioxane - Optional[13C NMR] - Chemical Shifts. [Link]
- NMR Wiki. (2009).
- ResearchGate. (2010). Conformational analysis of 5-substituted 1,3-dioxanes. [Link]
- ResearchGate. (2005). NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hplc.eu [hplc.eu]
- 8. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. experts.umn.edu [experts.umn.edu]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
The Strategist's Shield: A Cost-Benefit Analysis of 5,5-Dimethyl-1,3-dioxane in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of multi-step organic synthesis, the selection of a protecting group is a critical strategic decision. An ideal protecting group should act as a temporary shield for a reactive functional group, enduring a variety of chemical transformations before being cleanly and efficiently removed. Among the arsenal of choices for protecting carbonyls and 1,3-diols, the 5,5-dimethyl-1,3-dioxane protecting group, derived from neopentyl glycol, presents a compelling case. This guide offers an in-depth technical analysis of its performance, objectively compared with common alternatives, and supported by experimental insights to inform your synthetic strategy.
At a Glance: The this compound Advantage
The this compound protecting group, a type of cyclic acetal, is lauded for its enhanced stability compared to simpler 1,3-dioxanes and 1,3-dioxolanes. This heightened stability is largely attributed to the Thorpe-Ingold effect , where the gem-dimethyl group on the C5 position of the dioxane ring influences bond angles and conformational rigidity, favoring the cyclic structure and impeding hydrolysis.[1][2] This inherent stability makes it a robust choice for syntheses involving basic, nucleophilic, and many reductive or oxidative conditions.[3]
Performance Under Pressure: A Comparative Analysis
The true value of a protecting group is revealed in its performance against viable alternatives. Here, we compare the this compound with two other widely used protecting groups: the isopropylidene ketal (from acetone) and the 1,3-dithiane (from propane-1,3-dithiol).
Formation: Efficiency and Conditions
The formation of these protecting groups typically involves acid catalysis to promote the reaction between a carbonyl compound and the corresponding diol or dithiol.
| Protecting Group | Diol/Dithiol | Typical Conditions | Typical Yield (%) | Key Considerations |
| This compound | 2,2-Dimethyl-1,3-propanediol | TsOH, Toluene, reflux (Dean-Stark) | >90 | The Thorpe-Ingold effect can accelerate the cyclization.[1][2] |
| Isopropylidene Ketal | Acetone/2,2-Dimethoxypropane | I₂, CH₂Cl₂, RT | >95 | Very mild conditions, often suitable for sensitive substrates.[3] |
| 1,3-Dioxolane | Ethylene Glycol | TsOH, Toluene, reflux (Dean-Stark) | >90 | Generally straightforward, but the resulting acetal is more acid-labile.[4] |
| 1,3-Dithiane | Propane-1,3-dithiol | BF₃·OEt₂, CH₂Cl₂, 0 °C to RT | >90 | Highly stable to acidic and basic conditions, but reagents have a strong odor.[5] |
Experimental Protocol: Protection of Cyclohexanone with 2,2-Dimethyl-1,3-propanediol
-
To a solution of cyclohexanone (1.0 g, 10.2 mmol) and 2,2-dimethyl-1,3-propanediol (1.2 g, 11.5 mmol) in toluene (50 mL), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 g, 0.5 mmol).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the this compound derivative.
Stability: The Deciding Factor
The stability of a protecting group across a range of chemical environments is paramount. The this compound offers a favorable balance of stability.
| Reagent Class | This compound | Isopropylidene Ketal | 1,3-Dithiane |
| Strong Bases (e.g., n-BuLi, LDA) | Stable | Stable | Stable (can be deprotonated at C2) |
| Nucleophiles (e.g., Grignard, organocuprates) | Stable | Stable | Stable |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Stable | Stable |
| Oxidizing Agents (e.g., PCC, KMnO₄) | Generally Stable | Generally Stable | Susceptible to oxidation at sulfur |
| Aqueous Acid (e.g., 1M HCl) | More stable than dioxolanes | Less stable than this compound | Highly Stable |
The gem-dimethyl group in the this compound provides a steric shield and reinforces the chair conformation, which contributes to its enhanced stability under acidic conditions compared to the more flexible and sterically less hindered 1,3-dioxolanes and isopropylidene ketals.[3] Dithianes, on the other hand, are exceptionally stable to a wide range of conditions but are sensitive to oxidation and require specific, often harsh, conditions for cleavage.[5]
Deprotection: The Moment of Truth
The ease and selectivity of deprotection are as crucial as the stability of the protecting group.
| Protecting Group | Typical Deprotection Conditions | Typical Yield (%) | Key Considerations |
| This compound | Aqueous acid (e.g., AcOH/H₂O, TsOH/acetone) | >90 | Milder conditions than for dithianes, but more forcing than for isopropylidene ketals. |
| Isopropylidene Ketal | Mild aqueous acid (e.g., PPTS, acetone/H₂O) | >95 | Very mild cleavage, suitable for late-stage deprotection.[3] |
| 1,3-Dioxolane | Mild aqueous acid (e.g., dilute HCl, THF/H₂O) | >90 | Readily cleaved under mild acidic conditions.[4] |
| 1,3-Dithiane | Heavy metal salts (e.g., HgCl₂), oxidative reagents (e.g., IBX) | Variable | Often requires toxic or harsh reagents, limiting functional group tolerance.[5] |
Experimental Protocol: Deprotection of a this compound Derivative
-
Dissolve the this compound protected compound (1.0 mmol) in a mixture of acetone and water (4:1, 10 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected carbonyl compound.
The Economic Equation: A Cost-Benefit Analysis
While performance is key, the economic viability of a protecting group strategy cannot be overlooked, especially in process development and scale-up.[6][7][8]
| Reagent | Typical Price (per mole) | Key Cost Considerations |
| 2,2-Dimethyl-1,3-propanediol | ~$5-10 | Higher initial cost of the diol.[9][10] |
| Acetone | <$1 | Very low reagent cost. |
| Ethylene Glycol | <$1 | Very low reagent cost. |
| Propane-1,3-dithiol | ~$50-100 | Significantly higher reagent cost and associated waste disposal costs. |
While the initial cost of 2,2-dimethyl-1,3-propanediol is higher than that of acetone or ethylene glycol, the enhanced stability it imparts can lead to higher overall yields in a multi-step synthesis by preventing premature deprotection. This can offset the initial reagent cost, particularly in complex syntheses where protecting group failure would be costly. The high cost and environmental concerns associated with dithiane reagents and their cleavage often make them a less economically favorable choice unless their extreme stability is absolutely required.[5]
Visualizing the Strategy
To aid in understanding the reaction pathways, the following diagrams illustrate the formation and deprotection of a this compound.
Caption: Formation of a this compound protecting group.
Caption: Deprotection of a this compound protecting group.
Conclusion: A Calculated Decision
The this compound protecting group offers a compelling combination of robust stability and relatively mild cleavage conditions. Its enhanced stability, a consequence of the Thorpe-Ingold effect, often justifies the higher initial cost of its diol precursor, particularly in complex, multi-step syntheses where protecting group integrity is critical to the overall yield and success of the synthetic campaign.
Key Takeaways:
-
Benefit: The this compound provides superior stability compared to isopropylidene ketals and 1,3-dioxolanes, especially under acidic conditions.
-
Cost: The precursor, 2,2-dimethyl-1,3-propanediol, is more expensive than acetone or ethylene glycol. However, this can be offset by improved yields and reduced rework in complex syntheses.
-
Alternative Comparison: It offers a valuable intermediate level of stability between the highly labile isopropylidene ketals and the exceptionally stable, but often problematic, 1,3-dithianes.
-
Recommendation: The this compound is an excellent choice for multi-step syntheses that require a robust protecting group that can withstand a range of reaction conditions before a planned, clean deprotection.
Ultimately, the choice of a protecting group is context-dependent. This guide provides the foundational data and rationale to empower researchers to make an informed, strategic decision in the design and execution of their synthetic routes.
References
- BenchChem. (2025). A Comparative Analysis of 1,3-Dithiolane and 1,3-Dioxolane Stability: A Guide for Researchers.
- Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
- BenchChem. (2025). A Comparative Guide to Diol Protection: 1,3-Dioxane vs. Isopropylidene Ketal.
- Chem-Station. (2016, January 27). Thorpe-Ingold Effect.
- BenchChem. (2025). A Comparative Guide to Acyclic vs. Cyclic Acetals for Aldehyde Protection.
- Wikipedia. (n.d.). Thorpe–Ingold effect.
- Slideshare. (n.d.). Protecting Groups In Organic Synthesis.
- Protective Groups In Organic Synthesis. (n.d.).
- Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Wikipedia. (n.d.). Protecting group.
- BenchChem. (2025).
- YouTube. (2022, October 29). Conformation: Thorpe-Ingold Effect.
- IJSDR. (n.d.). A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison.
- Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.).
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- YouTube. (2024, July 29). Acetals as protecting groups| Aldehydes, ketones and carboxylic acids | Chemistry | Khan Academy.
- Chem-Station. (2014, April 15). Protection of Carbonyl Groups.
- BenchChem. (2025).
- Wikipedia. (n.d.). Dioxolane.
- GTI Laboratory Supplies. (n.d.). 2,2-Dimethyl-1,3-propanediol, 99.6%, for synthesis, Certified®.
- eBay. (n.d.). 2,2-Dimethyl-1,3-propanediol, 99.6%, for synthesis, Certified®.
- PubChem. (n.d.). This compound.
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.).
- PubChem. (n.d.). This compound-2-ethanol.
- ResearchGate. (2025, August 9). Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane.
Sources
- 1. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dioxolane - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. media.neliti.com [media.neliti.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. 2,2-Dimethyl-1,3-propanediol 99 126-30-7 [sigmaaldrich.com]
- 10. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
Comparative Analysis of Chemical vs. Enzymatic Protection Strategies: A Guide for Synthetic Chemists
In the intricate world of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious use of protecting groups is paramount.[1] These molecular scaffolds temporarily mask reactive functional groups, enabling chemists to direct reactions with high chemoselectivity and prevent undesired side reactions.[2][3] This guide provides a detailed comparison between a classic chemical protecting group strategy, the use of 5,5-Dimethyl-1,3-dioxane for 1,3-diol protection, and the increasingly powerful approach of enzymatic protection methods.
We will delve into the mechanistic underpinnings, practical applications, and inherent advantages and limitations of each methodology. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most effective protection strategy for their specific synthetic challenges.
The Chemical Approach: this compound as a Robust Protecting Group
The this compound is a cyclic acetal used for the protection of 1,3-diols, and by extension, can be formed from aldehydes or ketones.[4][5] Its popularity is rooted in its straightforward formation, general stability across a wide range of non-acidic reaction conditions, and reliable deprotection.[4]
Mechanism and Application
The formation of a this compound is an acid-catalyzed reaction between a carbonyl compound (or its equivalent) and 2,2-dimethyl-1,3-propanediol, or conversely, a 1,3-diol substrate with acetone or another carbonyl source. The reaction is reversible and typically requires the removal of water, often via a Dean-Stark apparatus, to drive the equilibrium toward the product.[5][6]
The gem-dimethyl group on the cyclohexane-like ring locks it into a preferred chair conformation.[7] This conformational rigidity can be strategically exploited to influence the stereochemical outcome of subsequent reactions elsewhere in the molecule.
-
Stability: 1,3-dioxanes are highly stable under neutral, basic, reductive, and many oxidative conditions.[4][5] This robustness makes them suitable for syntheses involving organometallic reagents, hydrides, and various oxidation protocols.
-
Deprotection: Removal of the dioxane group is typically achieved through acid-catalyzed hydrolysis, which efficiently cleaves the acetal linkage to regenerate the diol and carbonyl functionalities.[6][8]
Caption: General scheme for the formation and cleavage of a this compound protecting group.
Limitations
The primary drawback of this method lies in its reliance on acidic conditions for both formation and cleavage. This limits its application in substrates bearing other acid-labile functional groups, such as silyl ethers or tert-butyl esters.[9] The often harsh conditions required for deprotection can lead to undesired side reactions or degradation of sensitive molecules.
The Biocatalytic Alternative: Enzymatic Protection Methods
Enzymatic transformations have emerged as a powerful tool in organic synthesis, offering unparalleled selectivity under exceptionally mild conditions.[10][11] For protecting group chemistry, enzymes—particularly hydrolases like lipases and proteases—are increasingly employed for the regioselective and chemoselective acylation of hydroxyl and amino groups.[12][13][14]
Mechanism and Principles
Enzymatic protection typically involves the transfer of an acyl group from an activated ester (e.g., vinyl acetate) to a specific functional group on the substrate. The reaction is catalyzed by an enzyme in an organic solvent.
The remarkable power of enzymes stems from their three-dimensional active sites, which precisely orient the substrate for reaction, leading to:
-
Regioselectivity: Enzymes can differentiate between multiple similar functional groups within a molecule, such as primary vs. secondary alcohols, acylating only one.[15][16]
-
Chemoselectivity: Enzymes can selectively acylate a hydroxyl group in the presence of other nucleophilic groups like amines or thiols.[17]
-
Stereoselectivity: Chiral enzymes can distinguish between enantiomers, allowing for the kinetic resolution of racemic mixtures.[18]
Caption: A simplified workflow for regioselective enzymatic acylation.
Advantages of the Enzymatic Approach
The primary advantage of using enzymes is the exceptionally mild reaction conditions: neutral pH, room temperature, and atmospheric pressure.[11][18] This makes them compatible with a wide array of sensitive functional groups that would not survive traditional chemical methods. Furthermore, biocatalysis aligns with the principles of green chemistry by reducing waste and avoiding the use of harsh or toxic reagents.[10][18]
Head-to-Head Comparison: Chemical vs. Enzymatic Protection
The choice between using this compound and an enzymatic method depends entirely on the specific requirements of the synthetic route. The following table provides a direct comparison of key performance attributes.
| Feature | This compound (Chemical) | Enzymatic Protection (e.g., Lipase Acylation) |
| Selectivity | Primarily protects 1,3-diols or carbonyls. Low regioselectivity between similar diols without directing groups. | High regioselectivity, chemoselectivity, and stereoselectivity.[15][17] Can distinguish between primary and secondary alcohols. |
| Substrate Scope | Broad. Applicable to a wide range of molecules containing 1,3-diols or carbonyls.[5] | Often more substrate-specific. The enzyme's active site must accommodate the molecule.[11] |
| Protection Conditions | Acidic catalysis (e.g., TsOH), often with heating and water removal.[6] | Mild: Neutral pH, often room temperature, in organic solvents.[18][19] |
| Deprotection Conditions | Acid-catalyzed hydrolysis (e.g., aq. HCl, TFA).[8] Can be harsh. | Mild: Often involves enzymatic hydrolysis or mild basic/acidic conditions depending on the acyl group.[20][21] |
| Orthogonality | Limited. Not orthogonal to other acid-labile protecting groups (e.g., Boc, TBS).[9] | High. Orthogonal to most acid- and base-labile groups, as well as those cleaved by hydrogenation.[1] |
| Green Chemistry | Generates stoichiometric waste; may use harsh acids and chlorinated solvents. | Highly green. Biodegradable catalyst, mild conditions, often reduces the number of synthetic steps.[9][10] |
| Scalability & Cost | Generally inexpensive reagents and well-established, scalable procedures.[1] | Enzyme cost can be a factor, though immobilized enzymes can be recycled.[16] Optimization may be required. |
Experimental Protocols
To provide a practical context, we outline representative protocols for both methods.
Protocol 1: Protection of a 1,3-Diol using Acetone (to form a Dioxane)
-
Objective: To protect a generic 1,3-diol substrate via the formation of a 2,2,5,5-tetramethyl-1,3-dioxane derivative.
-
Methodology:
-
Dissolve the 1,3-diol substrate (1.0 eq) in anhydrous acetone, which serves as both reactant and solvent.
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH, ~0.05 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Regioselective Acylation of a Hydroxyl Group using Lipase
-
Objective: To selectively acylate the primary hydroxyl group of a substrate containing both primary and secondary alcohols.
-
Methodology:
-
To a solution of the polyol substrate (1.0 eq) in an appropriate organic solvent (e.g., tetrahydrofuran or tert-butyl methyl ether), add the acyl donor, vinyl acetate (1.5 - 3.0 eq).
-
Add the immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) to the mixture (typically 10-50% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-45 °C). Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mono-acylated product by flash column chromatography.
-
Conclusion and Strategic Recommendations
Both this compound and enzymatic methods are valuable tools in the synthetic chemist's arsenal. The choice is not about which is universally "better," but which is more suitable for the task at hand.
Choose this compound when:
-
The substrate is robust and lacks other acid-sensitive functional groups.
-
A simple, inexpensive, and highly scalable protection of a 1,3-diol or carbonyl is required.
-
The conformational rigidity of the dioxane ring can be used to influence stereochemistry.
Choose Enzymatic Protection when:
-
High selectivity (regio-, chemo-, or stereoselectivity) is critical.[15][17]
-
The substrate contains sensitive functional groups that are incompatible with acidic or harsh conditions.[18]
-
A "green" and sustainable synthetic route is a primary objective.[10]
-
The goal is to minimize the number of protection/deprotection steps in a complex synthesis.[9]
Ultimately, the integration of both chemo- and biocatalytic strategies, known as chemoenzymatic synthesis, often provides the most elegant and efficient pathways to complex molecules.[22][23] By understanding the distinct advantages and operational windows of each method, researchers can design more innovative, efficient, and sustainable synthetic routes for the next generation of therapeutics.
References
- Chen, X., et al. (2012).
- MDPI. (2022). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. [Link]
- University of Miami. (n.d.).
- Taylor & Francis Online. (1996). Enzyme-Mediated Protecting Group Chemistry on the Hydroxyl Groups of Nucleosides. [Link]
- Zou, Y., et al. (2012). A General Strategy for the Chemoenzymatic Synthesis of Asymmetrically Branched N-Glycans. PMC, NIH. [Link]
- IJARIIE. (n.d.). Role of Enzymes in Organic Synthesis. [Link]
- Research Communities. (2018). Light up chemoenzymatic processes for chemical synthesis. [Link]
- Jinxiang Chemical. (2025).
- Taylor & Francis Online. (1996). Enzyme-Mediated Protecting Group Chemistry on the Hydroxyl Groups of Nucleosides. [Link]
- PubMed. (1995). Lipase-catalyzed protection of the hydroxy groups of the nucleosides inosine and 2'-deoxyinosine: a new chemoenzymatic synthesis of the antiviral drug 2',3'-dideoxyinosine. [Link]
- ACS Publications. (1995). Enzymic Protecting Group Techniques. [Link]
- PMC, NIH. (2025). Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis. [Link]
- MDPI. (2024).
- ResearchGate. (2025).
- ACS Publications. (2021).
- LibreTexts. (n.d.). 8: Engineering enzyme selectivity. [Link]
- Royal Society of Chemistry. (n.d.).
- Wikipedia. (n.d.). Protecting group. [Link]
- ResearchGate. (2025). Enzymatic Protecting Group Techniques | Request PDF. [Link]
- PubMed. (1998). Enzymes and protecting group chemistry. [Link]
- ACS Publications. (2016). Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B. [Link]
- Frontiers. (2020).
- SpringerLink. (2019). Avoid Protecting Groups. [Link]
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. ijariie.com [ijariie.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. betterenzyme.com [betterenzyme.com]
- 18. researchgate.net [researchgate.net]
- 19. Enzymes and protecting group chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research Portal [scholarship.miami.edu]
A Comparative Guide to the Environmental Impact of 5,5-Dimethyl-1,3-dioxane in Chemical Synthesis
This guide provides a comprehensive environmental assessment of 5,5-Dimethyl-1,3-dioxane, a common reagent in synthetic chemistry, often employed as a protective group for 1,3-diols. Our analysis extends beyond simple performance metrics to offer a holistic view grounded in the principles of green chemistry. We will dissect its synthesis, compare its application against viable alternatives, and examine its toxicological and environmental profile. This document is intended for researchers, chemists, and process development professionals dedicated to making informed, sustainable choices in the laboratory and beyond.
Introduction: Beyond Functionality
This compound is a cyclic acetal valued for its stability and utility in protecting 1,3-diols during complex multi-step syntheses. The gem-dimethyl group locks the six-membered ring into a stable chair conformation, which can be leveraged to influence stereochemical outcomes in subsequent transformations.[1] However, the modern synthetic chemist's mandate has evolved. We must now critically evaluate not only the efficacy of a reagent but also the environmental toll of its entire lifecycle, from synthesis to disposal.
The principles of green chemistry compel us to minimize waste, avoid hazardous substances, improve energy efficiency, and utilize renewable feedstocks. This guide applies these principles to this compound, providing a framework for its judicious use and a comparative look at greener alternatives.
Caption: Workflow for assessing the environmental impact of a chemical reagent.
The Environmental Cost of Synthesis
The environmental impact of any chemical begins with its production. This compound is typically synthesized via one of two primary routes: the Prins reaction or the acetalization of a diol.
A. Prins Reaction: This reaction involves the acid-catalyzed condensation of an alkene (like isobutylene) with an aldehyde (formaldehyde).[2] While effective, this route presents several environmental concerns:
-
Feedstocks: Utilizes fossil-fuel-derived isobutylene and formaldehyde, a known carcinogen and hazardous substance.
-
Catalysts: Often requires strong, corrosive mineral acids like sulfuric acid, which generate significant waste and present handling hazards.[3] While greener catalysts like heteropolyacids are being explored, traditional methods are still common.[3]
-
Byproducts: The reaction can be complex, leading to side reactions and the formation of unwanted byproducts, complicating purification and increasing waste.[4]
Caption: Synthesis of this compound via the Prins Reaction.
B. Acetalization of 2,2-Dimethyl-1,3-propanediol: This is a more direct route involving the reaction of the diol with an aldehyde, typically formaldehyde or its equivalent.[5] This method aligns better with green chemistry principles if the diol is sourced sustainably.
Green Chemistry Metrics Analysis
To quantify the "greenness" of a synthesis, we can apply established metrics.[6][7]
| Metric | Prins Reaction Assessment | Acetalization Assessment | Rationale |
| Atom Economy | Moderate to Low | High | The Prins reaction can generate byproducts, lowering the proportion of reactant atoms incorporated into the final product. Acetalization is a condensation reaction where the main loss is a small molecule (water). |
| E-Factor (Environmental Factor) | High | Low to Moderate | E-Factor (kg waste / kg product) is typically high for the Prins reaction due to solvent use, catalyst neutralization, and purification waste. Acetalization can be cleaner, especially if run neat or with a recyclable solvent.[7] |
| Process Mass Intensity (PMI) | Very High | Moderate | PMI (total mass in / kg product) includes all reagents, solvents, and water. The extensive workups often required for the Prins reaction lead to a high PMI.[7] |
Scientist's Note: When evaluating a synthetic route, it is crucial to consider the entire process. A high-yielding reaction may still be environmentally detrimental if it requires excessive solvent for purification or uses highly toxic reagents. The acetalization route is generally preferable from a green chemistry standpoint, assuming the starting diol is accessible.
Performance in Synthesis: A Comparative View
The primary use of this compound is as a protecting group for 1,3-diols. Its performance must be weighed against its environmental impact and compared to other available methods.
As a Protecting Group
The protection-deprotection sequence inherently adds steps and generates waste, which contradicts Green Chemistry Principle #8 (reduce derivatives). When unavoidable, the choice of protecting group is critical.
Caption: General workflow for 1,3-diol protection using a dioxane derivative.
Comparative Analysis of 1,3-Diol Protecting Groups:
| Protecting Group | Formation Conditions | Cleavage Conditions | Advantages | Environmental Drawbacks |
| This compound | Aldehyde/Ketone, Acid Catalyst | Mild Acidic Hydrolysis | High stability, conformationally rigid.[1] | Often requires synthesis of the dioxane itself; uses formaldehyde derivatives. |
| Acetonide (from Acetone or 2,2-DMP) | Acetone or 2,2-Dimethoxypropane (2,2-DMP), Acid Catalyst | Mild Acidic Hydrolysis | Readily available reagents, simple procedure. | 2,2-DMP is preferred but generates methanol waste. |
| Silyl Ethers (e.g., TBS) | Silyl Chloride (e.g., TBSCl), Base (e.g., Imidazole) | Fluoride source (e.g., TBAF) or Acid | Tunable stability, orthogonal to many other groups. | Generates stoichiometric salt waste (e.g., imidazolium chloride); silicon waste. |
Recommendation: For simple 1,3-diol protection, forming an acetonide directly from 2,2-dimethoxypropane is often a more atom-economical and less hazardous choice than using a pre-formed dioxane derivative. Silyl ethers offer versatility but come with a higher burden of stoichiometric waste.
As a Solvent: A Critical Look
While less common, dioxane derivatives can be used as solvents. Here, the comparison to its notorious analogue, 1,4-dioxane, and greener alternatives is stark. 1,4-Dioxane is a substance of very high concern due to its carcinogenicity and persistence in water.[8][9][10]
Comparative Analysis of Ethereal Solvents:
| Solvent | Key Hazards | Origin | Peroxide Formation | Greener Status |
| This compound | Flammable, Skin/Eye Irritant[11] | Fossil | Possible, similar to other ethers[12] | Problematic |
| 1,4-Dioxane | Likely Human Carcinogen , Persistent Water Pollutant[9][13] | Fossil | Yes | Hazardous; Avoid |
| Tetrahydrofuran (THF) | Peroxide Former, Suspect Carcinogen[8] | Fossil | High Risk | Problematic |
| 2-Methyltetrahydrofuran (2-MeTHF) | Peroxide Former (less than THF) | Bio-based (from corncobs)[14] | Moderate | Recommended Alternative |
| Cyclopentyl Methyl Ether (CPME) | Low Peroxide Risk, Hydrophobic | Fossil | Very Low Risk[14] | Recommended Alternative |
Recommendation: There is no compelling environmental or safety reason to use this compound as a solvent. Bio-derived 2-MeTHF and the safer, high-performance CPME are superior alternatives that significantly reduce risk and environmental footprint.[14]
Environmental Fate and Toxicology
The ultimate environmental impact is determined by a substance's fate after use. Data on this compound is less extensive than for its 1,4-isomer, but available information raises concerns.
-
Toxicity: It is classified as a flammable liquid and vapor, causing skin and eye irritation, and may cause respiratory irritation.[11]
-
Environmental Persistence: Several derivatives of this compound have been identified as malodorous contaminants in drinking water, originating from industrial resin manufacturing.[15][16] This indicates both persistence in wastewater treatment processes and the potential for significant environmental nuisance and contamination events. One related compound, Karanal, has been identified as a Substance of Very High Concern (SVHC) in Europe due to its very persistent and very bioaccumulative (vPvB) properties.[17]
Experimental Protocols for Comparative Assessment
To provide actionable data, we outline protocols for comparing the formation of a protected 1,3-diol using two different reagents.
Protocol 1: Protection of 1,3-Butanediol using 5,5-Dimethyl-2-phenyl-1,3-dioxane Precursor
This protocol uses the common method of condensing benzaldehyde with 2,2-dimethyl-1,3-propanediol to form the protecting group precursor in situ or pre-synthesized.[5]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and Dean-Stark apparatus, add 2,2-dimethyl-1,3-propanediol (1.0 eq), benzaldehyde (1.0 eq), and toluene (40 mL).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting diol is consumed.
-
Workup: Cool the reaction to room temperature. Quench with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, 5,5-dimethyl-2-phenyl-1,3-dioxane, can be purified by distillation or used as is if purity is sufficient.
-
Scientist's Note: The Dean-Stark trap is essential for driving the equilibrium towards the product by removing water. The basic quench is critical to prevent acid-catalyzed decomposition during workup.
-
Protocol 2: Protection of 1,3-Butanediol using 2,2-Dimethoxypropane (Acetonide Formation)
-
Setup: To a 50 mL round-bottom flask with a magnetic stirrer, add 1,3-butanediol (1.0 eq) and 2,2-dimethoxypropane (1.5 eq). 2,2-DMP serves as both reagent and solvent.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Reaction: Stir the mixture at room temperature. Monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Workup: Quench the reaction by adding a few drops of triethylamine to neutralize the acid.
-
Purification: Remove all volatile components (excess 2,2-DMP, methanol byproduct, and triethylamine) under reduced pressure to yield the product acetonide. Further purification by distillation is often unnecessary.
-
Scientist's Note: This protocol is significantly more efficient in terms of energy (room temperature), time, and materials (no bulk solvent for reaction or workup). The waste products are minimal and volatile.
-
Conclusion: An Evidence-Based Path to Greener Synthesis
While this compound is an effective reagent for 1,3-diol protection, a thorough environmental assessment reveals significant drawbacks. Its synthesis often relies on hazardous feedstocks and inefficient processes. In its primary application, it is frequently outperformed by more atom-economical and less hazardous alternatives like acetonides formed directly from 2,2-dimethoxypropane. As a solvent, it is a poor choice compared to readily available, safer, and bio-based alternatives.
The evidence of related dioxane derivatives persisting in the environment and contaminating water sources serves as a serious warning.[15][16] For the modern, environmentally conscious researcher, the use of this compound should be carefully justified and considered only when greener alternatives fail to provide the required chemical stability or reactivity. The path forward lies in choosing reagents that are not only effective but also benign by design.
References
- Curzons, A. D., et al. (n.d.). Metrics to 'green' chemistry—which are the best? Royal Society of Chemistry. [Source: Google Search]
- Gea, S., et al. (2015). Synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane catalyzed by Brønsted acidic ionic liquids.
- Clark, J. H., & Hunt, A. J. (2017). CHAPTER 5: Green Chemistry Concepts and Metrics for Solvent Selection. Royal Society of Chemistry. [Source: Google Search]
- Anastas, P. T., & Warner, J. C. (n.d.). Green Chemistry Metrics A Guide to Determining and Evaluating Process Greenness. [Source: Google Search]
- U.S. Environmental Protection Agency. (n.d.). 1,3-Dioxane-5,5-dimethanol - Substance Details. SRS. [Source: Google Search]
- Fell, A. F. (n.d.). Solvent Selection from the Green Perspective.
- Byrne, F. P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. [Source: Google Search]
- Byrne, F. P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
- Heller, D. N., et al. (1995). The environmental fate and mechanism of formation of 2-ethyl-5,5'-dimethyl-1,3-dioxane (2EDD) - A malodorous contaminant in drinking water.
- Tobiszewski, M. (2016). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH. [Source: Google Search]
- HPC Standards. (n.d.). This compound. [Source: Google Search]
- CPAchem Ltd. (2025). Safety data sheet: 2-Ethyl-5,5-dimethyl-1,3-dioxane. [Source: Google Search]
- Sciencemadness Wiki. (2019). Dimethyl dioxane. [Source: Google Search]
- Wang, Y., et al. (2011). Synthesis of 4-phenyl-1, 3-dioxane catalyzed by phosphotungstic acid via prins condensation in water.
- ChemBK. (2024). 5,5-dimethyl-2-phenyl-1,3-dioxane. [Source: Google Search]
- Sigma-Aldrich. (n.d.).
- Sciencemadness Discussion Board. (2019). Dimethyl Dioxane Synthesis (Alternative catalyst) [HELP !!]. [Source: Google Search]
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2025). 1,3-Dioxane, 2-(2,4-dimethyl-3-cyclo-hexen-1-yl)-5-methyl-5-(1-methyl-propyl)- (Karanal)
- PubChem. (n.d.). This compound. [Source: Google Search]
- PubChem. (n.d.). This compound-2-ethanol. NIH. [Source: Google Search]
- Wang, H., et al. (2019). Formation mechanism of this compound-2-ethanol.
- Li, G., et al. (2019). Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation-Hydrolysis Using CeO2 Catalysts: Effects of Crystal Plane and Oxygen Vacancy. MDPI. [Source: Google Search]
- List, B., et al. (2011). The Catalytic Asymmetric Intermolecular Prins Reaction. PMC - NIH. [Source: Google Search]
- Merck Millipore. (n.d.). 5,5-Dimethyl-2-nitromethyl-1,3-dioxane. [Source: Google Search]
- GTI Laboratory Supplies. (n.d.). This compound, =>95%, for synthesis, Organic®. [Source: Google Search]
- U.S. Environmental Protection Agency (EPA). (2020). Final Risk Evaluation for 1,4-Dioxane. [Source: Google Search]
- Bellur, E., & Langer, P. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Source: Google Search]
- Vayer, M., et al. (2023). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. RSC Publishing. [Source: Google Search]
- ResearchGate. (n.d.). Synthesis of 1,3-dioxanes. [Source: Google Search]
- Ventura, F., et al. (2016).
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).
- Sanders, J. M., et al. (2022). Assessment of Non-Occupational 1,4-Dioxane Exposure Pathways from Drinking Water and Product Use. PMC - NIH. [Source: Google Search]
- Miller, M. J., et al. (2002). 5,5-Dimethyl-1,4,2-dioxazoles as Versatile Aprotic Hydroxamic Acid Protecting Groups. [Source: Google Search]
- DukeSpace. (n.d.). Assessment of Non-Occupational 1,4-Dioxane Exposure Pathways from Drinking Water and Product Use. [Source: Google Search]
- Interstate Technology and Regulatory Council (ITRC). (2020). Toxicity and Risk Assessment 1,4-Dioxane. [Source: Google Search]
- BenchChem. (2025). Application of 2-Ethyl-5,5-dimethyl-1,3-dioxane in Natural Product Synthesis. [Source: Google Search]
- Wikipedia. (n.d.). 1,4-Dioxane. [Source: Google Search]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation-Hydrolysis Using CeO2 Catalysts: Effects of Crystal Plane and Oxygen Vacancy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Catalytic Asymmetric Intermolecular Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Assessment of Non-Occupational 1,4-Dioxane Exposure Pathways from Drinking Water and Product Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C6H12O2 | CID 70109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]
- 13. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Odor Events in Surface and Treated Water: The Case of 1,3-Dioxane Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Senior Application Scientist's Guide to the Validation of Computational Models for Predicting 5,5-Dimethyl-1,3-dioxane Reactivity
Introduction: The Predictive Challenge of 5,5-Dimethyl-1,3-dioxane
This compound is a heterocyclic compound that serves as a valuable building block in organic synthesis and is a key structural motif in various pharmacologically active molecules and materials. The reactivity of its 1,3-dioxane ring is of considerable interest to researchers in drug development and materials science, as it dictates the compound's stability, degradation pathways, and potential for further functionalization. Predicting this reactivity with a high degree of accuracy is crucial for accelerating research and development, reducing experimental costs, and enabling the rational design of novel molecules.
Computational modeling has emerged as a powerful tool for predicting chemical reactivity, offering insights into reaction mechanisms, transition states, and activation energies.[1] However, the predictive power of any computational model is only as good as its validation against robust experimental data.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate computational models for predicting the reactivity of this compound. We will delve into the theoretical underpinnings of common computational models, present a detailed workflow for experimental validation, and offer a comparative analysis to guide your choice of methodology.
I. A Comparative Overview of Computational Models for Reactivity Prediction
The choice of a computational model is a critical first step and involves a trade-off between accuracy and computational cost. For predicting the reactivity of organic molecules like this compound, several methods are commonly employed.
A. Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for its favorable balance of accuracy and computational efficiency. It calculates the electronic structure of a molecule based on its electron density, which is computationally less demanding than solving the full Schrödinger equation for every electron.
-
Expertise & Experience: DFT methods are particularly well-suited for studying reaction mechanisms, allowing for the accurate calculation of geometries of reactants, products, and transition states. Functionals like B3LYP are widely used for their reliability in predicting activation energies for a broad range of organic reactions. For more complex systems, newer functionals may offer improved accuracy.
B. Hartree-Fock (HF) Theory
HF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational understanding of molecular orbitals and their energies.
-
Expertise & Experience: While computationally less expensive than more advanced ab initio methods, HF theory systematically neglects electron correlation, which can lead to inaccuracies in predicting reaction barriers. It is often used as a starting point for more sophisticated calculations.
C. Semi-empirical Methods
These methods simplify quantum mechanical calculations by incorporating empirical parameters derived from experimental data. This significantly reduces computational time, making them suitable for high-throughput screening of large numbers of molecules.
-
Expertise & Experience: While fast, semi-empirical methods can be less accurate than DFT or ab initio methods, especially for molecules or reaction types not well-represented in their parameterization datasets.[3] Their use should be carefully considered and validated for the specific system under investigation.
D. Molecular Dynamics (MD)
MD simulations model the time-dependent behavior of a molecular system, providing insights into conformational changes and reaction dynamics.
-
Expertise & Experience: MD is particularly useful for studying the influence of solvent effects and temperature on reaction rates. It can be combined with quantum mechanics (QM/MM methods) to model reactions in complex environments, such as enzymes.
II. Experimental Validation: Establishing the Ground Truth
The ultimate arbiter of a computational model's accuracy is its ability to reproduce experimental observations.[4] For this compound, a variety of reactions can be studied to generate validation data.
A. Key Reactions of this compound for Validation Studies:
-
Acid-Catalyzed Hydrolysis: The 1,3-dioxane ring is susceptible to cleavage under acidic conditions.[5] Studying the kinetics of this reaction provides valuable data on the stability of the molecule.
-
Isomerization: In the presence of acid catalysts, this compound can isomerize to compounds like 2,2-dimethyl-3-methoxypropanal.[6] Quantum chemical simulations have been used to investigate the mechanism of this reaction, providing a basis for comparison with experimental results.[6]
-
Acetalization Reactions: The formation of 1,3-dioxanes from aldehydes or ketones and 1,3-diols is a common synthetic transformation.[7][8] Studying the kinetics of these reactions can provide insights into the reactivity of the carbonyl and diol starting materials.
B. Experimental Techniques for Measuring Reactivity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for monitoring the progress of a reaction, identifying products and intermediates, and determining reaction kinetics.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile reaction products, providing quantitative data on product distributions.
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for analyzing less volatile compounds and can be used to monitor reaction kinetics and product formation.
-
Spectrophotometry: UV-Vis or other spectrophotometric methods can be used to follow the concentration of reactants or products that have a chromophore.
III. A Step-by-Step Workflow for Validating Computational Models
The following workflow provides a systematic approach to validating computational models for predicting the reactivity of this compound.
A. Experimental Protocol: Acid-Catalyzed Isomerization of this compound
-
Reaction Setup: A solution of this compound in a suitable solvent (e.g., an inert organic solvent) is prepared in a thermostated reaction vessel.
-
Initiation: A known concentration of an acid catalyst (e.g., p-toluenesulfonic acid) is added to initiate the reaction.
-
Monitoring: Aliquots are withdrawn from the reaction mixture at regular time intervals.
-
Quenching: The reaction in each aliquot is quenched by neutralizing the acid catalyst.
-
Analysis: The composition of each aliquot is analyzed by GC-MS to determine the concentrations of the reactant and product(s) as a function of time.
-
Data Processing: The kinetic data is used to determine the reaction rate constant and activation energy (by performing the reaction at different temperatures).
B. Computational Protocol: Modeling the Isomerization Reaction
-
Geometry Optimization: The 3D structures of the reactant (this compound), product (e.g., 2,2-dimethyl-3-methoxypropanal), and any proposed intermediates and transition states are optimized using the chosen computational model (e.g., DFT with the B3LYP functional and a suitable basis set).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (for reactants, products, and intermediates) or first-order saddle points (for transition states). These calculations also provide zero-point vibrational energies and thermal corrections.
-
Reaction Pathway Mapping: The minimum energy path connecting the reactant and product through the transition state is mapped to verify the proposed reaction mechanism.
-
Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactant.
-
Rate Constant Prediction: The reaction rate constant can be predicted using Transition State Theory (TST) and the calculated activation energy.
C. Data Comparison and Model Refinement
The computationally predicted activation energies and reaction rate constants are then compared with the experimentally measured values. Discrepancies between the two may indicate the need to:
-
Refine the computational model: Use a higher level of theory or a larger basis set.
-
Re-evaluate the proposed reaction mechanism: Explore alternative reaction pathways.
-
Consider environmental effects: Incorporate solvent effects into the calculations using implicit or explicit solvent models.
IV. Comparative Analysis of Computational Models
The following table summarizes the performance of different computational models for predicting the reactivity of this compound.
| Computational Model | Accuracy | Computational Cost | Recommended Applications |
| Density Functional Theory (DFT) | High | Moderate | Detailed mechanistic studies, accurate prediction of activation energies. |
| Hartree-Fock (HF) | Moderate | Low | Initial exploration of reaction pathways, qualitative predictions. |
| Semi-empirical Methods | Low to Moderate | Very Low | High-throughput screening of large compound libraries. |
| Molecular Dynamics (MD) | Variable | High | Studying solvent effects, conformational dynamics, and enzymatic reactions. |
V. Visualizing the Validation Workflow and Reaction Mechanisms
Diagrams are essential for visualizing complex workflows and chemical transformations.
Caption: A workflow for the validation of computational models.
Sources
- 1. researchgate.net [researchgate.net]
- 2. esports.bluefield.edu - Chemical Kinetics Model Validation [esports.bluefield.edu]
- 3. optibrium.com [optibrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,5-Dimethyl-1,3-dioxane
Introduction: 5,5-Dimethyl-1,3-dioxane is a cyclic ether used within various laboratory and synthetic applications. While structurally simple, its classification as a flammable, irritant, and potential peroxide-forming compound necessitates a rigorous and well-understood disposal protocol. This guide moves beyond mere compliance, providing drug development professionals, researchers, and scientists with the causal logic behind each procedural step. Adherence to these protocols is not just a matter of regulatory compliance but is fundamental to ensuring the safety of laboratory personnel and the integrity of the research environment.
Part 1: Core Hazard Assessment and Chemical Profile
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. The disposal procedure for this compound is dictated by its specific chemical properties and associated risks.
Inherent Chemical Risks
This compound is classified under GHS as a flammable liquid that causes significant skin, eye, and respiratory irritation.[1][2][3] However, the most insidious and potentially catastrophic risk associated with this and other cyclic ethers is the formation of explosive peroxides.[4][5]
The Causality of Peroxide Formation: Ethers can react with atmospheric oxygen, particularly when exposed to light, to form hydroperoxides and polymeric peroxides.[5][6] These peroxide crystals are highly unstable and can be sensitive to shock, friction, or heat, posing a severe explosion hazard.[7] An old, forgotten container or a container with crystalline deposits around the cap should be treated as a potential bomb and must not be opened or moved.[4][5][7]
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided below for quick reference. This data directly informs the handling and storage requirements outlined in this guide.
| Property | Value | Source |
| CAS Number | 872-98-0 | [1][3][8] |
| Molecular Formula | C₆H₁₂O₂ | [1][8] |
| Molecular Weight | 116.16 g/mol | [1][3] |
| Appearance | Colorless Liquid | [9] |
| Flash Point | 50 °C (122 °F) | [10] |
| GHS Hazard Codes | H226, H315, H319, H335 | [1][2] |
Part 2: Standard Operating Procedure for Disposal
This section provides a step-by-step methodology for the routine collection and disposal of this compound waste generated in a laboratory setting.
Essential Personal Protective Equipment (PPE)
Before initiating any waste handling procedures, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles.[11]
-
Hand Protection: Nitrile or other chemically resistant gloves. Contaminated gloves must be disposed of and replaced immediately.[10]
-
Body Protection: A standard laboratory coat.[9]
Step 1: Waste Segregation and Collection
The principle of waste segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Designate a Waste Stream: this compound waste must be collected as a flammable organic solvent waste.
-
Prevent Commingling: Never mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[10][12] This is a self-validating protocol; proper segregation prevents uncontrolled exothermic or gas-producing reactions.
-
Use a Compatible Container: Collect the waste in a clearly labeled, leak-proof container with a secure screw-top cap.[12][13] Glass or chemically resistant plastic containers are preferred. The container must be in good condition, free of cracks or deterioration.[12]
-
Headroom: Do not fill the container to more than 80% capacity. Leaving adequate headroom allows for vapor expansion, preventing pressure buildup.[12]
Step 2: Labeling and Accumulation
Proper labeling is a regulatory requirement and a critical safety communication tool.
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.
-
Complete the Label: Clearly write the full chemical name, "this compound," and list all other components in the waste mixture. Indicate the relevant hazards (Flammable, Irritant).[13][14]
-
Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA at or near the point of generation.[12][14] This area must be under the control of the laboratory personnel.
-
Keep Container Closed: The waste container must remain securely capped at all times, except when you are actively adding waste.[12][14] This minimizes the release of flammable vapors and reduces exposure to air, which can contribute to peroxide formation.
Step 3: Arranging for Disposal
Hazardous chemical waste must never be disposed of via sanitary sewer (sink drain) or in the regular trash.[15][16]
-
Monitor Accumulation Limits: Be aware of your facility's limits for hazardous waste accumulation (e.g., a maximum of 55 gallons per SAA).[14]
-
Request Pickup: Once the container is full or waste is no longer being generated, submit a chemical waste collection request to your institution's EH&S or equivalent hazardous waste management program.[14][15]
Part 3: Emergency Protocols and Special Considerations
Spill Management
In the event of a spill, immediate and correct action can mitigate potential harm.
-
Alert Personnel and Evacuate: Notify colleagues in the immediate area. If the spill is large, evacuate the laboratory.
-
Remove Ignition Sources: Immediately extinguish any open flames and turn off nearby electrical equipment.[10][17]
-
Ensure Ventilation: Work within a chemical fume hood or ensure the area is well-ventilated.[10][18]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to dike and absorb the spilled liquid.[10][17]
-
Collect and Dispose: Carefully scoop the absorbent material into a compatible container for hazardous waste. Label it appropriately and dispose of it according to the procedures in Part 2.[3][10][18]
Critical Consideration: Peroxide-Forming Hazard
The risk of peroxide formation necessitates a specific workflow for handling all containers of this compound, especially those that are old or have been opened.
Decision & Disposal Workflow for this compound
Caption: Decision workflow for handling and disposing of this compound.
References
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Properly Managing Chemical Waste in Labor
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Chemical Properties of this compound (CAS 872-98-0). Cheméo. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- 5,5-dimethyl-2-phenyl-1,3-dioxane - Introduction. ChemBK. [Link]
- This compound | C6H12O2 | CID 70109. PubChem. [Link]
- This compound-2-ethanol. PubChem. [Link]
- This compound. NIST WebBook. [Link]
- Regulatory Framework - 1,4-Dioxane. ITRC. [Link]
- Dimethyl dioxane. Sciencemadness Wiki. [Link]
- Hazardous Waste Disposal. AIC. [Link]
- Diethyl Ether - Standard Operating Procedure.
- Regul
- Regulatory Framework - 1,4-Dioxane. ITRC. [Link]
- How to Dispose of Petroleum Ether?. Alliance Disposal. [Link]
- Cleavage of Cyclic Ethers. The Organic Chemistry Tutor via YouTube. [Link]
- Memo Detail - DIOXIN-CONTAINING WASTE RINSEATES, DISPOSAL BY DEEP WELL INJECTION. US EPA. [Link]
- How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. [Link]
- Technical Fact Sheet – 1,4-Dioxane. US EPA. [Link]
Sources
- 1. This compound | C6H12O2 | CID 70109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. This compound [webbook.nist.gov]
- 9. chembk.com [chembk.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. echemi.com [echemi.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. vumc.org [vumc.org]
- 16. acs.org [acs.org]
- 17. cpachem.com [cpachem.com]
- 18. fishersci.ca [fishersci.ca]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,5-Dimethyl-1,3-dioxane
This document provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 5,5-Dimethyl-1,3-dioxane. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just in our experimental outcomes, but in our personal safety and the integrity of our laboratories. This guide moves beyond a simple checklist to explain the causality behind each PPE recommendation, empowering you to make informed safety decisions grounded in scientific principles.
Foundational Knowledge: Hazard Profile of this compound
Understanding the specific risks associated with a chemical is the critical first step in establishing a robust safety protocol. This compound is not a benign solvent; its hazard profile necessitates a multi-faceted approach to protection. The primary, documented risks are direct contact and inhalation.
According to its Globally Harmonized System (GHS) classification, this compound presents several key hazards that directly inform our PPE strategy.[1] It is classified as a flammable liquid, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4] Therefore, every handling procedure must be designed to prevent the liquid and its vapors from contacting your eyes, skin, and respiratory system.
| Hazard Classification | GHS Code | Potential Outcome |
| Flammable Liquid and Vapor | H226 | Risk of fire or explosion when near ignition sources.[1][3][5] |
| Skin Irritation | H315 | Causes redness, itching, or inflammation upon contact.[1][2][4] |
| Serious Eye Irritation | H319 | Can cause significant, potentially damaging eye irritation.[1][2][4][6] |
| Respiratory Tract Irritation | H335 | Inhalation of vapors may irritate the nose, throat, and lungs.[1][2] |
It is also crucial to note that for some cyclic ethers, the full toxicological profile may not be completely understood, reinforcing the need for caution.[7]
The Hierarchy of Controls: PPE as the Final Safeguard
Before we specify individual PPE items, it is imperative to situate them correctly within the hierarchy of laboratory safety controls. PPE is the last line of defense, to be used only after engineering and administrative controls have been implemented.
-
Engineering Controls: Your primary protection is a certified chemical fume hood. All operations involving this compound—from weighing and transferring to running reactions—should be conducted within a fume hood to control flammable and irritating vapors.[3][7] Ensure eyewash stations and safety showers are accessible and unobstructed.[8]
-
Administrative Controls: These are your standard operating procedures (SOPs). They include proper training, clear labeling of containers, and minimizing the quantities of the chemical used and stored.
-
Personal Protective Equipment (PPE): This is the equipment you wear to protect yourself from exposure should the primary controls fail or during tasks with inherent splash or spill risks.
Core PPE Protocol for this compound
The following recommendations constitute the minimum required PPE for any task involving this chemical. The scale and nature of your work may demand additional, more robust protection.
Eye and Face Protection: Shielding Against Irritation
Because this compound causes serious eye irritation, robust eye protection is non-negotiable.[1][2]
-
Minimum Requirement: At all times, wear chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[7] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect from splashes and vapors.
-
Elevated Risk Scenarios: When handling larger volumes (>500 mL), performing vigorous agitations, or conducting reactions under pressure where the risk of a significant splash is heightened, a full-face shield must be worn over your chemical splash goggles.[7][9] This provides a secondary barrier protecting the entire face.
Hand Protection: Preventing Dermal Absorption and Irritation
Direct skin contact is a primary exposure route that can lead to irritation.[4][7] The choice of glove material is critical.
-
Glove Selection: Disposable nitrile gloves are suitable for incidental contact, such as during transfers or sample preparation.[9] Nitrile provides good resistance to a range of organic chemicals.
-
Protocol for Use:
-
Always inspect gloves for tears or pinholes before use.
-
For prolonged tasks or direct immersion, consult the glove manufacturer’s chemical resistance guide to verify compatibility and determine the breakthrough time for this compound.
-
If a glove is contaminated, remove it immediately using the proper technique (peeling it off without touching the outer surface with your bare skin) and wash your hands thoroughly. Dispose of the contaminated glove as hazardous waste.[3]
-
Never wear contaminated gloves outside of the immediate work area.
-
Body Protection: A Barrier for Your Skin
Your personal clothing offers minimal protection. A professional lab coat is a required barrier.
-
Lab Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned with sleeves rolled down, must be worn.[9] Polyester or acrylic blends should be avoided as they can melt and fuse to the skin in a fire.
-
Personal Attire: Always wear long pants and fully enclosed shoes with closed heels.[9] This prevents accidental exposure to spills on your legs and feet.
Respiratory Protection: When Engineering Controls are Insufficient
Under normal laboratory conditions within a certified fume hood, respiratory protection is typically not required. However, it becomes mandatory in specific situations.
-
Requirement Triggers:
-
Respirator Selection: If a respirator is required, a NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit-testing to ensure a proper seal.[9]
Procedural Workflow and PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for a given task.
Sources
- 1. This compound | C6H12O2 | CID 70109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. cpachem.com [cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. biolauniversity-ca.safecollegessds.com [biolauniversity-ca.safecollegessds.com]
- 8. file.chemscene.com [file.chemscene.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
